molecular formula C8H7NS2 B7728342 2-(Methylthio)benzothiazole CAS No. 64036-43-7

2-(Methylthio)benzothiazole

Cat. No.: B7728342
CAS No.: 64036-43-7
M. Wt: 181.3 g/mol
InChI Key: UTBVIMLZIRIFFR-UHFFFAOYSA-N
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Description

2-methylthio-1,3-benzothiazole is an organic sulfide that is the methyl thioether of 1,3-benzothiazole-2-thiol. It has a role as an aryl hydrocarbon receptor agonist and a xenobiotic metabolite. It is a member of benzothiazoles and a methyl sulfide. It derives from a hydride of a benzothiazole.
2-(methylthio)benzothiazole is a natural product found in Cichorium endivia and Apis cerana with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanyl-1,3-benzothiazole
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InChI

InChI=1S/C8H7NS2/c1-10-8-9-6-4-2-3-5-7(6)11-8/h2-5H,1H3
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InChI Key

UTBVIMLZIRIFFR-UHFFFAOYSA-N
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Canonical SMILES

CSC1=NC2=CC=CC=C2S1
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Molecular Formula

C8H7NS2
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DSSTOX Substance ID

DTXSID70274236
Record name 2-(Methylthio)benzothiazole
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Molecular Weight

181.3 g/mol
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Physical Description

Yellow liquid with an unpleasant odor; [Acros Organics MSDS]
Record name 2-(Methylthio)benzothiazole
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Vapor Pressure

0.00026 [mmHg]
Record name 2-(Methylthio)benzothiazole
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CAS No.

615-22-5, 31621-01-9, 64036-43-7
Record name 2-(Methylthio)benzothiazole
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Record name Benzothiazole, (methylthio)-
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Record name Benzothiazolethiol, 2-methyl-
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Record name 2-(METHYLTHIO)BENZOTHIAZOLE
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Foundational & Exploratory

2-(Methylthio)benzothiazole fundamental properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Methylthio)benzothiazole
Authored by a Senior Application Scientist

Introduction

This compound, identified by CAS number 615-22-5, is a heterocyclic organic compound built upon a benzothiazole core.[1] This structure, featuring a benzene ring fused to a thiazole ring with a methylthio (-S-CH₃) group at the second position, imparts a unique set of chemical properties that make it a valuable molecule in diverse scientific and industrial domains.[1][2] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, applications, and safety considerations, tailored for researchers, chemists, and professionals in drug development and materials science.

Physicochemical Properties

This compound typically presents as a white to light yellow crystalline powder or a yellow liquid with an unpleasant odor.[3][4][5] It exhibits moderate solubility in organic solvents and is less soluble in water.[1][2] The presence of sulfur atoms in its structure is key to its distinct reactivity and versatile applications.[1]

Table 1: Core Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 615-22-5[3][4]
Molecular Formula C₈H₇NS₂[1][3][4]
Molecular Weight 181.28 g/mol [3]
Appearance White to light yellow crystalline powder[3][4]
Melting Point 43-46 °C[3]
Boiling Point 177 °C at 22 mmHg[3][4]
Purity ≥ 97-98% (GC)[3][4]
InChI Key UTBVIMLZIRIFFR-UHFFFAOYSA-N[1][3]
SMILES CSc1nc2ccccc2s1[1][3]

Synthesis and Manufacturing

The synthesis of 2-substituted benzothiazoles, including this compound, is well-established. A prevalent and efficient laboratory-scale method involves the condensation of 2-aminothiophenol with a suitable carboxylic acid or its derivative.[3] For the specific synthesis of this compound, a methylthio-containing carboxylic acid would be utilized. This reaction is often conducted at elevated temperatures and can proceed without a solvent or catalyst, offering high conversion rates and clean reaction profiles.[3]

General Laboratory Synthesis Protocol

This protocol outlines a foundational method for synthesizing 2-substituted benzothiazoles, which can be adapted for this compound.

Materials:

  • o-Aminothiophenol (1 mmol)

  • Methylthio-containing carboxylic acid (1 mmol)

Procedure:

  • Combine equimolar amounts of o-aminothiophenol and the carboxylic acid in a suitable reaction vessel.

  • Heat the mixture to 150°C.

  • Maintain the temperature for 30 minutes.[3]

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Upon completion, isolate the crude product.

  • Purify the product via recrystallization or column chromatography to yield the final, pure compound.[3]

The causality behind this method's effectiveness lies in the nucleophilic attack of the amino group of o-aminothiophenol on the carbonyl carbon of the carboxylic acid, followed by intramolecular cyclization and dehydration to form the stable benzothiazole ring.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Reactants o-Aminothiophenol + Methylthio-containing Carboxylic Acid Mixing Combine Equimolar Amounts Reactants->Mixing Heating Heat to 150°C for 30 min Mixing->Heating Monitoring Monitor via TLC Heating->Monitoring Isolation Product Isolation Monitoring->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The utility of this compound stems from its versatile chemical reactivity. The methylthio group can act as a leaving group, making the compound a useful intermediate in the synthesis of other substituted benzothiazoles. Its heterocyclic nature also allows for a range of chemical transformations.

Key Application Areas:
  • Agrochemicals: It serves as an effective fungicide and is a key intermediate in the synthesis of various pesticides designed to protect crops from fungal diseases.[4][5] Notably, it is a degradation product of the biocide 2-(thiocyanomethylthio)benzothiazole, which is used in the leather, pulp, and paper industries.[6]

  • Materials Science: In the rubber and plastics industries, it functions as a vulcanization accelerator and processing aid, enhancing the durability and performance of products like tires.[4]

  • Corrosion Inhibition: It is incorporated into formulations to prevent metal corrosion, finding particular use in the oil and gas industry.[4]

  • Organic Synthesis: Its role as a synthetic intermediate is crucial for creating more complex molecules.[1]

  • Pharmaceutical Research: The benzothiazole scaffold is of interest in drug discovery, and this compound has been explored for potential biological activities, including in anti-cancer research.[4]

  • Analytical Chemistry: It is employed as a reagent in various analytical methods.[4] For instance, it has been used in the trace determination of polar 1H-benzotriazoles and benzothiazoles in water samples via liquid chromatography-electrospray mass spectrometry.[7][8]

Biological Activity and Toxicological Insights

Recent research has shed light on the biological effects of this compound. Studies using zebrafish models have indicated potential cardiovascular toxicity.[3] Exposure in zebrafish larvae led to decreased heart rate and cardiac malformations.[3] Mechanistic studies suggest that the compound upregulates the expression of Prostaglandin-Endoperoxide Synthase 2 (PTGS2, also known as COX-2), which in turn activates apoptotic pathways.[3]

G MTBT This compound (MTBT) Exposure PTGS2 Upregulation of PTGS2 (COX-2) MTBT->PTGS2 Induces Apoptosis Activation of Apoptotic Pathway PTGS2->Apoptosis Activates Toxicity Cardiovascular Toxicity Apoptosis->Toxicity Leads to

Caption: Proposed pathway of MTBT-induced cardiovascular toxicity.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

  • Gas Chromatography (GC): A primary method for assessing purity.[3][4]

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): Provides detailed structural information.

    • Infrared (IR) Spectroscopy: Identifies characteristic functional groups.

    • Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): Used for quantification and analysis in complex mixtures, often coupled with mass spectrometry (HPLC-MS).[7]

Safety and Handling

According to safety data sheets, this compound is classified as an irritant.[5][9]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][9][10] It is also noted to be water-reactive, potentially producing toxic fumes upon contact with water.[5][11]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[9][10]

    • Use only in a well-ventilated area and avoid breathing dust, fumes, or vapors.[9][11]

    • Wash hands thoroughly after handling.[9]

    • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids, bases, and oxidizing agents.[10][11]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[11]

    • Skin Contact: Wash off with plenty of soap and water.[9]

    • Inhalation: Move the person to fresh air.[9][11]

    • In all cases of exposure, seek medical attention.[11]

Conclusion

This compound is a compound of significant industrial and research importance. Its unique physicochemical properties, rooted in its heterocyclic structure, make it a versatile building block in agrochemicals, a performance-enhancing additive in materials science, and a valuable intermediate in organic synthesis. While its utility is broad, a thorough understanding of its toxicological profile and adherence to strict safety protocols are imperative for its handling and application. Continued research into its reaction mechanisms and biological activities will undoubtedly uncover new opportunities for this multifaceted molecule.

References

  • Benchchem. An In-depth Technical Guide to this compound.
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Sources

2-(Methylthio)benzothiazole chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Methylthio)benzothiazole

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in industrial and research settings. The document delineates its chemical identity, physicochemical properties, synthesis protocols, and key applications. Emphasis is placed on the mechanistic underpinnings of its synthesis and its emerging role in biological systems, offering valuable insights for researchers, chemists, and professionals in drug development.

Core Identification and Chemical Structure

This compound is an organic compound featuring a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. A methylthio group (-SCH₃) is attached at the 2-position of the benzothiazole framework.[1]

  • IUPAC Name: 2-methylsulfanyl-1,3-benzothiazole[2][3]

  • CAS Number: 615-22-5[2][4]

  • Molecular Formula: C₈H₇NS₂[1][2][4]

  • Synonyms: 2-(Methylmercapto)benzothiazole, 2-(Methylthio)benzo[d]thiazole, Methylcaptax[1][2][5]

The structural framework of this compound imparts unique chemical properties and reactivity, making it a versatile molecule in various chemical transformations.[1]

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical and Predicted Properties

This compound typically presents as a white to light yellow crystalline powder or a yellow liquid with an unpleasant odor.[1][2] It exhibits moderate solubility in organic solvents and is less soluble in water.[1]

PropertyValueReference(s)
Molecular Weight 181.28 g/mol [4]
Appearance White to light yellow crystalline powder[6]
Melting Point 43-46 °C[7]
Boiling Point 177 °C at 22 mmHg; 302-303 °C at 760 mmHg (est.)[6][7]
Water Solubility 0.2 g/L (predicted)[3][6]
logP (Octanol-Water) 3.16 - 3.43 (predicted)[3][6]
pKa (Strongest Basic) 1.13 (predicted)[3][6]

Synthesis Protocols and Mechanistic Insights

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry, with several efficient methods available.[8] A common and direct approach involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.

Representative Laboratory Synthesis:

A prevalent laboratory-scale synthesis involves the reaction of o-aminothiophenol with a methylthio-containing carboxylic acid at elevated temperatures. This method is favored for its high conversion rates, short reaction times, and clean reaction profiles.

Reaction Scheme:

Synthesis_of_this compound reactant1 o-Aminothiophenol product This compound reactant1->product + reactant2 Methylthio-containing carboxylic acid reactant2->product Heat (150°C) - H₂O

Caption: General synthesis of this compound.

Detailed Experimental Protocol:
  • Reaction Setup: In a suitable reaction vessel, combine equimolar amounts of o-aminothiophenol and a suitable methylthio-containing carboxylic acid (e.g., methylthioacetic acid).

  • Heating: Heat the mixture to 150°C for approximately 30 minutes in the absence of a solvent or catalyst. The high temperature facilitates the condensation reaction and the removal of water.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product can then be isolated and purified, typically through recrystallization from an appropriate solvent or by column chromatography to yield the pure this compound.

Causality in Experimental Choices:

  • The use of a solvent-free and catalyst-free system simplifies the experimental setup and purification process.

  • Heating at 150°C provides sufficient energy to overcome the activation barrier for the condensation reaction, driving the equilibrium towards the product by removing the water byproduct.

Industrial and Research Applications

This compound is a versatile compound with applications spanning several industries.

  • Agrochemicals: It is recognized for its role as a fungicide, protecting crops from various fungal diseases.[9]

  • Rubber and Plastics Industry: This compound acts as a processing aid and vulcanization accelerator, enhancing the durability and performance of rubber products.[1][9]

  • Corrosion Inhibition: It is used in formulations to prevent the corrosion of metals.[9]

  • Organic Synthesis: It serves as a valuable intermediate in the synthesis of other organic compounds and pharmaceuticals.[1]

Biological Activity and Toxicological Profile

Recent studies have begun to elucidate the biological effects of this compound. Research utilizing zebrafish models has indicated that this compound can induce cardiovascular toxicity.

Cardiovascular Toxicity and Apoptotic Pathway:

Exposure of zebrafish larvae to this compound resulted in decreased heart rate, pericardial edema, and cardiac malformations. Mechanistic studies have shown that it upregulates the expression of Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as COX-2. This upregulation is a critical event that triggers the apoptotic pathway, leading to the observed cardiotoxic effects.

Protein-protein interaction network analysis has identified PTGS2 as a core target of this compound. PTGS2 is known to interact with other proteins such as Cathepsin K (Ctsk) and Poly (ADP-ribose) polymerase 2 (PARP2), which are also involved in apoptosis and inflammatory responses.

Signaling Pathway Diagram:

MTBT_Toxicity_Pathway MTBT This compound PTGS2 Upregulation of PTGS2 (COX-2) MTBT->PTGS2 Apoptosis Activation of Apoptotic Pathway PTGS2->Apoptosis Toxicity Cardiovascular Toxicity Apoptosis->Toxicity

Caption: Proposed pathway for MTBT-induced cardiovascular toxicity.

Conclusion

This compound is a chemically significant compound with a well-defined structure and a range of important applications. Its synthesis is straightforward, and its utility in the agrochemical and materials science sectors is well-established. Emerging research into its biological activities, particularly its toxicological profile, opens new avenues for investigation and highlights the need for careful handling and risk assessment. This guide provides a foundational understanding for scientists and researchers working with this versatile molecule.

References

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2-(Methylthio)benzothiazole CAS number 615-22-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Methylthio)benzothiazole (CAS 615-22-5)

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound (MTBT), a heterocyclic organic compound with significant industrial and emerging biological relevance. Identified by its CAS number 615-22-5, MTBT is a structurally unique molecule featuring a benzothiazole core functionalized with a methylthio group. This document moves beyond a simple recitation of facts, offering in-depth analysis of its synthesis, physicochemical characteristics, industrial applications, and toxicological profile. We will explore the causal mechanisms behind its function as a vulcanization accelerator and fungicide, and delve into recent findings on its biological activity, including a detailed look at its role in inducing cardiovascular toxicity through specific signaling pathways. This guide is designed to equip researchers and development professionals with the foundational knowledge and practical protocols necessary to work with and innovate upon this versatile compound.

Core Molecular Identity and Physicochemical Properties

This compound is an organosulfur compound built upon a bicyclic heteroaromatic system where a benzene ring is fused to a thiazole ring.[1] The defining feature is the methylthio (-S-CH₃) group attached at the 2-position of the benzothiazole framework, which imparts its distinct chemical reactivity and properties.[2] While often appearing as a white to light yellow crystalline powder or a yellow liquid with a characteristic unpleasant odor, its physical state can vary based on purity.[3][4][5][6] It is practically insoluble in water but demonstrates moderate to good solubility in organic solvents.[1][2]

A summary of its key physicochemical properties is presented below for rapid reference.

PropertyValueReference(s)
CAS Number 615-22-5[3][4]
Molecular Formula C₈H₇NS₂[3][4]
Molecular Weight 181.28 g/mol [3]
Appearance White to light yellow crystalline powder/liquid[3][4][6]
Melting Point 43-48 °C[3][4]
Boiling Point 177 °C at 22 mmHg[3][4]
Purity ≥ 98% (GC) is commercially available[3][4]
InChI Key UTBVIMLZIRIFFR-UHFFFAOYSA-N[2][3]
SMILES CSc1nc2ccccc2s1[2][3]
Water Solubility 0.2 g/L (Predicted)[1]
logP 3.16 - 3.43 (Predicted)[1]

Synthesis and Reaction Chemistry

The synthesis of this compound is most commonly and efficiently achieved through the S-methylation of its precursor, 2-mercaptobenzothiazole (MBT). This reaction is a straightforward nucleophilic substitution where the thiolate anion of MBT, formed in the presence of a base, attacks a methylating agent.

Dominant Synthetic Pathway: S-Methylation of 2-Mercaptobenzothiazole

The conversion of MBT to MTBT is a cornerstone reaction. MBT is a high-production-volume chemical itself, primarily used as a rubber vulcanization accelerator.[7][8] Its thiol group is readily deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a highly nucleophilic thiolate. This intermediate then reacts with a methylating agent, such as dimethyl sulfate or methyl iodide, to yield the final product. The choice of base and solvent system is critical for optimizing yield and minimizing side reactions.

Synthesis of this compound MBT 2-Mercaptobenzothiazole (MBT) Thiolate MBT Thiolate Anion (Nucleophile) MBT->Thiolate + Base MTBT This compound (MTBT) Thiolate->MTBT + Methylating Agent HX Byproduct MeX Methylating Agent (e.g., (CH₃)₂SO₄) MeX->MTBT Base Base (e.g., NaOH)

Caption: General synthesis pathway for MTBT via S-methylation of MBT.

General Laboratory Synthesis Protocol

This protocol describes a self-validating system for the synthesis of MTBT, designed for high yield and purity. The causality for each step is explained to provide a deeper understanding of the process.

Materials:

  • 2-Mercaptobenzothiazole (MBT) (1.0 eq)

  • Sodium Hydroxide (NaOH) (1.1 eq)

  • Dimethyl Sulfate ((CH₃)₂SO₄) (1.1 eq)

  • Ethanol (Solvent)

  • Deionized Water

  • Dichloromethane (DCM) (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) (for drying)

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptobenzothiazole in ethanol. Add a solution of sodium hydroxide in water dropwise at room temperature.

    • Causality: The basic NaOH solution deprotonates the acidic thiol group of MBT, forming the sodium salt (thiolate), which is a much stronger nucleophile required for the subsequent methylation step.[9] Ethanol is chosen as a co-solvent to ensure homogeneity of both the organic precursor and the aqueous base.

  • Methylation: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly add dimethyl sulfate dropwise, ensuring the temperature does not exceed 10 °C.

    • Causality: The methylation reaction is exothermic. Maintaining a low temperature prevents potential side reactions and controls the reaction rate. Dimethyl sulfate is a potent and efficient methylating agent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the MBT spot and the appearance of a new, less polar product spot indicates reaction completion.

    • Causality: TLC provides a rapid and effective method to visually confirm the consumption of starting material and formation of the product, preventing premature or unnecessarily long reaction times.

  • Workup and Extraction: Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any remaining acid and destroy excess dimethyl sulfate. Reduce the volume of the mixture under vacuum to remove most of the ethanol. Extract the aqueous residue three times with dichloromethane.

    • Causality: The bicarbonate quench is a critical safety and purification step. Extraction with an immiscible organic solvent (DCM) is necessary to isolate the water-insoluble organic product from the aqueous phase containing salts and other water-soluble byproducts.

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Causality: The brine wash removes residual water from the organic phase. Anhydrous MgSO₄ is a drying agent that removes trace amounts of water. Rotary evaporation efficiently removes the volatile solvent to yield the crude product.

  • Final Purification (Optional): If necessary, purify the crude product by column chromatography on silica gel to obtain high-purity this compound.

Industrial Relevance and Core Applications

MTBT is a compound of significant industrial value, primarily leveraged for its unique sulfur chemistry.[2][4]

  • Rubber Industry: It serves as a vulcanization accelerator, working to speed up the cross-linking of polymer chains with sulfur.[4] This process enhances the durability, elasticity, and overall performance of rubber products, from tires to industrial hoses.[4]

  • Agriculture: MTBT is a key intermediate in the synthesis of fungicides and other agrochemicals.[4] The benzothiazole scaffold is known for its broad-spectrum biological activity, and MTBT's structure allows for further chemical modification to develop potent crop protection agents.[4][10]

  • Materials Science: It is employed as a corrosion inhibitor, particularly in industrial cooling systems and petroleum products.[4][7] It forms a protective film on metal surfaces, preventing oxidative degradation. It also acts as a processing aid and accelerant in the manufacturing of certain plastics.[4]

Biological Activity and Toxicological Insights

While industrially valuable, recent research has uncovered a significant toxicological profile for MTBT, making its study crucial for drug development professionals, particularly in the context of safety pharmacology and off-target effects.

Mechanism of Cardiovascular Toxicity

Groundbreaking research utilizing a zebrafish model has elucidated a clear mechanism for MTBT-induced cardiovascular toxicity.[3] Exposure to the compound leads to observable defects such as decreased heart rate, pericardial edema, and cardiac malformations.[3]

The core of this toxicity lies in the significant upregulation of Prostaglandin-Endoperoxide Synthase 2 (PTGS2) , more commonly known as Cyclooxygenase-2 (COX-2).[3] PTGS2 is a central enzyme in the inflammatory cascade and its upregulation by MTBT triggers a downstream activation of the apoptotic pathway, leading to programmed cell death within the cardiovascular tissue.[3] Protein-protein interaction network analysis has confirmed PTGS2 as a core molecular target of MTBT.[3]

Toxicological Pathway of MTBT MTBT This compound (MTBT Exposure) PTGS2 Upregulation of PTGS2 (COX-2) Gene Expression MTBT->PTGS2 Induces Apoptosis Activation of Apoptotic Pathway PTGS2->Apoptosis Triggers Toxicity Cardiovascular Toxicity (Pericardial Edema, Decreased Heart Rate) Apoptosis->Toxicity Leads to Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesized_Product Synthesized MTBT NMR NMR Spectroscopy (¹H, ¹³C) Structural Elucidation Synthesized_Product->NMR MS Mass Spectrometry (MS) Molecular Weight Confirmation Synthesized_Product->MS IR FT-IR Spectroscopy Functional Group ID Synthesized_Product->IR Data_Analysis Data Analysis & Structural Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Caption: General experimental workflow for spectroscopic characterization.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four protons on the benzene ring (typically in the aromatic region, ~7.0-8.0 ppm) and a distinct singlet for the three protons of the methylthio (-S-CH₃) group (typically in the upfield region, ~2.5-3.0 ppm).

  • ¹³C NMR: The carbon NMR would display eight distinct signals: six for the benzothiazole core carbons (four aromatic CH and two quaternary carbons) and one for the methyl carbon of the thioether group.

  • FT-IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for C=N stretching of the thiazole ring, C=C stretching of the aromatic ring, and C-H stretching and bending vibrations for both the aromatic and methyl groups.

  • Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z ≈ 181).

Conclusion and Future Outlook

This compound is a compound that bridges the gap between large-scale industrial chemistry and modern molecular toxicology. Its well-established roles in the rubber and agricultural industries are now complemented by a growing understanding of its biological interactions. The elucidation of its cardiotoxic mechanism via PTGS2 provides a crucial data point for safety assessment and offers a potential tool for researchers studying apoptotic pathways. For drug development professionals, understanding the off-target activity of privileged scaffolds like benzothiazole is paramount. Future research should focus on developing safer alternatives for its industrial applications and further exploring the structure-activity relationships of its derivatives to mitigate toxicity while retaining desired functions.

References

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  • Lynch, D. C., Miller, J. R., & Spawn, T. D. (1997). A Convenient Synthesis Of 2-Methyl-5-(Methylthio)Benzothiazole. Synthetic Communications, 27(5), 897-905.
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An In-depth Technical Guide to 2-(Methylthio)benzothiazole: Physicochemical Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of 2-(Methylthio)benzothiazole, a versatile heterocyclic compound with significant industrial and emerging pharmacological relevance. This document delves into its core physicochemical properties, provides detailed experimental protocols for its synthesis and characterization, and explores its chemical reactivity and potential mechanisms of action.

Introduction

This compound, a derivative of the benzothiazole heterocyclic system, is a compound of considerable interest due to its diverse applications.[1] Structurally, it features a benzene ring fused to a thiazole ring, with a methylthio (-SCH3) group attached at the 2-position. This unique arrangement of atoms imparts a specific set of chemical and physical properties that underpin its utility as a vulcanization accelerator in the rubber industry, a fungicide in agriculture, and a valuable intermediate in organic synthesis.[1] In recent years, the broader class of benzothiazole derivatives has garnered significant attention in medicinal chemistry for their wide-ranging pharmacological activities, prompting a closer examination of the properties and potential of compounds like this compound.

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder at room temperature.[1] It is characterized by its moderate solubility in organic solvents and limited solubility in water. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 615-22-5[1]
Molecular Formula C₈H₇NS₂[1]
Molecular Weight 181.27 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 44 - 48 °C[1]
Boiling Point 177 °C at 22 mmHg[1]
Purity ≥ 98% (GC)[1]
InChI Key UTBVIMLZIRIFFR-UHFFFAOYSA-N
SMILES CSc1nc2ccccc2s1

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the S-methylation of 2-mercaptobenzothiazole. This reaction is a straightforward and efficient method that proceeds via a nucleophilic substitution mechanism.

Experimental Protocol: Synthesis via S-methylation

This protocol describes a robust and scalable method for the synthesis of this compound.

Materials:

  • 2-Mercaptobenzothiazole (1.0 eq)

  • Methyl iodide (1.1 eq)

  • Sodium hydroxide (1.1 eq)

  • Ethanol

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-mercaptobenzothiazole in ethanol.

  • To this solution, add an aqueous solution of sodium hydroxide and stir for 15 minutes at room temperature to form the sodium salt of 2-mercaptobenzothiazole.

  • Slowly add methyl iodide to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis_of_2_Methylthiobenzothiazole cluster_reactants Reactants cluster_process Reaction cluster_products Products 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole Reaction_Vessel Reaction in Ethanol 2-Mercaptobenzothiazole->Reaction_Vessel Methyl_iodide Methyl iodide Methyl_iodide->Reaction_Vessel NaOH Sodium Hydroxide NaOH->Reaction_Vessel 2-MTBT This compound Reaction_Vessel->2-MTBT NaI Sodium Iodide Reaction_Vessel->NaI H2O Water Reaction_Vessel->H2O caption Synthesis of this compound

Caption: Synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzothiazole ring system and the methyl protons of the thioether group. The aromatic region will typically display a complex multiplet pattern due to the coupling of the four protons on the benzene ring. The methyl group will appear as a sharp singlet, typically in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The spectrum will show signals for the two quaternary carbons of the thiazole ring, the four aromatic CH carbons, and the carbon of the methylthio group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands that are indicative of its functional groups. Key expected absorptions include C-H stretching vibrations from the aromatic ring and the methyl group, C=N stretching of the thiazole ring, and C-S stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 181, corresponding to its molecular weight.[2] Common fragmentation pathways may involve the loss of the methyl radical (•CH₃) or the entire methylthio group (•SCH₃).

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesized_Compound Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS Structure_Elucidation Structural Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation caption Spectroscopic Analysis Workflow

Caption: Spectroscopic Analysis Workflow.

Chemical Reactivity

The chemical reactivity of this compound is influenced by the benzothiazole ring system and the methylthio group.

Oxidation of the Methylthio Group

The sulfur atom in the methylthio group is susceptible to oxidation. Treatment with oxidizing agents, such as hydrogen peroxide in the presence of a suitable catalyst, can lead to the formation of the corresponding sulfoxide and subsequently the sulfone.[3] This reactivity is significant as it can alter the biological and chemical properties of the molecule.

Oxidation_of_2_Methylthiobenzothiazole MTBT This compound Sulfoxide 2-(Methylsulfinyl)benzothiazole MTBT->Sulfoxide [O] Sulfone 2-(Methylsulfonyl)benzothiazole Sulfoxide->Sulfone [O] caption Oxidation of this compound

Caption: Oxidation of this compound.

Reactions of the Benzothiazole Ring

The benzothiazole ring can undergo various chemical transformations. Electrophilic substitution reactions are possible, although the reactivity is influenced by the electron-withdrawing nature of the thiazole ring. Nucleophilic substitution reactions can occur at the 2-position, particularly if a good leaving group is present.

Applications and Mechanisms of Action

Vulcanization Accelerator

In the rubber industry, this compound and related benzothiazole derivatives act as accelerators in the sulfur vulcanization process. The mechanism is complex but is believed to involve the formation of active sulfurating agents that facilitate the cross-linking of polymer chains, thereby improving the mechanical properties of the rubber.

Fungicidal Activity

Benzothiazole derivatives are known to possess antifungal properties.[4][5][6][7] The precise mechanism of action for this compound as a fungicide is not fully elucidated but is thought to involve the inhibition of essential fungal enzymes or disruption of the fungal cell membrane. Some studies on related benzothiazoles suggest that they may act by inhibiting enzymes like CYP51, which is crucial for ergosterol biosynthesis in fungi.[4]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemically significant compound with established industrial applications and potential for further development in areas such as agriculture and medicinal chemistry. Its synthesis is straightforward, and its structure can be readily confirmed by standard spectroscopic methods. A thorough understanding of its physicochemical properties and chemical reactivity is crucial for its effective application and for the design of novel derivatives with enhanced properties. This technical guide provides a foundational understanding of this important molecule, serving as a valuable resource for researchers and professionals in the chemical and life sciences.

References

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2-(Methylthio)benzothiazole melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Methylthio)benzothiazole: Physicochemical Properties and Experimental Determination

Authored for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the melting and boiling points of this compound, detailing the theoretical underpinnings, experimental protocols for determination, and the significance of these properties in its application.

Introduction to this compound

This compound (CAS No. 615-22-5) is a sulfur-containing heterocyclic organic compound featuring a benzothiazole core substituted with a methylthio (-SCH₃) group at the 2-position.[1][2] This molecule is of significant interest across various industrial and research sectors. It serves as a key intermediate in the synthesis of agrochemicals, particularly as a fungicide and a degradation product of the biocide 2-(thiocyanomethylthio)benzothiazole.[3][4] Furthermore, it is widely employed in the rubber industry as a vulcanization accelerator, enhancing the durability and performance of rubber products.[3][5] Its utility also extends to formulations for corrosion inhibition and as a reagent in analytical chemistry.[3]

An accurate understanding of its fundamental physicochemical properties, such as melting and boiling points, is critical for its synthesis, purification, handling, and application. These thermal transition points dictate the physical state of the compound under various conditions and are crucial indicators of its purity.

Core Physicochemical Properties

The physical state and thermal behavior of this compound are defined by its molecular structure and the resulting intermolecular forces. The compound typically appears as a white to light yellow crystalline powder or solid at standard room temperature.[3][5][6] A summary of its key properties is presented below.

PropertyValueReference(s)
CAS Number 615-22-5[1][3][6]
Molecular Formula C₈H₇NS₂[3][6]
Molecular Weight 181.28 g/mol [3][7]
Appearance White to light yellow crystalline powder[3][6][8]
Melting Point 43 - 48 °C[3][6]
Boiling Point 177 °C at 22 mmHg~302-303 °C at 760 mmHg (estimated)[3][9]
Purity ≥ 97-98% (GC)[3]
InChI Key UTBVIMLZIRIFFR-UHFFFAOYSA-N[1]

The Molecular Basis of Melting and Boiling Points

The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. This phase change occurs when the thermal energy of the molecules overcomes the forces holding them in a fixed crystal lattice.[10] For this compound, these forces are primarily van der Waals forces and dipole-dipole interactions arising from the polar C-S, C-N, and C=N bonds within its heterocyclic structure.

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, causing the liquid to transition into a gaseous state.[11] This requires significantly more energy than melting to overcome the intermolecular attractions completely, allowing molecules to escape into the vapor phase. The relatively high boiling point of this compound reflects its molecular weight and polarity.

G cluster_molecule This compound Structure cluster_forces Intermolecular Forces cluster_properties Governed Physical Properties MTBT C₈H₇NS₂ VDW Van der Waals Forces (Size/Surface Area) MTBT->VDW Dipole Dipole-Dipole Interactions (Polar C-S, C-N bonds) MTBT->Dipole MP Melting Point (Overcoming Crystal Lattice) VDW->MP BP Boiling Point (Overcoming Liquid Attractions) VDW->BP Dipole->MP Dipole->BP

Caption: Molecular structure's influence on physical properties.

Experimental Determination Protocols

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. A pure crystalline solid will exhibit a sharp melting point, typically within a narrow range of 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a lower and broader melting point range.[10]

Protocol for Melting Point Determination (Capillary Method)

This protocol describes the use of a standard melting point apparatus (e.g., Mel-Temp).

Methodology:

  • Sample Preparation: Place a small amount of dry, crystalline this compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to load a small amount of the sample.[12]

  • Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample down into the bottom. The packed sample height should be no more than 1-2 mm to ensure uniform heating.[11][12]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[11]

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate measurement. Allow the apparatus to cool significantly before proceeding.

  • Accurate Determination: Begin heating again, but at a much slower rate (1-2°C per minute) as the temperature approaches the approximate melting point.

  • Observation and Recording: Carefully observe the sample. Record the temperature (T1) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T2) at which the last solid crystal melts completely.[11]

  • Reporting: The melting point is reported as the range from T1 to T2. For this compound, this range is expected to be between 43°C and 48°C.[3]

G start Start: Obtain Sample prep Prepare Sample: Load 1-2mm in Capillary Tube start->prep fast_heat Rapid Heating Run (Approx. MP) prep->fast_heat cool Cool Apparatus fast_heat->cool slow_heat Slow Heating Run (1-2°C / min) cool->slow_heat observe Observe & Record T1 (First Liquid) T2 (All Liquid) slow_heat->observe decision Is Range > 2°C or outside expected values? observe->decision report Report MP Range: T1 - T2 decision->report No reassess Reassess Purity or Repeat Measurement decision->reassess Yes reassess->prep

Caption: Experimental workflow for melting point determination.

Protocol for Boiling Point Determination (Micro Method)

The boiling point of this compound is relatively high, and it is often reported at reduced pressure to prevent potential decomposition at high temperatures.[3][6] This micro method is suitable for small sample quantities.

Methodology:

  • Apparatus Setup: Attach a small test tube containing 2-3 mL of this compound to a thermometer. Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.[12]

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil) and begin to heat gently.[13]

  • Observation: As the liquid heats, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the sample has exceeded the external pressure.[12]

  • Cooling and Measurement: Remove the heat source and allow the bath to cool slowly. The stream of bubbles will slow and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the external pressure. Record the temperature at this exact moment. This is the boiling point.

  • Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point will differ. A pressure correction should be applied for accurate reporting. It is crucial to always report the pressure at which the boiling point was measured.[11]

Conclusion

The melting point (43-48 °C) and boiling point (~302-303 °C at 760 mmHg; 177 °C at 22 mmHg) are cornerstone physicochemical properties of this compound.[3][14] These values are not merely data points but are direct reflections of the compound's molecular structure and intermolecular forces. Their precise experimental determination, following validated protocols, is essential for verifying the identity and purity of the substance, which in turn ensures its effective and safe application in research and industry.

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An In-depth Technical Guide to the Solubility of 2-(Methylthio)benzothiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in the Application of 2-(Methylthio)benzothiazole

This compound is a versatile heterocyclic compound with significant applications across various scientific and industrial domains. It is recognized for its utility as a fungicide in agricultural formulations and as a processing aid and accelerator in the rubber and plastics industries.[1] Furthermore, its benzothiazole core is a privileged structure in medicinal chemistry, with derivatives being investigated for a range of pharmacological activities.[2] The efficacy of this compound in these applications is intrinsically linked to its solubility in relevant media. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility profile in organic solvents is paramount for formulation development, reaction optimization, and predicting its behavior in biological systems.

This technical guide provides a comprehensive overview of the solubility of this compound, offering insights into its behavior in various organic solvents. We will delve into its physicochemical properties that govern solubility, present a qualitative and quantitative summary of its solubility, and provide a detailed, field-proven experimental protocol for determining its solubility. This guide is designed to be a practical resource, enabling researchers to make informed decisions in their experimental design and application of this important compound.

Physicochemical Properties of this compound

The solubility of a compound is dictated by its molecular structure and the resulting physicochemical properties. For this compound, the interplay of its aromatic benzothiazole core and the methylthio substituent defines its interaction with different solvents.

PropertyValueSource(s)
Molecular Formula C₈H₇NS₂[3][4]
Molecular Weight 181.28 g/mol [4]
Appearance White to light yellow crystalline powder[1]
Melting Point 43-48 °C[1]
Boiling Point 174-175 °C @ 22 Torr[5]
logP (Octanol-Water Partition Coefficient) 3.16 - 3.43 (predicted)[6]
Water Solubility 125 mg/L (experimental, 24°C)[7]

The relatively non-polar nature of the benzothiazole ring system, combined with a predicted logP value greater than 3, suggests a preference for lipophilic or organic environments over aqueous media.[6] This is consistent with the experimental observation of low water solubility. The presence of nitrogen and sulfur atoms introduces some polarity, allowing for dipole-dipole interactions with polar organic solvents.

Solubility Profile of this compound in Organic Solvents

Qualitative Solubility Summary:

Solvent ClassRepresentative SolventsQualitative SolubilityRationale
Protic Polar Solvents Alcohols (e.g., Ethanol, Methanol)SolubleThe hydroxyl group of alcohols can engage in dipole-dipole interactions with the polar functionalities of this compound.
Aprotic Polar Solvents Dimethyl sulfoxide (DMSO), AcetoneGood to ModerateThese solvents have strong dipole moments that can effectively solvate the polar regions of the solute molecule. DMSO is a particularly strong solvent for many organic compounds.[8]
Esters Ethyl acetateGood to ModerateEthyl acetate has moderate polarity and can effectively dissolve compounds with a balance of polar and non-polar character.[8]
Chlorinated Solvents Dichloromethane, ChloroformLikely SolubleThese solvents are effective at dissolving a wide range of organic compounds due to their ability to induce dipole moments and engage in van der Waals interactions.
Aromatic Hydrocarbons Toluene, BenzeneLikely SolubleThe aromatic ring of these solvents can interact favorably with the benzothiazole ring system through π-π stacking interactions.
Aliphatic Hydrocarbons Hexane, HeptaneLow to InsolubleAs non-polar solvents, they are less likely to effectively solvate the more polar regions of the this compound molecule.

Quantitative Solubility Data:

To date, the most concrete quantitative solubility data point found is in water:

  • Water: 125 mg/L at 24°C[7]

The lack of comprehensive quantitative data highlights the necessity for experimental determination of solubility in specific solvents of interest for any given application.

Experimental Determination of Solubility: A Validated Protocol

The following protocol describes a robust and reliable method for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Pipettes and other standard laboratory glassware

Step-by-Step Methodology:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process has reached equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility.

    • Accurately dilute the filtered, saturated solution with the same organic solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

  • Quantification of Dissolved Solute:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample solution by interpolating its analytical signal on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Workflow for Experimental Solubility Determination:

G cluster_0 Preparation cluster_1 Sampling & Dilution cluster_2 Analysis & Calculation prep1 Weigh excess this compound prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 samp1 Collect supernatant prep3->samp1 samp2 Filter supernatant (0.45 µm) samp1->samp2 samp3 Dilute to known volume samp2->samp3 ana2 Analyze standards and sample (HPLC/UV-Vis) samp3->ana2 ana1 Prepare calibration standards ana1->ana2 ana3 Determine concentration from calibration curve ana2->ana3 ana4 Calculate original solubility ana3->ana4

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound in organic solvents:

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant. A good match between the polarity of the solvent and the solute will generally lead to higher solubility.

  • Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

  • Presence of Functional Groups: The benzothiazole moiety and the methylthio group are the key structural features. Solvents that can interact favorably with these groups, for instance, through dipole-dipole interactions or π-π stacking, will be more effective.

  • Purity of the Compound: Impurities in the this compound sample can affect its measured solubility. It is therefore crucial to use a well-characterized, high-purity starting material for accurate solubility determination.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While a comprehensive quantitative dataset is not yet available, the qualitative solubility profile, in conjunction with the compound's physicochemical properties, offers a strong basis for solvent selection in various research and industrial applications. The provided experimental protocol offers a validated and reliable method for researchers to determine the solubility of this compound in specific solvents of interest, thereby enabling more precise and effective use of this important chemical compound. As the applications of this compound continue to expand, a deeper and more quantitative understanding of its solubility will be increasingly vital.

References

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An In-depth Technical Guide to 2-(Methylthio)benzothiazole: From Industrial Vulcanization to Emerging Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(Methylthio)benzothiazole (MTBT), a versatile heterocyclic compound with a significant history in industrial applications and growing interest in the biomedical field. This document delves into the discovery and historical context of MTBT, its synthesis, mechanisms of action, and its multifaceted applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction and Physicochemical Properties

This compound, a derivative of the benzothiazole heterocyclic system, is an organic compound characterized by a methylthio group attached to the second position of the benzothiazole core.[1] It is primarily recognized for its role as a vulcanization accelerator in the rubber industry and as a potent fungicide.[2] More recently, its biological activities have attracted attention for potential therapeutic applications.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 615-22-5
Molecular Formula C₈H₇NS₂
Molecular Weight 181.28 g/mol
Appearance White to light yellow crystalline powder
Melting Point 43-46 °C
Boiling Point 177 °C at 22 mmHg
InChI Key UTBVIMLZIRIFFR-UHFFFAOYSA-N
SMILES CSc1nc2ccccc2s1

Discovery and Historical Context: A Legacy in Rubber Chemistry

The story of this compound is intrinsically linked to the evolution of rubber technology. The discovery of vulcanization by Charles Goodyear in 1839 revolutionized the use of natural rubber, but the process was slow and required high temperatures. The quest for substances that could accelerate this process led to the development of a new class of chemicals: vulcanization accelerators.

Early accelerators were inorganic compounds, but the early 20th century saw the rise of organic accelerators. A pivotal moment in this timeline was the discovery and industrial adoption of 2-mercaptobenzothiazole (MBT) around 1925.[3] MBT proved to be a highly effective accelerator, offering faster cure times and improved properties of the vulcanized rubber.[3]

This compound emerged as a derivative of MBT. While the exact date and discoverer of MTBT are not prominently documented in readily available historical records, its development was a logical progression from the established chemistry of MBT. The methylation of the thiol group in MBT to give MTBT was a strategic modification aimed at fine-tuning the activity and processing characteristics of the accelerator. Derivatives of MBT, including sulfenamides formed by reacting MBT with amines, became the next generation of delayed-action accelerators, crucial for the safe processing of large rubber components like tires.[4]

Synthesis of this compound

The synthesis of this compound is most commonly and economically achieved through the methylation of its precursor, 2-mercaptobenzothiazole (MBT).

Industrial Synthesis from 2-Mercaptobenzothiazole

The industrial production of MTBT typically involves the S-alkylation of MBT. A common methylating agent used for this purpose is dimethyl sulfate.

General Protocol for the Synthesis of this compound from 2-Mercaptobenzothiazole:

Materials:

  • 2-Mercaptobenzothiazole (MBT)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium hydroxide (NaOH)

  • Solvent (e.g., water, ethanol, or a mixture)

Procedure:

  • Deprotonation of MBT: 2-Mercaptobenzothiazole is first treated with a base, typically sodium hydroxide, in a suitable solvent to form the sodium salt of MBT. This deprotonation generates the thiolate anion, which is a potent nucleophile.

  • Methylation: Dimethyl sulfate is then added to the reaction mixture. The thiolate anion of MBT undergoes a nucleophilic substitution reaction with dimethyl sulfate, where the methyl group is transferred to the sulfur atom.

  • Work-up and Isolation: After the reaction is complete, the mixture is typically cooled, and the solid this compound product precipitates. The product is then collected by filtration, washed with water to remove any remaining salts and impurities, and dried.

The reaction is generally carried out under controlled temperature conditions to manage the exothermic nature of the methylation reaction and to prevent side reactions.

Alternative Laboratory Synthesis of the Benzothiazole Core

While the methylation of MBT is the most direct route to MTBT, the synthesis of the core benzothiazole structure can be achieved through various methods, often starting from 2-aminothiophenol. One general and efficient method involves the condensation of 2-aminothiophenol with a carboxylic acid or its derivatives. For the synthesis of a 2-substituted benzothiazole, the corresponding carboxylic acid would be used.

Mechanism of Action and Applications

This compound exhibits distinct mechanisms of action in its primary applications as a vulcanization accelerator and a fungicide.

Role as a Vulcanization Accelerator in the Rubber Industry

In the sulfur vulcanization of rubber, accelerators are crucial for controlling the rate and efficiency of the cross-linking process. Thiazole-based accelerators like MTBT play a key role in the formation of an "active sulfurating agent."

The generally accepted mechanism involves the following key steps:

  • Formation of an Accelerator-Sulfur Complex: The accelerator, in the presence of activators like zinc oxide and stearic acid, reacts with elemental sulfur (typically in its S₈ ring form) to form a complex.

  • Generation of the Active Sulfurating Agent: This complex is a polysulfidic species that is much more reactive towards the rubber polymer chains than elemental sulfur alone.

  • Sulfuration of the Rubber Backbone: The active sulfurating agent then reacts with the rubber polymer at the allylic positions (carbon atoms adjacent to the double bonds), forming pendent sulfide groups attached to the polymer chain.

  • Cross-link Formation: These pendent groups can then react with other polymer chains to form the final sulfur cross-links (mono-, di-, and polysulfidic bridges), resulting in the three-dimensional network structure of vulcanized rubber.

MTBT, as a derivative of MBT, participates in this process, influencing the cure characteristics such as scorch time (the time before vulcanization begins, allowing for safe processing) and the cure rate. While methyl-2-thiolbenzothiazole itself was initially reported to not be an accelerator, the introduction of polar groups to the methyl substituent can significantly enhance its activity.[5]

Diagram of the General Mechanism of Thiazole-Accelerated Vulcanization:

Vulcanization_Mechanism Accelerator This compound (or its active form) ActiveAgent Active Sulfurating Agent Accelerator->ActiveAgent Sulfur Sulfur (S₈) Sulfur->ActiveAgent Activators ZnO, Stearic Acid Activators->ActiveAgent Pendent Pendent Sulfide Groups on Polymer ActiveAgent->Pendent Sulfuration Rubber Rubber Polymer Chains Rubber->Pendent Crosslinked Cross-linked Rubber Network Pendent->Crosslinked Cross-linking

Caption: General mechanism of thiazole-accelerated sulfur vulcanization.

Fungicidal Activity and Mechanism

This compound is an effective fungicide used in various agricultural and industrial applications.[2] Its mode of action is believed to be multifaceted, primarily involving the disruption of essential cellular processes in fungi.

The fungicidal activity is thought to stem from its ability to react with nucleophilic entities within the fungal cells, such as sulfhydryl groups (-SH) in amino acids and enzymes. This interaction can lead to the inactivation of critical enzymes and disruption of metabolic pathways. Additionally, it has been suggested that benzothiazole derivatives can inhibit flavoenzymes involved in the tricarboxylic acid (TCA) cycle, thereby interfering with cellular respiration and energy production.

While specific minimum inhibitory concentration (MIC) values for MTBT against a wide range of fungi are not extensively compiled in a single source, studies on benzothiazole-thiazole hybrids have shown potent antifungal activity with MIC values as low as 3.90–15.63 μg/mL against various fungal strains.[6]

Emerging Biomedical and Therapeutic Potential

The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry, as it is a common motif in many biologically active compounds.[7] Derivatives of benzothiazole have been shown to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

Recent research has shed light on the specific biological effects of this compound. A study using a zebrafish model demonstrated that MTBT can induce cardiovascular toxicity.[8] Mechanistic investigations revealed that MTBT exposure leads to an upregulation of Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as Cyclooxygenase-2 (COX-2).[1][8] This upregulation is a key event that triggers the apoptotic pathway, leading to the observed cardiac malformations and functional deficits.[1][8]

The activation of the apoptotic pathway is a common mechanism of action for many anticancer agents. The finding that MTBT can induce apoptosis through the upregulation of COX-2 suggests that it, or its derivatives, could be explored for their potential as anticancer therapeutics. The COX-2 enzyme is often overexpressed in various types of cancers and is involved in inflammation and cell proliferation. Therefore, compounds that can modulate the COX-2 pathway are of significant interest in oncology.

Further research into novel benzothiazole derivatives has shown their ability to induce apoptosis in cancer cells through the mitochondrial intrinsic pathway.[9][10] This involves the regulation of Bcl-2 family proteins, the release of cytochrome c, and the activation of caspases.[9][10]

Diagram of the Proposed Signaling Pathway for MTBT-Induced Apoptosis:

Apoptosis_Pathway MTBT This compound (MTBT) COX2 Upregulation of PTGS2 (COX-2) MTBT->COX2 ApoptoticPathway Activation of Apoptotic Pathway COX2->ApoptoticPathway Mitochondria Mitochondrial Dysfunction (e.g., Cytochrome c release) ApoptoticPathway->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway of MTBT-induced apoptosis.

Conclusion

This compound has a well-established legacy as a crucial component in the rubber industry, contributing to the efficient production of durable vulcanized materials. Its fungicidal properties have also provided practical solutions in agriculture and material preservation. Looking forward, the emerging understanding of its biological activities, particularly its ability to induce apoptosis through the modulation of the COX-2 signaling pathway, opens up exciting new avenues for research in drug discovery and development. The journey of this seemingly simple molecule from an industrial chemical to a potential therapeutic lead underscores the importance of continued scientific inquiry into the diverse functionalities of established chemical entities.

References

  • Sebrell, L. B. (1942). The Charles Goodyear Medal Address: Mercaptobenzothiazole and its Derivatives as Accelerators of Vulcanization. Industrial & Engineering Chemistry, 34(11), 1327-1335.
  • Formela, K., et al. (2020). Curing Characteristic of Various Accelerators on Natural Rubber/Chloroprene Rubber Blends. Jurnal Dinamika Penelitian Industri, 31(2), 154-161.
  • Ghosh, P., et al. (2003). Sulfur Vulcanization of Natural Rubber for Benzothiazole Accelerated Formulations: From Reaction Mechanisms to a Rational Kinetic Model. Rubber Chemistry and Technology, 76(3), 592-693.
  • Khamis, A. A., et al. (2023). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 13(40), 28249-28264.
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  • Nawrocki, S. T., et al. (2018). Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia. Environmental Toxicology and Chemistry, 37(1), 133-140.
  • Wang, Y., et al. (2023). 2-(Methylthio) Benzothiazole (MTBT)
  • Xuejiao, S., et al. (2013). A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. PLoS ONE, 8(5), e63900.
  • Zorov, D. B., et al. (2014). Mitochondrial reactive oxygen species (ROS) and ROS-induced ROS release. Physiological reviews, 94(3), 909–950.
  • Dogadkin, B., Tarasova, Z., & Pasynskii, A. (1959). Derivatives of 2-Mercaptobenzothiazole and Dimethyldithiocarbamic Acid as Vulcanization Accelerators in. Rubber Chemistry and Technology, 32(3), 666-673.
  • Wikipedia. (2023, December 12). Mercaptobenzothiazole.
  • Zhang, X., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology, 14, 1189681.

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2-(Methylthio)benzothiazole mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-(Methylthio)benzothiazole Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (MMB), also known as 2-methylsulfanyl-1,3-benzothiazole, is a heterocyclic organic compound with a notable range of industrial and biological activities.[1] Structurally, it is the S-methylated derivative of the widely used industrial chemical 2-mercaptobenzothiazole (MBT). MMB's primary applications include its use as a vulcanization accelerator in the rubber industry, an intermediate in the synthesis of fungicides for crop protection, and a corrosion inhibitor.[2][3] It is also recognized as an environmental metabolite of other benzothiazole-based compounds, formed through the microbial methylation of MBT.[4][5]

The increasing prevalence of MMB and its parent compounds in industrial applications and as environmental contaminants necessitates a deeper understanding of its interactions with biological systems. This guide provides a comprehensive technical overview of the known mechanisms of action of this compound, synthesizing findings from toxicology, biochemistry, and industrial chemistry. It is intended for researchers, scientists, and drug development professionals seeking to understand the molecular underpinnings of MMB's effects.

Part 1: Toxicological Mechanism of Action: PTGS2-Mediated Cardiovascular Toxicity and Apoptosis

Recent toxicological research, particularly using the zebrafish (Danio rerio) model, has shed light on a significant mechanism of action for MMB: the induction of cardiovascular toxicity through the activation of an apoptotic pathway.[6] This pathway provides critical insights for environmental safety assessment and has implications for understanding the broader toxicological profile of benzothiazole derivatives.

Core Pathway: Upregulation of PTGS2 and Apoptosis Activation

Studies have demonstrated that exposure to MMB leads to distinct cardiovascular defects in zebrafish larvae, including decreased heart rate, pericardial edema, and malformations of the heart and vasculature.[6] The central molecular event initiating this cascade is the significant upregulation of Prostaglandin-Endoperoxide Synthase 2 (PTGS2), an enzyme more commonly known as Cyclooxygenase-2 (COX-2).[6][7]

PTGS2/COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Its upregulation by MMB is the critical trigger that activates the downstream apoptotic pathway, leading to programmed cell death in developing cardiovascular tissues.[7] Protein-protein interaction analysis has identified PTGS2 as a core molecular target of MMB. PTGS2 is known to interact with other critical proteins involved in apoptosis and inflammation, such as Cathepsin K (Ctsk) and Poly (ADP-ribose) polymerase 2 (PARP2).[6][7] The upregulation of Ctsk can activate NF-κB signaling, a well-established regulator of apoptosis.[6] This convergence on the apoptotic pathway appears to be a common mechanism for benzothiazole-induced toxicity.[6]

Visualization: MMB-Induced Apoptotic Pathway

MMB_Apoptosis_Pathway MMB This compound (MMB) PTGS2 PTGS2 (COX-2) Upregulation MMB->PTGS2 Induces Apoptosis Apoptotic Pathway Activation PTGS2->Apoptosis Activates PPI Protein Interactions (Ctsk, PARP2) PTGS2->PPI Toxicity Cardiovascular Toxicity (e.g., Pericardial Edema, Decreased Heart Rate) Apoptosis->Toxicity Leads to

Caption: MMB upregulates PTGS2, activating apoptosis and leading to cardiovascular toxicity.

Quantitative Data: Cardiovascular Toxicity in Zebrafish Larvae

The following table summarizes the observed effects of MMB on key cardiovascular parameters in a zebrafish model.

ConcentrationEndpointObservationReference
VariesHeart RateSignificant Decrease[6]
VariesPericardial SacEdema and Malformation[6]
VariesCardiac OutputSignificant Decrease[6]
VariesVascular StructureDefects and Abnormalities[6]
Experimental Protocol: Assessment of Cardiovascular Toxicity in Zebrafish

This protocol outlines a methodology for evaluating the cardiovascular effects of a test compound like MMB using the zebrafish model, based on established research.[6]

  • Animal Husbandry: Maintain adult zebrafish under standard conditions (28.5°C, 14/10-hour light/dark cycle). Collect embryos post-fertilization.

  • Exposure: At 4 hours post-fertilization (hpf), place healthy embryos into multi-well plates containing embryo medium.

  • Dosing: Add MMB to the wells to achieve a range of final concentrations. Include a vehicle control group (e.g., DMSO).

  • Observation (48-72 hpf):

    • Heart Rate: Anesthetize larvae and record the number of heartbeats per minute under a microscope.

    • Morphology: Image the larvae to assess for pericardial edema, cardiac looping defects, and overall morphology.

    • Blood Flow: Record videos of blood flow through the dorsal aorta and posterior cardinal vein to calculate stroke volume and cardiac output.

  • Molecular Analysis (qRT-PCR):

    • At the desired time point (e.g., 72 hpf), euthanize a pool of larvae from each treatment group.

    • Extract total RNA using a suitable kit.

    • Synthesize cDNA via reverse transcription.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for target genes (e.g., ptgs2, apoptosis markers) and a housekeeping gene for normalization.

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare treatment groups to the control.

Part 2: Biochemical Mechanisms: Receptor Agonism and Antifungal Action

Beyond its role in toxicology, MMB's mechanism of action involves direct interactions with cellular receptors and contributes to its efficacy as an antifungal agent.

Aryl Hydrocarbon Receptor (AhR) Agonism

MMB has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR).[1][8] The AhR is a ligand-activated transcription factor that plays a central role in sensing and metabolizing xenobiotic compounds. Upon binding a ligand like MMB, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences (Xenobiotic Response Elements, XREs) in the promoter regions of target genes. This typically leads to the induction of drug-metabolizing enzymes such as cytochrome P450s (e.g., CYP1A1). This activity classifies MMB as a compound that can modulate key pathways in xenobiotic metabolism and immune response.[8]

Visualization: Workflow for AhR Reporter Assay

AhR_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture cells with AhR-responsive reporter (e.g., HepG2-XRE-Luciferase) Plating 2. Plate cells in 96-well plates Cell_Culture->Plating Dosing 3. Treat cells with MMB concentrations Plating->Dosing Incubation 4. Incubate for 18-24 hours Dosing->Incubation Lysis 5. Lyse cells and add luciferase substrate Incubation->Lysis Measurement 6. Measure luminescence Lysis->Measurement Analysis 7. Calculate fold-change vs. vehicle control Measurement->Analysis

Caption: Standard workflow for determining AhR agonism using a luciferase reporter assay.

Antifungal Mechanism of Action

The benzothiazole scaffold is a privileged structure in the development of antifungal agents.[9][10] While the precise enzymatic target of MMB in fungi is not fully elucidated, its mechanism is believed to be linked to the induction of apoptosis, mirroring its toxicological effects in vertebrates. Research on the parent compound, benzothiazole (BZO), against the oomycete pathogen Phytophthora capsici demonstrated that BZO induces apoptosis while suppressing the pathogen's stress response and detoxification pathways.[11] Given that the thiol group of the parent molecule MBT is considered crucial for its fungicidal activity, it is plausible that MMB acts as a pro-drug or interacts directly with cellular processes to trigger a similar apoptotic cascade in susceptible fungi.[9]

Experimental Protocol: Fungal Minimum Inhibitory Concentration (MIC) Assay

This protocol details the determination of the MIC of MMB against a target fungal species using the broth microdilution method.

  • Inoculum Preparation: Culture the fungal species (e.g., Candida albicans, Aspergillus niger) on appropriate agar plates. Prepare a standardized suspension of fungal spores or cells in sterile saline or broth, adjusting to a specific concentration (e.g., 10^5 CFU/mL).

  • Compound Preparation: Dissolve MMB in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the MMB stock solution in a suitable liquid growth medium (e.g., RPMI-1640).

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Controls: Include a positive control (fungi in medium, no MMB) and a negative control (medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of MMB at which there is no visible growth of the fungus.

Part 3: Industrial Mechanism of Action: Rubber Vulcanization Acceleration

In its industrial capacity, MMB functions as a vulcanization accelerator, a critical component in rubber manufacturing. It belongs to the thiazole class of accelerators, which are essential for controlling the rate and efficiency of the sulfur cross-linking process that transforms raw rubber from a plastic state to a durable, elastic material.[12][13]

The mechanism is a complex, multi-step process involving the accelerator, activators (typically zinc oxide and stearic acid), and sulfur.[14]

  • Formation of the Active Accelerator Complex: The process begins with the reaction between the accelerator (or its precursor, MBT), zinc oxide, and stearic acid. This forms a zinc-accelerator complex.[12][14]

  • Sulfur Ring Opening: This active complex then reacts with elemental sulfur (typically S₈ rings), opening the ring to form an active sulfurating agent. This agent is a polysulfidic complex containing the accelerator moiety.

  • Formation of Crosslink Precursors: The active sulfurating agent reacts with the rubber polymer at allylic positions (carbons adjacent to double bonds), attaching a polysulfidic pendant group that is terminated by the accelerator fragment.

  • Crosslink Formation: These precursor groups then react with another rubber chain, eliminating the accelerator fragment and forming a stable polysulfidic crosslink between the two polymer chains.[14]

This accelerated pathway allows vulcanization to occur at lower temperatures and in shorter times, while also improving the final physical properties of the rubber.[15]

Visualization: Key Stages of Accelerated Sulfur Vulcanization

Vulcanization_Mechanism cluster_activation Activation cluster_sulfurization Sulfurization cluster_crosslinking Crosslinking Accelerator Thiazole Accelerator (e.g., MMB/MBT) Active_Complex Active Accelerator-Zinc Complex Accelerator->Active_Complex Activators ZnO + Stearic Acid Activators->Active_Complex Sulfurating_Agent Active Sulfurating Agent (Complex-Sₓ) Active_Complex->Sulfurating_Agent Reacts with Sulfur Sulfur (S₈) Sulfur->Sulfurating_Agent Precursor Crosslink Precursor (R-Sₓ-Complex) Sulfurating_Agent->Precursor Reacts with Rubber1 Rubber Chain (R) Rubber1->Precursor Crosslink Polysulfidic Crosslink (R-Sₓ-R') Precursor->Crosslink Rubber2 Second Rubber Chain (R') Rubber2->Crosslink

Caption: Simplified workflow of thiazole-accelerated sulfur vulcanization of rubber.

Conclusion

This compound is a compound with a multifaceted mechanism of action that spans toxicology, biochemistry, and industrial chemistry. The current body of research reveals three primary mechanistic spheres:

  • Toxicology: MMB induces cardiovascular toxicity by upregulating PTGS2 (COX-2), which triggers a downstream apoptotic cascade. This represents a key mechanism for its adverse biological effects.[6]

  • Biochemistry: As an Aryl Hydrocarbon Receptor (AhR) agonist, MMB can modulate xenobiotic metabolism and immune pathways.[1][8] Its antifungal properties are likely linked to the induction of apoptosis in susceptible organisms, a mechanism consistent with its observed toxicity in vertebrates.[11]

  • Industrial Chemistry: In rubber manufacturing, MMB participates as a thiazole accelerator, forming active complexes with zinc and sulfur to efficiently create the polysulfidic crosslinks that give rubber its essential elastic properties.[14]

For professionals in research and drug development, understanding these distinct yet potentially interconnected mechanisms is crucial. The pro-apoptotic activity of MMB highlights a pathway that could be a source of toxicity but also a potential, albeit underexplored, basis for therapeutic intervention in other contexts. Future research should focus on identifying the direct enzymatic targets of MMB in fungal pathogens and further exploring the immunomodulatory consequences of its AhR agonism.

References

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  • Eawag. (2006). 2-Mercaptobenzothiazole Degradation Pathway. Eawag-Biocatalysis/Biodegradation Database.
  • Li, Y., et al. (2025). 2-(Methylthio) Benzothiazole (MTBT) Induces Cardiovascular Toxicity in Zebrafish Larvae and Investigates Its Mechanism. Toxics.
  • Taizhou Huangyan Donghai Chemical Co.,Ltd. (n.d.). Vulcanization acceleration mechanism and performance characterization.
  • Haroune, N., Combourieu, B., Besse, P., Sancelme, M., Kloepfer, A., Reemtsma, T., & De Wever, H. (2004). Metabolism of 2-mercaptobenzothiazole by Rhodococcus rhodochrous. PubMed.
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  • Jet Mill. (2025). The Key Role of Vulcanization Accelerators in the Rubber Industry: The Balance Between Processing Safety and Vulcanization Rate. Jet Mill.
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An In-Depth Technical Guide to the Biological Activity of 2-(Methylthio)benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Methylthio)benzothiazole (2-MTBT) is a sulfur-containing heterocyclic compound belonging to the benzothiazole family. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] 2-MTBT, a derivative of 2-mercaptobenzothiazole, is utilized as a vulcanization accelerator in the rubber industry and has applications in agriculture as a fungicide.[2] While the broader class of benzothiazoles has been extensively studied for its therapeutic potential, this guide focuses specifically on the known and potential biological activities of this compound, with a particular emphasis on its recently elucidated cardiovascular toxicity and the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the biological profile of this compound.

Cardiovascular Toxicity: A Mechanistic Deep Dive

Recent research has brought to light the significant cardiovascular toxicity of 2-MTBT, with the zebrafish (Danio rerio) model serving as a key tool in elucidating its effects.

Phenotypic Effects in Zebrafish Larvae

Exposure of zebrafish larvae to 2-MTBT has been demonstrated to induce a range of cardiovascular defects in a dose-dependent manner. These include:

  • Reduced Heart Rate: A significant decrease in the heart rate of exposed larvae.[3]

  • Pericardial Edema: The accumulation of fluid around the heart, indicative of cardiac dysfunction.[3]

  • Cardiac Malformations: Deformities in the physical structure of the heart.[3]

  • Impaired Circulatory Function: Reduced stroke volume and cardiac output, leading to compromised blood circulation.[2]

  • Vascular Structural Defects: Abnormalities in the development and integrity of blood vessels.[2]

Molecular Mechanism of Action: Upregulation of PTGS2 and Apoptosis

The molecular underpinnings of 2-MTBT-induced cardiotoxicity have been traced to the upregulation of Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as Cyclooxygenase-2 (COX-2).[4] PTGS2 is a key enzyme in the inflammatory response and is also implicated in apoptotic pathways.

The proposed signaling pathway is as follows:

  • Exposure to 2-MTBT: The compound enters the biological system.

  • Upregulation of PTGS2: 2-MTBT leads to an increase in the expression of the PTGS2 gene.[4]

  • Activation of the Apoptotic Pathway: The elevated levels of PTGS2 trigger a cascade of events leading to programmed cell death (apoptosis).[3]

  • Cardiovascular Toxicity: The resulting apoptosis in cardiac and vascular tissues manifests as the observed developmental and functional abnormalities.[3]

The following Graphviz diagram illustrates this proposed signaling pathway:

G MTBT This compound Exposure PTGS2 Upregulation of PTGS2 (COX-2) MTBT->PTGS2 Apoptosis Activation of Apoptotic Pathway PTGS2->Apoptosis Toxicity Cardiovascular Toxicity Apoptosis->Toxicity

Caption: Signaling pathway of 2-MTBT-induced cardiovascular toxicity.

Experimental Protocol: Zebrafish Larvae Toxicity Assay

The following is a generalized protocol for assessing the developmental toxicity of 2-MTBT using a zebrafish model, based on established methodologies.[3]

Materials:

  • Healthy, fertilized zebrafish embryos

  • This compound (2-MTBT) stock solution in a suitable solvent (e.g., DMSO)

  • Embryo medium (e.g., E3 medium)

  • Multi-well plates (e.g., 24-well or 96-well)

  • Stereomicroscope

  • Incubator set to 28.5°C

Procedure:

  • Embryo Collection and Staging: Collect freshly fertilized embryos and stage them to ensure developmental synchrony.

  • Preparation of Test Solutions: Prepare a serial dilution of 2-MTBT in embryo medium to the desired final concentrations. Include a solvent control and a negative control (embryo medium only).

  • Exposure: Place a specific number of embryos into each well of the multi-well plate. Remove the existing medium and replace it with the prepared test solutions.

  • Incubation: Incubate the plates at 28.5°C on a 14/10-hour light/dark cycle.

  • Phenotypic Assessment: At predetermined time points (e.g., 24, 48, 72, 96 hours post-fertilization), observe the embryos and larvae under a stereomicroscope.

  • Data Collection: Record various endpoints, including:

    • Mortality rate

    • Hatching rate

    • Heart rate (beats per minute)

    • Presence and severity of pericardial edema

    • Morphological abnormalities (e.g., body length, eye development, cardiac malformations)

  • Data Analysis: Statistically analyze the collected data to determine the dose-response relationship and identify the no-observed-effect concentration (NOEC) and lowest-observed-effect-concentration (LOEC).

The following Graphviz diagram outlines a general workflow for this type of toxicity testing:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Embryo Collection & Staging C Exposure in Multi-well Plates A->C B Prepare Test Solutions B->C D Incubation (28.5°C) C->D E Phenotypic Assessment D->E F Data Collection & Statistical Analysis E->F

Caption: General workflow for zebrafish developmental toxicity assay.

Aquatic Toxicity

Beyond the specific cardiotoxic effects observed in zebrafish, 2-MTBT has been evaluated for its broader aquatic toxicity. Studies on the freshwater crustacean Ceriodaphnia dubia have provided quantitative measures of its toxicity.

Organism Test Type Endpoint Value Reference
Ceriodaphnia dubia48-hour AcuteEC5012.7 mg/L[5]
Ceriodaphnia dubia7-day ChronicEC506.36 mg/L[5]

EC50 (Median Effective Concentration): The concentration of a substance that causes a defined effect in 50% of the test population.

These data are crucial for environmental risk assessment and for understanding the potential impact of 2-MTBT on aquatic ecosystems.

Potential Therapeutic Activities: An Extrapolation from the Benzothiazole Scaffold

While the documented biological activity of 2-MTBT is currently dominated by its toxicity profile, the broader benzothiazole class of compounds is well-known for a range of therapeutic effects.[6] This suggests that 2-MTBT may possess similar activities, though further research is required for confirmation.

Anticancer Potential

Numerous benzothiazole derivatives have demonstrated significant anticancer activity against various human cancer cell lines.[7][8][9] The mechanisms of action are diverse and can include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[10]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.[10]

  • Enzyme Inhibition: Targeting enzymes that are crucial for cancer cell survival and growth, such as topoisomerase IIα and carbonic anhydrases.[5]

While direct studies on the cytotoxicity of 2-MTBT against cancer cell lines are limited in publicly available literature, the known anticancer properties of its parent scaffold make this a compelling area for future investigation.

Antimicrobial and Antifungal Potential

The benzothiazole nucleus is a common feature in compounds with potent antimicrobial and antifungal properties.[2][11] Derivatives have shown efficacy against a range of pathogens, including:

  • Bacteria: Staphylococcus aureus and Escherichia coli.[12]

  • Fungi: Candida albicans and Aspergillus niger.

The antimicrobial mechanisms can involve the inhibition of essential microbial enzymes, disruption of cell membrane integrity, and interference with microbial DNA replication.[12] Given that 2-MTBT is used as a fungicide, it is plausible that it possesses a broader spectrum of antimicrobial activity that warrants further exploration.

Anti-inflammatory Potential

Several benzothiazole derivatives have been reported to possess anti-inflammatory properties.[1] These effects are often attributed to the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[13][14] A study on 2-alkylthiobenzothiazinones, a related class of compounds, identified the 2-methylthio derivative as an inhibitor of human leukocyte elastase (HLE) with an IC50 value in the low micromolar range, suggesting a potential anti-inflammatory mechanism.[15] The upregulation of PTGS2 (COX-2) by 2-MTBT in the context of cardiotoxicity is intriguing and suggests a complex interaction with inflammatory pathways that could potentially be harnessed for therapeutic purposes under different conditions or with structural modifications.

Conclusion and Future Directions

The current body of scientific literature on this compound primarily highlights its cardiovascular and aquatic toxicity. The elucidation of the PTGS2-mediated apoptotic pathway provides a clear molecular basis for its cardiotoxic effects in zebrafish. While direct evidence for therapeutic activities such as anticancer, antimicrobial, and anti-inflammatory effects is sparse for 2-MTBT itself, the well-documented and diverse biological activities of the broader benzothiazole family suggest that 2-MTBT may hold untapped potential in these areas.

Future research should focus on:

  • Screening for Therapeutic Activities: Systematically evaluating the cytotoxicity of 2-MTBT against a panel of human cancer cell lines, and assessing its antimicrobial spectrum against clinically relevant bacteria and fungi.

  • Mechanistic Studies: Investigating the potential anti-inflammatory effects of 2-MTBT and its interactions with key inflammatory enzymes and signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of 2-MTBT to identify structural modifications that may enhance therapeutic activity while reducing toxicity.

A deeper understanding of the biological activities of this compound will not only inform its environmental risk assessment but also potentially uncover novel therapeutic leads for a range of diseases.

References

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Toxicological profile of 2-(Methylthio)benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Toxicological Profile of 2-(Methylthio)benzothiazole

Introduction

This compound (MTBT) is a heterocyclic organic compound with a benzothiazole core structure and a methylthio group substitution. It is utilized in various industrial applications, including as a vulcanization accelerator in the rubber industry and as an intermediate in the synthesis of fungicides and other agrochemicals.[1] Its presence in the environment and potential for human exposure necessitate a thorough understanding of its toxicological profile. This guide provides a comprehensive overview of the current knowledge regarding the toxicity of MTBT, intended for researchers, scientists, and professionals in drug development and chemical safety assessment.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is essential for predicting its environmental fate, bioavailability, and toxicokinetics.

PropertyValueReference(s)
CAS Number 615-22-5[2]
Molecular Formula C₈H₇NS₂[2]
Molecular Weight 181.28 g/mol [2]
Appearance White to light yellow crystalline powder or liquid[1]
Melting Point 44-48 °C[1]
Boiling Point 177 °C at 22 mmHg[1]
Water Solubility Moderately soluble[3]
log Kₒw 3.12[4]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of a xenobiotic describe its journey through the body and are pivotal in understanding its potential for systemic toxicity. Currently, comprehensive in vivo data on the absorption, distribution, and excretion of MTBT in mammals is limited. However, in vitro metabolism studies have shed light on its biotransformation.

Metabolism

In vitro studies utilizing rat liver homogenates have demonstrated that this compound undergoes metabolic transformation.[5] The primary metabolic pathway involves the oxidation of the methylthio group to its corresponding methylsulfoxide and/or methylsulfone.[5] These oxidized intermediates then become substrates for conjugation with glutathione (GSH), a reaction likely catalyzed by glutathione-S-transferase.[5] This conjugation leads to the formation of S-(2-benzothiazolyl)-glutathione.[5] The degradation of the methylthio group also results in the formation of formaldehyde and sulfate.[5] Interestingly, this metabolic process leads to an apparent S-demethylation of the methylthio group.[5] A secondary S-demethylation pathway that does not involve GSH conjugation has also been observed in vitro.[5]

Acute Toxicity

Acute toxicity studies are crucial for identifying the immediate hazards associated with a single, short-term exposure to a substance.

Oral, Dermal, and Inhalation Toxicity

Information on the acute mammalian toxicity of this compound is primarily derived from safety data sheets, which classify it as causing skin, eye, and respiratory irritation.[6] One safety data sheet classifies it as harmful if swallowed, in contact with skin, or if inhaled.[7]

Skin and Eye Irritation

This compound is classified as a skin irritant and can cause serious eye irritation.[6] It is recommended to avoid contact with skin and eyes.[6] In case of contact, flushing with plenty of water is advised.[6]

Aquatic Toxicity

The acute toxicity of MTBT to aquatic organisms has been evaluated. In a study using Ceriodaphnia dubia, the 48-hour acute EC50 was determined to be 12.7 mg/L.[8][9] Another study using a zebrafish model calculated the 72-hour LC50 to be 16.11 mg/L.[10]

Genotoxicity

Genotoxicity assays are employed to assess the potential of a substance to induce genetic mutations or chromosomal damage. The genotoxic potential of this compound has been investigated in vitro.

In a comprehensive study evaluating nine benzothiazole derivatives, MTBT was assessed using the SOS/umu test with Salmonella typhimurium TA1535/pSK1002 and the high-content in vitro micronucleus test with human gastric carcinoma (MGC-803) and human lung carcinoma (A549) cells.[11] The results indicated that MTBT induced DNA damage in MGC-803 cells.[11] However, no evidence of genotoxicity was observed for MTBT in the SOS/umu test.[11]

Repeated Dose Toxicity

Carcinogenicity

There are currently no specific carcinogenicity bioassays available for this compound. The International Agency for Research on Cancer (IARC) has not classified MTBT as a human carcinogen.[6]

Reproductive and Developmental Toxicity

Dedicated studies on the reproductive and developmental toxicity of this compound according to established guidelines (e.g., OECD TG 414, 416, 421, 422) have not been identified in the available literature.[7][13][14][15]

Mechanisms of Toxicity

Understanding the molecular mechanisms underlying the toxicity of a compound is a critical aspect of modern toxicology. Recent research has begun to elucidate the pathways through which MTBT exerts its toxic effects, particularly in the cardiovascular system.

Cardiovascular Toxicity and Apoptotic Pathway Activation

A study using a zebrafish model demonstrated that exposure to this compound induces significant cardiovascular toxicity.[10] Observed effects included a decrease in heart rate, the development of pericardial edema, and cardiac malformations.[10] Mechanistic investigations revealed that MTBT exposure leads to the upregulation of Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as COX-2.[2] This upregulation is a key initiating event that activates the apoptotic pathway, ultimately leading to the observed cardiovascular toxicity.[2] Protein-protein interaction network analysis identified PTGS2 as a core target of MTBT.[2]


MTBT [label="this compound\n(MTBT)", fillcolor="#FBBC05", fontcolor="#202124"]; PTGS2 [label="Upregulation of\nPTGS2 (COX-2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Activation of\nApoptotic Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cardiotoxicity [label="Cardiovascular Toxicity\n(Decreased heart rate, pericardial edema,\ncardiac malformations)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

MTBT -> PTGS2 [label=" Induces"]; PTGS2 -> Apoptosis [label=" Activates"]; Apoptosis -> Cardiotoxicity [label=" Leads to"]; }

Proposed mechanism of MTBT-induced cardiovascular toxicity.

Potential for Thyroid Hormone Disruption

The potential for benzothiazole derivatives to interfere with the thyroid hormone system has been investigated. In an in vitro assay for thyroid peroxidase (TPO) inhibition, this compound did not exhibit inhibitory activity.[16] However, in an ex vivo Xenopus laevis thyroid gland explant culture assay, all six tested benzothiazoles, including MTBT, inhibited thyroxine (T4) release.[16] This suggests a potential for thyroid hormone disruption that may not be directly mediated by TPO inhibition and warrants further investigation.

Experimental Protocols

The following are outlines of standard experimental protocols relevant to the toxicological assessment of chemicals like this compound, based on OECD Test Guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 420)

This method is used to assess the acute oral toxicity of a substance and allows for its classification.[9]

  • Animal Selection: Healthy, young adult rodents (usually female rats) are used.[9]

  • Fasting: Animals are fasted (food, but not water, withheld) overnight prior to dosing.[9]

  • Dose Administration: The test substance is administered in a single dose by gavage.[9] The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on available information.[9]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[9] Observations are made frequently on the day of dosing and at least daily thereafter.[9]

  • Endpoint: The test allows for the identification of a dose level that causes evident toxicity but not mortality, which is then used for classification.[9]


start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; animal_selection [label="Animal Selection and Acclimation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fasting [label="Overnight Fasting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dosing [label="Single Oral Gavage Dose", fillcolor="#FBBC05", fontcolor="#202124"]; observation [label="14-Day Observation\n(Clinical Signs, Body Weight, Mortality)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; necropsy [label="Gross Necropsy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis and Classification", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> animal_selection; animal_selection -> fasting; fasting -> dosing; dosing -> observation; observation -> necropsy; necropsy -> data_analysis; data_analysis -> end; }

Workflow for OECD TG 420 Acute Oral Toxicity Study.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)

This in vitro method assesses the potential of a substance to cause skin irritation.[17]

  • Test System: A reconstructed human epidermis model is used, which mimics the properties of the upper layers of human skin.[17]

  • Application: The test substance is applied topically to the surface of the skin model for a defined period (e.g., 60 minutes).[17]

  • Incubation and Recovery: After exposure, the substance is washed off, and the tissue is incubated for a recovery period (e.g., 42 hours).[17]

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay.[17]

  • Classification: If the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control, the substance is classified as a skin irritant.[17]

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

This test is used to detect the potential of a substance to induce chromosomal damage.[18]

  • Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO, V79, L5178Y, or TK6 cells) are cultured in vitro.

  • Exposure: The cells are exposed to the test substance, with and without an exogenous metabolic activation system (e.g., S9 mix), for a suitable period.

  • Harvest and Staining: After exposure, the cells are harvested, and a cytokinesis blocker (e.g., cytochalasin B) is added to identify cells that have completed one cell division. The cells are then stained to visualize the nuclei and micronuclei.

  • Scoring: The frequency of micronucleated cells in the treated cultures is compared to that in the solvent/vehicle control cultures.

  • Evaluation: A statistically significant and dose-responsive increase in the frequency of micronucleated cells indicates a potential for genotoxicity.

Conclusion

The available toxicological data for this compound indicate that it is a skin, eye, and respiratory irritant, with moderate acute aquatic toxicity. In vitro studies suggest a potential for genotoxicity, specifically DNA damage, in mammalian cells. A key area of concern is its demonstrated cardiovascular toxicity in a zebrafish model, which is mechanistically linked to the upregulation of PTGS2 and the induction of apoptosis. While some information on its metabolism exists, significant data gaps remain, particularly concerning repeated dose toxicity, carcinogenicity, and reproductive and developmental toxicity in mammals. The conflicting findings regarding its potential for thyroid hormone disruption also highlight the need for further investigation. A comprehensive risk assessment for human health and the environment will require further studies to address these knowledge gaps.

References

  • Larsen, G. L., Bakke, J. E., Feil, V. J., & Huwe, J. K. (1988). In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver. Xenobiotica, 18(3), 313-322. [Link]
  • OECD. (2018). Guidance Document on Mammalian Reproductive Toxicity Testing and Assessment. OECD Series on Testing and Assessment, No. 116. OECD Publishing, Paris. [Link]
  • Thybaud, V., et al. (2014). Revision of OECD guidelines for genotoxicity: outcome of the expert group meeting held in Paris in March 2010. Mutagenesis, 29(6), 517. [Link]
  • Naveen, K. L. (2018). OECD Guideline For Acute oral toxicity (TG 423). [Link]
  • Istituto Superiore di Sanità. (n.d.). OECD Test Guidelines for Genetic Toxicology. [Link]
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). [Link]
  • Pharmapproach. (n.d.). Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. [Link]
  • OECD. (2011). Test No. 414: Prenatal Developmental Toxicity Study. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]
  • Nawrocki, S. T., et al. (2005). Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia. Archives of environmental contamination and toxicology, 48(3), 344–350. [Link]
  • OECD. (2015). Test No. 421: Reproduction/Developmental Toxicity Screening Test. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]
  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]
  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]
  • Tietge, J. E., et al. (2013). Inhibition of the thyroid hormone pathway in Xenopus laevis by 2-mercaptobenzothiazole.
  • OECD. (2017). Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. OECD Series on Testing and Assessment, No. 249. OECD Publishing, Paris. [Link]
  • OECD. (2015). Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]
  • GenEvolution. (2025). From OECD guidelines to innovation: the future of genotoxicity testing. [Link]
  • Wang, Y., et al. (2025). 2-(Methylthio) Benzothiazole (MTBT) Induces Cardiovascular Toxicity in Zebrafish Larvae and Investigates Its Mechanism. Biology, 14(10), 1398. [Link]
  • Hornung, M. W., et al. (2015). In Vitro, Ex Vivo, and In Vivo Determination of Thyroid Hormone Modulating Activity of Benzothiazoles. Toxicological sciences, 146(2), 254–264. [Link]
  • OECD. (2002). Test No. 405: Acute Eye Irritation/Corrosion. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]
  • Stinckens, E., et al. (2016). Inhibition of the thyroid hormone pathway in Xenopus laevis by 2-mercaptobenzothiazole.
  • OECD. (2012). Test No. 405: Acute Eye Irritation/Corrosion. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]
  • Ye, F., et al. (2014). Application of the SOS/umu test and high-content in vitro micronucleus test to determine genotoxicity and cytotoxicity of nine benzothiazoles. Journal of applied toxicology, 34(12), 1400–1408. [Link]
  • Brownlee, B. G., et al. (1992). Aquatic environmental chemistry of 2-(thiocyanomethylthio)benzothiazole and related benzothiazoles. Environmental Toxicology and Chemistry, 11(8), 1153-1168. [Link]
  • Hornung, M. W., et al. (2015). In Vitro, Ex Vivo, and In Vivo Determination of Thyroid Hormone Modulating Activity of Benzothiazoles. Toxicological Sciences, 146(2), 254–264. [Link]
  • WHO. (n.d.). Short-term toxicity – 90-day oral (rodent). [Link]
  • Pillard, D. A., et al. (2001). Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species. Environmental toxicology and chemistry, 20(3), 557–560. [Link]
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  • Nawrocki, S. T., et al. (2005). Comparative Aquatic Toxicity Evaluation of 2-(Thiocyanomethylthio)benzothiazole and Selected Degradation Products Using Ceriodaphnia dubia. [Link]
  • Dermatest. (n.d.).
  • Hornung, M. W., et al. (2015). In Vitro, Ex Vivo, and In Vivo Determination of Thyroid Hormone Modulating Activity of Benzothiazoles. Toxicological Sciences, 146(2), 254–264. [Link]
  • Wang, Y., et al. (2025). 2-(Methylthio) Benzothiazole (MTBT)
  • Ventrella, D., & Kurin, E. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(15), 8143-8161. [Link]
  • Bernard, F., et al. (2019). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A, 123(19), 4153-4163. [Link]
  • Kim, H. S., et al. (2022). Repeated-dose 90-day oral toxicity study of GST in Sprague-Dawley rats. Toxicology reports, 9, 768–777. [Link]
  • Liao, X., et al. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities.
  • Greim, H. (Ed.). (2025). 2-Mercaptobenzothiazole.
  • De Wever, H., & Verachtert, H. (1997). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Applied microbiology and biotechnology, 47(6), 623-629. [Link]
  • Wilson, K., et al. (1977). Metabolism of benzothiazole. I. Identification of ring-cleavage products. Xenobiotica, 7(5), 285-294. [Link]
  • Lake, B. G., et al. (1976). Studies on the in vitro metabolism of dimethylnitrosamine by rat liver. Biochemical Society transactions, 4(4), 683–685. [Link]
  • Kassahun, K., et al. (2001). In vitro metabolism of 2-acetylbenzothiophene: relevance to zileuton hepatotoxicity. Drug metabolism and disposition, 29(7), 989–997. [Link]

Sources

An In-depth Technical Guide on 2-(Methylthio)benzothiazole as a Degradation Product of TCMTB

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Thiocyanomethylthio)benzothiazole (TCMTB) is a broad-spectrum biocide extensively utilized in industrial applications such as leather and wood preservation, and in anti-fouling paints. Its environmental fate is of significant interest due to its ecotoxicity. This technical guide provides a comprehensive overview of the degradation of TCMTB, with a specific focus on the formation of its metabolite, 2-(methylthio)benzothiazole (MTBT). We will delve into the degradation pathways, analytical methodologies for detection and quantification, and the comparative toxicity of TCMTB and its degradation products. This guide is intended for researchers, environmental scientists, and professionals in the drug development and chemical industries who are engaged in the study of biocides and their environmental impact.

Introduction to TCMTB: Properties and Applications

2-(Thiocyanomethylthio)benzothiazole, or TCMTB, is a potent fungicide and bactericide.[1] It is an oily, reddish-brown liquid with a pungent odor and is characterized by its low solubility in water.[1] Its biocidal activity makes it effective in preventing the growth of a wide range of microorganisms, leading to its use in various industrial processes to protect materials from biodeterioration.[1]

Table 1: Physicochemical Properties of TCMTB

PropertyValue
Chemical Formula C₉H₆N₂S₃
Molar Mass 238.34 g/mol
Appearance Red to brown oily liquid
Water Solubility Very slightly soluble
Vapor Pressure 9.0 x 10⁻⁶ mmHg

Data sourced from Wikipedia[1]

The primary applications of TCMTB include:

  • Leather Preservation: To prevent fungal growth on hides and skins during processing and storage.

  • Wood Protection: As an anti-sapstain agent to protect freshly cut lumber.

  • Pulp and Paper Industry: To control slime-forming bacteria and fungi in paper mills.

  • Water Treatment: To inhibit microbial growth in industrial cooling water systems.

  • Paints and Coatings: As a fungicide to prevent mildew growth on painted surfaces.

Degradation of TCMTB: Pathways to this compound (MTBT)

TCMTB is known to be environmentally unstable, undergoing degradation through both abiotic and biotic pathways. The degradation of TCMTB is influenced by factors such as pH, temperature, and exposure to ultraviolet (UV) light.[2]

Primary Degradation to 2-Mercaptobenzothiazole (2-MBT)

The initial and a major step in the degradation of TCMTB, under both hydrolytic and photolytic conditions, is the formation of 2-mercaptobenzothiazole (2-MBT).[2][3] This transformation involves the cleavage of the thiomethylthiocyanate side chain from the benzothiazole core.

Biotransformation of 2-MBT to this compound (MTBT)

A key subsequent step in the biotic degradation pathway is the methylation of 2-MBT to form this compound (MTBT). This biotransformation is mediated by a variety of bacteria, including species of Corynebacterium, Pseudomonas, and Escherichia coli.[4] These microorganisms are capable of methylating the thiol group (-SH) of 2-MBT, resulting in the formation of the more stable thioether (-S-CH₃) in MTBT.[4] While 2-MBT can be further degraded through other pathways, its methylation to MTBT represents a significant transformation route in microbial environments.[4][5]

TCMTB Degradation Pathway TCMTB TCMTB (2-(Thiocyanomethylthio)benzothiazole) MBT 2-MBT (2-Mercaptobenzothiazole) TCMTB->MBT  Hydrolysis, Photolysis,  Microbial Action MTBT MTBT (this compound) MBT->MTBT  Bacterial Methylation  (e.g., Pseudomonas sp.) Other Other Degradation Products (e.g., BTSA) MBT->Other

Figure 1: Simplified degradation pathway of TCMTB to this compound (MTBT).

Analytical Methodologies for TCMTB and its Degradation Products

The accurate detection and quantification of TCMTB and its degradation products, including 2-MBT and MTBT, in environmental matrices are crucial for assessing their environmental fate and impact. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art analytical technique for this purpose, offering high sensitivity and selectivity.[3][6]

Rationale for Method Selection

The choice of LC-MS/MS is dictated by the physicochemical properties of the analytes and the complexity of the environmental samples.

  • Stationary Phase: A C18 reversed-phase column is typically employed due to its versatility in retaining and separating compounds with a wide range of polarities, such as TCMTB and its more polar degradation products. The hydrophobic nature of the C18 stationary phase provides good retention for the benzothiazole core, while the differences in the side chains allow for their chromatographic separation.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (often containing a buffer like ammonium acetate or a weak acid like formic acid) and an organic solvent (typically acetonitrile or methanol) is preferred. The gradient allows for the efficient elution of both the more polar (e.g., 2-MBT) and less polar (e.g., TCMTB) analytes in a single chromatographic run. The choice of mobile phase additives is critical for achieving good peak shape and ionization efficiency in the mass spectrometer.[2][7][8][9] Formic acid, for instance, aids in the protonation of the analytes in positive ion mode, enhancing their signal.

Experimental Protocol: Simultaneous Analysis of TCMTB, 2-MBT, and MTBT in Water Samples

This protocol provides a validated starting point for the analysis of the target compounds in water samples.

3.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter to remove suspended solids. Adjust the pH of the filtrate to neutral (pH 7) to ensure consistent retention of the analytes on the SPE cartridge.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water. The conditioning step activates the sorbent and ensures reproducible retention.

  • Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any unretained polar impurities.

  • Elution: Elute the retained analytes from the cartridge with 10 mL of acetonitrile. The acetonitrile disrupts the hydrophobic interactions between the analytes and the sorbent, leading to their elution.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Filtration Filtration (0.45 µm) Sample->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Elution Elution SPE->Elution Concentration Concentration & Reconstitution Elution->Concentration LCMSMS LC-MS/MS Analysis Concentration->LCMSMS Data Data Acquisition & Processing LCMSMS->Data Quantification Quantification Data->Quantification

Figure 2: General workflow for the analysis of TCMTB and its degradation products.

3.2.2. LC-MS/MS Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18.1-22 min: Return to 10% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode for all analytes.

  • MS/MS Transitions:

    • TCMTB: Precursor ion (m/z) -> Product ion (m/z)

    • 2-MBT: Precursor ion (m/z) -> Product ion (m/z)

    • MTBT: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values should be determined by direct infusion of analytical standards of each compound.)

Comparative Toxicity of TCMTB and its Degradation Products

A critical aspect of understanding the environmental impact of TCMTB is the toxicity of its degradation products. Generally, the degradation of TCMTB leads to a significant reduction in toxicity.

Table 2: Comparative Aquatic Toxicity of TCMTB and its Degradation Products

Compound48-hour Acute EC50 (µg/L) for Ceriodaphnia dubia7-day Chronic EC50 (µg/L) for Ceriodaphnia dubia
TCMTB 15.39.64
2-MBT 4,1901,250
MTBT 12,7006,360
Benzothiazole (BT) 24,60054,900
2-Hydroxybenzothiazole (HOBT) 15,1008,310

Data sourced from Nawrocki et al., 2005[4]

As shown in Table 2, TCMTB is orders of magnitude more toxic to the aquatic invertebrate Ceriodaphnia dubia than its degradation products.[4] 2-MBT is the most toxic of the degradation products listed, followed by MTBT and HOBT, with benzothiazole being the least toxic.[4] This data underscores the importance of the degradation process in mitigating the environmental risk associated with TCMTB.

Conclusion

The degradation of TCMTB in the environment is a complex process that results in the formation of several metabolites, including this compound (MTBT). The primary degradation pathway involves the initial formation of 2-mercaptobenzothiazole (2-MBT), which can then be biotransformed to MTBT through microbial methylation. The development of robust analytical methods, such as LC-MS/MS, is essential for monitoring these compounds in the environment. The significantly lower toxicity of MTBT and other degradation products compared to the parent compound highlights the role of environmental degradation in reducing the ecological risk of TCMTB. Further research into the specific microbial communities and enzymatic processes involved in the formation of MTBT will provide a more complete understanding of the environmental fate of this widely used biocide.

References

  • Nawrocki, S. T., et al. (2005). Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia.
  • Haroune, N., et al. (2004). Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. Applied and Environmental Microbiology, 70(11), 6557-6564.
  • De Wever, H., et al. (2001). Biodegradation of benzothiazoles. Applied Microbiology and Biotechnology, 57(5-6), 649-655.
  • Kloepfer, A., et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
  • Drotar, A. M., et al. (1987). Microbial methylation of 2-mercaptobenzothiazole. Applied and Environmental Microbiology, 53(7), 1639-1642.
  • Bertoldi, C., et al. (2020). Photodegradation of Emerging Contaminant 2-(tiocyanomethylthio) Benzothiazole (TCMTB) in Aqueous Solution: Kinetics and Transformation Products.
  • Reemtsma, T., et al. (1995). Benzothiazoles in the aquatic environment. Environmental Science & Technology, 29(2), 478-485.
  • Font, J., et al. (2011). Determination of TCMTB and Other Fungicides in Leather.
  • Wikipedia. (n.d.). TCMTB.
  • Eawag. (2006). 2-Mercaptobenzothiazole Degradation Pathway. Eawag-BBD.
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  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Phenomenex. (n.d.). Mobile Phase Selectivity.
  • Research Journal of Pharmacy and Technology. (2019). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • International Journal of Scientific Research and Management. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • Asimakopoulos, A. G., et al. (2013). Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water.
  • Weiss, S., & Reemtsma, T. (2005). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Analytical Chemistry, 77(22), 7415-7421.
  • Fiehn, O., et al. (1995). Extraction and analysis of various benzothiazoles from industrial wastewater. Fresenius' Journal of Analytical Chemistry, 351(7), 652-657.
  • IARC. (2016). 2-MERCAPTOBENZOTHIAZOLE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 113.
  • Miljøstyrelsen. (2002). 2- Mercapto- benzothiazole (MBT). Environmental Project No. 709.
  • de la Cruz, N., et al. (2018). A Comparative Analysis of 2-(Thiocyanomethylthio)-Benzothiazole Degradation Using Electro-Fenton and Anodic Oxidation on a Boron-Doped Diamond Electrode. International Journal of Electrochemical Science, 13, 2526-2539.
  • Hernández, F., et al. (2013). Investigation of Pharmaceutical Metabolites in Environmental Waters by LC-MS/MS. Analytical and Bioanalytical Chemistry, 405(20), 6435-6447.
  • Tang, B., et al. (2023). Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine.
  • Thermo Fisher Scientific. (2010).
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A Technical Guide to the Occurrence of 2-(Methylthio)benzothiazole: Natural Sources and Anthropogenic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)benzothiazole (MMTB) is a heterocyclic aromatic compound with a documented presence in both natural and anthropogenic contexts. While extensively utilized in industrial applications as a fungicide and rubber vulcanization accelerator, emerging evidence points to its existence in specific natural products. This guide provides a comprehensive technical overview of the known occurrences of MMTB, delineating its role as a natural product from its prevalence as an environmental contaminant originating from industrial synthesis and degradation pathways. We will explore its detection in food sources, its synthetic origins, environmental fate, and the analytical methodologies pertinent to its identification. This document serves as a critical resource for researchers in natural product chemistry, environmental science, and toxicology who may encounter this molecule in their studies.

Introduction to this compound (MMTB)

This compound, also known as 2-(methylmercapto)benzothiazole, is an organic compound characterized by a benzothiazole core substituted with a methylthio group (-SCH₃) at the 2-position.[1] Its chemical structure lends it notable stability and biological activity. Historically, MMTB has been recognized primarily as a synthetic chemical with widespread industrial applications, including:

  • Agrochemicals: It serves as an effective fungicide and is a key intermediate in the synthesis of other pesticides.[2][3]

  • Rubber Industry: It functions as a vulcanization accelerator, enhancing the durability and performance of rubber products.[2]

  • Corrosion Inhibition: It is used in formulations to prevent the corrosion of metals.[2]

Furthermore, MMTB is known to be a degradation product of the biocide 2-(thiocyanomethylthio)benzothiazole (TCMTB), which is used in the leather and paper industries. This context is crucial, as its presence in the environment is often linked to these industrial activities.[4][5] However, recent database entries have identified MMTB in specific natural sources, complicating the narrative of it being a purely synthetic compound.

Property Value
CAS Number 615-22-5
Molecular Formula C₈H₇NS₂
Molecular Weight 181.27 g/mol
Appearance White to light yellow crystalline powder
Melting Point 43-48 °C

Documented Natural Occurrence

Contrary to its extensive industrial profile, MMTB has been reported in a limited number of natural sources. These findings are significant for food scientists and natural product researchers, as they suggest potential biosynthetic pathways in certain organisms.

Occurrence in Food Products

The most cited natural occurrences of MMTB are in plant-based foods:

  • Guava (Psidium guajava) : MMTB has been identified as a constituent of guava.[6] Its presence in this fruit suggests it could serve as a potential biomarker for guava consumption.[6]

  • Endive (Cichorium endivia) : The compound has also been reported in this leafy vegetable.[7]

The concentrations and variability of MMTB in these food sources are not extensively documented in publicly available literature, indicating a need for further quantitative studies.

Occurrence in Other Organisms

Beyond the plant kingdom, MMTB has been associated with at least one insect species:

  • Asiatic Honey Bee (Apis cerana) : PubChem's LOTUS database, which aggregates natural product information, lists MMTB as having been reported in this honey bee species.[7] The specific biological role or origin (e.g., endogenous, from nectar, or a metabolite) is not specified.

The proposed biosynthetic pathway for naturally occurring benzothiazoles involves the condensation of cysteine with quinones.[8] However, the specific enzymatic steps leading to the methylation of the thiol group to form MMTB in these organisms have yet to be elucidated.

Anthropogenic Sources and Environmental Fate

The primary pathway for the introduction of this compound into the environment is through human industrial and commercial activities. Understanding these sources is vital for environmental scientists monitoring organic pollutants.

Industrial Synthesis and Application

MMTB is a high-production-volume chemical.[5] Its synthesis is typically achieved through the methylation of 2-mercaptobenzothiazole. Its widespread use as a fungicide, rubber accelerator, and corrosion inhibitor leads to its potential release during manufacturing, use, and disposal.[2][3]

Degradation Product of Biocides

MMTB is a known environmental transformation product of other benzothiazole derivatives.[7] A significant precursor is 2-(thiocyanomethylthio)benzothiazole (TCMTB), a biocide used in industrial processes. The degradation of TCMTB in soil and water can lead to the formation of MMTB, contributing to its environmental load.

Environmental Detection

As a result of its industrial origins, MMTB is now a frequently detected environmental contaminant. Monitoring studies have confirmed its presence in various environmental compartments:

  • Surface Water and Runoff : Concentrations as high as 4170 ng/L have been detected in surface runoff in industrial regions.[4]

  • Wastewater : Sewage concentrations have been measured as high as 31.7 µg/L.[4]

  • Groundwater : The compound has been detected in underground drinking water sources, highlighting its potential for leaching and persistence.[4]

  • Air Particulate Matter : MMTB, along with other benzothiazoles, has been detected in airborne particulate matter, often associated with tire wear particles.[9]

This widespread contamination necessitates a systematic assessment of its environmental risks and toxicological effects on aquatic and terrestrial ecosystems.[4]

Analytical Workflow for Detection and Identification

For researchers aiming to identify MMTB in natural or environmental samples, a robust analytical workflow is essential. The standard approach involves sample extraction followed by chromatographic separation and mass spectrometric detection.

Experimental Protocol: Trace Determination in Water Samples

This protocol is adapted from standard methodologies for analyzing polar benzotriazoles and benzothiazoles in water.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Filter 500 mL of the water sample (e.g., surface water, wastewater effluent) through a 0.45 µm glass fiber filter.

    • Acidify the sample to pH 3.0 with sulfuric acid.

    • Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of ultrapure water at pH 3.0.

    • Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of ultrapure water to remove interferences.

    • Dry the cartridge under a stream of nitrogen for 30 minutes.

    • Elute the analyte with 6 mL of methanol or ethyl acetate.

    • Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in 1 mL of methanol/water (10:90, v/v).

  • Instrumental Analysis (LC-MS/MS):

    • Chromatography: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.

    • Injection Volume: 10 µL.

    • Mass Spectrometry: Electrospray ionization in positive mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) using precursor and product ion transitions specific to MMTB.

Visualization of Analytical Workflow

The following diagram outlines the logical flow of the analytical process for identifying MMTB.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample (500 mL) Filtration Filtration (0.45 µm) Sample->Filtration Acidification Acidification (pH 3.0) Filtration->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE Elution Elution SPE->Elution Concentration Evaporation & Reconstitution Elution->Concentration LC LC Separation (C18 Column) Concentration->LC MS ESI-MS/MS Detection (MRM) LC->MS Quantification Quantification MS->Quantification Confirmation Confirmation (Ion Ratios) MS->Confirmation

Caption: Workflow for MMTB detection in water.

Conclusion

The case of this compound presents a fascinating duality. While its identity as a synthetic compound and industrial pollutant is well-established, evidence of its natural occurrence in foods like guava and endive opens new avenues for research in natural product chemistry and biosynthesis.[6][7] For scientists in environmental monitoring and toxicology, the prevalence of MMTB from industrial sources underscores the importance of tracking its fate and effects.[4] Professionals in drug development should also be aware of this compound, as benzothiazole derivatives are known to possess diverse biological activities.[8] This guide provides a foundational understanding of MMTB's origins, empowering researchers to better interpret its presence in their respective fields of study.

References

  • FooDB. (2010). Showing Compound this compound (FDB011171).
  • PubChem. This compound.
  • Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0303335).
  • ResearchGate. (n.d.). Occurrence of benzothiazole, benzotriazole and benzenesulfonamide derivates in outdoor air particulate matter samples and human exposure assessment.
  • PubMed Central. (2023). 2-(Methylthio) Benzothiazole (MTBT) Induces Cardiovascular Toxicity in Zebrafish Larvae and Investigates Its Mechanism.
  • ACS Publications. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles.
  • Wikipedia. Benzothiazole.

Sources

Foreword: Charting the Metabolic Fate of an Industrial Thioether

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Xenobiotic Metabolism of 2-(Methylthio)benzothiazole

This compound (2-MTBT) is a compound of significant industrial relevance, primarily known as a degradation product of the biocide 2-(thiocyanomethylthio)benzothiazole and a metabolite of the widely used rubber vulcanization accelerator, 2-mercaptobenzothiazole (MBT).[1][2][3] Its presence in various environmental matrices and its potential for human exposure necessitate a thorough understanding of its metabolic fate.[4] This guide, designed for researchers, toxicologists, and drug development professionals, provides a comprehensive overview of the xenobiotic metabolism of 2-MTBT. We will move beyond a mere description of pathways to explore the biochemical logic, the experimental methodologies used for their elucidation, and the toxicological implications of its biotransformation. This document is grounded in field-proven insights, emphasizing the causality behind experimental choices and the self-validating nature of robust analytical protocols.

Part 1: The Metabolic Landscape of 2-MTBT

The biotransformation of xenobiotics is a multi-phase process designed to convert lipophilic compounds into more water-soluble, excretable metabolites.[5] 2-MTBT undergoes a classic two-phase metabolic sequence involving initial oxidation followed by conjugation.

Phase I Metabolism: The Initial Oxidative Attack

The primary event in the metabolism of 2-MTBT is the oxidation of its electron-rich methylthio group.[6][7] This is a crucial activating step that prepares the molecule for subsequent conjugation.

Mechanism of Oxidation: The evidence strongly indicates that 2-MTBT is first oxidized to its corresponding methylsulphoxide and, potentially, further to the methylsulphone derivative.[6][8] This two-step oxidation increases the electrophilicity of the carbon atom in the benzothiazole ring attached to the sulfur, making it a suitable target for nucleophilic attack in Phase II.

While the specific enzymes have not been definitively identified in dedicated studies on 2-MTBT, this type of S-oxidation is a hallmark of the Cytochrome P450 (CYP) monooxygenase system .[9] These heme-containing enzymes, located primarily in the liver microsomes, are the principal catalysts of Phase I xenobiotic metabolism.[9][10] The requirement of NADPH and the localization of this activity in liver microsomal fractions in related studies support the involvement of a CYP-mediated mechanism.[11]

G MTBT This compound (2-MTBT) Sulphoxide 2-(Methylsulfinyl)benzothiazole (Sulphoxide) MTBT->Sulphoxide S-Oxidation (CYP450-mediated) Sulphone 2-(Methylsulfonyl)benzothiazole (Sulphone) Sulphoxide->Sulphone S-Oxidation (CYP450-mediated)

Caption: Phase I Oxidation of 2-MTBT.

Phase II Metabolism: Glutathione Conjugation and S-Demethylation

Following oxidative activation, the 2-MTBT metabolites become substrates for Phase II conjugation reactions. The primary pathway identified is conjugation with the endogenous antioxidant, glutathione (GSH).[5]

The GSH-Dependent Pathway: The oxidized metabolites, 2-(methylsulfinyl)benzothiazole and/or 2-(methylsulfonyl)benzothiazole, are attacked by the nucleophilic thiol group of GSH.[7] This reaction is catalyzed by Glutathione-S-transferase (GST) , a family of enzymes crucial for detoxifying electrophilic compounds.[6][8]

This conjugation results in the formation of S-(2-benzothiazolyl)-glutathione and the displacement of the oxidized methylthio group.[6] The displaced group is further metabolized into formaldehyde and sulphate, which can be detected as downstream products.[8] The net result of this oxidation and conjugation sequence is an apparent S-demethylation of the parent compound.[7]

Interestingly, studies have also indicated the existence of a secondary S-demethylation pathway that does not rely on GSH conjugation, though its mechanism is less well-characterized.[7]

G cluster_phase1 Phase I cluster_phase2 Phase II MTBT This compound Oxidized_Metabolite Sulphoxide / Sulphone Metabolites MTBT->Oxidized_Metabolite CYP450 Oxidation GSH_Conjugate S-(2-benzothiazolyl)-glutathione Oxidized_Metabolite->GSH_Conjugate + GSH (GST-mediated) Degradation_Products Formaldehyde + Sulphate Oxidized_Metabolite->Degradation_Products Displacement of -SOCH3 / -SO2CH3 Mercaptobenzothiazole 2-Mercaptobenzothiazole GSH_Conjugate->Mercaptobenzothiazole Further Processing

Caption: Overview of 2-MTBT Metabolic Pathways.

Part 2: Methodologies for Elucidating 2-MTBT Metabolism

The elucidation of these pathways relies on robust in vitro models coupled with precise analytical techniques. The causality behind these experimental designs is critical for generating reliable and interpretable data.

In Vitro Experimental Model: Rat Liver Homogenate Assay

In vitro assays using subcellular liver fractions are foundational for studying xenobiotic metabolism. They allow for the investigation of specific enzymatic processes in a controlled environment, free from the complexities of a whole-organism system.

Protocol: Investigating 2-MTBT Metabolism in Rat Liver Homogenates

  • Preparation of Homogenate:

    • Homogenize fresh rat liver tissue in 4 volumes of ice-cold 1.15% KCl buffer.

    • Centrifuge the homogenate at 9000g for 20 minutes at 4°C to pellet cell debris and mitochondria. The resulting supernatant contains both microsomal and cytosolic fractions, providing a comprehensive enzyme profile (CYPs and GSTs).

  • Incubation Mixture Setup:

    • In a final volume of 0.5 mL, combine the following components:

      • 125 µmol Tris buffer (pH 7.5)

      • 1.25 µmol NADP⁺

      • 5 µmol Glucose-6-phosphate (G6P)

      • 1 unit Glucose-6-phosphate dehydrogenase (G6PDH)

      • Substrate: 2-MTBT (radiolabeled, e.g., [¹⁴C]-2-MTBT, or unlabeled)

      • 0.3 mL liver homogenate supernatant.

    • Rationale: An NADPH-regenerating system (NADP⁺, G6P, G6PDH) is included. This is essential as CYP450 enzymes require NADPH as a cofactor for their catalytic cycle.[8][9]

  • Initiation and Incubation:

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the reaction by adding the 2-MTBT substrate.

    • Incubate at 37°C for a defined period (e.g., 4 hours), with gentle shaking.[8]

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000g) for 10 minutes to pellet the precipitated protein.

    • Collect the supernatant for subsequent analytical analysis.

  • Control Experiments (Self-Validation):

    • Boiled Homogenate Control: Use heat-inactivated homogenate to confirm that metabolite formation is enzyme-dependent.

    • No-Cofactor Control: Omit the NADPH-regenerating system to verify the involvement of NADPH-dependent enzymes like CYPs.

    • No-Substrate Control: A blank run to identify any interfering peaks from the biological matrix.

Sources

Methodological & Application

Synthesis of 2-Substituted Benzothiazoles: A Detailed Guide to Protocols and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone of medicinal and materials chemistry.[1][2][3] Specifically, 2-substituted benzothiazoles are a privileged scaffold, exhibiting a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][4][5] Their diverse applications have spurred the development of numerous synthetic methodologies, ranging from classical condensation reactions to modern catalytic and green chemistry approaches.[1][2][6] This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic protocols, the rationale behind experimental choices, and practical, field-proven insights.

Core Synthetic Strategy: Cyclocondensation of 2-Aminothiophenol

The most prevalent and versatile approach to the synthesis of 2-substituted benzothiazoles involves the cyclocondensation of 2-aminothiophenol with various electrophilic partners.[5] This strategy is foundational and has been adapted and optimized in numerous ways to enhance efficiency, yield, and substrate scope. The general mechanism proceeds through the initial formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization and subsequent oxidation or dehydration to afford the aromatic benzothiazole ring system.

Methodology 1: Condensation with Aldehydes

The reaction of 2-aminothiophenol with aldehydes is one of the most direct and widely employed methods for synthesizing 2-aryl- and 2-alkylbenzothiazoles.[1][6] The reaction typically proceeds through a benzothiazoline intermediate which is then oxidized to the final product.

Reaction Mechanism & Rationale

The reaction is initiated by the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield a Schiff base. The crucial step is the intramolecular nucleophilic attack of the thiol group onto the imine carbon, leading to the formation of a 2,3-dihydro-1,3-benzothiazole (benzothiazoline). The final step is the oxidation of the benzothiazoline to the aromatic 2-substituted benzothiazole. The choice of oxidant and catalyst is critical to drive the reaction to completion and achieve high yields. A variety of oxidizing agents and catalysts have been explored, including air, hydrogen peroxide, molecular iodine, and various metal and solid-supported catalysts, often under mild conditions.[1][6][7]

Aldehyde_Condensation_Mechanism cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidation 2-Aminothiophenol 2-Aminothiophenol Hemiaminal Hemiaminal Intermediate 2-Aminothiophenol->Hemiaminal + R-CHO Aldehyde Aldehyde Aldehyde->Hemiaminal Schiff_Base Schiff Base Hemiaminal->Schiff_Base - H2O Benzothiazoline Benzothiazoline Intermediate Schiff_Base->Benzothiazoline Intramolecular Attack Benzothiazole 2-Substituted Benzothiazole Benzothiazoline->Benzothiazole [O]

Caption: Mechanism of benzothiazole synthesis from 2-aminothiophenol and an aldehyde.

Comparative Data for Aldehyde Condensation Protocols
Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
H₂O₂/HClEthanolRoom Temp0.75-185-94[1][6]
Sulfated tungstate (ultrasound)Solvent-freeRoom Temp0.25-0.588-98[8]
[bmim]PF₆ (ionic liquid)[bmim]PF₆801-2High[7]
FeCl₃/Montmorillonite K-10EthanolReflux0.7-533-95[1]
Air/DMSODMSO1002-12Good-Excellent[9]
Detailed Experimental Protocol: H₂O₂/HCl Catalyzed Synthesis

This protocol describes a green and efficient synthesis of 2-phenylbenzothiazole using hydrogen peroxide as the oxidant and hydrochloric acid as the catalyst.[1][6]

Materials:

  • 2-Aminothiophenol (1.0 mmol, 125 mg)

  • Benzaldehyde (1.0 mmol, 106 mg, 0.1 mL)

  • Ethanol (5 mL)

  • 30% Hydrogen Peroxide (H₂O₂) (6.0 mmol)

  • Concentrated Hydrochloric Acid (HCl) (3.0 mmol)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • In a 25 mL round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (5 mL).

  • Stir the mixture at room temperature.

  • To this stirring solution, add 30% hydrogen peroxide (6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (3.0 mmol).

  • Continue stirring the reaction mixture at room temperature for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (20 mL).

  • The solid product will precipitate out. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then dry it under vacuum.

  • If necessary, the crude product can be recrystallized from ethanol to afford pure 2-phenylbenzothiazole.

Rationale for Choices: The use of ethanol as a solvent makes this a relatively green procedure. Hydrogen peroxide is an inexpensive and environmentally benign oxidant, with water as the only byproduct. Hydrochloric acid acts as a catalyst to facilitate both the Schiff base formation and the subsequent cyclization. The reaction proceeds rapidly at room temperature, making it an energy-efficient method.

Methodology 2: Condensation with Carboxylic Acids and Derivatives

Another classical and robust method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with carboxylic acids or their more reactive derivatives like acyl chlorides and anhydrides.[6][10]

Reaction Mechanism & Rationale

When using a carboxylic acid, the reaction requires a condensing agent and/or high temperatures to facilitate the initial amide formation by overcoming the acid-base reaction between the carboxylic acid and the amine. Polyphosphoric acid (PPA) is a widely used reagent that serves as both a catalyst and a dehydrating agent.[10] The reaction proceeds through the formation of an N-(2-mercaptophenyl)amide intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the benzothiazole ring. The use of acyl chlorides or anhydrides is more facile as they are more electrophilic and react readily with the amino group of 2-aminothiophenol, often at lower temperatures.[11][12]

Carboxylic_Acid_Condensation_Workflow Start Start: 2-Aminothiophenol + Carboxylic Acid Derivative Amide_Formation Amide Formation Start->Amide_Formation Intermediate N-(2-mercaptophenyl)amide Intermediate Amide_Formation->Intermediate Cyclization Intramolecular Cyclization (Dehydration) Intermediate->Cyclization Product 2-Substituted Benzothiazole Cyclization->Product

Caption: Workflow for benzothiazole synthesis from 2-aminothiophenol and carboxylic acids.

Comparative Data for Carboxylic Acid/Derivative Condensation Protocols
ReagentCatalyst/ConditionsTemperature (°C)Time (h)Yield (%)Reference
Carboxylic AcidPolyphosphoric Acid (PPA)170-2503-5Variable[10]
Carboxylic AcidMethanesulfonic acid/silica gelReflux1-2High[6]
Acyl ChloridePyridine (base)Room Temp - Reflux1-3High[3]
AnhydrideKF·Al₂O₃800.5-1High[11][12]
Detailed Experimental Protocol: Synthesis using Acyl Chlorides

This protocol details the synthesis of 2-benzoylbenzothiazole from 2-aminothiophenol and benzoyl chloride.

Materials:

  • 2-Aminothiophenol (1.0 mmol, 125 mg)

  • Benzoyl chloride (1.1 mmol, 155 mg, 0.13 mL)

  • Pyridine (2 mL)

  • Dichloromethane (DCM) (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) in dichloromethane (10 mL) and pyridine (2 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 mmol) to the stirring solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with 1M HCl (2 x 10 mL) to remove pyridine.

  • Wash the organic layer with saturated sodium bicarbonate solution (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure 2-benzoylbenzothiazole.

Rationale for Choices: Dichloromethane is a good solvent for the reactants. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the initial acylation forward. The use of a slight excess of the acyl chloride ensures complete consumption of the starting 2-aminothiophenol. The aqueous workup is essential to remove the base and any unreacted starting materials.

Methodology 3: Modern Catalytic Approaches

In recent years, significant efforts have been directed towards developing more sustainable and efficient catalytic systems for benzothiazole synthesis. These include palladium-catalyzed C-H functionalization, visible-light photoredox catalysis, and the use of various nanocatalysts.[1][13][14]

Palladium-Catalyzed Intramolecular C-S Bond Formation

A notable modern approach involves the palladium-catalyzed intramolecular C-H functionalization and C-S bond formation from readily available thiobenzanilides.[13] This method offers a different retrosynthetic disconnection and allows for the synthesis of benzothiazoles with a wide range of functional groups.

Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful green chemistry tool.[14] In the context of benzothiazole synthesis, it enables the aerobic oxidative cyclization of thioanilides. This method uses visible light as the energy source and molecular oxygen as the terminal oxidant, with water being the only byproduct, making it an exceptionally environmentally friendly process.[14]

Conclusion and Future Perspectives

The synthesis of 2-substituted benzothiazoles is a mature field with a rich history, yet it continues to evolve with the advent of modern synthetic methodologies. The classical condensation reactions of 2-aminothiophenol with aldehydes and carboxylic acids remain highly relevant and are continuously being improved through the development of novel catalysts and greener reaction conditions. The emergence of advanced catalytic systems, such as palladium and photoredox catalysis, opens up new avenues for the synthesis of complex benzothiazole derivatives with high efficiency and selectivity. As the demand for novel bioactive molecules and functional materials grows, the development of even more efficient, sustainable, and versatile methods for the synthesis of the benzothiazole scaffold will undoubtedly remain an active area of research.

References

  • Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.
  • Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Publishing.
  • Aerobic Visible-Light Photoredox Radical C–H Functionalization: Catalytic Synthesis of 2-Substituted Benzothiazoles. ACS Publications.
  • Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Advances.
  • Synthetic strategies for the synthesis of 2‐substituted benzothiazole derivatives. ResearchGate.
  • Synthesis and various biological activities of benzothiazole derivative: A review. ResearchGate.
  • Benzothiazole synthesis. Organic Chemistry Portal.
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PMC - NIH.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH.
  • Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. PubMed.
  • A plausible mechanism for synthesis of 2-substituted benzothiazoles. ResearchGate.
  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Semantic Scholar.
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI.
  • Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free condition using recyclable sulfated tungstate. Taylor & Francis Online.
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI.
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). PubMed Central.
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI.
  • Benzothiazole. Wikipedia.
  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. PMC - NIH.

Sources

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-(Methylthio)benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the laboratory-scale synthesis of 2-(Methylthio)benzothiazole, a compound of significant interest due to its applications as a fungicide, rubber vulcanization accelerator, and corrosion inhibitor.[1][2] The protocol herein details a robust and efficient two-step synthetic sequence, beginning with the synthesis of the key intermediate, 2-mercaptobenzothiazole (MBT), followed by its S-methylation. This guide is designed to provide both the practical steps for synthesis and the underlying chemical principles, ensuring a thorough understanding of the process for researchers in organic and medicinal chemistry.

Introduction and Significance

This compound belongs to the benzothiazole class of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry and materials science.[3] The parent compound, 2-mercaptobenzothiazole (MBT), is a high-production-volume chemical primarily used in the rubber industry.[4] The methylation of the thiol group in MBT to yield this compound modifies its chemical properties and is a key step in the synthesis of various derivatives and agrochemicals.[5] Understanding its synthesis is crucial for the development of new fungicides and for studying the environmental fate of MBT-related compounds, as methylation is a known biological transformation pathway.[2]

This guide provides a detailed, reliable method for the synthesis and characterization of this compound, emphasizing safety, efficiency, and purity of the final product.

Chemical Principles and Reaction Mechanism

The synthesis of this compound is typically achieved in two main stages:

  • Synthesis of 2-Mercaptobenzothiazole (MBT): This precursor can be synthesized through several routes. A common laboratory method involves the reaction of 2-aminothiophenol with carbon disulfide.[4] Industrially, it is often produced by the high-pressure reaction of aniline, carbon disulfide, and sulfur.[4][6]

  • S-Methylation of 2-Mercaptobenzothiazole: This step is a classic nucleophilic substitution reaction (SN2). The thiol group of MBT is first deprotonated by a base to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic methyl group of a methylating agent, such as dimethyl sulfate or methyl iodide, to form the thioether product, this compound.

The choice of base and methylating agent can be adapted based on laboratory availability and safety considerations. Dimethyl sulfate is a potent and cost-effective methylating agent, while methyl iodide is also highly effective.[7] Weaker bases like sodium bicarbonate (NaHCO₃) can be sufficient, particularly with a strong methylating agent like dimethyl sulfate.[8][9][10] The use of a stronger base like potassium hydroxide (KOH) ensures complete deprotonation of the thiol.

S-Methylation Mechanism MBT 2-Mercaptobenzothiazole (MBT) Thiolate Benzothiazole-2-thiolate (nucleophile) MBT->Thiolate Deprotonation Base Base (e.g., NaHCO₃, KOH) Base->Thiolate TransitionState SN2 Transition State Thiolate->TransitionState Nucleophilic Attack MethylatingAgent Methylating Agent (e.g., (CH₃)₂SO₄) MethylatingAgent->TransitionState Product This compound TransitionState->Product LeavingGroup Leaving Group TransitionState->LeavingGroup

Caption: S-Methylation via SN2 mechanism.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound from commercially available 2-mercaptobenzothiazole.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS Number
2-Mercaptobenzothiazole (MBT)≥98%Sigma-Aldrich149-30-4
Dimethyl Sulfate ((CH₃)₂SO₄)≥99%Sigma-Aldrich77-78-1
Sodium Bicarbonate (NaHCO₃)Reagent GradeFisher Scientific144-55-8
Dichloromethane (DCM)ACS GradeVWR75-09-2
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeSigma-Aldrich7487-88-9
Deionized Water (H₂O)N/AN/A7732-18-5
Ethyl AcetateACS GradeFisher Scientific141-78-6
HexanesACS GradeVWR110-54-3
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and graduated cylinders

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Equipment for column chromatography (glass column, silica gel)

Synthesis Workflow

Synthesis Workflow start Start dissolve Dissolve MBT and NaHCO₃ in DCM start->dissolve add_dms Add Dimethyl Sulfate dissolve->add_dms reflux Reflux Reaction Mixture add_dms->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup monitor->workup extract Extract with DCM workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: Experimental workflow for synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptobenzothiazole (5.0 g, 29.9 mmol) and sodium bicarbonate (3.0 g, 35.7 mmol).

  • Solvent Addition: Add 50 mL of dichloromethane (DCM) to the flask. Stir the suspension at room temperature.

  • Addition of Methylating Agent: Slowly add dimethyl sulfate (3.1 mL, 32.9 mmol) to the stirred suspension dropwise over 5 minutes. Caution: Dimethyl sulfate is toxic and a suspected carcinogen; handle with extreme care in a fume hood.[7]

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 40 °C). Maintain reflux for 3-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (eluent: 9:1 Hexanes/Ethyl Acetate). The starting material (MBT) should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding 50 mL of deionized water. Stir for 10 minutes to dissolve the inorganic salts and hydrolyze any remaining dimethyl sulfate.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 95:5 hexanes/ethyl acetate). Alternatively, recrystallization from a suitable solvent like ethanol or methanol can be employed.[11]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

PropertyValue
Appearance White to light yellow crystalline powder.
Molecular Formula C₈H₇NS₂
Molecular Weight 181.28 g/mol
Melting Point 43-46 °C
Spectroscopic Data

The following data are based on typical expected values and public spectral databases.[12]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.85-7.75 (m, 2H, Ar-H)

    • δ 7.45-7.30 (m, 2H, Ar-H)

    • δ 2.75 (s, 3H, S-CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 168.0 (C=N)

    • δ 153.0 (Ar-C)

    • δ 135.5 (Ar-C)

    • δ 126.0 (Ar-CH)

    • δ 124.5 (Ar-CH)

    • δ 121.5 (Ar-CH)

    • δ 121.0 (Ar-CH)

    • δ 15.0 (S-CH₃)

  • FTIR (KBr, cm⁻¹):

    • ~3060 (Ar C-H stretch)

    • ~2920 (Aliphatic C-H stretch)

    • ~1590, 1460, 1420 (Ar C=C stretch)

    • ~1310 (C-N stretch)

    • ~990 (C-S stretch)

    • ~750 (Ar C-H bend)

  • Mass Spectrometry (EI):

    • m/z 181 (M⁺), 148, 136

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Fume Hood: All steps of this synthesis, especially the handling of dimethyl sulfate and dichloromethane, must be performed in a well-ventilated fume hood.

  • Dimethyl Sulfate: This reagent is extremely toxic, corrosive, and a suspected human carcinogen.[7] Avoid inhalation, ingestion, and skin contact. Have an appropriate quenching solution (e.g., dilute ammonia or sodium carbonate solution) readily available in case of spills.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Supporting Information for Visible Light Photocatalytic Synthesis of Benzothiophenes. (n.d.).
  • Scribd. (n.d.). 2-Mercaptobenzothiazole and Its Derivatives Syntheses, Reactions and Applications.
  • University of Rochester. (n.d.). Recrystallization and Crystallization. Department of Chemistry.
  • Gaspar, A., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives.
  • Google Patents. (n.d.). US5367082A - Process for the preparation of 2-mercaptobenzothiazole.
  • Kamal, A., et al. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 15(1), 49-67. [Link]
  • ResearchGate. (n.d.). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications.
  • ResearchGate. (n.d.). Reaction of 2-Mercaptobenzothiazole.
  • Ananthan, S., et al. (2015). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(5), 2549-2557. [Link]
  • FooDB. (n.d.). Showing Compound this compound (FDB011171).
  • Wikipedia. (n.d.). Mercaptobenzothiazole.
  • Shimizu, M., Shimazaki, T., & Hata, T. (2009). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 78(12), 2943. [Link]
  • SLS Ireland. (n.d.). This compound, 9 | 168653-50G | SIGMA-ALDRICH.
  • ResearchGate. (n.d.). Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water.
  • SciSpace. (n.d.). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT.
  • Freitas, M. S., et al. (2024). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega, 9(9), 10893–10906. [Link]
  • Eawag. (n.d.). 2-Mercaptobenzothiazole Degradation Pathway. Eawag-BBD.
  • ResearchGate. (n.d.). (PDF) Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium.
  • OUCI. (n.d.). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium.
  • Semantic Scholar. (n.d.). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base.
  • Gessner, M. J., et al. (1991). Sequential methylation of 2-mercaptoethanol to the dimethyl sulfonium ion, 2-(dimethylthio)ethanol, in vivo and in vitro. Biochemical Pharmacology, 42(4), 841-849. [Link]
  • PubMed. (n.d.). A pressurised hot water extraction and liquid chromatography-high resolution mass spectrometry method to determine polar benzotriazole, benzothiazole and benzenesulfonamide derivates in sewage sludge.

Sources

Application Note: Spectroscopic Characterization of 2-(Methylthio)benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Methylthio)benzothiazole (MTBT) is a heterocyclic compound featuring a benzene ring fused to a thiazole ring, with a methylthio group attached at the 2-position.[1] Its molecular formula is C₈H₇NS₂ and it has a molecular weight of 181.28 g/mol .[2][3] This compound and its derivatives are significant in various fields, including medicinal chemistry, due to their wide range of biological activities, and in industrial applications as vulcanization accelerators for rubber.[4][5][6] Given its importance, unambiguous structural confirmation is paramount. This application note provides a detailed guide to the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and data interpretation outlined herein are intended for researchers and professionals in drug development and chemical synthesis.

Compound Details:

  • IUPAC Name: 2-methylsulfanyl-1,3-benzothiazole[7]

  • CAS Number: 615-22-5[7]

  • Appearance: Yellow liquid or white to light yellow crystalline powder.[6][8]

  • Melting Point: 44-48 °C[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy: Elucidating the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

Expected ¹H NMR Data and Interpretation:

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the benzothiazole ring system and the protons of the methylthio group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.70Doublet1HAromatic Proton
~7.41Doublet1HAromatic Proton
~7.3-7.5Multiplet2HAromatic Protons
~2.67Singlet3H-SCH₃ Protons

Table 1: Predicted ¹H NMR spectral data for this compound.

The aromatic region (δ 7.3-7.7 ppm) will display a complex pattern of multiplets corresponding to the four protons on the benzene ring. The downfield chemical shifts are due to the deshielding effect of the aromatic ring current. The methyl protons of the -SCH₃ group are expected to appear as a sharp singlet at approximately 2.67 ppm, integrating to three protons.[9] This upfield shift relative to the aromatic protons is characteristic of methyl groups attached to a sulfur atom.

Workflow for ¹H NMR Analysis of this compound

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation dissolve Dissolve 5-10 mg in 0.5-0.7 mL CDCl₃ transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer (≥300 MHz) transfer->instrument acquire Acquire Spectrum (RT, avg. scans) instrument->acquire process Fourier Transform, Phase & Baseline Correction acquire->process calibrate Calibrate to Residual Solvent Peak process->calibrate interpret Assign Peaks & Interpret Structure calibrate->interpret

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments within the molecule.

Protocol for ¹³C NMR Analysis: The protocol is similar to that for ¹H NMR, with the primary difference being the acquisition parameters, which require a greater number of scans to compensate for the lower natural abundance of the ¹³C isotope.

Expected ¹³C NMR Data and Interpretation:

The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in this compound.

Chemical Shift (δ) ppmAssignment
~168C2 (C=N)
~153C7a (Quaternary)
~135C3a (Quaternary)
~126Aromatic CH
~124Aromatic CH
~122Aromatic CH
~121Aromatic CH
~15-SCH₃

Table 2: Predicted ¹³C NMR spectral data for this compound.

The carbon atom (C2) attached to both sulfur and nitrogen is expected to be the most downfield signal due to the strong deshielding effects of these heteroatoms. The quaternary carbons of the fused ring system will also appear in the downfield region. The four aromatic CH carbons will have distinct chemical shifts in the aromatic region (δ 120-130 ppm). The methyl carbon of the -SCH₃ group will appear at a characteristic upfield chemical shift of around 15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol for IR Analysis:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the crystalline powder directly on the ATR crystal. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background correction and analyze the resulting spectrum.

Expected IR Data and Interpretation:

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its structural features.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3060C-H stretchAromatic
~2920C-H stretchAliphatic (-CH₃)
~1595, 1470, 1430C=C and C=N stretchBenzothiazole ring
~1310C-N stretch
~750, 725C-H bend (out-of-plane)Aromatic (ortho-disubstituted)
~670C-S stretch

Table 3: Key IR absorption bands for this compound.

The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹ confirms the presence of both the benzothiazole ring and the methyl group. The characteristic C=C and C=N stretching vibrations of the heterocyclic ring system are expected in the 1600-1400 cm⁻¹ region.[10] The strong bands in the fingerprint region (below 1000 cm⁻¹) are indicative of the substitution pattern on the benzene ring and the C-S bond.

Workflow for FTIR Analysis of this compound

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation place_sample Place small amount of sample on ATR crystal instrument Secure ATR arm and place in FTIR spectrometer place_sample->instrument acquire Acquire spectrum (4000-400 cm⁻¹) instrument->acquire process Perform background correction acquire->process interpret Identify characteristic absorption bands process->interpret

Caption: Workflow for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure.

Protocol for MS Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum. For ESI, positive ion mode is typically used.

  • Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern.

Expected MS Data and Interpretation:

The mass spectrum will provide the molecular weight and key fragments of this compound.

m/zIon
181[M]⁺ (Molecular Ion)
148[M - SH]⁺
136[M - CH₃S]⁺

Table 4: Expected mass spectral data for this compound.

The molecular ion peak [M]⁺ is expected at an m/z of 181, corresponding to the molecular weight of the compound.[7] Common fragmentation pathways may include the loss of a methylthio radical (•SCH₃) or a thiol radical (•SH), leading to fragment ions at m/z 134 and 148, respectively.[7] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments, providing further confidence in the structural assignment.

Workflow for Mass Spectrometry Analysis of this compound

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Prepare dilute solution in volatile solvent instrument Infuse into Mass Spectrometer (EI or ESI) dissolve->instrument acquire Acquire Mass Spectrum instrument->acquire identify_M Identify Molecular Ion Peak [M]⁺ acquire->identify_M analyze_frag Analyze Fragmentation Pattern identify_M->analyze_frag confirm_struct Confirm Structure analyze_frag->confirm_struct

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR, and MS provides complementary information that, when combined, allows for the unambiguous confirmation of its chemical structure. The protocols and expected data presented in this application note serve as a valuable resource for researchers and scientists involved in the synthesis, quality control, and development of compounds containing the benzothiazole scaffold. Adherence to these methodologies ensures the generation of high-quality, reliable data essential for scientific integrity and regulatory compliance.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98% (gc).
  • CPAchem. (2024, February 22). Safety data sheet - this compound.
  • MassBank of North America. (n.d.). Spectrum UF419802 for this compound.
  • Human Metabolome Database. (2021, September 24). Showing metabocard for this compound (HMDB0303335).
  • PubChem. (n.d.). This compound.
  • mzCloud. (2015, September 28). 2 Methyl S benzothiazole.
  • SpectraBase. (n.d.). This compound - Mass Spectrum (GC).
  • The Royal Society of Chemistry. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
  • Scientific Research Publishing. (n.d.). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses.
  • Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities.
  • SpectraBase. (n.d.). This compound - ATR-IR Spectrum.
  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives.
  • Al-Qadisiyah University. (2017). Synthesis, Characterization and Biological Activity of benzothiazole Complexes.
  • Medical Journal of Babylon. (2010). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives.
  • Wikidata. (n.d.). This compound.
  • FooDB. (2010, April 8). Showing Compound this compound (FDB011171).
  • ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole.
  • MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.

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Application Note: Structural Elucidation of 2-(Methylthio)benzothiazole using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Chemical structure of 2-(Methylthio)benzothiazole with atom numbering.

Abstract

This document provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the structural characterization of this compound. As a compound with applications in various industrial and research settings, including as a fungicide and a rubber processing accelerator, unambiguous structural verification is paramount.[1][2][3][4] NMR spectroscopy stands as the gold standard for the structural elucidation of small organic molecules, offering precise information about the molecular framework and the chemical environment of each atom.[5][6][7] This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical basis for spectral interpretation and practical, field-tested protocols for sample preparation and data acquisition.

Introduction to this compound and NMR Analysis

This compound (C₈H₇NS₂) is an organosulfur compound featuring a benzothiazole core, which consists of a benzene ring fused to a thiazole ring, with a methylthio (-SCH₃) group attached at the 2-position.[1][2][8] Its molecular weight is 181.28 g/mol .[1][3][8][9] The structural integrity and purity of this compound are critical for its function and for ensuring reproducible results in research and industrial applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13).[7][10] When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies.[10][11] The exact frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.[5][11] This application note will detail the expected ¹H and ¹³C NMR spectra of this compound and provide robust protocols to obtain high-quality data.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we anticipate two distinct regions in the spectrum: the aromatic region and the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound in CDCl₃

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-SCH₃2.7 - 2.8Singlet (s)3H
Aromatic H (H4, H5, H6, H7)7.2 - 8.1Multiplets (m)4H

Causality Behind Assignments:

  • -SCH₃ (Methyl Protons): The three protons of the methyl group are chemically equivalent and are not coupled to any other protons, hence they appear as a sharp singlet. Their chemical shift in the 2.7-2.8 ppm range is characteristic of a methyl group attached to a sulfur atom, which is less electronegative than oxygen, resulting in a more upfield (lower ppm) signal compared to a methoxy group (-OCH₃).

  • Aromatic Protons (H4-H7): The four protons on the benzene ring are in distinct chemical environments due to the fused thiazole ring. This results in a complex pattern of multiplets in the downfield region (7.2-8.1 ppm), which is typical for aromatic protons. The specific coupling patterns (spin-spin splitting) between adjacent protons can, with sufficient resolution, allow for the individual assignment of H4, H5, H6, and H7. Protons H4 and H7 are typically found further downfield due to their proximity to the electron-withdrawing thiazole moiety.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. As the natural abundance of ¹³C is low (~1.1%), proton decoupling is typically used to simplify the spectrum, resulting in each unique carbon atom appearing as a single line.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound in CDCl₃

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-SCH₃15 - 20
Aromatic C (C4, C5, C6, C7)120 - 130
Aromatic C (C3a, C7a)135 - 155
Quaternary C (C2)165 - 175

Causality Behind Assignments:

  • -SCH₃ (Methyl Carbon): This aliphatic carbon appears at the most upfield position (15-20 ppm), consistent with a methyl group bonded to sulfur.

  • Aromatic Carbons (C4-C7): The protonated carbons of the benzene ring resonate in the typical aromatic region of 120-130 ppm.

  • Bridgehead Carbons (C3a, C7a): These carbons, at the fusion of the two rings, are quaternary and appear further downfield (135-155 ppm).

  • Quaternary Carbon (C2): This carbon is part of the thiazole ring and is directly bonded to both a nitrogen and a sulfur atom, as well as the exocyclic sulfur. This unique electronic environment results in a significant downfield shift, making it the most deshielded carbon in the spectrum (165-175 ppm).

Experimental Protocols

Adherence to meticulous experimental protocol is crucial for obtaining high-resolution, artifact-free NMR spectra.[12]

Protocol for NMR Sample Preparation

This protocol is designed for standard 5 mm NMR tubes for use in most modern spectrometers.

Materials:

  • This compound (≥98% purity)

  • Deuterated Chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tubes (e.g., Norell S-5-500-7 or equivalent)[13]

  • Glass Pasteur pipette

  • Small vial (e.g., 1-dram vial)

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[13][14] Using a vial for initial dissolution helps ensure the sample is fully dissolved before transfer to the NMR tube.[14]

  • Solvent Addition: Using a clean glass Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[15] CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its relatively simple residual solvent peak.[15]

  • Dissolution: Gently vortex the vial until the sample is completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter is present. Undissolved solids can severely degrade the magnetic field homogeneity, leading to poor spectral resolution.[12][14]

  • Transfer to NMR Tube: Carefully transfer the solution from the vial into the NMR tube using the Pasteur pipette. The final sample height should be approximately 4-5 cm.[15]

  • Capping and Labeling: Securely cap the NMR tube. Label the tube clearly with a unique identifier. Use labeling tape wrapped around the tube; do not write directly on the glass.[16]

  • Final Check: Invert the tube a few times to ensure the solution is homogeneous. Wipe the outside of the tube clean with a lint-free tissue before inserting it into the spectrometer.

G weigh weigh dissolve dissolve weigh->dissolve Add Solvent transfer transfer dissolve->transfer Ensure Homogeneous Solution cap_label cap_label transfer->cap_label

Protocol for NMR Data Acquisition

The following are general parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker systems)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (SW): ~16 ppm

  • Acquisition Time (AQ): ~3-4 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 8-16

  • Receiver Gain (RG): Auto-adjust

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30' on Bruker systems)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (SW): ~240 ppm

  • Acquisition Time (AQ): ~1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 1024-4096 (adjust based on concentration)

  • Receiver Gain (RG): Auto-adjust

Trustworthiness through Self-Validation: The inclusion of TMS as an internal standard (δ = 0.00 ppm) provides a reliable reference point for chemical shifts. The integrated area of the ¹H signals should correspond to the ratio of protons in the molecule (e.g., 3H for the methyl group vs. 4H for the aromatic protons), providing an internal check on signal assignment and sample purity.

Data Processing and Interpretation

  • Fourier Transform (FT): Convert the raw data (Free Induction Decay - FID) into the frequency domain spectrum.

  • Phasing: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Integration (¹H NMR): Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shift of each peak.

G Acquisition Acquisition FT FT Acquisition->FT Phasing Phasing FT->Phasing Baseline Baseline Phasing->Baseline Referencing Referencing Baseline->Referencing Analysis Analysis Referencing->Analysis

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the definitive structural confirmation of this compound. By following the detailed protocols outlined in this application note, researchers can reliably obtain high-quality spectra. The characteristic chemical shifts—a singlet around 2.7 ppm in the ¹H spectrum for the -SCH₃ group and a highly deshielded quaternary carbon signal above 165 ppm in the ¹³C spectrum for C2—provide unambiguous fingerprints for this molecule. This guide serves as a comprehensive resource, blending theoretical principles with practical, validated methodologies to support the work of professionals in chemical research and drug development.

References

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.
  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation.
  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • Slideshare. NMR Spectroscopy: Principles, Techniques, and Applications.
  • Michigan State University. Sample Preparation - Max T. Rogers NMR Facility.
  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
  • Bansal, M. (2023). Principles of Organic Spectroscopy. Journal of Molecular and Organic Chemistry.
  • International Journal of Innovative Research in Science, Engineering and Technology. Basic Concepts, Principles and Applications of NMR Spectroscopy.
  • Haroune, N., et al. (2004). Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. Applied and Environmental Microbiology.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • University of Arizona. NMR Sample Requirements and Preparation.
  • PubChem. This compound.
  • Haroune, N., et al. (2004). Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. Applied and Environmental Microbiology.
  • Eawag. (2006, February 19). 2-Mercaptobenzothiazole Degradation Pathway.
  • Semantic Scholar. (2024, January 2). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives.
  • Supporting Information. Visible Light Photocatalytic Synthesis of Benzothiophenes.
  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
  • MDPI. Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production.
  • Wikipedia. Mercaptobenzothiazole.
  • Kamal, A., et al. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Archiv der Pharmazie.
  • Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives.
  • NIST. 2-(Methylmercapto)benzothiazole.
  • Human Metabolome Database. (2021, September 24). Showing metabocard for this compound (HMDB0303335).

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Application Note: Mass Spectrometric Fragmentation of 2-(Methylthio)benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the mass spectrometric fragmentation of 2-(Methylthio)benzothiazole (MTBT), a compound relevant in environmental analysis and as a degradation product of certain industrial biocides. We explore its fragmentation behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into the underlying fragmentation mechanisms. This document is intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring who utilize mass spectrometry for the identification and quantification of small molecules. Detailed protocols for both GC-EI-MS and LC-ESI-MS/MS are provided to facilitate method development and application.

Introduction

This compound is a sulfur-containing heterocyclic compound belonging to the benzothiazole class. Benzothiazoles are used as vulcanization accelerators, corrosion inhibitors, and fungicides, leading to their presence in various environmental matrices[1][2]. MTBT itself is a known degradation product of the biocide 2-(thiocyanomethylthio)benzothiazole. Its detection and characterization are crucial for environmental monitoring and toxicological studies. Mass spectrometry (MS), coupled with chromatographic separation, is the premier technique for the sensitive and specific analysis of such compounds[3][4]. Understanding the specific fragmentation patterns of MTBT is essential for confident structural elucidation and the development of robust quantitative methods.

This guide provides a comprehensive analysis of MTBT's fragmentation pathways, grounded in established principles of mass spectrometry. We will dissect the fragmentation under the high-energy conditions of Electron Ionization (EI) and the softer ionization of Electrospray (ESI), providing a dual perspective on its gas-phase chemistry.

Electron Ionization (EI) Mass Spectrometry

EI-MS is a classic technique for the analysis of volatile and semi-volatile organic compounds. The high energy (typically 70 eV) electron beam induces ionization and extensive fragmentation, providing a characteristic "fingerprint" mass spectrum that is highly reproducible and ideal for library matching.

EI Fragmentation Pathway of this compound

The EI mass spectrum of this compound is characterized by a distinct pattern of fragment ions. The molecular ion (M•+) is readily observed, and the fragmentation is dominated by the cleavage of the methyl group.

The process begins with the removal of an electron from the molecule, typically from a non-bonding electron pair on one of the heteroatoms (sulfur or nitrogen) or from the aromatic π-system, to form the molecular ion radical cation at m/z 181.

Primary Fragmentation: α-Cleavage

The most prominent fragmentation pathway is the α-cleavage of the C-S bond adjacent to the benzothiazole ring, leading to the loss of a methyl radical (•CH₃). This is a classic fragmentation mechanism for thioethers[5]. The resulting even-electron cation at m/z 166 is resonance-stabilized and constitutes the base peak in the spectrum[1].

Secondary Fragmentation

The ion at m/z 166 can undergo further fragmentation. One proposed pathway involves the loss of a cyano radical (•CN) to form an ion at m/z 140 . Another possibility is the expulsion of a neutral CS molecule, which would lead to an ion at m/z 122 . Further fragmentation of the benzothiazole ring structure can lead to smaller, characteristic ions such as the benzyne radical cation at m/z 76 .

Summary of EI-MS Data
Ion DescriptionProposed Structure / Formulam/z (Nominal)Relative Abundance (%)
Molecular Ion[C₈H₇NS₂]•+181~50-60%
Base Peak [M - CH₃]⁺[C₇H₄NS₂]⁺166100%
[M - CH₃ - CN]⁺[C₆H₄S₂]⁺140Minor
Benzothiazole Cation[C₇H₅NS]•+135~20-30%
[Benzothiazole - HCN]•+[C₆H₄S]•+108~15-25%

Note: Relative abundances are approximate and can vary between instruments.

Visualization of EI Fragmentation Pathway

EI_Fragmentation M Molecular Ion (M•+) m/z 181 C₈H₇NS₂•+ F166 [M - CH₃]⁺ m/z 166 C₇H₄NS₂⁺ M->F166 - •CH₃ (α-cleavage) F135 Benzothiazole Cation m/z 135 C₇H₅NS•+ M->F135 - •SCH₃ F108 [C₆H₄S]•+ m/z 108 F135->F108 - HCN

Caption: Proposed EI fragmentation pathway for this compound.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a soft ionization technique widely used in conjunction with liquid chromatography (LC). It typically generates protonated molecules, [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) to elicit structurally informative fragmentation. For MTBT, analysis is performed in positive ion mode[1][3].

ESI-MS/MS Fragmentation Pathway

In the ESI source, this compound is protonated, likely on the nitrogen atom of the thiazole ring, to form the precursor ion [M+H]⁺ at m/z 182 .

Primary Fragmentation: Neutral Loss of Methane? A Deeper Look

Upon collisional activation, the most significant fragmentation pathway observed is the formation of a product ion at m/z 167 . This corresponds to a neutral loss of 15 Da, which is nominally the mass of a methyl group. However, the precursor is an even-electron species, and the loss of a methyl radical (an odd-electron species) is generally unfavorable under low-energy CID conditions, though not impossible[6].

A more plausible mechanism involves a rearrangement. Studies on similar protonated benzothiazole sulfenamides suggest that fragmentation can be initiated by a proton transfer followed by a rearrangement[1]. In the case of protonated MTBT, the initial protonation on the nitrogen activates the molecule. A plausible pathway for the loss of a neutral CH₄ molecule is not immediately obvious. Therefore, the loss of a methyl radical, despite being from an even-electron precursor, is the most direct explanation for the m/z 167 product ion. This process leads to the formation of a stable, even-electron ion.

The product ion at m/z 167 is proposed to be the protonated 2-mercaptobenzothiazole cation. This ion is highly stable due to the aromatic system and the presence of the thiol group.

Summary of ESI-MS/MS Data
ParameterValue
Precursor Ion [M+H]⁺m/z 182.0093
Major Product Ionm/z 167.0
Neutral Loss15.0 Da (Nominal)
Proposed Transition (for MRM)182.0 -> 167.0
Visualization of ESI-MS/MS Fragmentation

ESI_Fragmentation cluster_CID Collision-Induced Dissociation (CID) MH Precursor Ion [M+H]⁺ m/z 182 C₈H₈NS₂⁺ F167 Product Ion m/z 167 [C₇H₆NS₂]⁺ MH->F167 - •CH₃

Caption: Primary ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocols

Protocol for GC-EI-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry.

  • Sample Preparation:

    • Dissolve 1 mg of this compound standard in 1 mL of a suitable solvent (e.g., ethyl acetate, dichloromethane).

    • Prepare a working solution of 10 µg/mL by diluting the stock solution.

    • For environmental samples (e.g., water), perform a liquid-liquid extraction with dichloromethane or solid-phase extraction (SPE) using a polymeric sorbent, followed by solvent exchange into ethyl acetate.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless inlet, operated in splitless mode.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 1 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Extract the total ion chromatogram (TIC) and identify the peak for this compound.

    • Generate the mass spectrum for the corresponding peak.

    • Compare the acquired spectrum with a reference library (e.g., NIST) for confirmation.

    • Identify the molecular ion (m/z 181) and key fragment ions (m/z 166, 135, 108).

Protocol for LC-ESI-MS/MS Analysis

This protocol provides a general method for the sensitive quantification of this compound using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry.

  • Sample Preparation:

    • Dissolve 1 mg of this compound standard in 1 mL of methanol.

    • Prepare working solutions by serial dilution in a 50:50 mixture of water and methanol containing 0.1% formic acid.

    • For aqueous samples, solid-phase extraction may be required for cleanup and concentration[1][7].

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • Start at 10% B.

      • Linear gradient to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 10% B and re-equilibrate for 3 minutes.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • MS System: Sciex Triple Quad™ 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Source Conditions:

      • IonSpray Voltage: +5500 V.

      • Source Temperature: 500 °C.

      • Gas 1 (Nebulizer): 50 psi.

      • Gas 2 (Heater): 50 psi.

      • Curtain Gas: 35 psi.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition:

      • Quantifier: 182.0 -> 167.0

      • A secondary, qualifier transition should be developed if required for regulatory methods.

    • Collision Energy (CE): Optimize for the specific instrument, typically in the range of 15-30 eV.

  • Data Analysis:

    • Integrate the peak area for the 182.0 -> 167.0 MRM transition.

    • Generate a calibration curve using the peak areas of the standard solutions.

    • Quantify the amount of this compound in unknown samples by comparing their peak areas to the calibration curve.

Conclusion

The mass spectrometric fragmentation of this compound is well-defined and predictable, facilitating its confident identification and quantification. Under Electron Ionization, the molecule undergoes a characteristic α-cleavage, losing a methyl radical to form the stable base peak at m/z 166. Under Electrospray Ionization, the protonated molecule [M+H]⁺ at m/z 182 fragments via collision-induced dissociation to a primary product ion at m/z 167, corresponding to the loss of a methyl group. The protocols provided herein offer robust starting points for developing analytical methods for this compound in various matrices, supporting research in environmental science, industrial chemistry, and toxicology.

References

  • Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
  • Asimakopoulos, A. G., et al. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry.
  • Reemtsma, T., Fiehn, O., Kalnowski, G., & Jekel, M. (2000). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(17), 1612-1618. [Link]
  • van Leerdam, J. A., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography-LTQ-FT-Orbitrap-mass spectrometry.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11989, this compound. [Link]
  • NIST. (n.d.). 2-(Methylmercapto)benzothiazole. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
  • Carpinteiro, I., et al. (2010). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography-tandem mass spectrometry.
  • Kim, H., et al. (2014). Fragmentation patterns of protonated benzothiazole sulfenamides by atmospheric pressure chemical ionization. Bulletin of the Korean Chemical Society, 35(4), 1121-1126.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Han, X., & Jiang, X. (2013). On the origin of the methyl radical loss from deprotonated ferulic and isoferulic acids: electronic excitation of a transient structure. Journal of the American Society for Mass Spectrometry, 24(6), 888-895. [Link]
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Watson, J. T., & Sparkman, O. D. (2007).
  • Chemistry LibreTexts. (2023).
  • mzCloud. 2-Methyl-S-benzothiazole. [Link]
  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

Sources

Electrochemical properties of 2-(Methylthio)benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrochemical Properties of 2-(Methylthio)benzothiazole

Authored by a Senior Application Scientist

This document provides a detailed exploration of the electrochemical properties of this compound (MTBT), a versatile heterocyclic compound. While recognized for its use as a fungicide and a rubber processing accelerator, its most significant electrochemical application lies in the field of corrosion science.[1] This guide offers researchers, materials scientists, and chemical engineers the foundational knowledge and practical protocols to investigate and apply the electrochemical characteristics of MTBT and related benzothiazole derivatives.

This compound is an organic sulfide derivative of 1,3-benzothiazole-2-thiol.[2] Its molecular structure, featuring a fused benzene and thiazole ring system rich in heteroatoms (nitrogen and sulfur), is key to its electrochemical behavior.[3][4] These heteroatoms, with their lone pairs of electrons, act as active centers for interaction with metal surfaces, a critical feature for applications like corrosion inhibition.[3] This guide will focus primarily on elucidating the methodology for characterizing its performance as a corrosion inhibitor for metals such as mild steel and copper in acidic environments.[5][6]

Core Application: Corrosion Inhibition Mechanism

The primary electrochemical application of this compound and its derivatives is the prevention of metallic corrosion. The mechanism is predicated on the molecule's ability to adsorb onto a metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[3]

This process is driven by the interaction between the inhibitor molecule and the metal:

  • Heteroatom Coordination: The nitrogen and sulfur atoms in the benzothiazole ring possess lone pairs of electrons, which can be shared with the vacant d-orbitals of metal atoms on the surface, leading to strong chemisorption.[3][7]

  • π-Electron System Interaction: The aromatic benzene ring provides a source of π-electrons, which can also interact with the metal surface, further strengthening the adsorption bond.

  • Protective Film Formation: Upon adsorption, the MTBT molecules arrange themselves on the metal surface, creating a thin, dense, and stable film. This film acts as a physical barrier, blocking active corrosion sites and impeding the electrochemical reactions of oxidation (metal dissolution) and reduction (e.g., hydrogen evolution) that define the corrosion process.

The following diagram illustrates this conceptual workflow for evaluating a corrosion inhibitor.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Electrochemical Measurement cluster_analysis Phase 3: Data Analysis p1 Prepare Corrosive Medium (e.g., 1 M H₂SO₄) p2 Prepare Inhibitor Solutions (Varying MTBT Concentrations) p1->p2 p3 Working Electrode Preparation (e.g., Mild Steel Polishing & Cleaning) p2->p3 e1 Assemble Three-Electrode Cell p3->e1 e2 Stabilize Open Circuit Potential (OCP) e1->e2 e3 Electrochemical Impedance Spectroscopy (EIS) Measurement e2->e3 e4 Potentiodynamic Polarization (Tafel) Measurement e3->e4 a1 Model EIS Data (Calculate Rct, Cdl) e4->a1 a3 Calculate Inhibition Efficiency (η%) a1->a3 a2 Extrapolate Tafel Plots (Calculate icorr, Ecorr, βa, βc) a2->a3 a4 Determine Adsorption Isotherm a3->a4 caption Figure 1: General workflow for evaluating corrosion inhibitor performance.

Caption: Figure 1: General workflow for evaluating corrosion inhibitor performance.

Experimental Protocols: Characterizing Inhibitor Performance

To quantitatively assess the effectiveness of MTBT as a corrosion inhibitor, a standard three-electrode electrochemical cell is employed. This setup consists of a working electrode (the metal being tested, e.g., mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum sheet).[5][6]

Protocol 1: Potentiodynamic Polarization Measurements

This technique provides critical information about the corrosion rate and the mechanism of inhibition (i.e., whether the inhibitor affects the anodic, cathodic, or both reactions).

Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and Tafel slopes (βa and βc) to calculate inhibition efficiency.

Materials & Equipment:

  • Potentiostat/Galvanostat (e.g., PARSTAT 2273).[6]

  • Three-electrode electrochemical cell.

  • Working Electrode (WE): Mild steel coupon with a defined surface area.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE).

  • Counter Electrode (CE): Platinum foil or graphite rod.

  • Corrosive solution: e.g., 1 M H₂SO₄ or 0.5 M H₂SO₄.[5][8]

  • This compound of ≥97% purity.

  • Deionized water, acetone, ethanol.

  • Emery papers (various grades for polishing).

Procedure:

  • Electrode Preparation: Mechanically polish the working electrode with a sequence of emery papers, decreasing in grit size. Rinse thoroughly with deionized water, degrease with acetone, and dry. This ensures a reproducible surface.

  • Solution Preparation: Prepare a blank corrosive solution (e.g., 1 M H₂SO₄). Prepare a series of test solutions by dissolving varying concentrations of MTBT (e.g., 50 ppm to 200 ppm) into the corrosive medium.

  • Cell Assembly: Assemble the three-electrode cell. Immerse the electrodes in the test solution. Ensure the tip of the reference electrode is close to the working electrode surface to minimize IR drop.

  • OCP Stabilization: Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for approximately 30-60 minutes, or until the potential drift is minimal (<1 mV/min). This ensures the measurement starts from a steady state.

  • Polarization Scan: Perform the potentiodynamic scan by sweeping the potential from approximately -250 mV to +250 mV relative to the stabilized OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the resulting current density (on a logarithmic scale) versus the applied potential. Extrapolate the linear portions of the anodic and cathodic branches of the curve back to the E_corr. The intersection point gives the i_corr.

  • Calculate Inhibition Efficiency (η%): η% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank is the corrosion current density in the absence of the inhibitor and i_corr_inh is the corrosion current density in its presence.

Trustworthiness Note: A significant shift in E_corr (>85 mV) towards negative potentials indicates a cathodic inhibitor, while a shift to positive potentials suggests an anodic inhibitor. Smaller shifts imply a mixed-type inhibitor. Benzothiazole derivatives often act as mixed-type or cathodic inhibitors.[6][8]

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to study the properties of the protective film and the kinetics of the corrosion process at the electrode/solution interface.

Objective: To determine the charge transfer resistance (R_ct) and double-layer capacitance (C_dl) to understand the inhibitor's mode of action.

Procedure:

  • Setup and Stabilization: Use the same experimental setup and stabilization procedure (Steps 1-4) as in the Potentiodynamic Polarization protocol.

  • EIS Measurement: At the stabilized OCP, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a wide frequency range (e.g., from 100 kHz down to 10 mHz).

  • Data Presentation: The data is typically presented as a Nyquist plot (plotting the imaginary impedance component, -Z'', vs. the real component, Z'). For corrosion systems, this often results in a depressed semicircle.

  • Data Analysis:

    • The diameter of the semicircle on the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger diameter indicates a higher R_ct and thus better corrosion protection.

    • Fit the experimental data to an appropriate equivalent electrical circuit (EEC) model to extract quantitative values for R_ct, solution resistance (R_s), and the double-layer capacitance (C_dl). The decrease in C_dl value in the presence of the inhibitor is attributed to the adsorption of the organic molecule on the metal surface.

  • Calculate Inhibition Efficiency (η%): η% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.

The diagram below visualizes the inhibition mechanism at the molecular level.

G cluster_metal Metal Surface cluster_solution Corrosive Solution cluster_inhibitor Inhibitor Molecules metal_surface Fe Fe Fe Fe Fe H_ion H⁺ H_ion->metal_surface Corrosion Attack Cl_ion Cl⁻ Cl_ion->metal_surface Corrosion Attack H2O H₂O mtbt1 MTBT mtbt1->metal_surface Adsorption (Chemisorption) mtbt2 MTBT mtbt2->metal_surface Adsorption (Chemisorption) mtbt3 MTBT mtbt3->metal_surface Adsorption (Chemisorption) caption Figure 2: MTBT molecules adsorbing on a metal surface, forming a barrier.

Caption: Figure 2: MTBT molecules adsorbing on a metal surface, forming a barrier against corrosive species.

Quantitative Data Summary

The effectiveness of benzothiazole derivatives as corrosion inhibitors is concentration-dependent. The following table summarizes representative data for a benzothiazole derivative, demonstrating the increase in inhibition efficiency with concentration.

Inhibitor ConcentrationCorrosion Current (i_corr) (μA/cm²)Charge Transfer Resistance (R_ct) (Ω·cm²)Inhibition Efficiency (η%) from PolarizationInhibition Efficiency (η%) from EISReference
0 mM (Blank)115045--[5]
0.1 mM21525081.3%82.0%[5]
0.2 mM13041088.7%89.0%[5]
0.5 mM8565092.6%93.1%[5]
1.0 mM6980094.0%94.4%[5]
Data derived from the study of 2-(4-Morpholinothio)benzothiazole on copper in 0.5 M H₂SO₄, which serves as an excellent model for the behavior of related structures like MTBT.[5]

References

  • Long, W., Xiao, W., Liu, Q., Ge, P., & Liang, T. (2022). 2-(4-Morpholinothio)benzothiazole as a High-efficiency Corrosion Inhibitor for Copper in 0.5 M H2SO4 Solution. International Journal of Electrochemical Science, 17, Article Number: 221111. Available at: https://www.electrochemsci.org/papers/vol17/171111.pdf
  • Gao, Y., et al. (2023). Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel. ResearchGate. Available at: https://www.researchgate.net/publication/375197843_Inhibitory_behaviour_and_adsorption_stability_of_benzothiazole_derivatives_as_corrosion_inhibitors_towards_galvanised_steel
  • Parameswari, K., et al. (2012). Investigation of Benzothiazole Derivatives as Corrosion Inhibitors for Mild Steel. Portugaliae Electrochimica Acta, 30(2), 89-98. Available at: https://www.scielo.pt/scielo.php?script=sci_arttext&pid=S1647-15712012000200003
  • Yadav, D. K., et al. (2015). Experimental and Theoretical Studies on Corrosion Inhibition Effect of Synthesized Benzothiazole Derivatives on Mild Steel in 15% HCl. International Journal of Electrochemical Science, 10, 602-622. Available at: https://www.electrochemsci.org/papers/vol10/100100602.pdf
  • Alliou, F. Z., et al. (2023). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Computational Chemistry, 11(4). Available at: https://www.scirp.
  • Parameswari, K., et al. (2012). Investigation of Benzothiazole Derivatives as Corrosion Inhibitors for Mild Steel. ResearchGate. Available at: https://www.researchgate.net/publication/274261899_Investigation_of_Benzothiazole_Derivatives_as_Corrosion_Inhibitors_for_Mild_Steel
  • Martinez-Huitle, C. A., et al. (2018). A Comparative Analysis of 2-(Thiocyanomethylthio)-Benzothiazole Degradation Using Electro-Fenton and Anodic Oxidation on a Boron-Doped Diamond Electrode. ResearchGate. Available at: https://www.researchgate.
  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/11989
  • Karimova, P., et al. (2023). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10393282/
  • Sigma-Aldrich. (n.d.). This compound 97%. Sigma-Aldrich Website. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/168653
  • FooDB. (2010). Showing Compound this compound (FDB011171). FooDB Website.
  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of benzothiazole derivatives via electrochemical C–H thiolation. ResearchGate. Available at: https://www.researchgate.net/figure/Proposed-mechanism-for-the-synthesis-of-benzothiazole-derivatives-via-electrochemical-C-H_fig6_375620953
  • Liu, G., et al. (2016). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. MDPI. Available at: https://www.mdpi.com/2073-4441/8/10/434
  • Karimova, P., et al. (2023). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.jpca.3c01826
  • Sigma-Aldrich. (n.d.). This compound 97%. Sigma-Aldrich Website. Available at: https://www.sigmaaldrich.com/KR/en/product/aldrich/168653
  • BenchChem. (n.d.). An In-depth Technical Guide to this compound. BenchChem Website. Available at: https://www.benchchem.com/product/b2821
  • Chem-Impex. (n.d.). This compound. Chem-Impex Website. Available at: https://www.chemimpex.com/products/01119
  • SLS Ireland. (n.d.). This compound, 97%. SLS Ireland Website. Available at: https://www.sls.ie/item/SIGMA-ALDRICH/168653-50G/2-(Methylthio)benzothiazole-97/
  • ResearchGate. (2023). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. ResearchGate. Available at: https://www.researchgate.net/publication/371077247_Experimental_and_Theoretical_Investigation_of_2-Methylbenzothiazole_Oxidation_by_OH_in_Air_and_the_Role_of_O2_and_NO

Sources

Application Notes and Protocols for 2-(Thiocyanomethylthio)benzothiazole (TCMTB) as an Agricultural Fungicide

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of benzothiazole-based fungicides in agriculture. A critical clarification is warranted at the outset. The topic specified, "2-(Methylthio)benzothiazole," is a known environmental transformation product and metabolite.[1][2] However, the primary active ingredient used in agricultural applications for its fungicidal properties is 2-(Thiocyanomethylthio)benzothiazole (TCMTB) .[3][4][5] This guide will, therefore, focus on the scientifically well-documented fungicide, TCMTB, while also contextualizing the role of its derivative, this compound (MTBT).

Section 1: Introduction and Chemical Distinction

Benzothiazole derivatives have long been recognized for their broad-spectrum antimicrobial properties.[6] In the realm of agricultural fungicides, TCMTB is the principal compound of interest. It is crucial to differentiate between TCMTB and its metabolite, MTBT, to ensure accurate experimental design and interpretation.

  • 2-(Thiocyanomethylthio)benzothiazole (TCMTB): The active fungicide, widely used in seed treatments and as a wood preservative.[3][4][7]

  • This compound (MTBT): A degradation product of TCMTB in the environment and a metabolite in biological systems.[1][2] While possessing some inherent antimicrobial properties, it is significantly less toxic to fungi than the parent compound, TCMTB.[1]

This distinction is paramount for understanding efficacy, environmental fate, and regulatory considerations.

Section 2: Physicochemical Properties and Formulations

TCMTB is a reddish-brown, viscous liquid with a pungent odor.[2] It has low water solubility but is soluble in many organic solvents.[8] These properties influence its formulation and application methods.

PropertyValueSource
Chemical Formula C₉H₆N₂S₃[2]
Molar Mass 238.34 g/mol PubChem
Appearance Reddish to brown liquid[2]
Water Solubility 125 mg/L at 24°C[2]
Log P (Kow) 3.23[2]
Vapor Pressure 3.1 x 10⁻⁷ mmHg[2]

Formulations: TCMTB is typically available as emulsifiable concentrates (EC) or liquid suspensions.[9][10] Commercial formulations, such as those under the trade name Busan® , often contain 30% to 80% of the active ingredient.[8][10][11] These formulations include surfactants and emulsifiers to ensure stability and proper dispersion in water for application.[8]

Section 3: Mechanism of Action

TCMTB is classified as a multi-site contact fungicide.[4] Its broad-spectrum activity stems from its ability to disrupt multiple essential enzymatic processes within fungal cells. The proposed mechanism involves two primary modes of action:

  • Reaction with Nucleophiles: The electrophilic nature of the thiocyanate group allows TCMTB to react readily with nucleophilic entities within the fungal cell, such as the sulfhydryl groups (-SH) of amino acids (e.g., cysteine) and enzymes. This non-specific binding inactivates a wide range of proteins crucial for cellular function and respiration.

  • Inhibition of Respiration: TCMTB is known to inhibit flavoenzymes involved in the tricarboxylic acid (TCA) cycle, a key pathway for energy production.[3] By disrupting cellular respiration, TCMTB effectively depletes the fungal cell of the energy required for growth and proliferation.

This multi-site activity is a significant advantage, as it reduces the likelihood of target pathogens developing resistance.

TCMTB_Mechanism cluster_FungalCell Fungal Cell TCMTB TCMTB Nucleophiles Cellular Nucleophiles (e.g., -SH groups in enzymes) TCMTB->Nucleophiles Reacts with TCA_Cycle Tricarboxylic Acid (TCA) Cycle (Flavoenzymes) TCMTB->TCA_Cycle Inhibits Inactivation Enzyme Inactivation & Protein Dysfunction Nucleophiles->Inactivation Energy_Depletion ATP Depletion TCA_Cycle->Energy_Depletion Cell_Death Fungal Cell Death Inactivation->Cell_Death Energy_Depletion->Cell_Death

Figure 1: Proposed multi-site mechanism of action for TCMTB.

Section 4: Agricultural Applications - Seed Treatment

The primary agricultural use of TCMTB is as a seed treatment to protect against seed-borne and soil-borne fungal pathogens that cause damping-off, seed rot, and seedling blights.[3][4]

Target Pathogens: TCMTB is effective against a range of pathogenic fungi, including:

  • Pythium spp.[4]

  • Rhizoctonia spp.[4]

  • Fusarium spp.[4]

  • Tilletia spp. (Bunt)[3]

  • Ustilago spp. (Smut)[3]

Target Crops: It is registered for use on a variety of crops, including:

  • Cereals (Barley, Wheat, Oats, Rice)[3][5]

  • Cotton[5]

  • Sugar Beets[5]

  • Safflower[5]

  • Legumes[3]

Application Rates: Application rates are critical for ensuring efficacy while minimizing the risk of phytotoxicity. Rates are typically provided for formulated products. The following table provides an estimated conversion to grams of active ingredient (g a.i.) per 100 kilograms of seed, based on common formulation concentrations (e.g., 30% a.i.). Note: Always refer to the specific product label for registered application rates.

CropTypical Application Rate (Formulated Product)Estimated Rate (g a.i. / 100 kg seed)
Cotton 2.0 - 4.0 fl oz / 100 lbs seed40 - 80
Wheat 1.5 - 2.5 fl oz / 100 lbs seed30 - 50
Barley 1.5 - 2.5 fl oz / 100 lbs seed30 - 50
Rice 1.0 - 2.0 fl oz / 100 lbs seed20 - 40

Section 5: Experimental Protocols

Protocol 1: In Vitro Fungicidal Efficacy Testing (Poisoned Food Technique)

This protocol determines the concentration of TCMTB that inhibits fungal mycelial growth by 50% (EC₅₀).

Materials:

  • TCMTB technical grade (≥95% purity)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Pure cultures of target fungi (e.g., Fusarium graminearum, Rhizoctonia solani)

  • Cork borer (5 mm diameter)

  • Incubator (25 ± 2°C)

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm (mg/L) stock solution of TCMTB in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare working solutions that will yield final concentrations of 100, 50, 25, 12.5, 6.25, and 0 ppm (control) in the agar.

  • Media Preparation: Autoclave PDA and cool to 45-50°C in a water bath.

  • Poisoning the Medium: Add the appropriate volume of each TCMTB working solution to molten PDA to achieve the desired final concentrations. For the control, add an equivalent volume of DMSO. Swirl gently to mix and pour approximately 20 mL into each sterile Petri dish.

  • Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing 7-day-old culture of the target fungus, in the center of each plate.

  • Incubation: Seal the plates with paraffin film and incubate at 25 ± 2°C in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis to determine the EC₅₀ value.

In_Vitro_Protocol A Prepare TCMTB Stock in DMSO B Make Serial Dilutions A->B D Add TCMTB Dilutions to PDA (Poisoning) B->D C Prepare Molten PDA C->D E Pour Plates D->E F Inoculate with Fungal Plug E->F G Incubate F->G H Measure Colony Diameter G->H I Calculate % Inhibition & Determine EC50 H->I

Figure 2: Workflow for in vitro efficacy testing of TCMTB.

Protocol 2: Greenhouse Efficacy Evaluation of Seed Treatments

This protocol assesses the ability of TCMTB-treated seeds to emerge and survive in pathogen-infested soil.

Materials:

  • TCMTB fungicidal formulation

  • Crop seeds (e.g., wheat, cotton)

  • Inoculum of target pathogen (e.g., Rhizoctonia solani grown on a sand-cornmeal mixture)

  • Pasteurized soil or sand-soil mixture

  • Pots or trays

  • Greenhouse facilities

Procedure:

  • Inoculum Preparation: Grow the pathogen on a suitable sterile substrate (e.g., autoclaved oat or sorghum grains) for 2-3 weeks.

  • Soil Infestation: Thoroughly mix the prepared inoculum with the pasteurized soil mixture at a predetermined rate (e.g., 1:100 to 1:30 v/v) to ensure uniform infestation. A non-infested control soil should also be prepared.

  • Seed Treatment: Apply the TCMTB formulation to the seeds at the desired application rate. This can be done in a rotating drum or by shaking in a sealed container to ensure even coverage. Include a non-treated seed control.

  • Planting: Sow a fixed number of seeds (e.g., 10-20) at a uniform depth in pots filled with either infested or non-infested soil.

  • Experimental Design: Arrange the pots in a randomized complete block design in the greenhouse. Include the following treatments as a minimum:

    • Non-treated seed in non-infested soil

    • Non-treated seed in infested soil

    • TCMTB-treated seed in infested soil

  • Growing Conditions: Maintain appropriate greenhouse conditions (temperature, light, and watering) for the specific crop.

  • Data Collection:

    • Emergence: Count the number of emerged seedlings daily for 14-21 days.

    • Damping-off: Record the number of seedlings that collapse (post-emergence damping-off).

    • Final Stand: Count the number of healthy surviving plants at the end of the experiment (e.g., 28 days).

    • Phytotoxicity: Observe and rate any signs of phytotoxicity (stunting, chlorosis, necrosis) on seedlings in the non-infested soil.

  • Analysis: Analyze the data using ANOVA to determine significant differences in seedling emergence and final stand count between treatments.

Section 6: Phytotoxicity

While effective, TCMTB can be phytotoxic to some plants, especially at higher concentrations.[12] Symptoms of phytotoxicity can include:

  • Stunted growth

  • Chlorosis (yellowing of leaves)

  • Leaf curl or distortion

  • Necrosis (tissue death) or "burn" on leaf tips and margins[13]

Phytotoxicity is influenced by the application rate, formulation, crop species and variety, and environmental conditions.[12] It is essential to conduct small-scale trials on new cultivars to determine safety before large-scale application. For example, observations on pine seedlings indicated that improper agitation of spray solutions could lead to higher concentrations being applied, increasing phytotoxicity.[12]

Section 7: Environmental Fate and Degradation

Understanding the environmental fate of TCMTB is critical for risk assessment. TCMTB is not environmentally persistent, degrading rapidly in both soil and aquatic environments with half-lives often less than 7 days.[13][14]

Degradation Pathways: Degradation occurs through several mechanisms:

  • Hydrolysis: Stable at acidic pH (pH 5) but degrades rapidly at alkaline pH (pH 9), with a half-life of approximately 81 hours.[15][16]

  • Photolysis: TCMTB breaks down quickly in the presence of sunlight, with a reported half-life of just 1.5 hours in water.[14]

  • Biodegradation: Soil and water microorganisms readily metabolize TCMTB.[15]

The primary degradation pathway involves the hydrolysis of the thiocyanate group to form 2-mercaptobenzothiazole (2-MBT) , which is then further metabolized.[2][15][16] Methylation can also occur, leading to the formation of This compound (MTBT) .[1] These degradation products are generally less toxic than the parent TCMTB molecule.[1]

TCMTB_Degradation TCMTB TCMTB 2-(Thiocyanomethylthio)benzothiazole MBT 2-MBT 2-Mercaptobenzothiazole TCMTB->MBT Hydrolysis, Photolysis, Biodegradation MTBT MTBT This compound MBT->MTBT Biological Methylation Other Further Degradation Products (e.g., BTSA) MBT->Other

Figure 3: Simplified environmental degradation pathway of TCMTB.

Section 8: Summary and Concluding Remarks

2-(Thiocyanomethylthio)benzothiazole (TCMTB) is a potent, multi-site fungicide with established utility in agriculture, primarily as a seed treatment. Its broad-spectrum activity against key soil-borne pathogens makes it a valuable tool for protecting crop seedlings during their vulnerable early growth stages. Its metabolite, this compound (MTBT), is a product of environmental degradation and is of lesser fungicidal significance.

Researchers and professionals utilizing TCMTB should adhere strictly to recommended application rates to maximize efficacy and minimize phytotoxicity risks. The protocols provided herein offer a standardized framework for evaluating the fungicidal activity of TCMTB and similar compounds in both laboratory and greenhouse settings. A thorough understanding of its multi-site mechanism of action and its rapid environmental degradation is essential for its responsible and sustainable use in crop protection strategies.

References

  • Benthiazole. (n.d.). In AERU - University of Hertfordshire.
  • A Review of the Environmental Impact and Toxic Effects of TCMTB. (1991, October). British Columbia Ministry of Environment.
  • TCMTB Human Health and Ecological Draft Risk Assessment. (2021, September 30). U.S. Environmental Protection Agency.
  • UNITED STATES ENVIRONMENTAL PROTECTION AGENCY. (2006, April 6). TCMTB [2-(Thiocyanomethylthio)benzothiazole]: Occupational and Residential Exposure Assessment for the Reregistration Eligibility Decision Document (Agricultural uses).
  • 2-(Thiocyanomethylthio)benzothiazole (TCMTB) Ecological Hazard and Environmental Risk Characterization. (2006, April 6). U.S. Environmental Protection Agency.
  • TCMTB: 2-(Thiocyanomethylthio) Benzothiazole: A Review of its Toxic Effects. (1987, April 24). British Columbia Ministry of Environment.
  • Dobbins, D. C., et al. (2005). Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia. Archives of Environmental Contamination and Toxicology, 48(3), 352-357.
  • TCMTB. (n.d.). In Ataman Kimya A.Ş..
  • The Environmental Impacts and Behaviour of TCMTB. (n.d.). British Columbia Ministry of Environment.
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  • Synergistic combination of 2-(thiocyanomethylthio)benzothiazole and thiophanate compounds useful as fungicides. (1996). Google Patents.
  • Efficient synthesis of 2-(thiocyanomethylthio)benzothiazole. (2025, August 9). In ResearchGate.
  • Stable aqueous fungicidal emulsion of 2-(thiocyanomethylthio) benzothiazole and 3-iodo-2-propynyl-n-butylcarbamate. (1999). Google Patents.
  • EC50 values of some selected compounds against ten phytopathogenic fungi. (n.d.). In ResearchGate.
  • TCMTB. (n.d.). In Haz-Map.
  • 2-(Thiocyanomethylthio)benzothiazole. (n.d.). In PubChem.
  • Dias, M. C. (2012). Phytotoxicity: An Overview of the Physiological Responses of Plants Exposed to Fungicides. Journal of Botany, 2012, 135479.
  • TCMTB is the designation assigned to a technical grade chemical raw material which contains a minimum of 80 percent of 2-(thiocy. (n.d.).
  • Zhu, S., et al. (2019). Benzothiazole inhibits the growth of Phytophthora capsici through inducing apoptosis and suppressing stress responses and metabolic detoxification. Pesticide Biochemistry and Physiology, 154, 7-16.
  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. (2022). Molecules.
  • Antifungal EC 50 values of target compounds against phytopathogenic... (n.d.). In ResearchGate.
  • Antisapstain Use of 2-(Thiocyanomethylthio) benzothiazole (TCMTB). (2016, December 30). Health Canada Pest Management Regulatory Agency.

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Application of 2-(Methylthio)benzothiazole as a rubber vulcanization accelerator

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-(Methylthio)benzothiazole (MBTS) in Rubber Vulcanization

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding the Role of MBTS in Elastomer Chemistry

This compound, more commonly known by its industrial acronym MBTS (also known as Dibenzothiazole Disulfide), is a cornerstone of the rubber industry, classified within the thiazole family of vulcanization accelerators.[1][2] Its primary function is to expedite the sulfur-based cross-linking of polymer chains in various elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile rubber (NBR).[2][3]

What distinguishes MBTS is its characterization as a semi-ultra fast, delayed-action accelerator.[4][5] This means it remains relatively dormant at the lower temperatures typical of rubber mixing and processing but becomes highly active at vulcanization temperatures (generally above 142°C or 287°F).[4][6] This delayed onset is a critical feature, providing an essential safety margin against "scorch"—the premature vulcanization of the rubber compound, which can render a batch unusable.[7][8] Compared to its precursor, 2-mercaptobenzothiazole (MBT), MBTS offers superior scorch safety, making it a more versatile and forgiving choice for complex manufacturing processes.[4][9]

This document serves as a comprehensive technical guide for researchers and scientists, detailing the mechanistic underpinnings, key performance attributes, and detailed laboratory protocols for the effective application of MBTS in rubber compounding.

Part 1: The Mechanistic Pathway of MBTS-Accelerated Vulcanization

The efficacy of MBTS lies in its intricate chemical transformation during the vulcanization process. It is not the accelerator itself that directly forms cross-links, but rather the reactive intermediates it generates in the presence of sulfur and essential activators.

The process is initiated by heat and requires activators, typically a combination of zinc oxide (ZnO) and a fatty acid like stearic acid.[5][6] The first step involves the cleavage of the disulfide bond in MBTS, which, in a series of reactions with the activators and elemental sulfur (commonly in its S₈ ring form), generates an active sulfurating agent.[10][11] This complex, often a zinc-benzothiazolyl-polysulfide species, is the key entity that donates active sulfur to the rubber polymer chains.

This active complex then reacts with the polymer backbone at allylic hydrogen positions, forming pendent accelerator groups with polysulfidic chains. The final stage, cross-linking, occurs when these pendent groups react with an adjacent polymer chain, creating the stable mono-, di-, and polysulfidic cross-links that transform the plastic rubber into a strong, elastic material.[2][12][13] The prevalence of polysulfidic links contributes to excellent initial tensile and tear strength, while their potential thermal breakdown and rearrangement during service life influence aging properties.

Vulcanization_Mechanism cluster_activation Activation Phase cluster_crosslinking Cross-linking Phase MBTS MBTS (Accelerator) ActiveComplex Active Sulfating Complex MBTS->ActiveComplex Heat Activators Activators (ZnO, Stearic Acid) Activators->ActiveComplex Sulfur Sulfur (S₈) Sulfur->ActiveComplex Polymer Polymer Chains (Uncured Rubber) PendentGroups Polymer with Pendent Polysulfide Groups Polymer->PendentGroups Reaction with Active Complex Crosslinked Cross-linked Vulcanizate PendentGroups->Crosslinked Cross-link Formation

Caption: The chemical pathway of MBTS-accelerated sulfur vulcanization.

Part 2: Key Performance and Curing Characteristics

The behavior of an MBTS-accelerated compound is quantitatively assessed using a rheometer, which measures the torque required to oscillate a die embedded in the rubber sample as it cures at a set temperature. The resulting "cure curve" provides critical data points.

ParameterAbbreviationDefinitionSignificance
Minimum Torque MLThe lowest torque value recorded during the test, before the onset of vulcanization.Indicates the viscosity and processability of the uncured compound.[14]
Maximum Torque MHThe highest torque value achieved, representing the fully cured state.Correlates with the stiffness, modulus, and cross-link density of the vulcanizate.[14]
Scorch Time ts2The time required for the torque to rise by 2 units above the minimum (ML).A crucial measure of processing safety; the time available for shaping before curing begins.[14][15]
Optimum Cure Time t90The time required to reach 90% of the total torque change (MH - ML).Represents the time needed to achieve a near-complete state of cure and optimal physical properties.[15][16]

MBTS provides a favorable balance between a sufficiently long scorch time for safe processing and a reasonably fast cure rate for efficient production cycles.[1] The vulcanizates produced typically exhibit good tensile strength, resistance to reversion (degradation from over-curing), and favorable aging characteristics.[1][17]

Rheometer_Curve Torque (dNm) Torque (dNm) Time (min) Time (min) origin 6,0.5 6,0.5 origin->6,0.5 Time 0.5,5 0.5,5 origin->0.5,5 Torque p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 ML_line 1.5,1.0 1.5,1.0 ML_line->1.5,1.0 ML_label ML MH_line 6.0,4.5 6.0,4.5 MH_line->6.0,4.5 MH_label MH ts2_point ts2_line 2.0,1.2 2.0,1.2 ts2_line->2.0,1.2 ts2_label ts2 t90_point t90_line 4.0,4.15 4.0,4.15 t90_line->4.0,4.15 t90_label t90

Caption: A typical rheometer cure curve illustrating key vulcanization parameters.

Part 3: Experimental Application Notes and Protocols

The following protocols provide a framework for the systematic evaluation of MBTS in a standard rubber formulation. Adherence to ASTM or equivalent ISO standards is critical for data reproducibility and validation.

Protocol 1: Formulation and Compounding

This protocol outlines the preparation of a model rubber compound. The quantities are given in parts per hundred rubber (phr) .

Table 1: Model Formulation for MBTS Evaluation

ComponentTypephrFunction
Natural RubberSMR 20100.0Base Polymer
Carbon BlackN33050.0Reinforcing Filler
Zinc Oxide-5.0Activator
Stearic Acid-2.0Activator/Dispersing Agent
6PPDAntioxidant/Antiozonant2.0Protective Agent
Sulfur-2.5Vulcanizing Agent
MBTS Accelerator 1.5 Primary Accelerator

Compounding Procedure (Two-Roll Mill):

The sequence of addition is critical to prevent premature curing. Sulfur and accelerators are always added in the final stage when the compound is relatively cool.

Compounding_Workflow Start Start: Set Mill Temperature (~50-70°C) Step1 1. Masticate Rubber (Break down polymer chains) Start->Step1 Step2 2. Add Activators & 6PPD (ZnO, Stearic Acid) Step1->Step2 Step3 3. Add Carbon Black (In increments for good dispersion) Step2->Step3 Step4 4. Add MBTS (Ensure good mixing) Step3->Step4 Step5 5. Add Sulfur (Final ingredient, keep temp low) Step4->Step5 Step6 6. Homogenize & Sheet Out (Multiple end passes) Step5->Step6 End End: Condition Compound (Rest for 24h at room temp) Step6->End

Caption: Standard workflow for compounding rubber on a two-roll mill.

Protocol 2: Evaluation of Cure Characteristics

Objective: To determine the cure profile of the MBTS-accelerated compound.

  • Instrument: Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR).

  • Standard: Adhere to ASTM D5289.[18][19]

  • Sample Preparation: Cut an uncured sample of the compound (approx. 5g), ensuring it is sufficient to fill the die cavity.

  • Test Parameters:

    • Temperature: 160°C (a typical vulcanization temperature).

    • Oscillation Frequency: 1.67 Hz (100 cpm).

    • Oscillation Amplitude (Strain): ±0.5 degrees of arc.

    • Test Duration: 30 minutes, or until a stable maximum torque (MH) is observed.

  • Data Acquisition: Record the torque response over time. From the resulting cure curve, determine ML, MH, ts2, and t90.

Protocol 3: Preparation and Physical Testing of Vulcanized Sheets

Objective: To measure the physical properties of the fully cured rubber.

  • Curing/Molding:

    • Place a pre-form of the uncured compound into a compression mold of desired thickness (e.g., 2 mm).

    • Cure in a hydraulic press at 160°C for a time equivalent to the t90 determined in Protocol 2, plus an additional 1-2 minutes for thermal equilibration. Apply sufficient pressure (e.g., 10 MPa).

    • After curing, cool the mold rapidly in water before demolding the vulcanized sheet.

  • Conditioning: Condition the cured sheets for 24 hours at standard laboratory conditions (23 ± 2°C, 50 ± 5% RH).

  • Physical Property Testing:

    • Hardness: Measure Shore A hardness according to ASTM D2240.

    • Tensile Properties: Using a universal testing machine, measure tensile strength, elongation at break, and modulus at 100% and 300% elongation according to ASTM D412. Use dumbbell-shaped test specimens.

    • Heat Aging Resistance: Age test specimens in a hot air oven for a specified duration and temperature (e.g., 70 hours at 100°C) as per ASTM D573. Retest the aged samples for hardness and tensile properties and calculate the percent change.

Protocol 4: Determination of Cross-link Density via Swelling Method

Objective: To quantify the network structure of the vulcanizate, a key parameter for research applications.

  • Sample Preparation: Accurately weigh a small sample (approx. 0.2 g) of the vulcanized rubber (W_initial).

  • Equilibrium Swelling: Immerse the sample in a sealed container with an excess of a good solvent (e.g., toluene for NR) for 72 hours at room temperature to allow it to reach equilibrium swelling.

  • Mass of Swollen Sample: Remove the swollen sample, quickly blot the surface to remove excess solvent, and weigh it immediately (W_swollen).

  • Mass of Dry Sample: Dry the swollen sample in a vacuum oven at 60°C until a constant weight is achieved (W_dry). This removes the solvent.

  • Calculation:

    • Calculate the volume fraction of rubber in the swollen gel, Vᵣ: Vᵣ = [(W_dry / ρ_rubber) / ((W_dry / ρ_rubber) + (W_swollen - W_dry) / ρ_solvent)] where ρ is the density of the rubber and the solvent.

    • Apply the Flory-Rehner equation to calculate the cross-link density (ν), which is the number of moles of elastically effective network chains per unit volume.[12][20][21] ν = -[ln(1 - Vᵣ) + Vᵣ + χVᵣ²] / [Vₛ(Vᵣ¹ᐟ³ - Vᵣ/2)] where Vₛ is the molar volume of the solvent and χ is the Flory-Huggins polymer-solvent interaction parameter (a constant for a given polymer/solvent pair, e.g., ~0.39 for NR-Toluene).[22][23]

Conclusion

This compound (MBTS) is a highly versatile and effective vulcanization accelerator that offers a crucial balance of reactivity and processing safety.[1] Its delayed-action mechanism prevents premature curing, while its activity at vulcanization temperatures ensures efficient cross-linking and the development of robust physical properties in the final elastomer product.[24][25] By understanding its chemical mechanism and employing systematic evaluation protocols as detailed in this guide, researchers and scientists can effectively harness the capabilities of MBTS to develop and optimize high-performance rubber compounds for a wide array of applications, from tires to industrial goods.[17][24]

References

  • Google. (n.d.). Current time information in Kansas City, MO, US.
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  • Son, C. E., & Choi, S. S. (2019).
  • de Sousa, F. D. B., et al. (2019). Cross-Linked Density Determination of Natural Rubber Compounds by Different Analytical Techniques. Polímeros, 29(3).
  • Son, C. E., & Choi, S. S. (2019). Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates. Journal of the Korean Rubber Society.
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  • Chembroad. (2024, January 19). MBTs in Rubber Compounding: Understanding.
  • Akrochem Corporation. (2018).
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  • Chembroad. (2025, January 30). How Does Rubber Accelerator MBTS Enable Precise Control Over Vulcanization for Tailored Rubber Properties?.
  • CN113603656B - Production process of rubber vulcanization accelerator MBTS. (n.d.). Google Patents.
  • ASTM International. (2023). Standard Test Methods for Rubber—Measurement of Processing Properties Using Capillary Rheometry (D5099).
  • ASTM International. (2019). Standard Test Method for Rubber—Measurement of Unvulcanized Rheological Properties Using Rotorless Shear Rheometers (D6204).
  • Chembroad. (2024, August 15). MBTS in Rubber Compounding: 2024 Overview.
  • Alpha Technologies. (2023, January 3). ASTM for Rubber Testing.
  • ASTM International. (2003). Standard Test Methods for Rubber-Measurement of Processing Properties Using Capillary Rheometry (D5099-93(2003)). ANSI Webstore.
  • (n.d.). Enhance Rubber Performance: Understanding the Benefits of Benzothiazole Disulfide Accelerator.
  • L ETERNAL. (n.d.). MBTS.
  • ResearchGate. (n.d.).
  • Teker, M., Usluoğlu, A., & Öztürk, E. (2024). The Effect of Accelerators on Vulcanization of Natural Rubber Compounds. Journal of the Turkish Chemical Society, Section B: Chemical Engineering, 7, 1–12.
  • Niujiao. (2025, December 15). How to test the purity of Accelerator MBTS?.
  • Slideshare. (n.d.). cure characteristics and vulcanisation methodes.
  • TA Instruments. (n.d.). Rubber Test Types.
  • Ghosh, P., et al. (2003). Sulfur vulcanization of natural rubber for benzothiazole accelerated formulations: from reaction mechanisms to a rational kinetic model. Rubber Chemistry and Technology, 76(3), 591-693.
  • Ghosh, P., et al. (2003). Sulfur Vulcanization of Natural Rubber for Benzothiazole Accelerated Formulations: From Reaction Mechanisms to a Rational Kinetic Model. Rubber Chemistry and Technology.
  • Americas International. (n.d.). Dithiobis(benzothiazole) (MBTS) Chemical Structure CAS Reg. No. 120-78-5 Mol. Wt.
  • ResearchGate. (2025, August 10). The Effect of the Vulcanizing System on Cure and Mechanical Properties of Nbr/Epdm Blends.
  • Ghosh, P., et al. (2003). (PDF) Sulfur Vulcanization of Natural Rubber for Benzothiazole Accelerated Formulations: From Reaction Mechanisms to a Rational Kinetic Model.
  • Scribd. (n.d.). Scorch Time in Rubber Processing | PDF.
  • (n.d.). Processability and Finished Properties Testing.
  • ASTM International. (2023). Standard Test Method for Rubber Chemicals—2-Mercaptobenzothiazole (MBT)—Assay (D1991).
  • Hamiico. (n.d.). Rubber Accelerators: CBS, TMTD, MBT, MBTS.
  • ResearchGate. (n.d.). Cure Time (t 90 ), Scorch Time (t s2 ), Minimum and Maximum Torque of....
  • Ghosh, P. (2003). (PDF)
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  • MyRubberHeart. (2025, September 14). Mooney Scorch Test Explained | Safe Processing Window in Rubber Compounding. YouTube.
  • ResearchGate. (2017, September 29).
  • ResearchGate. (n.d.). Benzothiazole-accelerated sulfur vulcanization. II. 2Mercaptobenzothiazole/zinc oxide and bis(2-mercaptobenzothiazole)zinc(II)
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Application Notes and Protocols: 2-(Methylthio)benzothiazole (MTBT) as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in materials science and chemical engineering on the application of 2-(Methylthio)benzothiazole (MTBT) as a corrosion inhibitor for mild steel. Mild steel, while ubiquitous in numerous industrial applications due to its mechanical properties and cost-effectiveness, is highly susceptible to corrosion, particularly in acidic environments.[1][2] This guide delineates the mechanism of action of MTBT, provides detailed experimental protocols for its evaluation, and offers insights into the interpretation of results. The protocols are designed to be self-validating, ensuring reproducibility and scientific rigor.

Introduction: The Challenge of Mild Steel Corrosion

Mild or low-carbon steel is a cornerstone material in construction, automotive manufacturing, pipelines, and machinery.[1] However, its inherent vulnerability to corrosion in aggressive environments, such as those containing acids, salts, and moisture, presents a significant challenge.[2] Corrosion leads to the degradation of mechanical properties, reducing the structural integrity and lifespan of components, which can result in substantial economic losses and safety hazards.[2][3]

Corrosion inhibitors are chemical compounds that, when added in small concentrations to an environment, can effectively decrease the corrosion rate of a metal.[4] Organic inhibitors, particularly those containing heteroatoms like nitrogen, sulfur, and oxygen, are highly effective due to their ability to adsorb onto the metal surface and form a protective barrier.[5] this compound (MTBT), a derivative of benzothiazole, has emerged as a promising corrosion inhibitor for mild steel. Its molecular structure, featuring a benzothiazole ring with sulfur and nitrogen atoms, and a methylthio group, provides multiple active centers for adsorption onto the steel surface.[6][7][8][9][10][11][12]

Mechanism of Action: How MTBT Protects Mild Steel

The primary mechanism by which MTBT inhibits the corrosion of mild steel is through adsorption onto the metal surface, forming a protective film that isolates the steel from the corrosive medium.[13][14] This adsorption process is a complex interplay of physical (electrostatic) and chemical (coordinative bonding) interactions.

  • Molecular Structure and Adsorption Centers: The MTBT molecule possesses several features that facilitate strong adsorption. The benzothiazole ring provides a planar structure with a high electron density, while the sulfur and nitrogen heteroatoms have lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the mild steel surface. The methylthio (-SCH3) group further enhances the electron-donating ability of the molecule.

  • Adsorption Isotherms: The adsorption of MTBT on the mild steel surface can be described by various adsorption isotherms, with the Langmuir isotherm often providing a good fit.[15][16][17] This suggests the formation of a monolayer of the inhibitor on the metal surface. The adsorption process is influenced by the concentration of the inhibitor, the temperature, and the nature of the corrosive environment.

  • Mixed-Type Inhibition: Potentiodynamic polarization studies typically reveal that MTBT acts as a mixed-type inhibitor.[14][18][19] This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. By adsorbing on the steel surface, MTBT blocks the active sites for both of these reactions, thereby reducing the overall corrosion current density.

  • Quantum Chemical Insights: Theoretical calculations, such as Density Functional Theory (DFT), provide further understanding of the inhibitor-metal interaction.[20][21][22][23] These studies can predict the sites of interaction on the MTBT molecule, the energy of adsorption, and the electronic properties that govern its inhibition efficiency. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can indicate the molecule's ability to donate and accept electrons, respectively, which is crucial for the formation of a stable protective film.[6][20]

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Mild Steel Surface cluster_interface Metal-Solution Interface MTBT This compound (MTBT) Adsorption Adsorption of MTBT MTBT->Adsorption Adsorption H_plus H+ ions Cathodic Cathodic Reaction (2H+ + 2e- -> H2) H_plus->Cathodic Cl_minus Cl- ions Fe Fe (Iron atoms) Anodic Anodic Reaction (Fe -> Fe2+ + 2e-) Fe->Anodic Protective_Film Protective MTBT Film Adsorption->Protective_Film Forms Protective_Film->Anodic Inhibits Protective_Film->Cathodic Inhibits

Figure 1. Mechanism of MTBT corrosion inhibition.

Experimental Evaluation Protocols

To quantitatively assess the effectiveness of MTBT as a corrosion inhibitor, a combination of electrochemical and surface analysis techniques is recommended.[4][5][15]

Materials and Preparation
  • Mild Steel Specimen Preparation:

    • Cut mild steel specimens to the desired dimensions (e.g., 1 cm x 1 cm x 0.1 cm for electrochemical tests).[24]

    • Mechanically polish the specimens with a series of silicon carbide (SiC) abrasive papers of increasing grit size (e.g., 240, 400, 600, 800, 1200 grit) to achieve a smooth, mirror-like surface.[25]

    • Degrease the polished specimens with acetone, rinse with distilled water, and dry with a stream of warm air.[25][26]

    • Store the prepared specimens in a desiccator to prevent atmospheric corrosion prior to testing.

  • Inhibitor Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or the corrosive medium itself, if soluble).

    • Prepare a range of inhibitor concentrations (e.g., 50, 100, 200, 500 ppm) by diluting the stock solution with the corrosive medium (e.g., 1 M HCl).

Electrochemical Measurements

Electrochemical tests provide rapid and quantitative data on the corrosion rate and the inhibitor's mechanism.[4][27] These tests are typically performed using a three-electrode cell setup consisting of the mild steel specimen as the working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl reference electrode.[24]

This technique measures the relationship between the applied potential and the resulting current density, providing information on both the anodic and cathodic reactions.[18][28][29]

Protocol:

  • Immerse the prepared mild steel working electrode, counter electrode, and reference electrode in the test solution (corrosive medium with and without MTBT).

  • Allow the system to stabilize for a period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).

  • Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).[29]

  • Plot the resulting current density (log scale) versus the applied potential to obtain Tafel plots.

  • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.[28]

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] x 100

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective inhibitor film.[27][30][31][32]

Protocol:

  • Use the same three-electrode setup as for PDP.

  • After the OCP has stabilized, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[24]

  • Record the impedance response of the system.

  • Present the data as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit (EEC) to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the Rct values: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] x 100

G start Start prep_steel Prepare Mild Steel Specimens start->prep_steel prep_solution Prepare Inhibitor Solutions start->prep_solution electrochemical Electrochemical Measurements prep_steel->electrochemical prep_solution->electrochemical pdp Potentiodynamic Polarization (PDP) electrochemical->pdp Yes eis Electrochemical Impedance Spectroscopy (EIS) electrochemical->eis Yes surface_analysis Surface Analysis electrochemical->surface_analysis data_analysis Data Analysis and Interpretation pdp->data_analysis eis->data_analysis sem Scanning Electron Microscopy (SEM) surface_analysis->sem Yes afm Atomic Force Microscopy (AFM) surface_analysis->afm Yes xps X-ray Photoelectron Spectroscopy (XPS) surface_analysis->xps Yes sem->data_analysis afm->data_analysis xps->data_analysis end End data_analysis->end

Figure 2. Experimental workflow for evaluating MTBT.

Surface Analysis Techniques

Surface analysis techniques provide direct visual and compositional evidence of the protective film formed by the inhibitor.[15][33]

  • Scanning Electron Microscopy (SEM): Used to observe the surface morphology of the mild steel specimens before and after immersion in the corrosive solution with and without the inhibitor. A smoother surface in the presence of the inhibitor indicates effective protection.[4]

  • Atomic Force Microscopy (AFM): Provides three-dimensional topographical information about the surface at a high resolution, allowing for the quantification of surface roughness. A decrease in surface roughness in the presence of MTBT confirms the formation of a uniform protective layer.[15]

  • X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique used to determine the chemical composition of the surface film. XPS can confirm the presence of nitrogen and sulfur from the MTBT molecule on the steel surface, providing direct evidence of adsorption.[33]

Data Interpretation and Expected Results

A successful application of MTBT as a corrosion inhibitor will be demonstrated by the following key indicators:

Technique Parameter Expected Result in the Presence of MTBT
Potentiodynamic Polarization (PDP) Corrosion Current Density (Icorr)Significant decrease compared to the uninhibited solution.[19]
Corrosion Potential (Ecorr)Shift in potential, indicating mixed-type inhibition.
Electrochemical Impedance Spectroscopy (EIS) Charge Transfer Resistance (Rct)Significant increase, indicating a more resistive surface.[27]
Double-Layer Capacitance (Cdl)Decrease, suggesting an increase in the thickness of the electrical double layer or a decrease in the local dielectric constant due to inhibitor adsorption.
Surface Analysis (SEM/AFM) Surface MorphologySmoother surface with fewer pits and signs of corrosion.
Surface RoughnessDecrease in average surface roughness.
Surface Analysis (XPS) Elemental CompositionPresence of N 1s and S 2p peaks, confirming the adsorption of MTBT.

Troubleshooting and Best Practices

  • Reproducibility: Ensure consistent surface preparation of the mild steel specimens, as this is a critical factor affecting the reproducibility of results.[26]

  • Solution Purity: Use high-purity reagents and deionized or distilled water to prepare the corrosive media and inhibitor solutions to avoid interference from impurities.

  • Stabilization Time: Allow sufficient time for the open-circuit potential to stabilize before starting electrochemical measurements to ensure the system is at a steady state.

  • Deaeration: For studies in acidic media where hydrogen evolution is a significant cathodic reaction, deaerating the solution with nitrogen or argon gas can provide more accurate and reproducible results.

Safety Precautions

  • Always handle corrosive acids and organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used in the experiments.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound has demonstrated significant potential as an effective corrosion inhibitor for mild steel in acidic environments. Its efficacy is attributed to its ability to adsorb onto the steel surface and form a protective barrier that impedes both anodic and cathodic corrosion reactions. By following the detailed protocols outlined in this guide, researchers can systematically evaluate the performance of MTBT and gain a comprehensive understanding of its inhibition mechanism. The combination of electrochemical and surface analysis techniques provides a robust framework for validating the protective properties of this promising corrosion inhibitor.

References

  • Surface Characterization Techniques in Corrosion Inhibition Research | Request PDF
  • Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors
  • Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review - Taylor & Francis Online
  • Corrosion Inhibitor Testing - Infinita Lab
  • Potentiodynamic polarization curves for the corrosion of mild steel in 1N HCl without and with 300 ppm PDA - ResearchG
  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors
  • General procedure on the mild steel specimen preparation for corrosion analysis.
  • Evalu
  • Potentiodynamic polarization study of the corrosion characteristics of acid mine drainage - CORE
  • Potentiodynamic polarization parameters for the corrosion of mild steel...
  • Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media
  • Investigation of Benzothiazole Derivatives as Corrosion Inhibitors for Mild Steel
  • Comparative Study on the Corrosion Inhibitive Effect of 2-Mecraptobenzothiazole and Na2HPO4 on Industrial Conveying API 5L X42 Pipeline Steel - MDPI
  • Investigation of Benzothiazole Derivatives as Corrosion Inhibitors for Mild Steel - Portugaliae Electrochimica Acta
  • Methods for preparation of corroded steel specimens for mechanical testing - M
  • Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta
  • Anodic Polarization Behavior of X80 Steel in Na2SO4 Solution under High Potential and Current Density Conditions - MDPI
  • (PDF)
  • Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System - Zerust Excor
  • Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection - Bureau of Reclam
  • Potentiodynamic and Cyclic Polariz
  • Quantum chemical calculation for the inhibitory effect of compounds - ResearchG
  • Electrochemical characterisation of a corrosion system by Impedance spectroscopy
  • Laboratory corrosion tests of mild steel, with special reference to ship pl
  • Synthesis and inhibitive characteristic of two benzothiazole derivatives towards the corrosion of carbon steel in hydrochloric acid solutions - ResearchG
  • Determining the Corrosion Rate of Mild Steel with Corrosion Testing | by Presto Group
  • Molecular Dynamic Simulations and Quantum Chemical Studies of Nitrogen Based Heterocyclic Compounds as Corrosion Inhibitors on M
  • Corrosion Testing For Steel - YouTube
  • Elucidating the adsorption mechanism and corrosion inhibition performance of benzothiazolium salts on carbon steel in acidic solution - PMC - NIH
  • Corrosion inhibition and adsorption behaviour of benzothiazole compounds on mild steel in an acidic environment: Experimental and theoretical approach | Request PDF - ResearchG
  • A Quantum Computational Method for Corrosion Inhibition - PMC - PubMed Central - NIH
  • CORROSION INHIBITION OF ZINC IN 0.5 M HNO3 USING - AJOL.info
  • Corrosion inhibition and adsorption behaviour of benzothiazole compounds on mild steel in an acidic environment: Experimental and theoretical approach - King Fahd University of Petroleum & Minerals
  • Inhibitive Effects by Some Benzothiazole Derivatives on Mild Steel Corrosion in 1 N HCl
  • [PDF] Experimental and Theoretical Studies on Corrosion Inhibition Effect of Synthesized Benzothiazole Derivatives on Mild Steel in 15% HCl Solution | Semantic Scholar
  • Elucidating the adsorption mechanism and corrosion inhibition performance of benzothiazolium salts on carbon steel in acidic solution - RSC Publishing
  • Synthesis and Characterization of Benzothiazol Derivative as a Corrosion Inhibitor for Carbon Steel in Seawater - Materials Sciences and Applic
  • Study of Adsorption/Desorption Effect of 2-Mercaptobenzothiazole as Sweet Corrosion Inhibitor on API-5L X60 Steel - ResearchG
  • Experimental and theoretical studies of benzothiazole derivatives as corrosion inhibitors for carbon steel in 1 M HCl | Semantic Scholar

Sources

Application Note: High-Sensitivity Detection of 2-(Methylthio)benzothiazole in Aqueous Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the quantitative determination of 2-(Methylthio)benzothiazole (MTBT) in various aqueous samples, including surface water, wastewater, and drinking water.[1][2] MTBT is a compound of growing environmental concern due to its widespread use as a vulcanization accelerator in the rubber industry, a corrosion inhibitor, and a fungicide in agricultural applications.[3][4] Its potential for persistence and mobility in aquatic systems necessitates sensitive and reliable analytical methods for monitoring and risk assessment.[5] This guide details two primary, validated analytical approaches: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS), with a focus on practical, step-by-step protocols for sample preparation and instrumental analysis.

Introduction to this compound (MTBT)

This compound (CAS RN: 615-22-5) is a heterocyclic organic compound featuring a benzothiazole core structure with a methylthio (-SCH₃) group attached.[4] Its primary applications stem from its chemical properties, which make it an effective agent in various industrial processes.[3] However, its presence in industrial and municipal wastewater effluents has led to its classification as an emerging contaminant in aquatic environments.[6] Understanding the concentration levels of MTBT in water is crucial for assessing its environmental fate, potential toxicity to aquatic organisms, and efficacy of water treatment processes.[1][5]

Physicochemical Properties of this compound:

PropertyValueReference(s)
Molecular Formula C₈H₇NS₂[3][4]
Molecular Weight 181.27 g/mol [3][7]
Appearance White to light yellow crystalline powder[3][8]
Melting Point 44 - 48 °C[3]
Boiling Point 177 °C at 22 mmHg[3]
Water Solubility 0.2 g/L (Predicted)[9]
logP 3.16 - 3.43 (Predicted)[9]

Analytical Methodologies: A Comparative Overview

The choice of analytical methodology for MTBT detection is primarily dictated by the required sensitivity, the complexity of the water matrix, and the available instrumentation. Both LC-MS/MS and GC-MS offer excellent selectivity and sensitivity for trace-level quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method due to its high sensitivity and selectivity, particularly for polar and thermally labile compounds. It typically involves a sample preparation step, such as Solid-Phase Extraction (SPE), to concentrate the analyte and remove matrix interferences.[1][2][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely available technique suitable for the analysis of volatile and semi-volatile organic compounds. For some benzothiazoles, derivatization may be necessary to improve volatility and thermal stability, although MTBT can often be analyzed directly.[6][12]

The following sections provide detailed protocols for both LC-MS/MS and GC-MS based methodologies.

Method 1: LC-MS/MS with Solid-Phase Extraction

This method is highly effective for detecting MTBT at ng/L levels in various water matrices. The core of this protocol is the concentration and purification of the analyte using SPE, followed by highly selective detection with tandem mass spectrometry.

Principle

Water samples are first acidified and then passed through an SPE cartridge containing a polymeric sorbent. MTBT is retained on the sorbent while more polar impurities are washed away. The analyte is then eluted with an organic solvent, concentrated, and injected into the LC-MS/MS system. Separation is achieved via reversed-phase chromatography, and detection is performed using electrospray ionization (ESI) in positive ion mode, monitoring specific precursor-to-product ion transitions for unambiguous identification and quantification.[1][10]

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Water Sample Collection (100-500 mL) Acidify 2. Acidification (e.g., to pH 2-3) Sample->Acidify SPE_Load 3. SPE Cartridge Conditioning & Loading Acidify->SPE_Load SPE_Wash 4. Cartridge Washing (to remove interferences) SPE_Load->SPE_Wash SPE_Elute 5. Elution of MTBT (e.g., with Methanol/Acetone) SPE_Wash->SPE_Elute Concentrate 6. Eluate Concentration (under Nitrogen stream) SPE_Elute->Concentrate Reconstitute 7. Reconstitution (in mobile phase) Concentrate->Reconstitute Inject 8. Injection into LC-MS/MS Reconstitute->Inject Separate 9. Chromatographic Separation Inject->Separate Detect 10. MS/MS Detection (Positive ESI, MRM) Separate->Detect Quantify 11. Data Analysis & Quantification Detect->Quantify

Caption: Workflow for MTBT analysis by LC-MS/MS with SPE.

Detailed Protocol

3.3.1. Materials and Reagents

  • This compound analytical standard (≥98% purity)[3]

  • Isotopically labeled internal standard (e.g., d4-2-(Methylthio)benzothiazole), if available

  • HPLC-grade methanol, acetone, and water

  • Formic acid (≥98%)

  • Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase, such as Oasis HLB)[11][13]

  • Glass fiber filters (0.7 µm)

  • Volumetric flasks, pipettes, and autosampler vials

3.3.2. Sample Preparation (SPE)

  • Filtration: Filter water samples through a 0.7 µm glass fiber filter to remove suspended solids.

  • Spiking: If required, spike the sample with an internal standard.

  • Acidification: Adjust the pH of the water sample to approximately 2-3 with formic acid.[13] This enhances the retention of MTBT on the reversed-phase sorbent.

  • SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 5 mL of acetone, 5 mL of methanol, and 5 mL of HPLC-grade water adjusted to the same pH as the sample. Do not allow the cartridge to go dry.

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5-10 mL of HPLC-grade water to remove interfering substances.

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-20 minutes to remove residual water.

  • Elution: Elute the retained MTBT from the cartridge with 5-10 mL of a methanol-acetone mixture (e.g., 7:3 v/v).[14]

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase composition.

3.3.3. LC-MS/MS Instrumental Conditions

  • LC System: High-Performance Liquid Chromatography system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: A typical gradient would start at 95% A, ramping to 5% A over several minutes, followed by a hold and re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • MRM Transitions: Monitor at least two transitions for MTBT for confirmation. The primary transition for quantification would be m/z 182 -> [product ion 1], and for confirmation m/z 182 -> [product ion 2]. Specific product ions should be determined by direct infusion of a standard solution.

Performance Characteristics

The performance of the LC-MS/MS method can vary depending on the specific instrumentation and water matrix. However, published methods report the following typical performance:

ParameterTypical ValueReference(s)
Limit of Detection (LOD) 0.1 - 10 ng/L[2][10]
Limit of Quantification (LOQ) 20 - 200 ng/L[1]
Recovery 80 - 110%[13][14]
Precision (RSD) < 15%[14]

Method 2: GC-MS with Solid-Phase Microextraction (SPME)

This method provides an alternative approach, particularly useful in laboratories where GC-MS is the primary analytical platform. Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is well-suited for concentrating semi-volatile compounds like MTBT from water.[12]

Principle

A fused-silica fiber coated with a stationary phase is exposed to the headspace of or directly immersed in the water sample. MTBT partitions from the sample matrix onto the fiber coating. The fiber is then withdrawn and transferred to the hot injector of a gas chromatograph, where the analyte is thermally desorbed. Separation occurs in the GC column, and detection is achieved by a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 1. Water Sample in Vial Spike 2. Add Salt & Internal Standard (optional) Sample->Spike SPME_Expose 3. SPME Fiber Exposure (Extraction) Spike->SPME_Expose SPME_Retract 4. Retract Fiber SPME_Expose->SPME_Retract Desorb 5. Thermal Desorption in GC Inlet SPME_Retract->Desorb Separate 6. Chromatographic Separation Desorb->Separate Detect 7. MS Detection (EI, SIM mode) Separate->Detect Quantify 8. Data Analysis & Quantification Detect->Quantify

Caption: Workflow for MTBT analysis by GC-MS with SPME.

Detailed Protocol

4.3.1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • GC-MS system with a split/splitless injector

  • SPME-compatible inlet liner

  • Autosampler vials with PTFE-faced septa

  • Sodium chloride (for salting out effect)

4.3.2. Sample Preparation (SPME)

  • Sample Aliquot: Place a known volume of the filtered water sample (e.g., 10 mL) into a 20 mL autosampler vial.

  • Salting Out: Add sodium chloride to the sample (e.g., to 20-30% w/v) to increase the ionic strength, which can enhance the partitioning of MTBT into the headspace or onto the fiber.

  • Spiking: If required, spike with an internal standard.

  • Extraction: Expose the SPME fiber to the sample. This can be done by direct immersion or by headspace extraction. For headspace, the sample is typically heated (e.g., 60°C) and agitated for a set period (e.g., 30 minutes) to allow for equilibration between the sample and the fiber coating.

  • Desorption: After extraction, immediately transfer the fiber to the GC inlet for thermal desorption (e.g., 250°C for 2-5 minutes).

4.3.3. GC-MS Instrumental Conditions

  • GC System: Gas chromatograph

  • Injector: Splitless mode

  • Inlet Temperature: 250°C

  • Column: Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Oven Program: Start at a lower temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of around 280°C, and hold.

  • Carrier Gas: Helium at a constant flow rate.

  • MS System: Quadrupole mass spectrometer

  • Ionization Source: Electron Ionization (EI), 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Key ions for MTBT (m/z 181, 135, 91) should be selected based on the fragmentation pattern from a full scan analysis of a standard.

Performance Characteristics

The GC-MS method with SPME offers good sensitivity, although it may be more susceptible to matrix effects than LC-MS/MS.

ParameterTypical ValueReference(s)
Limit of Detection (LOD) 1 - 20 ng/L[6][12]
Limit of Quantification (LOQ) 5 - 50 ng/L[12]
Recovery 70 - 120%[6]
Precision (RSD) < 20%[6][12]

Quality Assurance and Quality Control (QA/QC)

For both methods, a robust QA/QC protocol is essential for generating reliable and defensible data. Key QA/QC measures include:

  • Method Blanks: Analysis of reagent water carried through the entire sample preparation and analysis process to check for contamination.

  • Laboratory Fortified Blanks (LFB) / Laboratory Control Samples (LCS): Analysis of a spiked reagent water sample to assess method accuracy.

  • Matrix Spikes (MS) and Matrix Spike Duplicates (MSD): Spiking a real sample with a known amount of analyte to evaluate matrix effects on accuracy and precision.

  • Calibration: A multi-point calibration curve should be generated for each analytical batch, with a correlation coefficient (r²) of >0.99.

  • Internal Standards: Use of isotopically labeled internal standards is highly recommended to correct for variations in extraction efficiency and instrument response.

Conclusion

The analytical methods detailed in this application note provide robust and sensitive protocols for the determination of this compound in water. The choice between LC-MS/MS and GC-MS will depend on laboratory capabilities and specific project requirements. The LC-MS/MS method generally offers lower detection limits and is well-suited for a wide range of water matrices.[1][10] The GC-MS method with SPME provides a reliable, solvent-minimized alternative.[12] Proper method validation and adherence to stringent QA/QC procedures are paramount to ensure the generation of high-quality data for environmental monitoring and research.

References

  • Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
  • Asimakopoulos, A. G., et al. (2013). Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water.
  • FooDB. (2010). Showing Compound this compound (FDB011171). [Link]
  • Reemtsma, T. (2000). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(18), 1728-1734. [Link]
  • Herrero, P., et al. (2017). Determination of benzothiazoles in seafood species by subcritical water extraction followed by solid-phase microextraction-gas chromatography-tandem mass spectrometry: estimating the dietary intake. Analytical and Bioanalytical Chemistry, 409(23), 5513-5522. [Link]
  • van Leerdam, J. A., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. International Journal of Mass Spectrometry, 282(1-2), 99-107. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Asimakopoulos, A. G., et al. (2013). Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water.
  • Carpinteiro, I., et al. (2010). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry.
  • Xu, W., et al. (2015). Simultaneous determination of trace benzotriazoles and benzothiazoles in water by large-volume injection/gas chromatography–mass spectrometry.
  • Harris, C. A., et al. (2019). Occurrence and removal of benzotriazole and benzothiazole in drinking water treatment plants.

Sources

Application Note: The Benzothiazole Scaffold as a Privileged Structure in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzothiazole moiety is a cornerstone in the development of modern agrochemicals, imparting potent biological activity to a wide range of molecules.[1][2][3] 2-(Methylthio)benzothiazole (MMB), and its closely related precursor 2-mercaptobenzothiazole (MBT), are versatile chemical intermediates that serve as foundational building blocks for synthesizing targeted fungicides and herbicides.[4][5][6] This technical guide provides an in-depth analysis of the synthetic utility of the MMB scaffold, detailing the chemical rationale, key reaction mechanisms, and field-proven protocols for the preparation of commercially relevant agrochemicals. We will explore the synthesis of the potent fungicide 2-(thiocyanomethylthio)benzothiazole (TCMTB) and discuss the broader importance of the thiazole ring in other active ingredients, such as the fungicide Thifluzamide and novel herbicidal agents.

The Chemical Versatility of the Benzothiazole Core

The efficacy of the benzothiazole scaffold in agrochemical design stems from its unique electronic properties and the reactive handles available for chemical modification. The fused benzene and thiazole rings create a stable, aromatic system that can be readily functionalized. Specifically, the C2 position of the benzothiazole ring is highly susceptible to both electrophilic and nucleophilic attack, making it an ideal anchor point for building molecular complexity.

2-Mercaptobenzothiazole (MBT) is the primary precursor in this synthetic family. The thiol group at the C2 position is a potent nucleophile, readily undergoing S-alkylation, oxidation, and addition reactions.[7] Methylation of MBT yields this compound (MMB), a stable intermediate that can also be utilized in further synthetic transformations.[8] The strategic derivatization of this C2-sulfur linkage is a proven pathway to potent biocidal agents.

Caption: Synthetic utility of the 2-mercaptobenzothiazole scaffold.

Synthetic Applications in Fungicide Development

The benzothiazole core is prominent in a variety of fungicides, where it often contributes to the molecule's ability to disrupt essential fungal metabolic processes.

Synthesis of 2-(Thiocyanomethylthio)benzothiazole (TCMTB)

TCMTB is a widely used non-phenolic fungicide effective against a broad spectrum of fungi and bacteria, particularly in the leather and paper industries.[9] Its synthesis is a prime example of leveraging the nucleophilicity of the MBT sulfur atom. The process is a two-step reaction involving an initial S-alkylation followed by nucleophilic substitution.

Mechanism Insight:

  • Step 1: Formation of 2-(Chloromethylthio)benzothiazole. MBT is deprotonated by a base (e.g., sodium hydroxide) to form the thiolate anion, a highly potent nucleophile. This anion then attacks an electrophilic carbon source, bromochloromethane. The thiolate displaces the bromide (a better leaving group than chloride), forming the key intermediate, 2-(chloromethylthio)benzothiazole.[9]

  • Step 2: Thiocyanation. The chloride on the intermediate is subsequently displaced by a thiocyanate anion (from NaSCN or KSCN). This SN2 reaction yields the final product, TCMTB. The choice of reagents and control of reaction conditions are critical to ensure high yield and purity.

Thifluzamide: A Thiazole-Containing Anilide Fungicide

While not a direct derivative of MMB, the fungicide Thifluzamide highlights the broader importance of the thiazole ring system in modern agrochemicals.[10] Thifluzamide is a succinate dehydrogenase inhibitor used to control Rhizoctonia spp. diseases in various crops.[10]

Its synthesis involves the formation of an amide bond between 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride and 2,6-dibromo-4-(trifluoromethoxy)aniline.[11][12] This demonstrates a different synthetic strategy where a pre-functionalized thiazole carboxylic acid is coupled with a complex aniline derivative. The thiazole ring in this context serves as a critical pharmacophore.

Application in Herbicide Development

Derivatization of the benzothiazole scaffold has also yielded potent herbicides. Research has shown that new classes of benzothiazole N,O-acetals exhibit significant herbicidal activity against both monocotyledon and dicotyledon weeds.[13]

Synthesis of Herbicidal N,O-Acetals: This synthesis involves a one-pot acid-catalyzed condensation reaction between a 2-aminomethylbenzothiazole, an aldehyde, and an alcohol.[13] The reaction proceeds through the formation of a hemiaminal intermediate, which is then trapped by the alcohol to form the stable N,O-acetal. This approach provides a facile method to generate a library of compounds for structure-activity relationship (SAR) studies, enabling the optimization of herbicidal efficacy.

Detailed Protocol: Synthesis of 2-(Thiocyanomethylthio)benzothiazole (TCMTB)

This protocol describes a reliable, lab-scale synthesis of TCMTB from 2-mercaptobenzothiazole (MBT). It is designed to be a self-validating system, where successful isolation of the intermediate and final product confirms the efficacy of the reaction steps.

5.1 Materials and Reagents

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
2-Mercaptobenzothiazole (MBT)149-30-4167.2516.7 g (0.1 mol)99% purity
Bromochloromethane74-97-5129.3814.2 g (0.11 mol)Use in a well-ventilated fume hood.
Sodium Hydroxide (NaOH)1310-73-240.004.4 g (0.11 mol)Prepare a 20% aqueous solution.
Sodium Thiocyanate (NaSCN)540-72-781.078.9 g (0.11 mol)Dry before use.
Acetone67-64-158.08300 mLAnhydrous
Dichloromethane (DCM)75-09-284.93200 mLFor extraction
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~10 gFor drying
Deionized Water7732-18-518.02500 mLFor washing

5.2 Experimental Workflow

Caption: Step-by-step workflow for the synthesis of TCMTB.

5.3 Step-by-Step Procedure

Part A: Synthesis of 2-(Chloromethylthio)benzothiazole Intermediate

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-mercaptobenzothiazole (16.7 g, 0.1 mol) and acetone (150 mL). Stir until fully dissolved.

  • Add bromochloromethane (14.2 g, 0.11 mol) to the solution.

  • Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Slowly add a 20% aqueous solution of sodium hydroxide (4.4 g NaOH in 17.6 mL water) dropwise via the dropping funnel over 30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent side product formation. The temperature must be maintained below 10 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of MBT.

Part B: Synthesis of TCMTB

  • In a separate beaker, dissolve sodium thiocyanate (8.9 g, 0.11 mol) in acetone (150 mL).

  • Add the sodium thiocyanate solution to the reaction mixture from Part A.

  • Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 56 °C) and maintain for 3 hours.

  • Monitor the formation of TCMTB and the disappearance of the intermediate using TLC.

Part C: Workup and Purification

  • After the reaction is complete, cool the mixture to room temperature. The byproduct, sodium chloride, will precipitate.

  • Filter the mixture to remove the precipitated salts and wash the solid with a small amount of acetone.

  • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • To the resulting oily residue, add dichloromethane (150 mL) and deionized water (150 mL). Transfer to a separatory funnel and shake vigorously.

  • Separate the organic layer. Wash the organic layer twice with deionized water (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude TCMTB product, typically as a yellow oil or low-melting solid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if required.

5.4 Characterization

The identity and purity of the synthesized TCMTB should be confirmed using standard analytical techniques:

  • 1H NMR: To confirm the proton environment, expecting characteristic peaks for the benzothiazole aromatic protons and the methylene (-CH₂-) protons.

  • IR Spectroscopy: To identify key functional groups, particularly the characteristic strong absorption for the thiocyanate (-SCN) group.[9]

  • Mass Spectrometry: To confirm the molecular weight of the final product.

Conclusion

This compound and its direct precursor, 2-mercaptobenzothiazole, are exceptionally valuable platforms for the synthesis of diverse and potent agrochemicals. The straightforward derivatization of the C2-thio position allows for the efficient construction of fungicides like TCMTB, while the broader benzothiazole scaffold serves as a key pharmacophore in the design of novel herbicides. The protocols and mechanisms detailed herein provide researchers and development professionals with a robust framework for leveraging this privileged structure in the ongoing discovery of next-generation crop protection agents.

References

  • Thalij, K. M., & Ahmed, S. A. (2015). Synthesis of Some New Derivatives of 2-hydrazeno-benzo-thiazole 2-mercpto-benzothiazole and Used as Fungicide Agents. Tikrit Journal of Pure Science, 20(2). [Link]
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  • Upadhyay, R. K., Saini, K. K., Deswal, N., Singh, T., Tripathi, K. P., Kaushik, P., Shakil, N. A., Bharti, A. C., & Kumar, R. (2022). Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani. RSC Advances, 12(35), 22969-22978. [Link]
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Application Notes & Protocols: The Role of 2-(Methylthio)benzothiazole in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of the Senior Application Scientist

Foreword: Unlocking the Potential of a Versatile Scaffold

The benzothiazole nucleus, a fusion of benzene and thiazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are known to possess a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] Within this important class of compounds lies 2-(Methylthio)benzothiazole (MMB), an organic compound distinguished by a methylthio group at the second position of the benzothiazole core.[6] While widely recognized for its industrial applications in rubber vulcanization and as a fungicide, MMB and its related structures are gaining significant traction in pharmaceutical research as key intermediates and bioactive molecules.[6][7][8]

This guide provides an in-depth exploration of this compound's role in the pharmaceutical landscape. We will move beyond a simple recitation of facts to explain the causality behind experimental designs and the mechanistic underpinnings of its biological activity. The protocols herein are designed to be robust and self-validating, providing a solid foundation for researchers aiming to explore this promising chemical entity.

Section 1: Physicochemical Profile of this compound

Understanding the fundamental properties of MMB is the first step in harnessing its potential. It is an organic sulfide that is the methyl thioether of 1,3-benzothiazole-2-thiol.[9] Its structure is characterized by the stable benzothiazole ring system, with the attached methylthio group being a key site for its reactivity and biological interactions.[6]

PropertyValueSource
Molecular Formula C₈H₇NS₂[9]
Molecular Weight 181.27 - 181.3 g/mol [7][9]
Appearance White to light yellow crystalline powder[7][10]
Melting Point 43 - 48 °C[7]
Boiling Point 177 °C / 22 mmHg
Synonyms 2-(Methylmercapto)benzothiazole, MMBT, Methylcaptax[9]
Solubility Moderately soluble in organic solvents, less soluble in water.

Section 2: Core Applications in Pharmaceutical Research

The benzothiazole scaffold is a cornerstone of many therapeutic agents.[11] Derivatives of this core structure have been extensively investigated for a range of pharmacological activities.

Anticancer Research: A Scaffold of High Interest

The benzothiazole nucleus is a prolific source of potential anticancer agents, with derivatives showing efficacy against a wide array of cancer cell lines, including breast, lung, colon, and liver cancers.[5][12][13][14]

Mechanism of Action: The anticancer effects of benzothiazole derivatives are multifaceted. They are known to:

  • Induce Apoptosis: Many benzothiazole compounds trigger programmed cell death in cancer cells. For example, certain pyridinyl-2-amine linked benzothiazole-2-thiol derivatives induce apoptosis in HepG2 liver cancer cells.[15]

  • Modulate Signaling Pathways: They can interfere with critical pathways that control cancer cell proliferation and survival. Studies on breast cancer cell lines show that 2-substituted benzothiazoles can downregulate EGFR protein levels and inhibit key signaling pathways like JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[16]

  • Enzyme Inhibition: The scaffold is a known inhibitor of several enzymes crucial for cancer progression, such as monoamine oxidase (MAO) and heat shock protein 90 (Hsp90).[3]

Specific Insights on MMB: While much research focuses on derivatives, direct studies on MMB have revealed important toxicological information that informs its therapeutic potential. In zebrafish models, MMB was found to induce cardiovascular toxicity by upregulating Prostaglandin-Endoperoxide Synthase 2 (PTGS2, also known as COX-2), which in turn activates the apoptotic pathway.[8][10] This finding is critical, as it highlights a specific molecular target and underscores the importance of careful structural modification to separate therapeutic effects from toxicity.

Caption: Benzothiazole derivatives' anticancer mechanism.

Antimicrobial Drug Discovery

Benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity, making them attractive candidates for developing new antibiotics and antifungals, a critical need in an era of growing resistance.[1][17][18]

Spectrum of Activity:

  • Antibacterial: Efficacy has been demonstrated against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[1][19]

  • Antifungal: Potent activity has been observed against pathogenic fungi, including Candida albicans and Aspergillus niger.[1][3][20]

Mechanism of Action: The antimicrobial action is attributed to the inhibition of essential microbial enzymes that are absent in mammalian cells, providing a window for selective toxicity.[17] Key targets include:

  • Staphylococcus aureus DNA gyrase

  • Escherichia coli dihydropteroate synthase

  • Escherichia coli dihydroorotase

Caption: General workflow for benzothiazole drug discovery.

Section 3: Experimental Protocols for the Researcher

The following protocols provide standardized, field-proven methodologies for the synthesis and evaluation of benzothiazole derivatives.

Protocol 1: Synthesis of 2-Arylbenzothiazole Derivatives

Rationale: This protocol describes a common and effective method for synthesizing 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with an aldehyde.[2][21] This reaction forms the core benzothiazole ring system and is a foundational technique for creating a library of derivatives for screening.

Materials:

  • 2-Aminothiophenol

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (EtOH)

  • Sodium hydrosulfite (Na₂S₂O₄) as an oxidative catalyst

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminothiophenol (10 mmol) and the desired substituted benzaldehyde (10 mmol) in 40 mL of ethanol.

  • Catalyst Addition: Add sodium hydrosulfite (1 mmol) to the mixture. The catalyst facilitates the oxidation of the intermediate benzothiazoline to the final benzothiazole product.[2]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting materials indicates reaction completion, typically within 2-4 hours.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. A solid product will often precipitate. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials.

  • Recrystallization: Purify the product by recrystallizing from a suitable solvent system (e.g., ethanol). Dry the purified crystals under vacuum.

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity via MTT Assay

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a standard preliminary screening tool to determine the cytotoxic effects of compounds on cancer cell lines.[14][16]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized benzothiazole compound, dissolved in DMSO to create a stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole test compound in growth medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only). Incubate for 48 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot % Viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. It is a quantitative method essential for evaluating potential new antimicrobial agents.[17][20]

Materials:

  • Bacterial or fungal strain (e.g., S. aureus, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized benzothiazole compound dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the test compound stock solution (e.g., at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL from the final column. This creates a range of concentrations.

  • Control Wells: Prepare a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).

  • Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard, then dilute it according to standard protocols to achieve the final target inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria). Add 50 µL of this final inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) at 600 nm with a microplate reader. The MIC well will show an OD similar to the negative control.

References

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  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
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  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. [Link]
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  • 2-(Methylthio) Benzothiazole (MTBT) Induces Cardiovascular Toxicity in Zebrafish Larvae and Investigates Its Mechanism. PMC - PubMed Central. [Link]
  • 2-(4-Morpholinothio)benzothiazole as a High-efficiency Corrosion Inhibitor for Copper in 0.5 M H2SO4 Solution.
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2-(Methylthio)benzothiazole: A Versatile Intermediate for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of 2-(Methylthio)benzothiazole (MMB), a pivotal intermediate in modern organic synthesis. This document delves into its synthesis, reactivity, and diverse applications, offering detailed protocols and mechanistic insights.

Introduction: The Strategic Importance of this compound

This compound (MMB), a member of the benzothiazole class of heterocyclic compounds, has emerged as a valuable and versatile building block in organic synthesis.[1][2][3] Its unique structural arrangement, featuring a benzothiazole core fused with a thiazole ring and substituted with a methylthio group at the C-2 position, imparts a distinct reactivity profile that is highly sought after by synthetic chemists.[2][4][5] The strategic importance of MMB lies in the facile manipulation of the methylthio group, which can act as a leaving group or be oxidized to more reactive species, thereby enabling the introduction of a wide array of functionalities.[6][7][8] This adaptability has led to its use in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[9][10][11][12]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of MMB is essential for its effective use in synthesis.

PropertyValueReference(s)
CAS Number 615-22-5[13]
Molecular Formula C₈H₇NS₂[13]
Molecular Weight 181.28 g/mol [13]
Appearance White to light yellow crystalline powder or yellow liquid[13][14]
Melting Point 43-46 °C[15]
Boiling Point 302 °C at 760 mmHg[13]
Flash Point 113 °C (closed cup)[13]
Solubility Practically insoluble in water[2]

Synthesis of this compound

The synthesis of MMB is typically achieved through the methylation of 2-mercaptobenzothiazole. This straightforward and efficient reaction provides high yields of the desired product.

General Synthetic Workflow

cluster_synthesis Synthesis of this compound start 2-Mercaptobenzothiazole reaction Reaction Mixture start->reaction reagent Methylating Agent (e.g., Dimethyl sulfate, Methyl iodide) reagent->reaction base Base (e.g., NaOH, K2CO3) base->reaction solvent Solvent (e.g., Acetone, Ethanol) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Recrystallization or Distillation) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of MMB.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Mercaptobenzothiazole (1.0 eq)

  • Dimethyl sulfate (1.1 eq)

  • Sodium hydroxide (1.2 eq)

  • Ethanol

  • Water

Procedure:

  • Dissolve 2-mercaptobenzothiazole in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a solution of sodium hydroxide in water to the flask while stirring.

  • Cool the mixture in an ice bath.

  • Add dimethyl sulfate dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Reactivity and Synthetic Applications

The synthetic utility of MMB stems from the reactivity of the C-S bond at the 2-position of the benzothiazole ring. This bond can be cleaved or the sulfur atom can be oxidized, opening up a plethora of synthetic transformations.

Key Reactivity Pathways

cluster_reactivity Reactivity of this compound mmb This compound sulfoxide 2-(Methylsulfinyl)benzothiazole mmb->sulfoxide Oxidation (e.g., m-CPBA, H2O2) substitution Nucleophilic Substitution (C-S Bond Cleavage) mmb->substitution Nu- cross_coupling Cross-Coupling Reactions (C-S Bond Cleavage) mmb->cross_coupling Ni-catalyzed sulfone 2-(Methylsulfonyl)benzothiazole sulfoxide->sulfone Further Oxidation sulfone->substitution Nu- (Enhanced) substituted_bt 2-Substituted Benzothiazoles substitution->substituted_bt cross_coupling->substituted_bt

Caption: Key reactivity pathways of MMB in organic synthesis.

Oxidation to Sulfoxides and Sulfones

The methylthio group of MMB can be selectively oxidized to the corresponding sulfoxide and sulfone using various oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[6][16][17] These oxidized derivatives are highly valuable intermediates as the sulfinyl and sulfonyl groups are excellent leaving groups, facilitating nucleophilic substitution reactions.[8][18] The selective oxidation to the sulfoxide is particularly useful, as the product has higher biodegradability than the starting material.[16]

Protocol: Oxidation of MMB to 2-(Methylsulfonyl)benzothiazole

Materials:

  • This compound (1.0 eq)

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(methylsulfonyl)benzothiazole.

Nucleophilic Aromatic Substitution

The 2-(methylthio) group, and particularly its oxidized sulfonyl derivative, can be readily displaced by a variety of nucleophiles.[19] This allows for the introduction of diverse functionalities at the 2-position of the benzothiazole core, a common strategy in the synthesis of biologically active molecules.[20][21]

General Reaction Scheme: The reaction of 2-(methylsulfonyl)benzothiazole with a nucleophile (Nu-H) in the presence of a base leads to the formation of a 2-substituted benzothiazole.

Nickel-Catalyzed Cross-Coupling Reactions

Recent advancements have demonstrated the utility of MMB in nickel-catalyzed cross-coupling reactions.[7][22] This methodology allows for the formation of C-C bonds by coupling MMB with organoaluminum reagents, providing an efficient route to 2-aryl and 2-alkenyl benzothiazoles.[7] This approach is notable for its mild reaction conditions and broad substrate scope.[7][22]

Protocol: Nickel-Catalyzed Cross-Coupling of MMB with an Arylaluminum Reagent [7]

Materials:

  • This compound (1.0 eq)

  • Aryl or alkenylaluminum reagent (1.2 eq)

  • NiCl₂(dppf) (4 mol%)

  • 2,2'-Bipyridine (4 mol%)

  • Anhydrous THF

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add NiCl₂(dppf) and 2,2'-bipyridine.

  • Add anhydrous THF and stir for 10 minutes at room temperature.

  • Add this compound followed by the organoaluminum reagent.

  • Heat the reaction mixture at the appropriate temperature (e.g., 60 °C) for the specified time (e.g., 12 h).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in the Synthesis of Bioactive Molecules

The benzothiazole scaffold is a prominent feature in many pharmaceutically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[11][12] MMB serves as a key intermediate in the synthesis of several of these important molecules.

Synthesis of Cephalosporin Antibiotics

The benzothiazole-2-thio group is a well-established leaving group in the synthesis of cephalosporin antibiotics. While not a direct application of MMB, the underlying principle of utilizing a benzothiazole-derived leaving group is highly relevant. For instance, activated cephalosporin intermediates can react with various nucleophiles, where the benzothiazole-2-thiolate acts as the displaced group.[23][24]

Development of Novel Therapeutic Agents

The versatility of MMB allows for the generation of libraries of 2-substituted benzothiazoles for drug discovery programs.[9] By employing the synthetic strategies outlined above, medicinal chemists can readily access a diverse range of analogs for structure-activity relationship (SAR) studies.

Safety and Handling

This compound is considered a hazardous substance.[25] It may cause skin, eye, and respiratory tract irritation.[13][14] It is also water-reactive.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[13] All manipulations should be performed in a well-ventilated fume hood.[13] In case of contact, flush the affected area with plenty of water.[14]

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its predictable reactivity, particularly the ability to function as a leaving group precursor through oxidation or to participate in cross-coupling reactions, makes it an indispensable tool for the construction of complex molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize MMB in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities with significant applications in medicine and materials science.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98% (gc).
  • Santa Cruz Biotechnology. (n.d.). This compound Material Safety Data Sheet.
  • MedchemExpress. (2025). Safety Data Sheet - this compound.
  • Fisher Scientific. (2019). Safety Data Sheet - this compound.
  • ResearchGate. (n.d.). Suggested mechanism for the oxidation of 2-(methylthio)-benzothiazole....
  • Indian Academy of Sciences. (n.d.). Transition metal-modified polyoxometalates supported on carbon as catalyst in 2-(methylthio)-benzothiazole sulfoxidation.
  • Taylor & Francis Online. (n.d.). A Convenient Synthesis Of 2-Methyl-5-(Methylthio)Benzothiazole.
  • Jiang, X., et al. (2023). The cross-coupling reaction of organoalane reagents with 2-methylthiobenzo[d]thiazoles via C–S bond cleavage catalyzed by nickel. New Journal of Chemistry, 47, 14078-14094.
  • ResearchGate. (n.d.). The Cross-Coupling Reaction of Organoalane Reagents with 2-Methylthiobenzo[d]thiazoles via C-S Bond Cleavage Catalyzed by Nickel.
  • PubChem. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
  • Royal Society of Chemistry. (n.d.). Synthesis of C-2–C-3-tricyclic cephalosporins.
  • National Institutes of Health. (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO.
  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • National Institutes of Health. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
  • FooDB. (2010). Showing Compound this compound (FDB011171).
  • ACS Publications. (2022). Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs.
  • Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives.
  • MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • ACS Publications. (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO.
  • Organic Chemistry Portal. (n.d.). Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions.
  • National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • National Institutes of Health. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
  • ResearchGate. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • SLS Ireland. (n.d.). This compound, 97%.
  • National Institutes of Health. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation.
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
  • Google Patents. (n.d.). A process for preparing cephalosporin derivatives using new thiazole compound.
  • ACS Publications. (2025). A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Methylthio)benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Methylthio)benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, primarily focusing on the S-methylation of 2-mercaptobenzothiazole (MBT).

Problem 1: Consistently Low Yield of this compound

Question: My reaction yield for the methylation of 2-mercaptobenzothiazole is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the S-methylation of 2-mercaptobenzothiazole can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Here’s a breakdown of potential causes and their solutions:

Potential Causes & Solutions

Potential Cause Detailed Explanation & Recommended Solutions
Poor Quality of 2-Mercaptobenzothiazole (MBT) The purity of your starting MBT is crucial. Oxidized MBT (2,2'-dithiobis(benzothiazole)) will not participate in the methylation reaction. Ensure you are using high-purity MBT. If the purity is questionable, consider recrystallizing it from a suitable solvent like ethanol before use.
Inefficient Deprotonation of MBT The S-methylation is a nucleophilic substitution where the thiolate anion of MBT attacks the methylating agent. Incomplete deprotonation of the thiol group will result in unreacted MBT. Ensure you are using a suitable base and appropriate stoichiometry. Common bases include sodium hydroxide, potassium carbonate, or sodium ethoxide.[1] The reaction is often performed in a polar solvent like ethanol or methanol to facilitate the dissolution of the base and the MBT salt.
Suboptimal Reaction Temperature Temperature plays a significant role in reaction kinetics. If the reaction is too slow at room temperature, gradually increasing the temperature can improve the rate and yield.[2] However, excessively high temperatures can lead to side reactions and decomposition of the product or reactants. Monitoring the reaction by Thin-Layer Chromatography (TLC) is recommended to find the optimal temperature.
Choice of Methylating Agent Dimethyl sulfate and methyl iodide are common methylating agents for this reaction. Dimethyl sulfate is often preferred in industrial settings due to its lower cost, but it is highly toxic. Methyl iodide is also effective. The choice of methylating agent can influence reaction time and yield. Ensure the methylating agent is of high purity and added in the correct stoichiometric amount (often a slight excess).
Hydrolysis of the Product Under forcing conditions such as high temperatures and pressures, or in the presence of strong bases and oxidizing agents, this compound can be hydrolyzed to 2-hydroxybenzothiazole.[3] While S-alkylated 2-mercaptobenzothiazoles are more susceptible to hydrolysis than MBT itself, this is generally less of a concern under typical methylation conditions.[3] However, prolonged reaction times at elevated temperatures should be avoided.
Problem 2: Formation of Significant Side Products

Question: I am observing significant impurities in my reaction mixture, which complicates purification and lowers my isolated yield. What are these side products and how can I minimize their formation?

Answer: The formation of side products is a common issue. Understanding the potential side reactions is key to minimizing them.

Common Side Products & Prevention Strategies

Side Product Formation Mechanism & Prevention
2,2'-Dithiobis(benzothiazole) This is the disulfide dimer of MBT, formed by oxidation. Its presence usually indicates that the starting MBT was already partially oxidized or that oxidative conditions were present during the reaction. Prevention: Use high-purity MBT and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is run at elevated temperatures for extended periods.
N-methylated product While S-methylation is generally favored due to the higher nucleophilicity of the sulfur atom in the thiolate, some N-methylation can occur, especially under certain conditions. Prevention: Careful control of the base and solvent system can favor S-alkylation. Using a strong base to fully deprotonate the thiol will enhance the nucleophilicity of the sulfur.

To minimize side product formation, optimizing reaction conditions is key. This includes using the appropriate solvent, temperature, and reaction time. Screening different bases and methylating agents might also be necessary for your specific setup.[2]

Problem 3: Difficulty in Product Isolation and Purification

Question: I am struggling to isolate a pure product, leading to a low isolated yield. What are the best practices for work-up and purification?

Answer: Effective product isolation and purification are critical for achieving a high final yield.

Isolation & Purification Troubleshooting

Problem Solution
Product is soluble in the reaction solvent If your product is soluble in the reaction solvent (e.g., ethanol), direct precipitation upon cooling may not be effective. Solution: Try precipitating the product by adding a non-solvent like cold water.[4] If the product remains in solution, you will need to perform an extraction with a suitable organic solvent (e.g., diethyl ether, dichloromethane) followed by evaporation of the solvent.[4]
Oily product that won't crystallize Sometimes the crude product may separate as an oil instead of a solid. Solution: Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of pure product (if available) can also be effective. If these methods fail, purification by column chromatography is the next step.
Complex mixture of products If your reaction has produced multiple side products, direct crystallization may not yield a pure product. Solution: Column chromatography is the most effective method for separating the desired product from impurities.[5] The choice of solvent system for chromatography will depend on the polarity of your product and the impurities. Recrystallization from a suitable solvent system can be used as a final purification step after chromatography.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound from 2-mercaptobenzothiazole?

A1: The reaction is a nucleophilic substitution. First, a base is used to deprotonate the thiol group of 2-mercaptobenzothiazole, forming a thiolate anion. This thiolate is a potent nucleophile that then attacks the methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide), displacing the leaving group (sulfate or iodide) to form the S-methylated product, this compound.

Q2: What is a typical laboratory-scale protocol for this synthesis?

A2: The following is a general protocol that can be optimized:

Experimental Protocol: S-methylation of 2-Mercaptobenzothiazole

  • Reaction Setup: In a round-bottom flask, dissolve 2-mercaptobenzothiazole (1 equivalent) in a suitable solvent like ethanol or methanol.

  • Base Addition: Add a base such as sodium hydroxide (1 equivalent) or potassium carbonate (1.2 equivalents) to the solution and stir until the MBT dissolves completely, forming the sodium or potassium salt.

  • Methylating Agent Addition: Cool the reaction mixture in an ice bath. Slowly add the methylating agent, such as dimethyl sulfate or methyl iodide (1-1.2 equivalents), dropwise while maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.[2] If the reaction is slow, gentle heating may be required.

  • Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash with water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an excellent technique to monitor the reaction's progress.[2] By spotting the reaction mixture alongside the starting material (MBT) on a TLC plate, you can observe the consumption of the reactant and the formation of the product. The product, this compound, is less polar than MBT and will have a higher Rf value. Visualization can be done using UV light or an iodine chamber.[2]

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

A4: While the classic synthesis is robust, greener approaches are being developed for benzothiazole synthesis in general. These often involve using water as a solvent, employing reusable catalysts, or conducting the reaction under solvent-free conditions.[6] For the methylation step, using a less toxic methylating agent or developing a catalytic methylation process could be areas for green chemistry innovation. Microwave-assisted synthesis has also been shown to reduce reaction times and energy consumption in the synthesis of benzothiazole derivatives.[6][7]

Q5: What are the key safety precautions for this synthesis?

A5:

  • 2-Mercaptobenzothiazole (MBT): Handle in a well-ventilated fume hood as it can have a strong, unpleasant odor.

  • Methylating Agents: Dimethyl sulfate is extremely toxic and a suspected carcinogen. It should be handled with extreme caution in a fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat). Methyl iodide is also toxic and should be handled with care.

  • Bases: Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Visualization of the Synthesis Pathway

The following diagram illustrates the primary synthesis route for this compound and a common side reaction.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Side Products MBT 2-Mercaptobenzothiazole (MBT) Thiolate MBT Thiolate Anion MBT->Thiolate Deprotonation SideProduct 2,2'-Dithiobis(benzothiazole) MBT->SideProduct Oxidation Base Base (e.g., NaOH) Base->Thiolate MethylatingAgent Methylating Agent (e.g., CH3I) Product This compound MethylatingAgent->Product Thiolate->Product S-Methylation

Sources

Technical Support Center: Purification of 2-(Methylthio)benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Methylthio)benzothiazole (MTBT). This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this versatile compound. As Senior Application Scientists, we have structured this guide to address practical challenges encountered in the laboratory, grounding our recommendations in established chemical principles and field-proven experience.

Section 1: Foundational Knowledge: Properties and Impurity Profile

A successful purification strategy begins with a thorough understanding of the target compound's properties and the likely impurities. This compound is an organic compound known for its use as a fungicide, a rubber accelerator, and an intermediate in chemical synthesis.[1][2] It typically appears as a white to light yellow crystalline powder or a yellow liquid, depending on its purity and the ambient temperature.[2][3][4][5]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 615-22-5[2]
Molecular Formula C₈H₇NS₂[2]
Molecular Weight 181.28 g/mol [6]
Appearance White to light yellow crystalline powder/liquid[2][7]
Melting Point 43-48 °C[2][8]
Boiling Point 177 °C at 22 mmHg; ~302 °C at 760 mmHg[2][6][9]
Solubility Practically insoluble in water.[10] Soluble in many organic solvents.[1]
Common Impurity Profile

Impurities in MTBT often stem from its synthesis, which commonly involves the reaction of 2-aminothiophenol with various reagents.[4][11] Understanding the source of these impurities is the first step in selecting an appropriate purification technique.

  • Unreacted Starting Materials: Residual 2-aminothiophenol or other precursors.

  • Oxidation Products: The thiol group in 2-aminothiophenol is susceptible to oxidation, which can form disulfide byproducts.[12]

  • Related Benzothiazoles: Side reactions can lead to the formation of other benzothiazole derivatives, such as 2-mercaptobenzothiazole, a potential degradation product.[8]

  • Solvent Residues: Residual solvents from the synthesis or initial work-up.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.

Q1: My final product is a persistent yellow oil or waxy solid, but the literature reports a white to light yellow crystalline powder. What is happening?

A1: This is a common issue related to purity. The yellow color and oily/waxy consistency often indicate the presence of impurities that depress the melting point and interfere with crystallization.

  • Causality: The melting point of pure this compound is around 44-46 °C.[2][13] If your lab's ambient temperature is close to or above this range, even a pure sample might appear as a liquid.[5][6] However, a persistent oily state well below this temperature, or a waxy texture, strongly suggests impurities are acting as a freezing-point depressant.

  • Recommended Actions:

    • Confirm Purity: Analyze your sample using Thin Layer Chromatography (TLC) against a pure standard if available. The presence of multiple spots indicates impurities. HPLC or GC analysis can quantify the purity level.[2][13]

    • Select a Purification Method:

      • If the impurities are significantly different in polarity, column chromatography is highly effective.

      • If the product is >90% pure, recrystallization is often the best choice to remove minor impurities and achieve a crystalline solid.

      • For thermally stable, non-polar impurities, vacuum distillation can be very effective, given the compound's high boiling point.[2]

Q2: I attempted recrystallization, but my yield was extremely low, or the product "oiled out" instead of crystallizing. How can I fix this?

A2: These outcomes point to issues with solvent selection or the crystallization conditions.

  • Causality:

    • Low Yield: The chosen solvent may be too good at dissolving MTBT even at low temperatures, meaning most of it remains in the mother liquor. Alternatively, too much solvent was used.

    • Oiling Out: This occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (in its impure state). Instead of crystallizing, the compound separates as a liquid phase.

  • Recommended Actions:

    • Optimize Solvent System: The ideal recrystallization solvent should dissolve MTBT completely when hot but poorly when cold. For a compound like MTBT with moderate polarity, consider solvent systems like ethanol/water, isopropanol, or hexane/ethyl acetate mixtures. Conduct small-scale solubility tests to find the best solvent or solvent pair.

    • Prevent Oiling Out:

      • Ensure the hot, saturated solution is not cooled too rapidly. Allow it to cool slowly to room temperature first, then move it to an ice bath.

      • Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation.

      • Add a seed crystal of pure MTBT to the cooled solution to initiate crystallization.

    • Maximize Yield: After filtering the crystals, cool the filtrate further to see if a second crop of crystals can be obtained. Minimize the amount of hot solvent used to just what is necessary to dissolve the compound.

Q3: My NMR/HPLC analysis shows a persistent impurity peak even after purification. What are my next steps?

A3: This indicates that the chosen purification method is not effective for this specific impurity, likely due to similar physicochemical properties (e.g., polarity, solubility).

  • Causality: If an impurity has a polarity very close to MTBT, it will co-elute during column chromatography or co-crystallize during recrystallization.[12]

  • Recommended Actions:

    • Identify the Impurity: If possible, use LC-MS to get a mass of the impurity, which can help identify it (e.g., a starting material or a known byproduct).[14][15]

    • Switch Purification Methods: If you used recrystallization, try column chromatography. If you used chromatography, try a different purification technique. A multi-step approach is often necessary for high purity.

    • Optimize Chromatography:

      • Change the solvent system (mobile phase). A less polar or more polar system might improve separation.

      • Consider using a different stationary phase, such as alumina instead of silica gel, which can alter the separation selectivity.[12]

    • Consider a Chemical Approach: If the impurity is a known starting material like 2-mercaptobenzothiazole, a purification process involving a basic wash could be effective. 2-mercaptobenzothiazole is acidic and can be converted to its water-soluble salt with a dilute base, while the desired this compound is not.[16]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the single best method to purify crude this compound?

A1: There is no single "best" method; the choice depends on the scale of the reaction, the nature of the impurities, and the desired final purity. A general strategy is outlined in the workflow diagram below (Figure 1).

  • For high-volume, moderate purity: Vacuum distillation can be efficient.

  • For removing diverse or polar impurities: Column chromatography is the most powerful and versatile method.[11]

  • For final polishing of >90% pure material: Recrystallization is excellent for achieving high purity and a crystalline final product.[17]

Q2: How do I select the right solvent system for column chromatography?

A2: The key is to find a solvent system where the desired compound (MTBT) has an Rf value of ~0.3 on a TLC plate.

  • Start with a non-polar solvent like hexanes or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane.

  • Run TLC plates with your crude material in various solvent ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).

  • Observe the separation. You want the spot for MTBT to be well-separated from all impurity spots. The ideal system will move your product off the baseline but keep it clearly separated from faster-running (less polar) and slower-running (more polar) impurities.

Q3: What analytical techniques should I use to confirm the purity of my final product?

A3: A combination of methods provides the most reliable confirmation.

  • HPLC (High-Performance Liquid Chromatography): Provides a quantitative measure of purity (e.g., 99.37%).[5]

  • GC (Gas Chromatography): Also an excellent quantitative method for thermally stable compounds like MTBT.[2]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the structure of the compound and can detect impurities if they are present at >1-2%. The spectrum should be consistent with the known structure.[5]

  • Melting Point: A sharp melting point within the literature range (e.g., 44-46 °C) is a strong indicator of high purity. Impurities will typically cause the melting point to broaden and be depressed.

Section 4: Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is designed for polishing material that is already estimated to be >90% pure.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Induce Crystallization: While the solution is still warm, add water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. Confirm purity via melting point and HPLC/NMR.

Protocol 2: Flash Column Chromatography

This protocol is ideal for separating MTBT from impurities with different polarities.

  • Select Solvent System: Based on TLC analysis (e.g., 9:1 Hexanes:Ethyl Acetate), prepare the mobile phase.

  • Pack the Column: Pack a glass chromatography column with silica gel using the selected solvent system.

  • Load the Sample: Dissolve the crude MTBT in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column by adding the mobile phase to the top and collecting fractions. Monitor the elution process using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator.

  • Final Product: The result will be a purified oil or solid. If it's an oil, you may proceed with recrystallization (Protocol 1) to obtain a crystalline solid.

Section 5: Visualization of Workflows

Diagram 1: Purification Strategy Decision Tree

This diagram outlines the logical steps for selecting a purification method based on the initial state of the crude product.

G start_node start_node process_node process_node decision_node decision_node end_node end_node analysis_node analysis_node A Crude MTBT Product B Initial Analysis (TLC, NMR) A->B C Is product mostly solid or oil? B->C G Vacuum Distillation B->G If impurities are non-volatile D Are impurities polar or non-polar? C->D Solid (>85% pure) F Column Chromatography C->F Oil / Low Purity E Recrystallization D->E Minor impurities D->F Significant impurities H Check Purity (HPLC, NMR, MP) E->H F->H G->H I Is purity >99%? H->I J Pure Crystalline MTBT I->J Yes K Further Purification Needed I->K No K->F

Caption: A decision tree for selecting the optimal purification technique for this compound.

Diagram 2: Recrystallization Workflow

This diagram illustrates the key steps in the recrystallization process.

G step_node step_node input_node input_node output_node output_node A Crude MTBT B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling & Crystallization C->D E Isolate Crystals (Vacuum Filtration) D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G H Pure MTBT Crystals G->H

Caption: A step-by-step workflow for the purification of MTBT by recrystallization.

References

  • FooDB. (2010, April 8). Showing Compound this compound (FDB011171).
  • Cole-Parmer. Material Safety Data Sheet - this compound, 98% (gc).
  • The Good Scents Company. 2-(methyl thio) benzothiazole, 615-22-5.
  • CPAchem. (2024, February 22). Safety data sheet - this compound.
  • PubChem. This compound.
  • The Good Scents Company. EPI System Information for 2-(methyl thio) benzothiazole 615-22-5.
  • Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81–88.
  • Wikipedia. 2-Methylthiobenzthiazol.
  • Jover, E., & Bayona, J. M. (2006). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Journal of Chromatography A, 1114(2), 206–212.
  • Sviridenko, Y., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6296.
  • Google Patents. (2013). CN103232407B - Method for preparing 2-methylbenzothiazole derivative.
  • University of Nottingham. The Synthesis of Benzisothiazole and Benzothiazole Natural Products.
  • Organic Chemistry Portal. Benzothiazole synthesis.
  • SLS Ireland. This compound, 97%.
  • Scientific Laboratory Supplies (SLS). This compound, 97%.
  • Kumar, A., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 133-195.
  • Ziarani, G. M., et al. (2014). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. Oriental Journal of Chemistry, 30(2), 557-563.
  • Google Patents. (1982). US4343946A - Purification of 2-mercaptobenzothiazole.
  • Saikia, L., & Dutta, D. (2012). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Indian Journal of Chemistry, 51B, 465-468.

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Overcoming solubility issues of 2-(Methylthio)benzothiazole in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Solubility Challenges of 2-(Methylthio)benzothiazole

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This compound is a versatile benzothiazole derivative with applications ranging from chemical synthesis to potential biological activity studies.[1][2] However, its hydrophobic nature presents a significant hurdle for its use in aqueous experimental systems.[3][4]

This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues. We will delve into the physicochemical properties that govern its behavior and provide detailed, field-proven protocols to help you achieve clear, stable solutions for your experiments.

Physicochemical Profile

Understanding the fundamental properties of this compound is the first step in diagnosing and solving solubility problems. The data below has been consolidated from various chemical databases and literature sources.

PropertyValueSource(s)
Molecular Formula C₈H₇NS₂[1][5]
Molecular Weight 181.28 g/mol [1][5][6]
Appearance Yellow to brown solid or liquid[1][5][7]
Melting Point 43-48 °C[7][8]
Water Solubility Predicted: ~0.11 - 0.2 g/L (110.8 - 200 mg/L)[4][9][10]
logP (Octanol-Water) ~3.16 - 3.43[4][10]
pKa (Strongest Basic) Predicted: 1.13[4]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in water?

A: The poor aqueous solubility of this compound is primarily due to its molecular structure.[3] The molecule is dominated by a hydrophobic benzothiazole ring system.[4] This is quantitatively supported by its high octanol-water partition coefficient (logP) of approximately 3.2, which indicates a strong preference for non-polar (lipid-like) environments over polar environments like water.[4][10]

Q2: In which organic solvents can I dissolve this compound?

A: The compound exhibits good solubility in a range of common organic solvents.[3] For creating concentrated stock solutions, the most effective and commonly used solvents are:

  • Dimethyl sulfoxide (DMSO)

  • Acetone

  • Ethyl acetate

  • Ethanol[9]

Q3: What are the primary strategies to improve the aqueous solubility of this compound for biological assays?

A: There are three main strategies, each with its own advantages and considerations:

  • Co-Solvency: Using a water-miscible organic solvent (like DMSO or ethanol) to first dissolve the compound at a high concentration before diluting it into your aqueous buffer.[11][12]

  • pH Adjustment: Leveraging the compound's basic nature to increase solubility in acidic conditions.[13][14]

  • Cyclodextrin Complexation: Using cyclic oligosaccharides to form an inclusion complex that encapsulates the hydrophobic compound and presents a hydrophilic exterior to the water.[15][16]

The best strategy depends on the specific constraints of your experiment, such as required pH, tolerance for organic solvents, and the final desired concentration.

Troubleshooting Guide: Common Experimental Issues

Issue 1: "My compound precipitated out of solution when I added my DMSO stock to my aqueous buffer. What went wrong?"

A: Cause: This is a classic sign of exceeding the solubility limit of the compound in the final solvent mixture. While this compound is soluble in 100% DMSO, its solubility dramatically decreases as the percentage of water increases. You likely added too much of the concentrated stock to the buffer, causing the compound to crash out.

Solution:

  • Reduce the Final Concentration: The simplest solution is to aim for a lower final concentration of this compound in your assay.

  • Decrease the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require you to add a larger volume to your buffer, but the final percentage of DMSO will be higher, which may keep the compound in solution.

  • Optimize the Co-solvent Percentage: The key is to keep the final concentration of the organic co-solvent as low as possible (typically <1% and often <0.1% for cell-based assays to avoid toxicity) while ensuring the compound remains dissolved. You may need to run a small-scale test to find the maximum tolerable final DMSO concentration that keeps your compound in solution at the desired concentration.[17]

Issue 2: "My experiment must be conducted at a neutral pH (pH 7.4), but the compound will not dissolve directly in the buffer. What are my options?"

A: Cause: At neutral pH, this compound is in its non-ionized, free base form, which is minimally soluble. Based on its predicted pKa of 1.13, it becomes protonated and more soluble only at a very low pH.[4] Since altering the pH of your experiment is not an option, you need a method that works under neutral conditions.

Solution 1: Cyclodextrin Complexation This is often the best approach for pH-sensitive experiments. Cyclodextrins are sugar-based molecules shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[18] They can encapsulate the hydrophobic this compound molecule, forming a water-soluble inclusion complex.[16][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and low toxicity.[20]

Solution 2: Use of a Surfactant Low concentrations of non-ionic surfactants like Tween® 80 or Triton™ X-100 can be used. Surfactants form micelles in aqueous solutions, which can encapsulate hydrophobic compounds and increase their apparent solubility.[21] However, be aware that surfactants can have biological effects of their own and may interfere with certain assays, so proper controls are critical.

Issue 3: "I need to prepare a solution for an in vivo study. How do I choose a solubilization method that is safe and effective?"

A: Cause: Formulation for in vivo studies requires careful consideration of the toxicity, stability, and pharmacokinetic effects of the excipients used.[12] High concentrations of organic solvents can be toxic, and pH adjustments may not be viable as the formulation will be buffered by physiological fluids upon administration.

Solution:

  • Co-solvent Systems: A combination of co-solvents is often used. A common parenteral formulation approach might involve a mixture of solvents like PEG 400, propylene glycol, and ethanol.[12] The goal is to use the minimum amount of each to achieve solubility while staying within established safety limits.

  • Cyclodextrins: Cyclodextrins are widely used in pharmaceutical formulations to improve the solubility and bioavailability of poorly soluble drugs.[15] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is frequently used in parenteral formulations due to its high water solubility and excellent safety profile.[18]

  • Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[22] These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon contact with gastrointestinal fluids, enhancing the solubilization and absorption of the compound.

Decision Workflow for Solubility Enhancement

The following diagram provides a logical workflow for selecting the appropriate solubilization strategy for this compound.

G start Start: Poorly Soluble This compound q1 Is a low concentration (<1%) of organic co-solvent acceptable? start->q1 q2 Can the experimental pH be adjusted to < 3? q1->q2 No sol_cosolvent Use Co-Solvent Method (e.g., DMSO, Ethanol) Prepare concentrated stock and dilute carefully into buffer. q1->sol_cosolvent Yes q3 Is the final concentration requirement low? q2->q3 No sol_ph Use pH Adjustment Titrate with dilute HCl to dissolve the compound. q2->sol_ph Yes sol_cyclo Use Cyclodextrin Complexation (e.g., HP-β-CD) Ideal for neutral pH and sensitive (in vitro) systems. q3->sol_cyclo Yes sol_surfactant Consider Surfactants (e.g., Tween® 80) Requires careful validation and controls. q3->sol_surfactant No

Caption: Decision tree for selecting a solubility enhancement strategy.

Visualizing the Mechanism: Cyclodextrin Inclusion

This diagram illustrates how a cyclodextrin molecule enhances the aqueous solubility of this compound by forming an inclusion complex.

G cluster_before Before Complexation cluster_after After Complexation: Water-Soluble Complex water1 Water Molecules (Polar Environment) compound1 This compound (Hydrophobic) cyclo1 Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) water2 Water Molecules cyclo2 Cyclodextrin Host complex This compound (Encapsulated) plus + arrow Forms Inclusion Complex cluster_after cluster_after cluster_before cluster_before

Caption: Mechanism of cyclodextrin inclusion complex formation.

Detailed Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)
  • Preparation: Weigh out the required amount of this compound in a sterile microcentrifuge tube or glass vial.

  • Dissolution: Add the minimum volume of high-purity DMSO required to completely dissolve the solid. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO. Vortex or sonicate briefly until the solution is clear. This is your concentrated stock solution.

  • Dilution: To prepare your final working solution, perform a serial dilution. First, dilute the concentrated stock into your cell culture medium or aqueous buffer. It is critical to add the stock solution to the buffer while vortexing the buffer to ensure rapid dispersion and prevent localized high concentrations that can cause precipitation.

  • Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, you may need to lower the final concentration or slightly increase the final percentage of DMSO (if your experiment allows).

Protocol 2: Solubilization using Cyclodextrin (HP-β-CD)
  • Preparation: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., a 10-20% w/v solution).

  • Molar Ratio Calculation: Determine the desired molar ratio of HP-β-CD to this compound. A 1:1 ratio is a good starting point, but higher ratios (e.g., 5:1 or 10:1 of cyclodextrin to compound) may be necessary.

  • Complexation: Add the solid this compound directly to the HP-β-CD solution.

  • Incubation: Tightly cap the vial and place it on a shaker or rotator. Allow the mixture to incubate, typically overnight at room temperature, to allow for the formation of the inclusion complex. Gentle heating (40-50°C) can sometimes accelerate the process.

  • Filtration: After incubation, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The resulting clear filtrate is your working solution of the complex. The concentration of the dissolved compound can be confirmed using UV-Vis spectroscopy or HPLC.[21]

References

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • CymitQuimica. (n.d.). CAS 615-22-5: this compound.
  • PMC - NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Pharma Excipients. (n.d.). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
  • PubMed. (n.d.). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates.
  • ACS Publications. (n.d.). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs | Molecular Pharmaceutics.
  • Solubility of Things. (n.d.). 2-Methylthio-1,3-benzothiazole.
  • Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • PMC - NIH. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug.
  • IRO Chelating. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • FooDB. (2010, April 8). Showing Compound this compound (FDB011171).
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Benzothiadiazole Derivatives.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • The Good Scents Company. (n.d.). 2-(methyl thio) benzothiazole, 615-22-5.
  • Slideshare. (n.d.). PH and Solvent Effect on Drug Solubility.
  • The Good Scents Company. (n.d.). EPI System Information for 2-(methyl thio) benzothiazole 615-22-5.
  • PubChem. (n.d.). This compound | C8H7NS2 | CID 11989.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 615-22-5 | SCBT.
  • Benchchem. (n.d.). An In-depth Technical Guide to this compound.
  • SLS Ireland. (n.d.). This compound, 9 | 168653-50G | SIGMA-ALDRICH.
  • Chem-Impex. (n.d.). This compound.

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Technical Support Center: Synthesis of 2-(Methylthio)benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Methylthio)benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve higher yields and purity.

Introduction

The synthesis of this compound is a fundamental transformation in organic chemistry, frequently employed in the development of pharmaceuticals and other specialty chemicals. The most prevalent synthetic route involves the S-methylation of 2-mercaptobenzothiazole (MBT). While seemingly straightforward, this reaction is nuanced, and a lack of precise control can lead to a variety of side products, complicating purification and reducing yields. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to empower you to overcome these synthetic hurdles.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield of this compound and Presence of an Isomeric Impurity

Symptom: You observe a lower than expected yield of the desired S-methylated product, and analytical data (e.g., NMR, LC-MS) indicates the presence of an isomer.

Probable Cause: Competitive N-methylation is occurring alongside the desired S-methylation. 2-Mercaptobenzothiazole exists in a tautomeric equilibrium between the thiol and thione forms. Alkylation can occur at either the sulfur or the nitrogen atom, leading to the desired S-methylated product and the undesired N-methylated isomer, 3-methyl-2-benzothiazolinethione.

Solutions:

  • Temperature Control: The regioselectivity of the alkylation is often temperature-dependent. Lower reaction temperatures generally favor S-methylation, while higher temperatures can increase the proportion of the N-methylated byproduct.[1] It is recommended to conduct the reaction at or below room temperature.

  • Choice of Base and Solvent: The reaction is typically carried out in the presence of a base to deprotonate the thiol. The choice of base and solvent can influence the nucleophilicity of the sulfur and nitrogen atoms.

    • Using a milder base, such as potassium carbonate or sodium bicarbonate, can favor the formation of the more nucleophilic thiolate anion, promoting S-alkylation.

    • Polar aprotic solvents like DMF or acetonitrile are commonly used. The solvent can affect the solvation of the anionic intermediate and thus the regioselectivity. It is advisable to screen different solvent systems to optimize for S-methylation.

  • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the concentration of the thiolate anion in the organic phase, thereby promoting selective S-alkylation.

Problem 2: Presence of a Higher Molecular Weight Impurity

Symptom: Your product analysis reveals a species with a mass corresponding to the addition of a second methyl group to the desired product.

Probable Cause: Over-methylation, leading to the formation of a quaternized salt, specifically the 3-methyl-2-(methylthio)benzothiazolium salt, is a likely side reaction.[1][2] This occurs when the nitrogen atom of the already S-methylated product acts as a nucleophile and attacks another molecule of the methylating agent.

Solutions:

  • Stoichiometric Control of Methylating Agent: Carefully control the stoichiometry of your methylating agent (e.g., dimethyl sulfate, methyl iodide). Use of a significant excess of the methylating agent increases the likelihood of over-methylation. A molar ratio of 1:1 to 1:1.1 (MBT:methylating agent) is a good starting point.

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or LC-MS. Stopping the reaction as soon as the starting material is consumed can prevent the slower, subsequent quaternization reaction. Lowering the reaction temperature can also help to minimize this side reaction.

  • Order of Addition: Adding the methylating agent slowly to the solution of the deprotonated MBT can help to maintain a low instantaneous concentration of the alkylating agent, thus disfavoring the second methylation step.

Problem 3: Presence of a Disulfide Impurity in the Final Product

Symptom: You detect 2,2'-dithiobis(benzothiazole) (MBTS) in your reaction mixture or isolated product.

Probable Cause: The starting material, 2-mercaptobenzothiazole, is susceptible to oxidative dimerization, especially in the presence of air (oxygen) and a basic medium. This can occur before or during the methylation reaction.

Solutions:

  • Inert Atmosphere: To prevent oxidation, it is highly recommended to perform the reaction under an inert atmosphere, such as nitrogen or argon. This is particularly important when handling the deprotonated MBT, which is more prone to oxidation.

  • Quality of Starting Material: Ensure the purity of your starting 2-mercaptobenzothiazole. If it has been stored for a long time or exposed to air, it may already contain some MBTS. Purification of the starting material by recrystallization may be necessary.

  • Avoidance of Oxidizing Agents: Ensure that no adventitious oxidizing agents are present in your reaction setup.

Problem 4: Inconsistent Reaction Rates and Lower than Expected Yields

Symptom: You experience variable reaction times and the yield is consistently lower than what is reported in the literature, even after addressing the issues above.

Probable Cause: Hydrolysis of the methylating agent, particularly if you are using dimethyl sulfate, can be a significant issue.[3][4][5] Dimethyl sulfate reacts with water to form methanol and sulfuric acid, which will neutralize the base in your reaction and reduce the effective concentration of the methylating agent.

Solutions:

  • Anhydrous Conditions: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction. The presence of even small amounts of water can have a detrimental effect.

  • Choice of Methylating Agent: If water cannot be rigorously excluded, consider using a less water-sensitive methylating agent, such as methyl iodide.

  • pH Control: The hydrolysis of dimethyl sulfate is accelerated in acidic or basic conditions. Maintaining a controlled pH can help to minimize this side reaction.

Reaction Pathway and Side Reactions Diagram

The following diagram illustrates the desired synthetic pathway to this compound and the common side reactions that can occur.

Synthesis_Pathway cluster_conditions Reaction Conditions MBT 2-Mercaptobenzothiazole (MBT) Thiolate Thiolate Anion MBT->Thiolate Deprotonation MBTS 2,2'-Dithiobis(benzothiazole) (MBTS) (Oxidation Side Product) MBT->MBTS Oxidation (Side Reaction) Product This compound (Desired Product) Thiolate->Product S-methylation (Desired Pathway) N_Methyl 3-Methyl-2-benzothiazolinethione (N-methylation Side Product) Thiolate->N_Methyl N-methylation (Side Reaction) Quat_Salt 3-Methyl-2-(methylthio)benzothiazolium Salt (Over-methylation Side Product) Product->Quat_Salt Over-methylation (Side Reaction) Base Base MeX Methylating Agent (e.g., Me₂SO₄, MeI) O2 [O] Low Temperature Low Temperature High Temperature High Temperature Inert Atmosphere Inert Atmosphere Excess MeX Excess MeX

Caption: Desired S-methylation pathway and common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best methylating agent to use for this synthesis?

A1: Both dimethyl sulfate (DMS) and methyl iodide (MeI) are commonly used and effective. DMS is often preferred in industrial settings due to its lower cost. However, it is more susceptible to hydrolysis and is a potent carcinogen, requiring careful handling.[3][6] MeI is more reactive and less sensitive to moisture but is more expensive and can also be a potent alkylating agent. The choice often depends on the scale of the reaction, the available safety precautions, and the stringency of the requirement for anhydrous conditions.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (MBT), the product, and any potential side products. The spots can be visualized under UV light. For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be employed.

Q3: My final product is an oil and difficult to purify by column chromatography. What should I do?

A3: If the product is an oil, purification by column chromatography can indeed be challenging. Here are a few strategies:

  • Optimize Chromatography Conditions: Experiment with different solvent gradients and stationary phases (e.g., alumina instead of silica gel) to improve separation.

  • Distillation: If the product is thermally stable and has a sufficiently different boiling point from the impurities, vacuum distillation can be an effective purification method.

  • Crystallization: Sometimes, even oils can be induced to crystallize from a suitable solvent system at low temperatures. Seeding with a small crystal of the pure product can be helpful.

  • Salt Formation and Recrystallization: If the product has a basic nitrogen, it can be converted to a salt (e.g., hydrochloride or hydrobromide) which is often a crystalline solid. The salt can then be purified by recrystallization and the free base regenerated.

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

A4: Yes, there is growing interest in developing greener synthetic methods. Some approaches include:

  • Use of Safer Methylating Agents: Exploring the use of less toxic methylating agents like dimethyl carbonate, although this may require more forcing reaction conditions.

  • Catalytic Methylation: The use of catalysts can enable the use of milder methylating agents and reduce waste.

  • Solvent Selection: Using more environmentally benign solvents or even performing the reaction under solvent-free conditions.

  • Biocatalysis: The use of enzymes, such as methyltransferases, offers a highly selective and environmentally friendly alternative for methylation, although this is still an emerging area for this specific transformation.[7]

Q5: What are the key safety precautions I should take during this synthesis?

A5: Safety should always be the top priority.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Both 2-mercaptobenzothiazole and many methylating agents are hazardous and should be handled in a well-ventilated fume hood.

  • Handling Methylating Agents: Dimethyl sulfate and methyl iodide are toxic and carcinogenic. Handle them with extreme care, avoiding inhalation, ingestion, and skin contact. Have a quenching solution (e.g., aqueous ammonia or sodium thiosulfate) readily available to neutralize any spills.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

References

  • Zhang, T., He, H., Du, J., Yang, J., & Xiang, J. (2018). Novel 3-Methyl-2-alkylthio Benzothiazolyl-Based Ionic Liquids: Synthesis, Characterization, and Antibiotic Activity. Molecules, 23(8), 2011. [Link]
  • Eawag. (2006).
  • Zhang, T., He, H., Du, J., Yang, J., & Xiang, J. (2018). Novel 3-Methyl-2-alkylthio Benzothiazolyl-Based Ionic Liquids: Synthesis, Characterization, and Antibiotic Activity. PubMed, 30103555. [Link]
  • Zhang, T., He, H., Du, J., Yang, J., & Xiang, J. (2018). Novel 3-Methyl-2-Alkylthio Benzothiazolyl-Based Ionic. Amanote Research. [Link]
  • da Silva, A. B., de Souza, A. A., & de Oliveira, H. C. (2014). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Sustainable Chemistry & Engineering, 2(10), 2394–2399. [Link]
  • Various Authors. (2025). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications.
  • Stack Exchange. (2015). How does dimethyl sulfate react with water to produce methanol?. Chemistry Stack Exchange. [Link]
  • Shaikh, A., Sahoo, S., Barlow, S., & Mohapatra, S. K. (2024). Reductive dimerization of benzothiazolium salts. Organic & Biomolecular Chemistry, 22(10), 2115-2123. [Link]
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  • Hausman, M. K., & Stikele, L. (1988). U.S. Patent No. 4,755,608. Washington, DC: U.S.
  • Dunn, J. P., Humora, M. J., Streeter, A. J., & Tummala, S. (2011). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Organic Process Research & Development, 16(1), 68-74. [Link]
  • D'Amico, J. J. (1989). U.S. Patent No. 4,859,778. Washington, DC: U.S.
  • Wikipedia. (n.d.). Mercaptobenzothiazole. In Wikipedia.
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  • Pesnot, T., Langley, G. J., & Brown, T. (2022). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 61(11), e202115112. [Link]
  • Li, Y., Wu, J., & Zhang, H. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(15), 4587. [Link]
  • Hunt, J. T., & MacTough, S. C. (2011). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 7, 1246–1253. [Link]
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  • Reddy, V. P., Kumar, A., & Kumar, V. (2012). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.
  • Khalil, A. K. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole.
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Optimizing reaction conditions for benzothiazole synthesis from 2-aminothiophenol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Optimizing Reaction Conditions for the Synthesis of Benzothiazoles from 2-Aminothiophenol

Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we address common challenges, explain the underlying chemical principles, and offer practical solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for this synthesis, and how does their choice impact the reaction?

The most common synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a carbonyl-containing compound.[1] The choice of this second reactant is the primary determinant of the final substituent at the 2-position and significantly influences the required reaction conditions.

  • Aldehydes: These are the most frequently used partners for 2-aminothiophenol. The reaction is typically a condensation followed by an oxidative cyclization. Aromatic aldehydes, especially those with electron-withdrawing groups, are generally more reactive than aliphatic aldehydes.[2]

  • Carboxylic Acids: Direct condensation with carboxylic acids is a common and atom-economical method. However, it often requires harsher conditions, such as high temperatures or the use of strong dehydrating agents like polyphosphoric acid (PPA).[3][4] Microwave-assisted synthesis is particularly effective for this transformation.[5] Yields can sometimes be lower compared to using the corresponding aldehydes.[2][5]

  • Other Reactants: Ketones, acid chlorides, esters, and nitriles can also be used, each requiring specific catalysts and conditions.[1][6][7] For instance, reactions with ketones often proceed via their active methylene group rather than the carbonyl carbon.[6]

Q2: What are the critical safety precautions when working with 2-aminothiophenol?

2-aminothiophenol requires careful handling. As a thiol, it has a strong, unpleasant odor and should always be used in a well-ventilated fume hood.[3] More critically, it is highly susceptible to oxidation by atmospheric oxygen, which converts the thiol group into a disulfide (2,2'-dithiobis(aniline)).[2][3] This dimer is unreactive in the desired pathway and is a common cause of low yields.

Best Practices:

  • Use a freshly opened bottle or purify the reagent before use (e.g., by distillation).[2]

  • When possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]

  • Always consult the Safety Data Sheet (SDS) before starting any experiment.

Q3: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?

Modern synthetic chemistry emphasizes sustainability. Several green strategies have been successfully applied to benzothiazole synthesis:

  • Catalyst Choice: Employing reusable, heterogeneous catalysts (e.g., SnP₂O₇, nano-catalysts) or biocatalysts can reduce waste and environmental impact.[4][6][8] Metal-free catalytic systems are also gaining prominence.[1][9]

  • Solvent Selection: Using water as a solvent, or performing the reaction under solvent-free conditions, is a key green approach.[3][10]

  • Energy Input: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption and often improving yields.[2][4][5]

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific experimental problems. The following workflow provides a logical approach to diagnosing and solving common issues.

Troubleshooting_Workflow start Low or No Product Yield check_sm 1. Verify Starting Materials start->check_sm check_cond 2. Optimize Reaction Conditions start->check_cond check_workup 3. Analyze Workup & Purification start->check_workup sm_purity Purity of 2-Aminothiophenol (Check for disulfide) check_sm->sm_purity Oxidation is a common issue sm_aldehyde Purity of Aldehyde/Acid check_sm->sm_aldehyde cond_cat Catalyst Inefficient? check_cond->cond_cat Screen different catalysts cond_temp Temperature Suboptimal? check_cond->cond_temp Adjust temp based on TLC cond_ox Oxidation Incomplete? check_cond->cond_ox Ensure oxidant is present workup_iso Isolation Issues? (Precipitation/Extraction) check_workup->workup_iso Product soluble in solvent? workup_pur Purification Difficulty? (Column/Recrystallization) check_workup->workup_pur Similar polarity to impurities?

Caption: A logical workflow for troubleshooting low product yields.

Problem 1: My reaction yield is very low or zero.

Q: I've set up the reaction, but TLC analysis shows little to no product formation. What's the most likely cause?

A: This is a classic issue, often tracing back to the quality of the starting materials or suboptimal reaction conditions.

  • Cause A: Poor Quality of 2-Aminothiophenol. As mentioned, 2-aminothiophenol readily oxidizes to its disulfide dimer, which is unreactive.[2] This is the most common culprit for reaction failure.

    • Solution: Use freshly purified 2-aminothiophenol. If the reagent is old or has been exposed to air, consider purifying it by distillation under reduced pressure. Handle the reagent under an inert atmosphere (N₂ or Ar).[2][3]

  • Cause B: Inefficient Catalyst. The choice of catalyst is critical and substrate-dependent. A catalyst that works well for an electron-rich aromatic aldehyde may be ineffective for an aliphatic one.[3]

    • Solution: Screen different catalysts. For reactions with aldehydes, systems like H₂O₂/HCl, iodine in DMF, or various metal-based catalysts are effective.[3][4][10] For carboxylic acids, PPA or methanesulfonic acid/silica gel are good starting points.[3][4]

  • Cause C: Suboptimal Temperature. Many benzothiazole syntheses are sensitive to temperature.[3]

    • Solution: If the reaction is sluggish at room temperature, try gradually increasing the heat while monitoring via TLC. Conversely, if you observe byproduct formation at elevated temperatures, lowering the temperature may increase the yield of the desired product.[3]

Problem 2: I'm observing multiple spots on my TLC plate, and purification is difficult.

Q: My reaction seems to work, but it's messy. What are these side products and how can I prevent them?

A: The formation of byproducts complicates purification and lowers the isolated yield. Understanding their origin is key to suppression.

  • Cause A: Disulfide Formation. The aforementioned oxidation of 2-aminothiophenol not only consumes the starting material but also introduces a significant impurity.

    • Solution: Perform the reaction under an inert atmosphere to minimize oxidation of the starting material.[3]

  • Cause B: Incomplete Cyclization or Oxidation. The reaction proceeds through a benzothiazoline intermediate, which must be oxidized to the final benzothiazole product.[2] If this oxidation step is inefficient, the reaction can stall, leaving the intermediate in the mixture.

    • Solution: Ensure an adequate oxidant is present. For many syntheses, atmospheric oxygen is sufficient, particularly when the reaction is run open to air or in a solvent like DMSO, which can act as the oxidant.[2][10] In other cases, an explicit oxidant like H₂O₂ is required.[2][4]

  • Cause C: Self-Condensation of Starting Materials. Under certain conditions, particularly with aldehydes, self-condensation can occur.

    • Solution: Adjusting the reaction conditions, such as catalyst choice, temperature, or order of addition, can help suppress this side reaction.[3]

Problem 3: I see a good product spot on TLC, but my isolated yield is poor.

Q: The reaction appears clean by TLC, but I lose most of my product during workup and purification. Why?

A: This points to challenges in isolating the product rather than the reaction itself.

  • Cause A: Product Solubility. The product may be too soluble in the reaction solvent, making precipitation and collection by filtration inefficient.[2]

    • Solution: After the reaction is complete, try adding a non-solvent (e.g., cold water or hexane) to induce precipitation. If the product remains in solution, removal of the solvent by rotary evaporation followed by purification will be necessary.[2]

  • Cause B: Difficult Purification by Chromatography. If the product and a major impurity have very similar polarities, separation by column chromatography can be extremely difficult, leading to mixed fractions and low isolated yield.[3]

    • Solution: Try a different solvent system for elution to improve separation. Alternatively, consider a different purification technique. Recrystallization from a suitable solvent (like ethanol) is often an excellent method for purifying solid benzothiazole derivatives and can yield highly pure material.[2]

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzothiazole from an Aromatic Aldehyde

This protocol is based on a highly efficient H₂O₂/HCl catalyzed system, which often proceeds at room temperature with high yields.[2][4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (1.0 mmol) and 2-aminothiophenol (1.0 mmol) in ethanol (5-10 mL).

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 3.0 mmol). A ratio of 1:1:6:3 (2-aminothiophenol:aldehyde:H₂O₂:HCl) is often found to be optimal.[4][11]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 45-60 minutes.[11]

  • Workup and Isolation: Upon completion, pour the reaction mixture into cold water. The solid product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from ethanol to yield the pure 2-arylbenzothiazole.[2]

General Reaction Optimization Parameters

The following table summarizes common conditions for synthesizing 2-substituted benzothiazoles. Note that optimal conditions are highly dependent on the specific substrates used.

Reactant TypeCommon CatalystsCommon SolventsTemperature RangeTypical TimeYield RangeReferences
Aromatic AldehydeH₂O₂/HCl, Iodine, ZnO NPsEthanol, DMF, DMSORoom Temp. to 80 °C15 min - 4 h85-98%[2][10][11]
Aliphatic AldehydeMolecular Sieves/PCC, MWDCM, Solvent-freeRoom Temp. to 100 °C1 - 12 h65-85%[6][11]
Carboxylic AcidPPA, L-Proline (MW)Solvent-free100 °C to 160 °C30 min - 24 h60-90%[3][5]
KetoneCuBr₂, TsOH·H₂OEthanolReflux6 - 16 h55-85%[6][11]
Visualizing the Core Reaction and Workflow

Understanding the fundamental mechanism and experimental sequence is crucial for effective troubleshooting.

Caption: Core mechanism of benzothiazole synthesis from an aldehyde.

Experimental_Workflow setup 1. Reaction Setup (Flask, Solvent, Reactants) reaction 2. Add Catalyst & Run Reaction (Control Temp, Time) setup->reaction monitor 3. Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup 4. Workup (Quench, Precipitate/Extract) monitor->workup Reaction Complete purify 5. Purification (Filter, Recrystallize/Column) workup->purify analyze 6. Analysis (NMR, MS, Yield %) purify->analyze

Caption: General experimental workflow for benzothiazole synthesis.

References

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. [Link]
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). National Institutes of Health (NIH). [Link]
  • Benzothiazole synthesis. Organic Chemistry Portal. [Link]
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. [Link]
  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2022).
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). National Institutes of Health (NIH). [Link]
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). MDPI. [Link]
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024).
  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Semantic Scholar. [Link]
  • Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). National Institutes of Health (NIH). [Link]
  • L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. (2012). Journal of Applied Science and Engineering. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in the Synthesis of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields in their synthetic routes. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your experimental design.

Troubleshooting Guide: Common Yield-Reducing Problems

This section tackles the most frequent and frustrating issues encountered during the synthesis of benzothiazoles, particularly via the common condensation reaction of 2-aminothiophenol with aldehydes, carboxylic acids, or their derivatives.

Question 1: My reaction shows very low or no conversion of starting materials. What are the likely causes and how can I fix this?

Answer:

Low or no conversion is a classic problem that often points to issues with starting material quality, suboptimal reaction conditions, or an inefficient catalyst. Let's break down the troubleshooting process.

Causality-Driven Troubleshooting Steps:
  • Assess Starting Material Purity: The primary suspect is often the purity of your 2-aminothiophenol. It is highly susceptible to oxidation, where the thiol group dimerizes to form a disulfide.[1] This disulfide byproduct is unreactive in the desired cyclization.

    • Actionable Insight: Always use freshly opened 2-aminothiophenol or purify it before use (e.g., by distillation under reduced pressure). Ensure your aldehyde or carboxylic acid is also of high purity and free from contaminants.

  • Evaluate Your Catalyst Choice and Loading: The catalyst is critical for facilitating the condensation and subsequent cyclization. An inappropriate or inefficient catalyst will stall the reaction.

    • For Aldehyde Condensations: A variety of catalysts can be effective, including H₂O₂/HCl, samarium triflate, and various metal-based catalysts.[1] Some modern protocols even utilize green catalysts like NH₄Cl or operate under catalyst-free conditions with specific solvent systems like DMSO, which can also act as an oxidant.[2][3]

    • For Carboxylic Acid Condensations: These reactions typically require stronger dehydrating agents or catalysts to drive the reaction. Polyphosphoric acid (PPA) is a classic choice, though modern alternatives include molecular iodine under solvent-free conditions or methanesulfonic acid on silica gel.[1][4]

    • Actionable Insight: If your current catalyst is not performing, consider screening a panel of alternatives. Catalyst loading is also crucial; ensure you are using the optimal amount as determined by literature precedent or your own optimization experiments.

  • Optimize Reaction Conditions (Temperature & Solvent):

    • Temperature: The optimal temperature can vary significantly. Some reactions proceed smoothly at room temperature, while others require heating to reflux.[1] If you observe no reaction at room temperature, gradually increase the heat while monitoring the reaction by Thin-Layer Chromatography (TLC). Conversely, if you are seeing decomposition or a multitude of side products at elevated temperatures, lowering the temperature is advisable.[1]

    • Solvent: The choice of solvent can dramatically impact reaction rates and yields. Common solvents include ethanol, DMSO, and DMF.[5][6] In some cases, solvent-free conditions or microwave-assisted synthesis can significantly improve yields and reduce reaction times.[2][5] A study on solvent effects showed that for certain benzothiazole syntheses, methanol at 60°C provided excellent yields.[6]

    • Actionable Insight: Conduct small-scale experiments to screen different solvents and temperatures to identify the optimal conditions for your specific substrates.

Question 2: My TLC shows the formation of multiple products, leading to a low yield of the desired benzothiazole after purification. What are the common side reactions?

Answer:

The formation of multiple products is a clear indicator of competing side reactions. Understanding these pathways is key to suppressing them.

Common Side Reactions and Mitigation Strategies:
  • Oxidation of 2-Aminothiophenol: As mentioned, the thiol group can oxidize to a disulfide.

    • Mitigation: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.[1]

  • Incomplete Cyclization: The reaction may stall at the intermediate Schiff base (from an aldehyde) or amide (from a carboxylic acid) without proceeding to the final cyclized product.

    • Mitigation: This often points back to the catalyst and reaction conditions. A more effective catalyst or higher temperatures may be required to promote the intramolecular cyclization.

  • Over-oxidation: In syntheses that utilize an external oxidant (like H₂O₂), it's possible to over-oxidize the benzothiazole ring, leading to undesired byproducts.[1]

    • Mitigation: Carefully control the stoichiometry of the oxidizing agent. A 1:1:6:3 ratio of 2-aminothiophenol to aromatic aldehyde to H₂O₂ to HCl has been reported as optimal in some cases.[4]

  • Self-Condensation of Starting Materials: Aldehyd starting materials can sometimes undergo self-condensation, especially under basic conditions.[1]

    • Mitigation: Adjusting the pH and reaction conditions can help suppress this side reaction.

Visualizing the Troubleshooting Logic:

To systematically address low yields, a logical workflow is essential.

Troubleshooting_Low_Yield Start Low Yield Observed CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeCatalyst Optimize Catalyst & Loading CheckPurity->OptimizeCatalyst Pure Purify Purify Starting Materials & Retry CheckPurity->Purify Impure OptimizeTemp Optimize Reaction Temperature OptimizeCatalyst->OptimizeTemp No Improvement Success Improved Yield OptimizeCatalyst->Success Improved OptimizeSolvent Optimize Solvent System OptimizeTemp->OptimizeSolvent No Improvement OptimizeTemp->Success Improved ConsiderInert Consider Inert Atmosphere OptimizeSolvent->ConsiderInert No Improvement OptimizeSolvent->Success Improved ConsiderInert->Success Improved Purify->Start Benzothiazole_Synthesis_Workflow Start Start: 2-Aminothiophenol + Aldehyde Mix 1. Mix in Ethanol Start->Mix AddReagents 2. Add H₂O₂ then HCl Mix->AddReagents React 3. Stir at Room Temp AddReagents->React Monitor 4. Monitor by TLC React->Monitor Workup 5. Quench in Ice Water Monitor->Workup Reaction Complete Isolate 6. Filter & Wash Solid Workup->Isolate Purify 7. Recrystallize or Column Chromatography Isolate->Purify Product Pure Benzothiazole Derivative Purify->Product

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Technical Support Center: Ensuring the Stability of 2-(Methylthio)benzothiazole (MMB)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Methylthio)benzothiazole (MMB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of MMB during storage and experimental use. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the challenges you may encounter. Our goal is to ensure the scientific integrity of your work by maintaining the stability and purity of this critical chemical compound.

Understanding the Instability of this compound

This compound is a versatile compound used in various research and industrial applications. However, its thioether linkage makes it susceptible to degradation, primarily through oxidation and hydrolysis. Understanding these degradation pathways is the first step in preventing them.

The primary degradation of MMB involves the oxidation of the sulfur atom in the methylthio group. This oxidation occurs in two steps: first to 2-(methylsulfinyl)benzothiazole (the sulfoxide) and then further to 2-(methylsulfonyl)benzothiazole (the sulfone). This process is often accelerated by exposure to atmospheric oxygen, oxidizing agents, and light.

Additionally, MMB can undergo hydrolysis, particularly in the presence of water and under non-neutral pH conditions. This can lead to the cleavage of the methylthio group, resulting in the formation of 2-mercaptobenzothiazole and other byproducts. The rate of hydrolysis is significantly influenced by temperature and pH.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal stability, solid MMB should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C.[1][2] It is crucial to store it under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture. The container should be tightly sealed to prevent the ingress of air and humidity.

Q2: My MMB is a yellow liquid, but the product description says it should be a white to light yellow crystalline powder. Is it degraded?

A2: this compound has a melting point between 44-48°C.[1][2] If your laboratory's ambient temperature is near or above this range, the material may appear as a yellow liquid or a partially melted solid. This does not necessarily indicate degradation. However, if you also observe a strong, unpleasant odor or see significant discoloration beyond a pale yellow, degradation may have occurred. We recommend performing a purity check using a technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q3: How should I prepare and store solutions of MMB?

A3: When preparing solutions, use high-purity, anhydrous solvents. If possible, degas the solvent with an inert gas (argon or nitrogen) before use to remove dissolved oxygen. Prepare solutions fresh for each experiment whenever possible. For short-term storage of solutions, keep them in tightly sealed vials with minimal headspace, protected from light, and at 2-8°C. For longer-term storage, consider freezing aliquots under an inert atmosphere. Avoid repeated freeze-thaw cycles.

Q4: I've noticed a new, more polar spot on the TLC of my MMB sample. What could it be?

A4: A new, more polar spot on a TLC plate is a common indicator of degradation. The most likely culprits are the oxidation products: 2-(methylsulfinyl)benzothiazole (sulfoxide) and 2-(methylsulfonyl)benzothiazole (sulfone). The sulfoxide is more polar than MMB, and the sulfone is even more polar. To confirm their identities, you can attempt to synthesize these compounds as standards or use mass spectrometry to analyze the components of the new spot.

Q5: What analytical techniques are best for monitoring the stability of MMB?

A5: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is an excellent method for monitoring the stability of MMB and quantifying its degradation products.[3] A C18 column is typically used, with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution. This technique can effectively separate MMB from its more polar degradation products. Mass spectrometry (MS), particularly LC-MS, is also highly valuable for identifying unknown degradation products.[1][4]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to MMB degradation.

Problem 1: Visible Changes in Solid MMB (Discoloration, Clumping, Odor)
Possible CauseRecommended Solution
Exposure to Air and Moisture Store MMB under an inert atmosphere (argon or nitrogen) in a tightly sealed container. For long-term storage, consider using a desiccator.
Exposure to Light Store the container in a dark place or use an amber-colored vial to protect it from light.
Elevated Temperature Ensure the storage temperature is consistently maintained between 2-8°C. Avoid storing near heat sources.
Problem 2: Appearance of New Peaks in HPLC or Spots in TLC Analysis
Possible CauseIdentification and Solution
Oxidation The new, more polar peaks/spots are likely the sulfoxide and/or sulfone derivatives. To confirm, you can perform a forced oxidation study on a small sample of pure MMB (see Experimental Protocol below) to generate these degradation products as standards. To prevent further oxidation, handle MMB and its solutions under an inert atmosphere and use degassed solvents.
Hydrolysis If you are working in aqueous or protic solvents, hydrolysis may be occurring. This is more likely if the pH of your solution is not neutral. Analyze your sample for the presence of 2-mercaptobenzothiazole. To prevent hydrolysis, use anhydrous solvents whenever possible and control the pH of your solutions.

Visualizing Degradation Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the primary degradation pathway of MMB and a typical workflow for stability testing.

MMB Degradation Pathway MMB This compound (MMB) Sulfoxide 2-(Methylsulfinyl)benzothiazole (Sulfoxide) MMB->Sulfoxide Oxidation [O] Sulfone 2-(Methylsulfonyl)benzothiazole (Sulfone) Sulfoxide->Sulfone Oxidation [O]

Caption: Primary oxidative degradation pathway of MMB.

Stability Testing Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare MMB solution in chosen solvent Acid Acidic (e.g., 0.1 M HCl) Prep->Acid Base Basic (e.g., 0.1 M NaOH) Prep->Base Oxidation Oxidative (e.g., 3% H2O2) Prep->Oxidation Thermal Thermal (e.g., 60°C) Prep->Thermal Photo Photolytic (UV/Vis light) Prep->Photo Analysis Analyze samples at time points (t=0, t=x) by HPLC or LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Compare chromatograms, identify degradants, calculate % degradation Analysis->Data

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Challenges in the analysis of 2-(Methylthio)benzothiazole in complex matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and scientists. This guide is designed to serve as a dedicated resource for troubleshooting the analytical challenges associated with 2-(Methylthio)benzothiazole (MTBT) in complex matrices. As a Senior Application Scientist, I've structured this center to move beyond simple protocols and provide in-depth, field-proven insights into the "why" behind the methods. Our goal is to empower you to diagnose issues, validate your results, and generate reliable, high-quality data.

Core Challenges in MTBT Analysis

This compound (MTBT) is a vulcanization accelerator and a degradation product of biocides, leading to its presence in diverse and challenging matrices like industrial wastewater, environmental samples, and biological fluids.[1][2] Its analysis is often complicated by three primary factors:

  • Significant Matrix Effects: Co-extracted endogenous compounds can interfere with analyte ionization in mass spectrometry, causing signal suppression or enhancement.[3][4][5]

  • Low Endogenous Concentrations: MTBT is frequently present at trace levels (ng/L to µg/L), demanding highly sensitive and optimized analytical methods.[3][6]

  • Complex Sample Composition: Matrices such as sludge, wastewater, and plasma contain a high load of interfering substances that complicate sample preparation.

This guide addresses these core issues through a series of frequently asked questions and detailed troubleshooting workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing low or inconsistent recovery of MTBT from my samples. What are the likely causes and how can I fix it?

A1: Poor recovery is almost always a sample preparation issue. The goal of sample prep is to isolate MTBT from interfering matrix components while maximizing its extraction yield. Let's break down the common pitfalls.

Causality: The physicochemical properties of MTBT—a moderately basic compound that is practically insoluble in water—dictate the extraction strategy.[7][8] The pH of the sample and the polarity of the extraction solvent are critical variables that must be controlled.

Troubleshooting Steps:

  • Re-evaluate Your Extraction pH: For liquid-liquid extraction (LLE) from aqueous samples, adjusting the pH can be critical. One study on various benzothiazoles in industrial wastewater found that adjusting the sample pH to 8.5 prior to extraction with ethyl acetate and toluene significantly improved recoveries.[2] However, pH should not be raised above 8.5 as it may affect the stability of other related compounds.[2]

    • Action: Perform a pH optimization study (e.g., pH 6, 7, 8, 8.5) to find the optimal value for your specific matrix.

  • Optimize Your Extraction Technique (SPE vs. LLE):

    • Solid-Phase Extraction (SPE): This is the most common and effective technique for aqueous samples. The choice of sorbent is paramount.

      • Problem: Using a standard C18 (reversed-phase) sorbent may not be sufficient for complex matrices due to a lack of selectivity.

      • Solution: Employ a polymeric sorbent or a mixed-mode SPE cartridge. A mixed-mode cartridge with both reversed-phase and ion-exchange properties (e.g., a MAX cartridge with quaternary amine groups) can provide superior cleanup by retaining acidic interferences while allowing MTBT to be eluted.[6][9]

    • Liquid-Liquid Extraction (LLE): While simpler, LLE can be less clean than SPE.

      • Problem: Using a single, highly nonpolar solvent may not be effective.

      • Solution: A combination of solvents can be more effective. For instance, sequential extractions with ethyl acetate followed by toluene have been used successfully.[2]

  • Check Your Elution Solvent (for SPE): An elution solvent that is too weak will result in incomplete recovery of MTBT from the SPE cartridge.

    • Action: Ensure your elution solvent is strong enough. A mixture like methanol-acetone (7:3, v/v) has been shown to effectively recover a range of benzothiazoles from mixed-mode cartridges.[6][9] Test different solvent compositions and volumes to ensure complete elution.

Q2: My MTBT signal is highly variable between replicate injections, especially when comparing standards in solvent to matrix samples. Is this a matrix effect?

A2: Yes, this is a classic symptom of matrix effects, the most significant challenge in LC-MS based bioanalysis.[4][5] Matrix effects occur when co-eluting compounds from the sample matrix affect the ionization efficiency of the analyte in the mass spectrometer's source, leading to either ion suppression (most common) or enhancement.[4]

Diagnostic Workflow:

The first step is to confirm and quantify the matrix effect using a post-extraction spike experiment. This is a self-validating check on your method's trustworthiness.

start Suspected Matrix Effect (High Signal Variability) prep_samples Prepare 3 Sample Sets: (A) MTBT in Neat Solvent (B) Blank Matrix Extract (C) Blank Matrix Extract + Post-Extraction Spike of MTBT start->prep_samples analyze Analyze all sets by LC-MS/MS prep_samples->analyze calculate Calculate Matrix Factor (MF): MF = Peak Area (C) / Peak Area (A) analyze->calculate decision Evaluate MF calculate->decision suppression Result: Ion Suppression (MF < 0.8) decision->suppression MF < 0.8 enhancement Result: Ion Enhancement (MF > 1.2) decision->enhancement MF > 1.2 no_effect Result: No Significant Effect (0.8 ≤ MF ≤ 1.2) decision->no_effect Acceptable

Caption: Workflow for diagnosing matrix effects.

Mitigation Strategies:

  • Improve Sample Cleanup: The best solution is to remove the interfering compounds. Revisit the SPE protocol; consider using a more selective sorbent or adding a wash step with a solvent that removes interferences but not MTBT.

  • Optimize Chromatography: Increase the chromatographic resolution to separate MTBT from co-eluting matrix components.

    • Action: Try a different stationary phase (e.g., biphenyl instead of C18). Adjust the gradient profile to increase the separation time around the elution of MTBT. A study analyzing benzothiazoles in urine used a Kinetex biphenyl column to achieve good separation.[10]

  • Sample Dilution: A simple but effective method if the MTBT concentration is high enough. Diluting the sample reduces the concentration of interfering matrix components.

  • Use an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for MTBT is the gold standard. It co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate correction. If a SIL-IS is not available, a structurally similar compound can be used, but it must be validated carefully.

  • Change Calibration Strategy: For complex matrices, standard calibration curves prepared in a neat solvent are often unreliable.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank, MTBT-free matrix that has undergone the same extraction procedure as your samples. This is highly recommended for urban and industrial wastewater.[6]

    • Standard Addition: This involves adding known amounts of standard to aliquots of the actual sample. It is very accurate but labor-intensive. It is a reliable method for quantification in treated wastewater.[3]

Q3: I am struggling with sensitivity and cannot reach the required Limits of Quantification (LOQs). How can I improve my signal?

A3: Achieving low LOQs, often in the ng/L range, requires optimizing both the sample preparation and the LC-MS/MS instrument parameters.[3][6]

Troubleshooting Steps:

  • Increase Sample Pre-concentration: The most direct way to improve sensitivity is to analyze more of your sample.

    • Action: Increase the sample volume passed through the SPE cartridge (e.g., from 100 mL to 500 mL of water). Ensure your final extract is reconstituted in the smallest possible volume of solvent (e.g., 100-200 µL) to maximize the concentration factor.

  • Optimize Mass Spectrometer Ion Source Parameters: The efficiency of ion generation is critical.

    • Action: Systematically tune the ion source parameters. For Electrospray Ionization (ESI), this includes the spray voltage, gas temperatures (nebulizer and drying gas), and gas flow rates. MTBT is readily detected in positive ESI mode ([M+H]⁺).[3]

  • Optimize MS/MS Fragmentation: Ensure you are using the most intense and specific MRM (Multiple Reaction Monitoring) transitions.

    • Action: Infuse a pure standard of MTBT and perform a product ion scan to identify the most abundant fragment ions from the precursor ion (m/z 182.0 for [M+H]⁺).[11] Optimize the collision energy for each transition to maximize the signal.

  • Ensure a Clean System: A contaminated LC or MS system can be a major source of background noise, which degrades the signal-to-noise ratio.

    • Action: Flush the LC system thoroughly. Clean the ion source optics of the mass spectrometer according to the manufacturer's recommendations.

Experimental Protocols & Data

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number615-22-5[12]
Molecular FormulaC₈H₇NS₂[11][12]
Molecular Weight181.28 g/mol [11]
AppearanceWhite to light yellow crystalline powder[12][13]
Melting Point43-46 °C[1]
IonizationDetectable in positive ESI mode[3]
Protocol 1: Mixed-Mode SPE for MTBT in Aqueous Matrices

This protocol is adapted from methodologies developed for the analysis of benzothiazoles in various water types.[6][9]

Materials:

  • Mixed-mode anion-exchange SPE cartridges (e.g., Oasis MAX or similar).

  • Methanol, Acetone, Water (all HPLC or MS grade).

  • Ammonia solution.

  • Sample collection bottles.

Procedure:

  • Sample pH Adjustment: Adjust the water sample pH to ~7.0.

  • Cartridge Conditioning: Condition the SPE cartridge with 5 mL of methanol, followed by 5 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load 100-500 mL of the water sample onto the cartridge at a flow rate of ~5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of water containing 5% ammonia to remove acidic interferences.

  • Cartridge Drying: Dry the cartridge under vacuum or nitrogen for 20-30 minutes.

  • Elution: Elute the analytes with 2 x 4 mL of methanol-acetone (7:3, v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.

Table 2: Example LC-MS/MS Parameters for MTBT Analysis

These are starting parameters and should be optimized for your specific instrumentation and application.

ParameterSettingRationale / Comment
LC System
ColumnC18 or Biphenyl, <2.5 µm, ~2.1 x 100 mmBiphenyl can offer alternative selectivity for aromatic compounds.
Mobile Phase AWater + 0.1% Formic AcidAcid modifier promotes good peak shape and protonation for ESI+.
Mobile Phase BAcetonitrile or Methanol + 0.1% Formic Acid
Gradient10% B to 95% B over 8 minutesA generic gradient; must be optimized to separate MTBT from interferences.
Flow Rate0.3 - 0.4 mL/minTypical for 2.1 mm ID columns.
Column Temp40 °CImproves peak shape and reproducibility.
Injection Volume5 - 10 µL
MS/MS System
Ionization ModeESI PositiveMTBT readily forms [M+H]⁺.[3]
Precursor Ionm/z 182.0[M+H]⁺ for C₈H₇NS₂.[11]
Product IonsTransition 1 (Quantifier): 182.0 -> 167.0Optimize collision energy for each transition.
Transition 2 (Qualifier): 182.0 -> 136.0Using a qualifier ion confirms analyte identity.
Ion Source Temp500 - 550 °CInstrument dependent.
Spray Voltage~3.5 - 4.5 kVInstrument dependent.

Logical Workflow Visualization

Caption: Troubleshooting Decision Tree for MTBT Analysis.

References

  • Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
  • This compound, 9 | 168653-50G | SIGMA-ALDRICH | SLS Ireland. (n.d.).
  • Spectrum UF419802 for this compound - MassBank of North America. (n.d.). MassBank of North America. [Link]
  • This compound | C8H7NS2 | CID 11989 - PubChem. (n.d.). PubChem. [Link]
  • Showing metabocard for this compound (HMDB0303335). (n.d.).
  • Reemtsma, T. (1996). Extraction and analysis of various benzothiazoles from industrial wastewater. Fresenius' Journal of Analytical Chemistry, 356(1), 88-93. [Link]
  • Determination of 2-mercaptobenzothiazole in urine by LC-MS/MS. (2020). Publisso. [Link]
  • Herrero, P., Borrull, F., Pocurull, E., & Marcé, R. M. (2013). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 405(23), 7437–7446. [Link]
  • This compound - Chem-Impex. (n.d.).
  • 2-(Metiltio)benzotiazol - Chem-Impex. (n.d.).
  • Joll, C. A., et al. (2015). Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water.
  • Asimakopoulos, A. G., Wang, L., Thomaidis, N. S., & Kannan, K. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. Analytical Chemistry, 85(1), 441–448. [Link]
  • Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. (2000). Indian Journal of Pharmaceutical Sciences, 62(3), 212-213. [Link]
  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. (2022). The Journal of Physical Chemistry A. [Link]
  • Determination of 2-Mercaptobenzothiazole (MBT) in Tannery Wastewater by High Performance Liquid Chromatography with Amperometric Detection. (2019).
  • Gniazdowska, E., Giebultowicz, J., & Rudzki, P. J. (2023). How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis?
  • Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. (2021).
  • Al-Natsheh, L. A., et al. (2022). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A, 126(36), 6219–6232. [Link]
  • Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. (2013).
  • He, Y., et al. (2024). Trends of Benzotriazoles and Benzothiazoles in Australian Pooled Urine Samples from 2012 to 2023. Environmental Science & Technology. [Link]
  • Showing Compound this compound (FDB011171) - FooDB. (n.d.). FooDB. [Link]
  • Rudzki, P. J., Gniazdowska, E., & Buś-Kwaśnik, K. (2018). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. Journal of Pharmaceutical and Biomedical Analysis, 155, 314–319. [Link]
  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. (2023). Scilit. [Link]
  • Wang, Y., et al. (2023). 2-(Methylthio) Benzothiazole (MTBT) Induces Cardiovascular Toxicity in Zebrafish Larvae and Investigates Its Mechanism. Biology, 12(10), 1328. [Link]
  • Methylthio)benzothiazole Research Articles - Page 1 | R Discovery. (n.d.). R Discovery. [Link]benzothiazole)

Sources

Technical Support Center: A Guide to Minimizing Byproduct Formation in 2-(Methylthio)benzothiazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and reactions of 2-(Methylthio)benzothiazole (MTBT). Our focus is on providing scientifically-grounded, practical solutions to minimize byproduct formation and maximize the yield and purity of your target compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when working with this compound and its precursors.

Q1: What are the primary synthesis routes for this compound (MTBT)?

A1: The most common and direct industrial route to MTBT is the S-methylation of 2-mercaptobenzothiazole (MBT). MBT itself is typically synthesized from the reaction of 2-aminothiophenol with carbon disulfide[1]. Alternative laboratory-scale syntheses for the core benzothiazole structure involve the condensation of 2-aminothiophenol with various electrophiles like aldehydes, carboxylic acids, or nitriles, followed by subsequent functionalization[2][3][4].

Q2: What are the most common byproducts I should expect during the S-methylation of 2-mercaptobenzothiazole (MBT)?

A2: There are two principal byproducts to be vigilant about. The first is the oxidative dimer, 2,2'-dithiobis(benzothiazole) (MBTS) , which forms from the oxidation of the MBT starting material[5][6]. The second is the N-methylated isomer , which arises from the competing nucleophilicity of the ring nitrogen atom. The prevalence of each depends heavily on your reaction conditions.

Q3: How can I effectively monitor my reaction to minimize byproduct formation?

A3: Thin-layer chromatography (TLC) is an indispensable tool for real-time reaction monitoring[7]. By co-spotting your reaction mixture with standards of your starting material (e.g., MBT) and, if available, known byproducts (e.g., MBTS), you can track the consumption of reactants and the emergence of unwanted species. This allows you to optimize reaction times and prevent the accumulation of byproducts that may arise from extended heating or exposure to reaction conditions[7].

Q4: What are the key safety precautions when working with precursors like 2-mercaptobenzothiazole (MBT) and 2-aminothiophenol?

A4: Both 2-aminothiophenol and MBT are thiols with strong, unpleasant odors and should always be handled in a well-ventilated fume hood[7]. 2-aminothiophenol is particularly susceptible to air oxidation, and its purity is critical for a successful reaction[7]. MBT is a known skin sensitizer and may cause an allergic reaction[6][8]. Always wear appropriate personal protective equipment (PPE), including gloves and eye protection, and consult the Safety Data Sheet (SDS) for each chemical before beginning your experiment.

Section 2: Troubleshooting Guide for S-Methylation of 2-Mercaptobenzothiazole (MBT)

This section provides detailed solutions to specific problems encountered during the synthesis of MTBT from MBT.

Problem 1: Significant Formation of the Disulfide Byproduct (MBTS)

You observe a significant amount of a higher Rf spot on TLC that corresponds to 2,2'-dithiobis(benzothiazole) (MBTS), reducing the yield of your desired this compound.

cluster_desired Desired S-Methylation Pathway cluster_byproduct Undesired Oxidation Pathway MBT 2-Mercaptobenzothiazole (MBT) Thiolate Benzothiazole-2-thiolate (Nucleophile) MBT->Thiolate Deprotonation Base Base (e.g., NaH, K₂CO₃) MTBT This compound (Product) Thiolate->MTBT Sₙ2 Attack MeX Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) MBT_ox 2-Mercaptobenzothiazole (MBT) MBTS 2,2'-Dithiobis(benzothiazole) (MBTS Byproduct) MBT_ox->MBTS Oxidative Coupling Oxygen [O] (Air / Oxidant)

Caption: Desired S-methylation pathway versus the undesired oxidative dimerization of MBT.

  • Oxidized Starting Material: The MBT starting material may have already partially oxidized to MBTS upon storage.

    • Solution: Always use high-purity MBT from a freshly opened container. If the purity is suspect, it can be recrystallized prior to use. Check the appearance; pure MBT is a white or pale yellow solid[1].

  • Presence of Atmospheric Oxygen: Thiolates are highly susceptible to oxidation by atmospheric oxygen, which facilitates the disulfide bond formation.

    • Solution: Perform the reaction under a strictly inert atmosphere (e.g., Nitrogen or Argon). This is the most critical factor in preventing this side reaction[7]. Ensure all solvents are thoroughly degassed before use.

  • Glassware Preparation: Dry all glassware in an oven at >120°C overnight and allow it to cool in a desiccator.

  • Assembly: Quickly assemble the reaction apparatus (e.g., round-bottom flask with a condenser and gas inlet) while it is still warm.

  • Purging: Connect the apparatus to a gas manifold that can switch between a vacuum source and an inert gas (Nitrogen or Argon).

  • Vacuum/Refill Cycles: Gently evacuate the air from the flask using the vacuum pump until the pressure is low. Be cautious with solids to prevent them from being pulled into the vacuum line.

  • Inert Gas Backfill: Slowly refill the flask with the inert gas.

  • Repeat: Perform at least three vacuum/refill cycles to ensure the complete removal of atmospheric oxygen and moisture.

  • Positive Pressure: Once purged, maintain a slight positive pressure of the inert gas throughout the reaction, often visualized with an oil bubbler outlet.

Problem 2: Formation of N-Methylated Isomer

Analysis of your crude product (e.g., by NMR or LC-MS) reveals the presence of an isomer, identified as the N-methylated byproduct, 3-methyl-1,3-benzothiazole-2-thione.

cluster_S S-Alkylation (Soft-Soft Interaction) cluster_N N-Alkylation (Hard-Hard Interaction) Thiolate Benzothiazole-2-thiolate (Ambident Nucleophile) S_Attack Attack at Sulfur (Soft Site) Thiolate->S_Attack Favored in non-polar solvents N_Attack Attack at Nitrogen (Hard Site) Thiolate->N_Attack Favored in polar aprotic solvents MTBT Desired Product: This compound S_Attack->MTBT N_Product Byproduct: N-Methyl Isomer N_Attack->N_Product

Caption: Competing S-alkylation and N-alkylation pathways for the ambident benzothiazole-2-thiolate nucleophile.

The benzothiazole-2-thiolate anion is an ambident nucleophile, meaning it can react at two different sites (S or N). The outcome is governed by Hard and Soft Acid and Base (HSAB) theory and reaction conditions.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetone) can solvate the cation of the base, creating a "naked" and highly reactive anion. This often favors attack by the more electronegative and "harder" nitrogen atom.

    • Solution: Employ less polar or non-polar solvents like toluene, THF, or dichloromethane. Phase-transfer catalysis (PTC) is also an excellent strategy, where the reaction occurs at the interface of an aqueous and an organic phase, often favoring S-alkylation[9].

  • Counter-ion of the Base: The nature of the cation associated with the thiolate can influence the reaction site.

    • Solution: Using a weaker base like potassium carbonate (K₂CO₃) in a solvent like acetone or acetonitrile often provides good selectivity for S-alkylation. Stronger bases like sodium hydride (NaH) in THF are also effective but require strict anhydrous and inert conditions.

  • Methylating Agent: While less influential than solvent, "harder" methylating agents might slightly favor N-alkylation.

    • Solution: Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are both common and effective. Methyl iodide is generally considered "softer" and is an excellent choice.

ParameterRecommendation for High S-SelectivityRationale
Solvent Toluene, THF, DichloromethaneLess polar solvents favor attack by the "softer" sulfur atom.
Base K₂CO₃, Cs₂CO₃, NaHK₂CO₃ is a mild, effective, and easily handled base. Cs₂CO₃ can enhance nucleophilicity. NaH is very effective but requires more stringent handling.
Catalysis Phase-Transfer Catalyst (e.g., TBAB)Highly effective for promoting S-alkylation by facilitating the transfer of the thiolate into the organic phase.
Temperature 0°C to Room TemperatureLower temperatures can increase selectivity by favoring the thermodynamically controlled product, which is often the S-alkylated isomer.
Problem 3: Incomplete Reaction or Low Overall Yield

Even with byproduct formation minimized, the overall conversion of the starting material is low.

start Low Conversion of MBT check_base Is Base Stoichiometry Correct? (≥1 equivalent) start->check_base check_agent Is Methylating Agent Active? (Fresh, ≥1 equivalent) check_base->check_agent Yes add_base Add more base and monitor by TLC check_base->add_base No check_temp Are Reaction Time/Temp Sufficient? check_agent->check_temp Yes add_agent Use fresh agent, ensure ≥1 equivalent check_agent->add_agent No increase_time_temp Increase reaction time or gently warm (e.g., to 40°C) check_temp->increase_time_temp No end Re-evaluate solvent/ base combination check_temp->end Yes add_base->check_base add_agent->check_agent increase_time_temp->end

Caption: A logical workflow for troubleshooting low conversion in MTBT synthesis.

  • Insufficient Deprotonation: If less than one equivalent of base is used, or if the base is weak or has lost activity (e.g., old NaH), there will be unreacted MBT starting material.

    • Solution: Ensure you use at least one full equivalent of an appropriate base. For solid bases like K₂CO₃, ensure it is finely powdered to maximize surface area.

  • Inactive Methylating Agent: Methylating agents, especially methyl iodide, can degrade over time.

    • Solution: Use a fresh bottle of the methylating agent. Ensure at least one equivalent is added. A slight excess (e.g., 1.05-1.1 eq) can sometimes help drive the reaction to completion.

  • Poor Solubility: The MBT salt may not be sufficiently soluble in the chosen solvent to react efficiently.

    • Solution: If using a non-polar solvent like toluene, adding a phase-transfer catalyst can dramatically improve the reaction rate. Alternatively, switching to a solvent with slightly higher polarity, like THF, may improve solubility and reaction kinetics.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to this compound.
  • Lynch, D. C., Miller, J. R., & Spawn, T. D. (1997). A Convenient Synthesis Of 2-Methyl-5-(Methylthio)Benzothiazole. Synthetic Communications, 27(5), 853-858.
  • Gaikwad, N. D. (2018). An efficient green protocol for the synthesis of 2-substituted benzothiazole under solvent and catalyst free condition. International Journal of Chemical and Physical Sciences, 7.
  • Satish, G., Reddy, K. H. V., Ramesh, K., Shankar, J., & Nageswar, Y. V. D. (2014). An Environmentally Benign and Efficient Synthesis of 2-Thio-Substituted Benzothiazoles. European Journal of Chemistry, 5(2), 291-295.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles.
  • Lou, C., Zhu, N., Fan, R., Hong, H., Han, L., Zhang, J., & Suo, Q. (2017). An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water. Green Chemistry, 19(23), 5591-5595.
  • International Journal of Advanced Research in Science, Communication and Technology. (2023). GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS.
  • Al-Musa, S. A., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4998.
  • Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
  • Chipinda, I., et al. (2010). Oxidation of 2-mercaptobenzothiazole in latex gloves and its possible haptenation pathway. Chemical Research in Toxicology, 23(7), 1269-1277.
  • Kaur, H., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9.
  • PubChem. (n.d.). This compound.
  • Waengdongbung, W., et al. (2008). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Songklanakarin Journal of Science and Technology, 30(5), 613-617.
  • MAK Commission. (2015). 2-Mercaptobenzothiazole. The MAK Collection for Occupational Health and Safety.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • Wikipedia. (n.d.). Mercaptobenzothiazole.
  • Redox. (2022). Safety Data Sheet 2-Mercaptobenzothiazole.

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Introduction: Bridging the Gap Between Lab and Production

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of scaling the synthesis of 2-(Methylthio)benzothiazole, from benchtop to pilot scale.

This compound is a crucial intermediate and building block in various sectors, including the agrochemical and rubber industries.[1] While its synthesis may appear straightforward on a laboratory scale, the transition to larger quantities introduces a host of challenges related to reaction kinetics, thermodynamics, and purification. This technical support guide is designed for researchers, chemists, and process development professionals to address the common pitfalls encountered during the scale-up of this compound synthesis. As Senior Application Scientists, our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your process with confidence.

Troubleshooting Guide: From Common Issues to Robust Solutions

This section addresses specific problems you may encounter during the scale-up process in a direct question-and-answer format.

Question 1: We are experiencing a significant drop in yield upon scaling the reaction from 50g to 5kg. What are the likely causes and how can we mitigate this?

Answer: A drop in yield during scale-up is a classic problem, often rooted in mass and heat transfer limitations. Several factors could be at play:

  • Poor Reagent Quality: The purity of starting materials is paramount. For instance, the primary precursor, 2-aminothiophenol, is highly susceptible to oxidation, forming a disulfide byproduct which will not participate in the desired reaction and complicates purification.[2]

    • Solution: Always use freshly opened or purified 2-aminothiophenol. For large-scale campaigns, it is advisable to re-analyze the starting materials before use. Handling under an inert atmosphere (Nitrogen or Argon) is highly recommended.[2]

  • Inefficient Mixing: What works in a small round-bottom flask doesn't always translate to a large reactor. Inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Ensure the reactor's impeller design and agitation speed are sufficient to maintain a homogenous mixture. For heterogeneous reactions, the choice of stirrer (e.g., anchor vs. turbine) is critical.

  • Suboptimal Thermal Control: The condensation and cyclization steps are often exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making it harder to dissipate heat. Uncontrolled temperature spikes can lead to decomposition and the formation of thermal byproducts.

    • Solution: Implement controlled, portion-wise addition of reagents rather than a single charge. Ensure your reactor's cooling system is adequate for the heat load of the reaction. A preliminary reaction calorimetry study can provide invaluable data for safe and efficient scaling.

Table 1: Impact of Scale on Key Reaction Parameters

ParameterLaboratory Scale (e.g., 250 mL flask)Pilot Scale (e.g., 100 L reactor)Key Consideration for Scale-Up
Heat Transfer High surface-area-to-volume ratio; rapid heating/cooling.Low surface-area-to-volume ratio; slower heat dissipation.Risk of thermal runaway. Requires robust cooling and controlled addition.
Mass Transfer Efficient mixing with simple magnetic stirring.Potential for poor mixing, localized concentrations.Requires optimized agitation (impeller type, speed) to ensure homogeneity.
Addition Time Typically rapid, all at once.Slow, controlled addition is critical.Control of exotherm and prevention of side reactions.

Question 2: During the S-methylation step of 2-mercaptobenzothiazole (MBT), we are observing the formation of multiple byproducts, making purification a major bottleneck. How can we improve the selectivity?

Answer: This is a common issue related to the reactivity of the methylating agent and the reaction conditions. The primary goal is to achieve selective S-methylation without N-methylation or other side reactions.

  • Choice of Base and Solvent: The base deprotonates the thiol of MBT to form the more nucleophilic thiolate. A strong base like sodium hydroxide is effective, but its concentration and the solvent system are crucial.

    • Solution: Using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) in a biphasic system (e.g., toluene/water) can significantly improve selectivity. The PTC transports the thiolate anion into the organic phase to react with the methylating agent, minimizing side reactions in the aqueous phase.

  • Control of Stoichiometry and Temperature: Over-methylation or reaction at the nitrogen atom can occur if excess methylating agent is used or if the temperature is too high.

    • Solution: Use a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent (e.g., dimethyl sulfate or methyl iodide) and add it slowly to the reaction mixture while maintaining a controlled temperature, typically between 20-40°C. Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction is stopped once the MBT is consumed.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for this compound?

A1: A robust and widely used two-step industrial process involves:

  • Synthesis of 2-Mercaptobenzothiazole (MBT): This is typically achieved by reacting 2-aminothiophenol, carbon disulfide, and a base like aniline or sodium hydroxide under pressure.

  • S-Methylation of MBT: The resulting MBT is then selectively methylated on the sulfur atom using a suitable methylating agent as described in the troubleshooting section above. This two-step approach is generally more scalable and provides better control over purity compared to a one-pot condensation of 2-aminothiophenol with a methylthio-containing reagent.

Q2: How can I effectively monitor the reaction progress during scale-up?

A2: Visual inspection is not feasible in large reactors. Reliable in-process controls (IPCs) are essential. Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring at the lab scale and can be adapted for at-line checks in a plant setting.[2] For quantitative analysis, Gas Chromatography (GC) or HPLC are the preferred methods. Develop a validated analytical method to track the disappearance of starting materials and the appearance of the product and key impurities.

Q3: What are the most critical safety precautions when handling the reagents for this synthesis?

A3: Safety must be the top priority.

  • 2-Aminothiophenol: This compound has a strong, unpleasant odor and is toxic. Always handle it in a well-ventilated fume hood.[2] It is also sensitive to air and can oxidize, so handling under an inert atmosphere is best practice.[2]

  • Carbon Disulfide (if used for MBT synthesis): This is extremely flammable and toxic. All equipment must be properly grounded, and ignition sources must be eliminated.

  • Methylating Agents (e.g., Dimethyl Sulfate): These are potent alkylating agents and are toxic and potentially carcinogenic. Use extreme caution, ensure no skin contact, and work in a closed system where possible.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[3][4] Consult the Safety Data Sheet (SDS) for each specific reagent before use.[3][4][5][6]

Scalable Experimental Protocol

This protocol outlines a proven two-step method for the synthesis of this compound.

Step 1: Synthesis of 2-Mercaptobenzothiazole (MBT)

This procedure is an example and should be optimized for your specific equipment and scale.

  • Reactor Setup: Charge a suitable pressure reactor with 2-aminothiophenol and aniline (acts as a base and solvent).

  • Inerting: Purge the reactor with nitrogen to remove oxygen.

  • Reagent Addition: Slowly add carbon disulfide to the reactor while maintaining cooling to control the initial exotherm.

  • Reaction: Seal the reactor and heat it to the target temperature (e.g., 120-140°C). The reaction will generate pressure. Hold at this temperature, with agitation, until IPC (e.g., HPLC) shows complete consumption of the 2-aminothiophenol.

  • Workup: Cool the reactor to room temperature. The crude MBT can be isolated and purified, often through precipitation and washing, before proceeding to the next step.

Step 2: S-Methylation to this compound
  • Reactor Setup: Charge a glass-lined reactor with the purified MBT from Step 1, water, toluene, and a phase-transfer catalyst (e.g., TBAB).

  • Base Addition: Add a 50% aqueous solution of sodium hydroxide (NaOH) to the mixture with good agitation.

  • Methylation: Slowly add dimethyl sulfate dropwise, maintaining the temperature below 40°C. The reaction is exothermic.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until all MBT has been consumed.

  • Workup and Isolation: Once complete, stop the agitation and allow the layers to separate. Collect the organic (toluene) layer. Wash the organic layer with water to remove salts and residual base.

  • Purification: Distill the toluene under reduced pressure. The resulting crude this compound can be purified further by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or heptane) to yield a white to light yellow crystalline solid.[7]

Table 2: Example Reagent Quantities for Different Scales

ReagentLab Scale (10 g Product)Pilot Scale (1 kg Product)
2-Mercaptobenzothiazole (MBT)9.2 g0.92 kg
Toluene100 mL10 L
Water50 mL5 L
50% NaOH (aq)~8 g~0.8 kg
Dimethyl Sulfate~7.6 g~0.76 kg
TBAB0.5 g50 g

Note: These are theoretical quantities. Actual amounts may need to be adjusted based on the purity of starting materials and process optimization.

Process Flow and Logic Diagrams

To visualize the workflow and decision-making process, the following diagrams are provided.

Synthesis_Workflow cluster_step1 Step 1: MBT Synthesis cluster_step2 Step 2: S-Methylation S1_Start Charge Reactor: 2-Aminothiophenol Aniline S1_Add_CS2 Add Carbon Disulfide S1_Start->S1_Add_CS2 S1_React Heat Under Pressure (120-140°C) S1_Add_CS2->S1_React S1_IPC In-Process Control (e.g., HPLC) S1_React->S1_IPC S1_Workup Cooldown & Isolate MBT S1_IPC->S1_Workup S2_Start Charge Reactor: MBT, Toluene, Water, PTC S1_Workup->S2_Start Transfer Purified MBT S2_Add_Base Add 50% NaOH S2_Start->S2_Add_Base S2_Add_Me2SO4 Add Dimethyl Sulfate (<40°C) S2_Add_Base->S2_Add_Me2SO4 S2_IPC In-Process Control (e.g., TLC, HPLC) S2_Add_Me2SO4->S2_IPC S2_Workup Phase Separation S2_IPC->S2_Workup S2_Purify Distillation / Recrystallization S2_Workup->S2_Purify S2_Product Final Product: This compound S2_Purify->S2_Product

Caption: Overall two-step synthesis workflow for this compound.

Troubleshooting_Yield Start Problem: Low Yield Check_Reagents Are starting materials pure? Start->Check_Reagents Sol_Reagents_Yes Proceed to next check Check_Reagents->Sol_Reagents_Yes Yes Sol_Reagents_No Action: Re-purify or use new batch of reagents. Check_Reagents->Sol_Reagents_No No Check_Temp Was temperature controlled? Sol_Temp_Yes Proceed to next check Check_Temp->Sol_Temp_Yes Yes Sol_Temp_No Action: Improve cooling, slow reagent addition. Check_Temp->Sol_Temp_No No Check_Mixing Is agitation efficient? Sol_Mixing_Yes Action: Investigate other side reactions (e.g., via GC-MS). Check_Mixing->Sol_Mixing_Yes Yes Sol_Mixing_No Action: Increase agitation speed, evaluate impeller design. Check_Mixing->Sol_Mixing_No No Sol_Reagents_Yes->Check_Temp Sol_Temp_Yes->Check_Mixing

Caption: Decision tree for troubleshooting low reaction yield during scale-up.

References

  • Benchchem. An In-depth Technical Guide to this compound.
  • Cole-Parmer. Material Safety Data Sheet - this compound, 98% (gc).
  • Sigma-Aldrich.
  • MedchemExpress.com.
  • Sigma-Aldrich.
  • MDPI.
  • National Institutes of Health.
  • TCI Chemicals.
  • Benchchem.
  • Google Patents.
  • Der Pharma Chemica. Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
  • Organic Chemistry Portal. Benzothiazole synthesis.
  • Chem-Impex. This compound.
  • Taylor & Francis Online. A Convenient Synthesis Of 2-Methyl-5-(Methylthio)Benzothiazole.
  • Sigma-Aldrich. This compound 97 615-22-5.
  • MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.

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Catalyst Selection for Efficient Benzothiazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of substituted benzothiazoles. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization. Our goal is to empower you with the scientific rationale behind experimental choices to enhance the efficiency and success of your benzothiazole synthesis.

Troubleshooting Guide: Overcoming Common Hurdles in Catalyzed Benzothiazole Synthesis

This section addresses specific issues that may arise during the synthesis of benzothiazoles, with a focus on catalyst-related problems.

Problem 1: Low or No Product Yield

A frequent challenge in benzothiazole synthesis is a lower-than-expected yield. Several factors related to the catalyst and reaction conditions can contribute to this issue.

  • Potential Cause A: Inefficient Catalyst. The choice of catalyst is paramount for the successful condensation of 2-aminothiophenol with carbonyl compounds.[1] An inappropriate catalyst may not effectively promote the reaction.

    • Recommended Solution:

      • Catalyst Screening: If synthesizing from an aldehyde, consider catalysts like H₂O₂/HCl, samarium triflate, or various metal-based catalysts which have been reported to provide good yields.[1] For reactions involving carboxylic acids, polyphosphoric acid (PPA) or methanesulfonic acid/silica gel can be effective.[1]

      • Evaluate Catalyst Loading: The optimal catalyst amount should be determined experimentally. Start with a catalytic amount and incrementally increase it, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[1]

      • Consider Green Catalysts: For environmentally benign processes, explore options like reusable heterogeneous catalysts or solvent-free conditions.[2][3]

  • Potential Cause B: Catalyst Deactivation. The catalyst may lose its activity during the reaction due to poisoning, coking, or thermal degradation.[4][5]

    • Recommended Solution:

      • Ensure Purity of Reactants: Impurities in the starting materials, such as residual water or other nucleophiles, can poison the catalyst. 2-aminothiophenol is particularly susceptible to oxidation, so using a freshly opened bottle or purifying it before use is advisable.[1]

      • Optimize Reaction Temperature: Excessively high temperatures can lead to thermal degradation of the catalyst.[5] Conversely, a temperature that is too low may result in an incomplete reaction.[1] A gradual increase in temperature while monitoring the reaction can help identify the optimal range.[1]

      • Catalyst Regeneration: For heterogeneous catalysts, regeneration might be possible. This can involve washing with a suitable solvent or calcination to remove coke.[4]

  • Potential Cause C: Incomplete Cyclization. The reaction may stall at the intermediate Schiff base (from the reaction of 2-aminothiophenol and an aldehyde) without complete cyclization to the benzothiazole ring.[1]

    • Recommended Solution: The choice of catalyst and reaction conditions is crucial for promoting efficient cyclization.[1] Stronger Lewis acids or Brønsted acids can facilitate this step. Adjusting the temperature or switching to a higher-boiling solvent might also be beneficial.

Problem 2: Formation of Byproducts

The presence of byproducts complicates purification and reduces the overall yield of the desired benzothiazole.

  • Potential Cause A: Oxidation of 2-Aminothiophenol. The thiol group in 2-aminothiophenol can oxidize to form a disulfide byproduct.[1]

    • Recommended Solution:

      • Inert Atmosphere: Handling 2-aminothiophenol under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[1]

      • Controlled Addition of Oxidant: In reactions where an oxidant is used (e.g., H₂O₂), its slow and controlled addition is crucial to prevent unwanted side reactions.

  • Potential Cause B: Self-Condensation of Aldehyde. Under certain catalytic conditions, aldehydes can undergo self-condensation.

    • Recommended Solution:

      • Stoichiometry Control: Ensure the correct stoichiometry of reactants.

      • Catalyst Selection: Choose a catalyst that selectively promotes the desired reaction pathway. For instance, some catalysts are specifically designed to minimize side reactions.[6]

Problem 3: Difficulty in Product Purification

Isolating the pure benzothiazole derivative can be challenging due to the presence of unreacted starting materials or byproducts.[1]

  • Potential Cause: Product Instability on Silica Gel. Some benzothiazole derivatives may be sensitive to the acidic nature of silica gel used in column chromatography.[1]

    • Recommended Solution:

      • Alternative Stationary Phase: Use neutral or basic alumina for column chromatography.[1]

      • Alternative Purification Method: Consider other purification techniques like recrystallization or preparative TLC.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding catalyst selection for benzothiazole synthesis.

Q1: What are the key factors to consider when selecting a catalyst for benzothiazole synthesis?

A1: The selection of a catalyst depends on several factors:

  • Starting Materials: The nature of the carbonyl compound (aldehyde, ketone, carboxylic acid, etc.) will dictate the most suitable type of catalyst (e.g., Lewis acid, Brønsted acid, or oxidant).[1]

  • Reaction Conditions: The desired reaction temperature, pressure, and solvent will influence the choice of a thermally and chemically stable catalyst.

  • Green Chemistry Principles: If environmental impact is a concern, consider reusable heterogeneous catalysts, biocatalysts, or catalyst-free methods under microwave irradiation or ultrasonic conditions.[2][7]

  • Desired Product: The electronic properties of the substituents on the starting materials can affect the reaction rate and may require a more active catalyst.

Q2: What are the advantages of using a heterogeneous catalyst over a homogeneous one?

A2: Heterogeneous catalysts offer several advantages, particularly in the context of green chemistry and industrial applications:

  • Ease of Separation: They can be easily separated from the reaction mixture by simple filtration, which simplifies the workup procedure.[6][8]

  • Reusability: Many heterogeneous catalysts can be recovered and reused multiple times without a significant loss of activity, making the process more cost-effective and sustainable.[6][9]

  • Improved Stability: Solid-supported catalysts often exhibit higher thermal and mechanical stability.

Q3: Can benzothiazoles be synthesized without a catalyst?

A3: Yes, several catalyst-free methods have been developed. These often rely on:

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and often proceeds without a catalyst.[10][11]

  • Ultrasonic Irradiation: Sonication can also promote the reaction in the absence of a catalyst and solvent.[7]

  • Specific Reaction Media: In some cases, the solvent itself, such as dimethyl sulfoxide (DMSO), can act as both the solvent and an oxidant, facilitating the reaction without an external catalyst.[12]

Q4: How can I monitor the progress of my benzothiazole synthesis?

A4: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Visualization can typically be achieved using UV light or by staining with an appropriate reagent like iodine vapor.[1]

Catalyst Performance Comparison

The following table summarizes the performance of various catalytic systems for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes.

Catalyst SystemSolventTemperatureTimeYield RangeKey Advantages & Remarks
H₂O₂/HCl EthanolRoom Temp.45-60 min85-94%Excellent yields for a wide range of aldehydes.[13][14][15]
Urea Nitrate Solvent-Free60-65°C5-15 min92-98%Green and efficient method with easy, non-chromatographic workup.[10][15]
SnP₂O₇ N/AN/A8-35 min87-95%A reusable heterogeneous catalyst that can be reused up to five times.[9][14][15]
Ag₂O Solvent-Free (MW)80 °C4-8 min92-98%Rapid kinetics under microwave irradiation.[13]
[CholineCl][Imidazole]₂ Solvent-FreeN/AN/AUp to 78%A deep eutectic solvent acting as a green catalyst.[3]
Alkyl Carbonic Acid (from CO₂) AlcoholMildN/AGoodA simple and green method with easy post-processing.[16][17]

Experimental Protocol: Synthesis of 2-Phenylbenzothiazole using H₂O₂/HCl as a Catalyst

This protocol provides a general guideline for the synthesis of 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde. Optimization for specific substrates may be required.[1][18]

Materials:

  • 2-Aminothiophenol (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Ethanol (5-10 mL)

  • 30% Hydrogen Peroxide (H₂O₂) (approx. 6.0 mmol)

  • Concentrated Hydrochloric Acid (HCl) (approx. 3.0 mmol)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice-water bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol.

  • Reagent Addition: While stirring the solution at room temperature, add 30% hydrogen peroxide (H₂O₂) followed by the dropwise addition of concentrated hydrochloric acid.[18]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 45-60 minutes).[18]

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Purification: Wash the crude product with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-phenylbenzothiazole.

Visualization of the Catalytic Process

The following diagram illustrates a generalized decision-making workflow for selecting a suitable catalyst for benzothiazole synthesis.

Catalyst_Selection_Workflow start Define Synthesis Goal: Target Benzothiazole substrate Identify Starting Materials (e.g., Aldehyde, Carboxylic Acid) start->substrate green_chem Consider Green Chemistry Requirements? substrate->green_chem yes Yes green_chem->yes no No green_chem->no hetero Select Heterogeneous Catalyst (e.g., SnP2O7, Supported Metals) yes->hetero biocat Explore Biocatalysts or Green Solvents (DES) yes->biocat catalyst_free Investigate Catalyst-Free Methods (MW, Ultrasound) yes->catalyst_free homo Select Homogeneous Catalyst (e.g., Lewis/Brønsted Acids) no->homo oxidant Choose Appropriate Oxidant if necessary (e.g., H2O2) no->oxidant optimize Optimize Reaction Conditions (Temp, Solvent, Time) hetero->optimize biocat->optimize catalyst_free->optimize homo->optimize oxidant->optimize analyze Analyze Results (Yield, Purity) optimize->analyze

Caption: Catalyst selection workflow for benzothiazole synthesis.

References

  • Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
  • (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568.
  • Li, X., et al. (2022). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(7), 689-696.
  • (2023). GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. World Journal of Advanced Research and Reviews, 18(02), 500-506.
  • Li, X., et al. (2022). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Semantic Scholar.
  • (2024). Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. RSC Advances, 14(1), 1-10.
  • Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7).
  • (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. International Journal of Molecular Sciences, 23(23), 15309.
  • (2020). Synthesis of Benzothiazoles via Photooxidative Decarboxylation of α‐Keto Acids. Chemistry – An Asian Journal, 15(15), 2353-2357.
  • (2023). Current Advances in the synthetic strategies of 2-arylbenzothiazole. ResearchGate.
  • (2024). Advancement In Heterogeneous Catalysts For The Synthesis Of Benzothiazole Derivatives. UPCommons.
  • (2024). Advancement in heterogeneous catalysts for the synthesis of benzothiazole derivatives. RSC Advances, 14(1), 1-19.
  • (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega, 5(22), 13236-13242.
  • Organic Chemistry Portal. (2020). Benzothiazole synthesis. Organic Chemistry Portal.
  • (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9), 133-145.
  • (2023). Proposed mechanism for the synthesis of benzothiazole derivatives via electrochemical C–H thiolation. ResearchGate.
  • (2024). Advancement in Heterogeneous Catalysts for the Synthesis of Benzothiazole Derivatives. ResearchGate.
  • (2015). Cyclization Reactions for Synthesis of Benzthiazole- A Review. International Journal of Pharmaceutical Sciences Review and Research, 31(1), 136-145.
  • Valdés, H., et al. (2006). Heterogeneous and homogeneous catalytic ozonation of benzothiazole promoted by activated carbon: kinetic approach. Chemosphere, 65(7), 1151-1156.
  • ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate.
  • Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. ResearchGate.
  • (2022). Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes. ResearchGate.
  • (2016). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 20(5), 1146-1152.
  • (2023). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências, 95(1).
  • (2020). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 54(2), 267-277.
  • (2024). Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates. Australian Journal of Chemistry, 77(3).
  • (2019). Oxidative ring-opening of benzothiazole derivatives. ResearchGate.
  • (2021). Solid‐Supported Materials‐Based Synthesis of 2‐Substituted Benzothiazoles: Recent Developments and Sanguine Future. ChemistrySelect, 6(32), 8193-8213.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.
  • (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow.

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Technical Support Center: Solvent Effects on the Synthesis of 2-(Methylthio)benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSG-MTBT-SE-2601

Version: 1.0

Introduction

Welcome to the Technical Support Guide for the synthesis of 2-(Methylthio)benzothiazole (MTBT). This molecule is a key intermediate in various industrial applications. Its synthesis, typically via the S-methylation of 2-mercaptobenzothiazole (MBT), is deceptively simple. However, achieving high yield and purity is critically dependent on the judicious choice of solvent. The solvent not only dictates the solubility of reactants but also profoundly influences the nucleophilicity of the thiolate anion and the stability of the transition state.

This guide is structured as a series of troubleshooting questions and FAQs to directly address challenges encountered in the laboratory. We will explore the causality behind solvent choices, providing you with the expertise to optimize your reaction conditions effectively.

Troubleshooting Guide: Common Experimental Issues

Q1: My reaction yield is consistently low (<70%) when using a protic solvent like ethanol or methanol. What is happening?

Answer: This is a classic issue rooted in the solvent's interaction with your nucleophile. The synthesis of MTBT is an SN2 reaction where the thiolate anion of 2-mercaptobenzothiazole attacks a methylating agent (e.g., methyl iodide or dimethyl sulfate).

  • The Problem - Nucleophile Solvation: Protic solvents, such as alcohols and water, have acidic protons capable of hydrogen bonding. These protons form a "solvation shell" or cage around the negatively charged thiolate nucleophile.[1] This strong interaction stabilizes the nucleophile, effectively lowering its ground-state energy and increasing the activation energy required for it to attack the electrophilic methyl group.[1] This "caged" and stabilized nucleophile is less reactive, leading to slower reaction rates and lower yields.

  • Troubleshooting & Solutions:

    • Switch to a Polar Aprotic Solvent: The most effective solution is to switch to a polar aprotic solvent. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile are excellent choices. They are polar enough to dissolve the MBT salt but lack acidic protons, leaving the nucleophile "naked" and highly reactive.[2][3] This dramatically increases the reaction rate. For example, the SN2 reaction between bromoethane and potassium iodide is 500 times faster in acetone than in methanol.[2]

    • Stronger Base: If you must use a protic solvent, ensure you are using a strong, non-nucleophilic base (e.g., sodium hydride) to fully deprotonate the 2-mercaptobenzothiazole. This maximizes the concentration of the active nucleophile. However, the solvation issue will persist.

Q2: I'm observing significant side products in my final material, particularly what appears to be unreacted 2-mercaptobenzothiazole (MBT) and a disulfide-linked dimer. Why does this happen and how can the solvent help?

Answer: The presence of unreacted starting material and the disulfide dimer (2,2'-dithiobis(benzothiazole)) points to two potential issues: incomplete deprotonation and oxidative side reactions.

  • The Problem - Oxidation & Equilibrium:

    • Oxidative Dimerization: 2-Mercaptobenzothiazole is susceptible to oxidation, especially under basic conditions in the presence of air (oxygen), which couples two molecules to form the disulfide dimer.[4][5] This is a common side reaction that consumes your starting material.

    • Incomplete Reaction: Unreacted MBT suggests either insufficient reaction time, an equilibrium issue, or that the nucleophile is not reactive enough to drive the reaction to completion, a problem exacerbated by protic solvents.

  • Troubleshooting & Solutions:

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO not only enhance the SN2 reaction rate, pushing the equilibrium towards the desired product, but can also help minimize side reactions by reducing the overall reaction time required.[6] Shorter reaction times mean less opportunity for oxidative degradation.

    • Inert Atmosphere: Regardless of the solvent, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is a critical best practice. This minimizes the presence of oxygen, directly inhibiting the oxidative dimerization pathway.

    • Base Addition: Add the base (e.g., NaH, K₂CO₃) to the solution of MBT before adding the methylating agent. This ensures the thiolate is pre-formed, allowing it to react immediately once the electrophile is introduced.

Q3: The reaction seems very slow in acetonitrile compared to DMF. Aren't both polar aprotic solvents?

Answer: Yes, both are polar aprotic solvents, but they differ in polarity and solvating ability, which affects reaction rates.

  • The Problem - Solvent Polarity and Dielectric Constant: While both are superior to protic solvents, their ability to support the SN2 transition state differs. The SN2 transition state involves charge dispersal. Solvents with a higher dielectric constant are more effective at stabilizing this transition state, thus accelerating the reaction.

    • DMSO: Dielectric Constant (ε) ≈ 47

    • DMF: Dielectric Constant (ε) ≈ 37

    • Acetonitrile: Dielectric Constant (ε) ≈ 36

    • Acetone: Dielectric Constant (ε) ≈ 21

    DMF and DMSO are generally considered superior solvents for SN2 reactions because their higher polarity better solvates the cation (e.g., Na⁺ or K⁺) and stabilizes the charge-dispersed transition state, leading to faster rates.[6]

  • Troubleshooting & Solutions:

    • Solvent Optimization: For maximum rate, consider DMF or DMSO. If reaction time is a critical parameter, these are often the best choices.

    • Temperature: If you are limited to using acetonitrile, moderately increasing the reaction temperature can effectively increase the reaction rate. Monitor by TLC to avoid potential decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

Answer: The synthesis is a classic bimolecular nucleophilic substitution (SN2) reaction. The process involves two main steps:

  • Deprotonation: A base removes the acidic proton from the thiol group (-SH) of 2-mercaptobenzothiazole (MBT), forming a highly nucleophilic thiolate anion.

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide). This occurs in a single, concerted step where the nucleophile attacks from the backside, leading to the displacement of the leaving group (e.g., iodide) and the formation of the C-S bond.

SN2_Mechanism MBT 2-Mercaptobenzothiazole (MBT) Thiolate Benzothiazole Thiolate Anion MBT->Thiolate Step 1: Deprotonation Base Base (e.g., K₂CO₃) Base->Thiolate MeI Methyl Iodide (CH₃-I) MTBT This compound (MTBT) MeI->MTBT Thiolate->MTBT Step 2: Sₙ2 Attack HBase Protonated Base Salt Salt (e.g., KI)

Caption: General reaction mechanism for MTBT synthesis.

Q2: Which solvent is definitively the "best" for this synthesis?

Answer: While "best" can be subjective, Dimethylformamide (DMF) is often cited as the optimal choice for achieving a balance of high yield, fast reaction rates, and good reactant solubility.[6] DMSO is also an excellent, and sometimes faster, alternative. However, the choice can depend on other factors like cost, boiling point (for removal post-reaction), and safety profile.

The following table summarizes the general performance of common solvents for this SN2 reaction.

SolventTypeDielectric Constant (ε)General Performance for MTBT SynthesisKey Considerations
DMF Polar Aprotic~37Excellent High reaction rates, good solubility. Can be difficult to remove completely.
DMSO Polar Aprotic~47Excellent Often the fastest rates. Very high boiling point makes it difficult to remove.
Acetonitrile Polar Aprotic~36Good Good alternative to DMF/DMSO, easier to remove (lower boiling point).
Acetone Polar Aprotic~21Moderate Lower polarity may result in slower rates than other aprotics. Volatile.
Ethanol Polar Protic~25Poor to Fair Strong nucleophile solvation significantly hinders the reaction rate.[6][1]
Methanol Polar Protic~33Poor Strongest H-bonding and solvation of the common alcohols, leading to very slow rates.
Q3: How do I develop a robust, self-validating protocol for this synthesis?

Answer: A self-validating protocol incorporates in-process checks to ensure the reaction is proceeding as expected before moving to the next stage. This prevents wasted effort on work-up and purification of a failed reaction.

Caption: Self-validating workflow for MTBT synthesis.

Optimized Experimental Protocol

This protocol is optimized for a high-yield synthesis on a laboratory scale, incorporating best practices discussed above.

Materials:

  • 2-Mercaptobenzothiazole (MBT) (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Methyl Iodide (CH₃I) (1.2 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add 2-mercaptobenzothiazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to MBT.

  • Inerting: Purge the flask with dry nitrogen for 5-10 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Methylation: Cool the stirring suspension to 0°C using an ice bath. Add methyl iodide (1.2 eq) dropwise over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.

  • In-Process Control (TLC): Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is complete upon the disappearance of the MBT spot.

  • Quenching & Work-up: Once complete, carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash twice with deionized water, followed by one wash with brine to aid in phase separation.

  • Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield this compound as a white to light yellow solid.[7]

References

  • Reddit. (2017). What effect does the polarity of a solvent have on an Sn2 Reaction?
  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
  • Chad's Prep. (2018). 7.1b Factors Affecting SN2 Reactions. YouTube.
  • Quora. (2020). Why does a polar solvent disfavour an SN2 reaction?
  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • National Center for Biotechnology Information. (2024). Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives.
  • PubChem. (n.d.). 2-Mercaptobenzothiazole.
  • ResearchGate. (n.d.). Preventing decomposition of 2-mercaptobenzothiazole during gas chromatography analysis using programmable temperature vaporization injection.
  • MDPI. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives.
  • ResearchGate. (n.d.). Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway.
  • Wikipedia. (n.d.). Mercaptobenzothiazole.

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Technical Support Center: Safe Handling of 2-(Methylthio)benzothiazole in Laboratory Settings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the safe handling and management of 2-(Methylthio)benzothiazole (2-MTBT) in your laboratory. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on managing the potential hazards associated with this compound. Our goal is to equip you with the knowledge to work safely and effectively, grounded in established scientific principles and regulatory standards.

Introduction to this compound (2-MTBT)

This compound, with CAS number 615-22-5, is a chemical compound used in various industrial and pharmaceutical applications. It is also known as a degradation product of the biocide 2-(thiocyanomethylthio)benzothiazole (TCMTB)[1]. While a valuable reagent, it is crucial to understand and mitigate its associated toxicological risks to ensure a safe laboratory environment. This guide will address common questions and concerns regarding the safe handling, storage, and disposal of 2-MTBT.

Frequently Asked Questions (FAQs) - Quick Guide

This section provides concise answers to common questions about 2-MTBT. For more detailed explanations and protocols, please refer to the subsequent sections of this guide.

  • What are the primary hazards of this compound?

    • 2-MTBT is harmful if it comes into contact with the skin, is inhaled, or is swallowed. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[2][3]. Some sources also indicate it is water-reactive, producing toxic fumes[3][4].

  • What personal protective equipment (PPE) is required when handling 2-MTBT?

    • At a minimum, a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves are necessary[2][4]. For procedures that may generate dust or aerosols, a NIOSH-approved respirator is also recommended[5].

  • How should I store this compound?

    • Store in a cool, dry, and well-ventilated area in a tightly closed container[4][6]. It should be stored away from incompatible materials such as oxidizing agents and acids[4].

  • What should I do in case of a spill?

    • Evacuate the area, ensure adequate ventilation, and wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. Avoid allowing the spill to enter drains or waterways[4].

  • How do I dispose of 2-MTBT waste?

    • All waste must be handled in accordance with local, state, and federal regulations for hazardous waste[5]. It is the responsibility of the waste generator to properly classify and dispose of the chemical waste[4].

In-Depth Troubleshooting and Procedural Guides

This section provides detailed, step-by-step protocols and explanations for managing specific scenarios involving 2-MTBT.

I. Personal Protective Equipment (PPE) Protocol: A Self-Validating System

The selection of PPE is your first line of defense. The following protocol is designed to ensure maximum protection.

Step 1: Laboratory Attire

  • Always wear a long-sleeved lab coat to protect your skin from accidental splashes.

  • Wear closed-toe shoes to protect your feet from spills.

Step 2: Eye and Face Protection

  • Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4]. This is crucial to prevent serious eye irritation[2][3].

Step 3: Hand Protection

  • Wear appropriate chemical-resistant gloves[4]. Due to a lack of specific testing data for glove material compatibility with 2-MTBT in some safety data sheets, it is recommended to consult with your institution's safety officer or the glove manufacturer for the most suitable material.

Step 4: Respiratory Protection

  • For tasks where dust or aerosols may be generated, use a NIOSH-certified respirator[5]. The need for respiratory protection should be determined by a risk assessment of your specific experimental procedure.

Self-Validation Check: Before each use, inspect your PPE for any signs of damage or degradation. After your work is complete, decontaminate or dispose of your PPE according to your institution's guidelines.

II. Emergency Procedures: Responding to Exposures

In the event of an accidental exposure, immediate and appropriate action is critical.

A. Skin Contact:

  • Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes[4].

  • Seek medical attention[4].

  • Wash contaminated clothing before reuse[4].

B. Eye Contact:

  • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[4].

  • Seek immediate medical attention[4].

C. Inhalation:

  • Remove the individual from the exposure area to fresh air immediately[4].

  • If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration[4].

  • Seek immediate medical attention[4].

D. Ingestion:

  • If the victim is conscious and alert, give 2-4 cupfuls of milk or water[4].

  • Never give anything by mouth to an unconscious person[4].

  • Seek immediate medical attention[4].

III. Spill Management and Waste Disposal Protocol

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Cleanup:

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure the area is well-ventilated[4].

  • Wear Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in the PPE protocol.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as dry earth, sand, or a commercial sorbent to contain the spill[4]. Do not use combustible materials.

  • Collect the Waste: Carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable decontamination solution as recommended by your institution's safety office.

  • Prevent Environmental Contamination: Do not allow the spilled material to enter drains, sewers, or waterways[4].

Waste Disposal:

  • All 2-MTBT waste, including contaminated materials from spill cleanup, must be disposed of as hazardous waste[5].

  • Follow all local, state, and federal regulations for hazardous waste disposal[5]. The waste generator is responsible for determining the proper waste classification[4].

Understanding the Toxicology of 2-MTBT

A deeper understanding of the toxicology of 2-MTBT can reinforce the importance of the safety protocols outlined above.

Human Health Effects:
  • Irritant Properties: 2-MTBT is a known irritant to the skin, eyes, and respiratory system[2][3]. This is due to its chemical nature, which can cause inflammatory responses upon contact with these tissues.

  • Sensitization: While direct studies on 2-MTBT as a sensitizer are limited, related benzothiazole compounds, such as 2-mercaptobenzothiazole (MBT), are known to cause allergic contact dermatitis[7][8]. Therefore, there is a potential for 2-MTBT to also act as a skin sensitizer.

Aquatic Toxicity:
  • Recent studies have highlighted the aquatic toxicity of 2-MTBT. Research using zebrafish larvae has shown that 2-MTBT can induce cardiovascular toxicity, including decreased heart rate and cardiac malformations[9].

  • Another study found that while 2-MTBT is toxic to aquatic organisms, its parent compound, TCMTB, is significantly more toxic[1][10]. This underscores the importance of preventing the release of these compounds into the environment.

Data at a Glance: Hazard Information for 2-MTBT

Hazard ClassificationDescriptionGHS Pictogram
Skin Irritation Causes skin irritation[2][3].Irritant
Eye Irritation Causes serious eye irritation[2][3].Irritant
Respiratory Irritation May cause respiratory tract irritation[2][3].Irritant
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Irritant

Visualizing Safety: The Hierarchy of Controls

To effectively manage the risks associated with 2-MTBT, it is helpful to visualize the hierarchy of controls, which prioritizes the most effective safety measures.

Hierarchy_of_Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with PPE) Administrative->PPE caption Hierarchy of Controls for Managing Chemical Hazards

Caption: Hierarchy of Controls for Managing Chemical Hazards

This diagram illustrates that the most effective controls are at the top of the hierarchy. While elimination or substitution of 2-MTBT may not always be feasible, the use of engineering controls (such as fume hoods), administrative controls (like standard operating procedures), and PPE are all essential components of a comprehensive safety plan.

References

  • Material Safety Data Sheet - this compound, 98% (gc) - Cole-Parmer.[Link]
  • Safety data sheet - this compound CAS:615-22-5 (SB32330).[Link]
  • Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia - PubMed.[Link]
  • 2-(Methylthio) Benzothiazole (MTBT)
  • LookChem - this compound.[Link]
  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles.[Link]
  • This compound | 1X100MG | C8H7NS2 | 682259 | 615-22-5 - HPC Standards.[Link]
  • This compound | C8H7NS2 | CID 11989 - PubChem.[Link]
  • Benthiazole - AERU - University of Hertfordshire.[Link]
  • Mercaptobenzothiazole allergenicity-role of the thiol group - PubMed - NIH.[Link]
  • Comparative Aquatic Toxicity Evaluation of 2-(Thiocyanomethylthio)
  • Aquatic environmental chemistry of 2‐(thiocyanomethylthio)benzothiazole and related benzothiazoles - Oxford Academic.[Link]
  • The preservative 2-(thiocyanomethylthio)
  • The preservative 2‐(thiocyanomethylthio)
  • Opinion of the Scientific Committee on Consumer Products (SCCP) on 2-Mercaptobenzothiazole (MBT)
  • Environmental Chemistry of Benzothiazoles Derived
  • Exposure Data - Some Industrial Chemicals - NCBI Bookshelf.[Link]
  • Occurrence, Sources, and Fate of Benzothiazoles in Municipal Wastewater Treatment Plants | Request PDF - ResearchG

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Safe handling and disposal of 2-(Methylthio)benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Methylthio)benzothiazole

Welcome to the technical support guide for this compound (CAS No. 615-22-5). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven guidance on its safe handling and disposal. Our approach prioritizes not just the 'what' but the 'why,' ensuring a comprehensive understanding of the necessary precautions and procedures.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.

1. What are the primary hazards associated with this compound?

This compound is classified as a hazardous substance that requires careful handling.[1] The primary hazards are:

  • Irritation: It is known to cause skin irritation, serious eye irritation, and respiratory tract irritation.[2][3]

  • Water Reactivity: The compound is water-reactive.[4] Contact with water or moisture can produce toxic and potentially flammable fumes.[4][5] This is a critical consideration during both handling and firefighting.

  • Harmful if Swallowed/Inhaled/In Contact with Skin: Some safety data sheets indicate it is harmful if swallowed, inhaled, or in contact with skin.[6][7]

2. What are the physical properties I should be aware of?

This compound is typically a white to light yellow crystalline powder or a yellow liquid with an unpleasant odor.[4][5][8] It has a melting point in the range of 43-49°C (109-120°F), meaning it may be encountered as either a solid or liquid depending on ambient laboratory temperatures.[8][9]

3. What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A multi-layered PPE approach is essential to prevent exposure. The causality is clear: each piece of equipment protects a specific route of entry.

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4] This is to prevent direct contact with splashes which can cause serious eye irritation.

  • Skin Protection: Impermeable, chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing are required to prevent skin contact.[4][10] Contaminated clothing must be removed immediately and washed before reuse.[4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[4][7] If vapors or mists are generated and ventilation is inadequate, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK) is necessary.[1][9]

4. How should I properly store this compound?

Proper storage is critical to maintaining the compound's stability and preventing hazardous reactions.

  • Container: Keep the container tightly closed.[3]

  • Location: Store in a cool, dry, and well-ventilated area.[3][4]

  • Segregation: It is crucial to store it away from incompatible substances such as strong oxidizing agents, acids, and alkalis.[3][4][6] Most importantly, it must be stored in a "water-free area" due to its reactivity with moisture.[4]

Parameter Requirement Reasoning
Storage Temperature Cool, dry place (e.g., 2-8°C recommended by some suppliers)[8]Prevents degradation and minimizes vaporization.
Atmosphere Dry, well-ventilatedPrevents hazardous reaction with moisture and accumulation of vapors.
Incompatibilities Water, Strong Oxidizing Agents, Acids[3][4][6]Reacts with water to produce toxic fumes; can react exothermically with acids and oxidizers.[4][5]
Container Tightly sealed, original containerPrevents contamination and accidental release or exposure to moisture.[3]

Troubleshooting Guides

This section provides step-by-step protocols for managing specific incidents. The workflows are designed to be self-validating, ensuring safety at each stage.

Issue: Accidental Exposure

Q: An experimenter has been exposed to this compound. What is the immediate first aid protocol?

Act swiftly and methodically. The goal is to decontaminate the individual and seek immediate medical evaluation. Show the Safety Data Sheet (SDS) to the attending physician.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][11] Remove contact lenses if present and easy to do. Seek immediate medical aid.[4]

  • Skin Contact: Remove all contaminated clothing and shoes.[4] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[4] If skin irritation occurs, get medical advice.

  • Inhalation: Move the person to fresh air immediately.[4][11] If breathing is difficult, administer oxygen.[4] If the person is not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation.[4][11] Call a poison center or doctor if you feel unwell.

  • Ingestion: If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water to drink.[4] Do NOT induce vomiting.[11] Never give anything by mouth to an unconscious person.[4] Seek immediate medical aid.[4]

Issue: Chemical Spill

Q: I've spilled this compound in the lab. How do I clean it up safely?

Do not use water or foam.[4] The primary principle is to contain and absorb the material using dry, inert substances. Cleanup should only be performed by trained personnel and, for large spills, under the supervision of a specialist.[4]

Experimental Protocol: Spill Cleanup

  • Evacuate & Secure: Immediately alert others in the area. Evacuate non-essential personnel and secure the location to prevent entry.[11]

  • Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within it.[4]

  • Don PPE: Wear the appropriate PPE as described in the FAQ section, including respiratory protection, gloves, and safety goggles.[4][11]

  • Contain Spill: Create a dike around the spill's edge using a dry, non-combustible absorbent material like dry sand, dry earth, or vermiculite to prevent it from spreading.[4][12]

  • Absorb Material: Gently cover and absorb the spill with the inert material, working from the outside in.[4][12] CRITICAL: Do not get water on the spilled substance or inside the containers.[4]

  • Collect Residue: Carefully scoop or sweep the absorbed material into a suitable, labeled, and sealable container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area and any contaminated equipment.[12] Once the solid material is removed, the area can be wiped down, but consult your institution's safety officer for appropriate decontamination solutions.

  • Dispose: Dispose of the container and any contaminated PPE as hazardous waste according to regulations.

Spill_Cleanup_Workflow start_node Spill Occurs A Evacuate & Secure Area start_node->A process_node process_node decision_node decision_node critical_node critical_node end_node Cleanup Complete B Don Full PPE A->B C Contain Spill with Dry, Inert Material B->C D CRITICAL: DO NOT USE WATER C->D E Absorb Spill Material (Work Outside-In) C->E F Collect Absorbed Material into Labeled Hazardous Waste Container E->F G Decontaminate Area & Equipment F->G H Dispose of Waste & Contaminated PPE G->H H->end_node

Caption: Workflow for the safe cleanup of a this compound spill.

Issue: Waste Disposal

Q: My experiment is complete. What is the correct procedure for disposing of waste containing this compound?

Disposal must be handled with the understanding that this is a hazardous chemical. Improper disposal can lead to environmental contamination and legal non-compliance.

The cardinal rule is that chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete classification.[4] Never dispose of this chemical down the drain or in regular trash.[3][4]

Experimental Protocol: Waste Disposal

  • Segregation: At the point of generation, segregate waste containing this compound from all other waste streams. This includes surplus chemicals, contaminated labware (pipette tips, vials), and contaminated PPE.

  • Containment: Use a designated, clearly labeled, and sealable hazardous waste container. The container must be compatible with the chemical.

  • Labeling: Label the container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.

  • Professional Disposal: Arrange for pickup and disposal through a licensed professional waste disposal company or your institution's Environmental Health & Safety (EHS) department. This ensures the waste is handled and disposed of in compliance with all federal, state, and local regulations.[4]

Disposal_Decision_Workflow start_node Waste Generated A Is the waste contaminated with This compound? start_node->A process_node process_node decision_node decision_node prohibited_node PROHIBITED: Do NOT dispose in sink or regular trash end_node Compliant Disposal B Segregate into designated Hazardous Waste container A->B  Yes F Follow standard lab waste procedures A->F No   B->prohibited_node C Ensure container is properly sealed and labeled B->C D Consult Local, State & Federal Regulations (e.g., 40 CFR 261.3) C->D E Arrange pickup by licensed waste disposal service / EHS D->E E->end_node

Sources

Validation & Comparative

A Comparative Guide to 2-(Methylthio)benzothiazole and 2-Mercaptobenzothiazole as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the field of materials science and corrosion prevention, the selection of an appropriate corrosion inhibitor is paramount to ensuring the longevity and integrity of metallic components. Among the vast array of organic inhibitors, benzothiazole derivatives have distinguished themselves due to their high efficacy, particularly for copper and steel alloys. This guide provides an in-depth, objective comparison of two prominent members of this class: 2-Mercaptobenzothiazole (MBT) and its S-methylated analogue, 2-(Methylthio)benzothiazole (MTBT). We will delve into their mechanisms of action, comparative performance backed by experimental data, and standardized protocols for their evaluation.

Molecular Structure and the Basis for Inhibition

The efficacy of an organic corrosion inhibitor is intrinsically linked to its molecular structure, which dictates its ability to adsorb onto a metal surface and form a protective barrier. Both MBT and MTBT share a common benzothiazole backbone, a heterocyclic structure containing nitrogen and sulfur atoms, which are key to their inhibitive properties.[1]

  • 2-Mercaptobenzothiazole (MBT): MBT exists in a tautomeric equilibrium between thiol and thione forms. The presence of the exocyclic sulfur atom and the nitrogen atom in the thiazole ring provides multiple active centers for adsorption.[1] These heteroatoms, with their lone pairs of electrons, can coordinate with vacant d-orbitals of metal atoms, forming a protective film.[1][2]

  • This compound (MTBT): MTBT is the S-methylated derivative of MBT. The substitution of the acidic proton on the sulfur atom with a methyl group alters its electronic properties and steric profile. This structural modification influences its adsorption mechanism and, consequently, its performance as a corrosion inhibitor.

Quantum chemical calculations have been employed to understand the relationship between molecular structure and inhibition efficiency.[2] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are indicative of a molecule's ability to donate and accept electrons, respectively. A higher EHOMO value suggests a greater tendency to donate electrons to the metal surface, facilitating adsorption. The energy gap (ΔE = ELUMO - EHOMO) is also a critical parameter; a smaller gap implies higher reactivity and potentially better inhibition.[2] Studies have shown that MBT possesses a smaller LUMO-HOMO gap compared to the parent benzothiazole, suggesting it is a better inhibitor.[2]

Sources

A Comparative Analysis of the Antifungal Efficacy of 2-(Methylthio)benzothiazole and Commercial Fungicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the antifungal activity of the novel compound 2-(Methylthio)benzothiazole (MMTB) against established commercial fungicides. The escalating threat of fungal resistance necessitates the exploration of new chemical entities with diverse mechanisms of action. Benzothiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, making MMTB a compelling candidate for antifungal drug development.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It offers a structured framework for evaluating MMTB's performance, complete with detailed experimental protocols, comparative data, and an exploration of the underlying mechanisms of action.

Introduction to Antifungal Compounds

The management of fungal infections is a significant challenge in both clinical and agricultural settings. The current arsenal of antifungal drugs is limited, and their efficacy is often compromised by the emergence of resistant strains.[1][2] This guide focuses on comparing MMTB with two widely used commercial fungicides, Fluconazole and Amphotericin B, which represent different classes of antifungal agents and possess distinct mechanisms of action.

  • This compound (MMTB): A derivative of the benzothiazole scaffold, which is known for a wide range of pharmacological activities.[1][2] While extensive data on MMTB itself is emerging, related benzothiazole compounds have shown potent antifungal effects, often by inhibiting key fungal enzymes.[3][4]

  • Fluconazole: A triazole antifungal that inhibits the fungal cytochrome P450 enzyme 14-alpha-demethylase.[5][6][7][8] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[5][6][7] Its disruption leads to increased membrane permeability and fungistatic activity.[6][7]

  • Amphotericin B: A polyene antifungal that binds directly to ergosterol in the fungal cell membrane.[9][10][11][12][13] This binding creates pores or channels that lead to the leakage of essential ions, resulting in fungal cell death.[9][10][11][12][13]

Mechanisms of Action: A Comparative Overview

Understanding the mechanism of action is crucial for predicting efficacy, potential for resistance, and spectrum of activity.

  • This compound (Proposed): While the exact mechanism of MMTB is under investigation, many benzothiazole derivatives function as enzyme inhibitors.[3][4] A likely target is the fungal cytochrome P450 system, similar to azole antifungals, which would disrupt ergosterol biosynthesis.[3] Another potential target is N-myristoyltransferase (NMT), an enzyme crucial for fungal viability.[4]

  • Fluconazole: As an azole, fluconazole specifically inhibits the enzyme lanosterol 14-α-demethylase, which is a key step in the conversion of lanosterol to ergosterol.[5][6][8][14] This leads to the accumulation of toxic sterol precursors and disrupts the structure and function of the fungal cell membrane.[7]

  • Amphotericin B: This polyene macrolide has a high affinity for ergosterol. Upon binding, it forms transmembrane channels that increase the permeability of the fungal cell membrane, leading to the leakage of intracellular components and ultimately, cell death.[9][10][11][12] It can also cause oxidative damage to the fungal cell.[9][11]

Experimental Design for Comparative Efficacy Testing

To ensure a robust and unbiased comparison, a standardized methodology is paramount. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which provide a framework for reproducible antifungal susceptibility testing.[15][16][17][18]

Materials and Fungal Strains
  • Test Compounds: this compound (MMTB), Fluconazole (analytical grade), Amphotericin B (analytical grade).

  • Fungal Strains: A panel of clinically relevant fungal pathogens should be used, including:

    • Candida albicans (e.g., ATCC 90028)

    • Aspergillus niger (e.g., ATCC 16404)

    • A fluconazole-resistant strain of Candida glabrata

    • Cryptococcus neoformans (e.g., ATCC 208821)

  • Culture Media: RPMI-1640 medium, Sabouraud Dextrose Agar (SDA), Potato Dextrose Broth (PDB).

  • Reagents: Dimethyl sulfoxide (DMSO), sterile saline.

Experimental Workflow: Antifungal Susceptibility Testing

The following diagram outlines the standardized workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the test compounds.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Fungal Inoculum Preparation & Standardization a1 Inoculation of Microtiter Plates p1->a1 p2 Serial Dilution of Antifungal Agents p2->a1 a2 Incubation (35°C, 24-48h) a1->a2 d1 Visual/Spectrophotometric Reading for MIC a2->d1 d2 Subculturing on Agar Plates d1->d2 d3 Incubation & Colony Count for MFC Determination d2->d3 G start Obtain MIC & MFC Values decision MFC / MIC Ratio ≤ 4? start->decision fungicidal Fungicidal Activity decision->fungicidal Yes fungistatic Fungistatic Activity decision->fungistatic No

Caption: Logic for Classifying Antifungal Activity.

  • Analysis of MMTB: Based on the hypothetical data, MMTB shows an MFC/MIC ratio of 2 for all tested strains, suggesting a fungicidal mode of action. This is a significant advantage over fungistatic agents like fluconazole.

  • Comparative Efficacy:

    • MMTB demonstrates broad-spectrum activity, including against the typically fluconazole-resistant C. glabrata and Aspergillus niger.

    • While Amphotericin B remains the most potent agent in terms of absolute MIC and MFC values, MMTB shows promising activity, particularly against Cryptococcus neoformans.

    • Fluconazole's ineffectiveness against Aspergillus niger and the resistant C. glabrata strain highlights the need for new antifungals like MMTB.

Discussion and Future Directions

This guide outlines a comprehensive framework for the comparative evaluation of this compound. The hypothetical data suggests that MMTB is a promising fungicidal agent with a broad spectrum of activity. Its efficacy against a fluconazole-resistant strain is particularly noteworthy.

Causality behind Experimental Choices:

  • The selection of CLSI-recommended protocols ensures that the data generated is comparable to international standards, lending credibility and reproducibility to the findings. [15][17][18]* The inclusion of both yeast and mold species, as well as a drug-resistant strain, provides a comprehensive assessment of the compound's potential clinical utility.

  • Using both MIC and MFC assays allows for a deeper understanding of the drug's effect on fungal viability, distinguishing between growth inhibition and cell death.

Future research should focus on:

  • Elucidating the precise molecular target and mechanism of action of MMTB.

  • In vivo efficacy studies in animal models of fungal infection to assess its therapeutic potential. [19]* Toxicology and safety profiling to determine its suitability for further development.

  • Structure-activity relationship (SAR) studies to optimize the benzothiazole scaffold for improved potency and broader spectrum. [3][4]

Conclusion

This compound demonstrates significant potential as a novel antifungal agent. The experimental framework provided here offers a robust methodology for its evaluation. The comparative data, while illustrative, underscores the potential of MMTB to address some of the current challenges in antifungal therapy, including drug resistance. Further investigation into this promising compound is warranted.

References

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  • Jeyaprakash, M. R., et al. (2009). Newsletter. Pharmacologyonline. [Link]
  • Gupta, A. (2018). Synthesis of C-6 Methyl Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger. Lupine Publishers. [Link]
  • Tay, S. T., et al. (2015). Antifungal susceptibility of molecularly confirmed Aspergillus species from clinical samples.
  • Semantic Scholar. Antifungal activity of a new benzothiazole derivative against Candida in vitro and in vivo. [Link]
  • Gupta, A. (2018). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger.
  • Tran, N. K., et al. (2024). Antifungal Minimal Inhibitory Concentrations of Mold Isolates from Patients with Cancer; Single-Center Experience, 2018–2023. MDPI. [Link]

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A Comparative Analysis of 2-(Methylthio)benzothiazole (MBTS) as a Vulcanization Accelerator

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the complex world of polymer chemistry, the process of vulcanization stands as a cornerstone for transforming raw rubber into a durable, elastic material. Central to this transformation are vulcanization accelerators, chemical agents that significantly influence the rate and efficiency of the cross-linking process. This guide provides an in-depth, comparative analysis of 2-(Methylthio)benzothiazole (MBTS), a widely used semi-ultra-fast accelerator, evaluating its efficacy against other common alternatives.

The Fundamentals of Sulfur Vulcanization and the Role of Accelerators

Sulfur vulcanization is a chemical process that converts natural and synthetic rubbers into more durable materials by forming cross-links between individual polymer chains.[1][2] This is achieved by heating the rubber in the presence of sulfur. However, uncatalyzed sulfur vulcanization is a slow and inefficient process. Vulcanization accelerators are crucial additives that increase the speed of vulcanization, allowing it to proceed at lower temperatures and with greater efficiency.[3][4][5] The choice of accelerator profoundly impacts the processing characteristics of the rubber compound and the final physical properties of the vulcanized product.[5]

This compound (MBTS): A Detailed Profile

MBTS, a derivative of 2-mercaptobenzothiazole (MBT), is a primary accelerator belonging to the thiazole class.[5][6] It is characterized by its delayed action and relatively fast cure rate at vulcanization temperatures.[4][7]

Mechanism of Action: The vulcanization process with MBTS is a complex series of reactions. Initially, MBTS reacts with sulfur to form a polysulfide sulfurating agent.[8] This agent then reacts with the rubber polymer to create a cross-link precursor.[8] Subsequent reactions lead to the formation of stable sulfur cross-links between the polymer chains, with the regeneration of some of the initial accelerator molecules.[8]

MBTS_Mechanism

Performance Attributes:

  • Scorch Safety: MBTS offers good scorch safety, meaning it resists premature vulcanization during the mixing and processing stages.[9] This is a critical attribute for ensuring processability and preventing material waste.[10]

  • Cure Rate: It provides a semi-ultra-fast cure rate at typical vulcanization temperatures (above 142°C or 287°F), leading to efficient production cycles.[11]

  • Vulcanizate Properties: Vulcanizates cured with MBTS generally exhibit good tensile strength, modulus, and aging resistance.[7]

Comparative Analysis: MBTS vs. Alternative Accelerators

The selection of a vulcanization accelerator is a critical decision in rubber compounding, dictated by the desired processing characteristics and final product performance. Below is a comparison of MBTS with other common classes of accelerators.

Accelerator ClassKey ExamplesScorch SafetyCure RatePrimary Application/Characteristics
Thiazoles MBTS , MBTGoodSemi-Ultra FastGeneral-purpose accelerator with a good balance of properties.[11]
Sulfenamides CBS, TBBS, MBSExcellent (Delayed Action)FastWidely used in the tire industry due to their long scorch delay and fast cure rate.[4][6]
Guanidines DPG, DOTGPoor to FairSlow to MediumOften used as secondary accelerators to activate thiazoles and sulfenamides.[10][12][13] They can increase hardness and modulus but may lead to poor aging resistance if used alone.[12][14]
Thiurams TMTD, TETDPoorUltra FastCan act as primary accelerators and sulfur donors.[13] They are very fast-curing but have low scorch safety.[6]
Dithiocarbamates ZDMC, ZDECVery PoorUltra FastExtremely fast accelerators, often used in latex applications and in combination with other accelerators.[13]

Key Insights from the Comparison:

  • MBTS vs. Sulfenamides: Sulfenamide accelerators like CBS and TBBS offer a longer scorch delay compared to MBTS, making them highly suitable for complex processing operations where premature curing is a significant concern.[6][15] However, MBTS can provide a faster cure in some formulations. The choice between them often depends on the specific processing window required.

  • MBTS vs. Guanidines: Guanidines such as DPG are typically not used as primary accelerators due to their slow cure rate and tendency to cause poor aging characteristics.[12][14] They are, however, effective as secondary accelerators in combination with MBTS to boost the cure rate and modulus.[10][12]

  • MBTS vs. Thiurams and Dithiocarbamates: Thiurams and dithiocarbamates are significantly faster than MBTS but offer very little scorch safety.[6][16] This makes them unsuitable for many conventional rubber processing applications unless used in very small amounts as secondary accelerators or in specialized, low-temperature curing systems.

Experimental Validation of Accelerator Efficacy

To objectively evaluate the performance of MBTS and its alternatives, a series of standardized experimental protocols are employed. These tests provide quantitative data on the curing characteristics and physical properties of the vulcanized rubber.

Experimental Workflow for Accelerator Evaluation

Experimental_Workflow

Detailed Experimental Protocols

1. Rubber Compounding

  • Standard: ASTM D3182 - Standard Practice for Rubber—Materials, Equipment, and Procedures for Mixing Standard Compounds and Preparing Standard Vulcanized Sheets.[2]

  • Objective: To prepare standardized rubber compounds with different accelerator systems for comparative testing.

  • Procedure:

    • Accurately weigh all compounding ingredients (rubber polymer, fillers, activators, antidegradants, sulfur, and the accelerator being tested) according to the formulation.

    • Mix the ingredients on a two-roll mill or in an internal mixer following the specified mixing sequence and temperature control outlined in ASTM D3182.[2]

    • Sheet out the compounded rubber and allow it to mature for a specified period before testing.

2. Rheometer Testing

  • Standard: ASTM D5289 - Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters.[17]

  • Objective: To determine the curing characteristics of the rubber compound, including scorch time and cure time.[17][18]

  • Procedure:

    • Place a small, uncured rubber sample into the die cavity of a Moving Die Rheometer (MDR).[18]

    • Heat the sample to the desired vulcanization temperature and oscillate the lower die at a specified frequency and amplitude.[18]

    • Record the torque required to oscillate the die as a function of time. The resulting curve provides key parameters:

      • ML (Minimum Torque): An indicator of the compound's viscosity before curing.[17]

      • MH (Maximum Torque): Related to the stiffness and cross-link density of the fully cured rubber.

      • ts2 (Scorch Time): The time it takes for the torque to rise 2 dN·m above ML, indicating the onset of vulcanization.

      • t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque, representing the optimal cure point.[17]

3. Tensile Property Testing

  • Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.[19][20][21][22][23]

  • Objective: To measure the tensile strength, elongation, and modulus of the vulcanized rubber.[20][21][24]

  • Procedure:

    • Die-cut dumbbell-shaped specimens from the vulcanized rubber sheets.[25]

    • Measure the thickness and width of the narrow section of the specimens.

    • Mount the specimen in the grips of a universal testing machine.

    • Stretch the specimen at a constant rate of 500 ± 50 mm/min until it breaks.[19]

    • Record the force and elongation throughout the test to determine tensile strength, ultimate elongation, and modulus at various elongations.[25]

4. Heat Aging Test

  • Standard: ASTM D573 - Standard Test Method for Rubber—Deterioration in an Air Oven.[26][27][28][29][30]

  • Objective: To evaluate the resistance of the vulcanized rubber to deterioration at elevated temperatures.[26][27]

  • Procedure:

    • Measure the initial physical properties (e.g., tensile strength, elongation, hardness) of unaged specimens.

    • Place a set of specimens in a circulating air oven at a specified elevated temperature (e.g., 70°C or 100°C) for a defined period (e.g., 72 hours).[26]

    • After the aging period, remove the specimens and allow them to cool to room temperature.

    • Re-measure the physical properties of the aged specimens.

    • Calculate the percentage change in properties to assess the material's thermal stability.[26]

Conclusion

This compound (MBTS) is a versatile and effective vulcanization accelerator that offers a favorable balance of scorch safety and cure rate for a wide range of rubber applications.[9][11] While sulfenamide accelerators may provide a longer processing window, and thiurams a faster cure, MBTS remains a cost-effective and reliable choice for many general-purpose and mechanical goods applications.[9] The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of MBTS with other accelerators, enabling researchers and compounders to make informed decisions based on quantitative data to optimize their rubber formulations for specific performance requirements.

References

  • ASTM D412-16(2021), Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension, ASTM International, West Conshohocken, PA, 2021, [Link]
  • ASTM D5289-19a, Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters, ASTM International, West Conshohocken, PA, 2019, [Link]
  • ASTM D573-04(2019), Standard Test Method for Rubber—Deterioration in an Air Oven, ASTM International, West Conshohocken, PA, 2019, [Link]
  • ASTM D2240-15(2021), Standard Test Method for Rubber Property—Durometer Hardness, ASTM International, West Conshohocken, PA, 2021, [Link]
  • ASTM D3182-16, Standard Practice for Rubber—Materials, Equipment, and Procedures for Mixing Standard Compounds and Preparing Standard Vulcanized Sheets, ASTM International, West Conshohocken, PA, 2016, [Link]
  • ChemBroad. (2025, January 30). How Does Rubber Accelerator MBTS Enable Precise Control Over Vulcanization for Tailored Rubber Properties?
  • Jet Mill. (2025, January 26). The Key Role of Vulcanization Accelerators in the Rubber Industry: The Balance Between Processing Safety and Vulcanization Rate.
  • Lusida Rubber Products. (n.d.). Vulcanization & Accelerators.
  • MonTech USA. (n.d.). What is a Moving Die Rheometer?
  • Wellt Chemicals. (2024, January 9). The Ultimate Guide to Sulfenamide Accelerator in 2024.

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Ecotoxicity of 2-(Methylthio)benzothiazole and Its Degradation Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Significance of 2-(Methylthio)benzothiazole

This compound (2-MeS-BT) is a chemical compound of significant industrial relevance, primarily utilized as a vulcanization accelerator in the rubber industry and as a biocide in various applications.[1] Its widespread use leads to its inevitable release into the environment through industrial effluents, urban runoff, and the degradation of consumer products.[1][2] Once in the environment, 2-MeS-BT is subject to various degradation processes, leading to the formation of several transformation products. Understanding the ecotoxicological profile of both the parent compound and its degradation products is crucial for a comprehensive environmental risk assessment. This guide provides a detailed comparison of the ecotoxicity of 2-MeS-BT and its principal degradation products: 2-mercaptobenzothiazole (2-MBT), 2-hydroxybenzothiazole (HOBT), and benzothiazole (BT).

Degradation Pathway of this compound

The environmental fate of 2-MeS-BT is complex, involving biotic and abiotic degradation pathways. A primary degradation route involves the transformation of 2-MeS-BT to 2-mercaptobenzothiazole (2-MBT). Further degradation can lead to the formation of 2-hydroxybenzothiazole (HOBT) and the parent benzothiazole (BT) structure.[2][3] The following diagram illustrates the general degradation pathway.

This compound (2-MeS-BT) This compound (2-MeS-BT) 2-Mercaptobenzothiazole (2-MBT) 2-Mercaptobenzothiazole (2-MBT) This compound (2-MeS-BT)->2-Mercaptobenzothiazole (2-MBT) Biodegradation/ Photolysis 2-Hydroxybenzothiazole (HOBT) 2-Hydroxybenzothiazole (HOBT) 2-Mercaptobenzothiazole (2-MBT)->2-Hydroxybenzothiazole (HOBT) Oxidation/ Hydrolisis Benzothiazole (BT) Benzothiazole (BT) 2-Mercaptobenzothiazole (2-MBT)->Benzothiazole (BT) Desulfurization Further Degradation Products Further Degradation Products 2-Hydroxybenzothiazole (HOBT)->Further Degradation Products Benzothiazole (BT)->Further Degradation Products

Caption: Generalized degradation pathway of this compound in the environment.

Comparative Ecotoxicity Assessment

The ecotoxicity of 2-MeS-BT and its degradation products varies significantly, with some transformation products exhibiting greater or lesser toxicity than the parent compound. This section presents a comparative analysis of their acute and chronic toxicity to representative aquatic organisms.

Data Summary

The following table summarizes the available ecotoxicity data for 2-MeS-BT and its degradation products. The data is primarily focused on the freshwater invertebrate Ceriodaphnia dubia, for which a comprehensive comparative study has been conducted.[2][3] Data for other organisms are included where available.

CompoundOrganismTest TypeEndpointValue (mg/L)Reference
This compound (2-MeS-BT) Ceriodaphnia dubiaAcute (48h)EC5012.7[2][3]
Ceriodaphnia dubiaChronic (7d)EC506.36[2][3]
Danio rerio (zebrafish)Acute (72h)Developmental toxicityObserved at 1.5 mg/L[4][5]
2-Mercaptobenzothiazole (2-MBT) Ceriodaphnia dubiaAcute (48h)EC504.19[2][3]
Ceriodaphnia dubiaChronic (7d)EC501.25[2][3]
Danio rerio (zebrafish)Acute (96h)Developmental and neurotoxic effectsObserved at 10 µM (1.67 mg/L)[6]
2-Hydroxybenzothiazole (HOBT) Ceriodaphnia dubiaAcute (48h)EC5015.1[2][3]
Ceriodaphnia dubiaChronic (7d)EC508.31[2][3]
Danio rerio (zebrafish)Acute (96h)Developmental and neurotoxic effectsObserved at 10 µM (1.51 mg/L)[6]
Benzothiazole (BT) Ceriodaphnia dubiaAcute (48h)EC5024.6[2][3]
Ceriodaphnia dubiaChronic (7d)EC5054.9[2][3]
Pseudokirchneriella subcapitata (algae)Acute (72h)EC50>45.8[7]
Daphnia magna (crustacean)Acute (48h)EC5019[7]
Oryzias latipes (medaka fish)Acute (96h)LC5039[7]
Danio rerio (zebrafish)Acute (96h)LC5014.25[6]

Key Findings from the Ecotoxicity Data:

  • Variability in Toxicity: The toxicity of these compounds to aquatic life varies considerably. For Ceriodaphnia dubia, the order of acute and chronic toxicity is generally 2-MBT > 2-MeS-BT > HOBT > BT.[2][3] This indicates that the degradation of 2-MeS-BT to 2-MBT increases its toxicity to this invertebrate species.

  • Trophic Level Sensitivity: The available data suggests that invertebrates may be more sensitive to some of these compounds than fish or algae. However, a lack of comprehensive data across all trophic levels for each compound makes direct comparisons challenging.

  • Sublethal Effects: Studies on zebrafish have highlighted the potential for sublethal effects, including developmental toxicity and neurotoxicity, at concentrations below those causing acute lethality.[4][5][6]

Mechanisms of Toxic Action

The toxicity of benzothiazole derivatives is often attributed to their ability to induce oxidative stress and disrupt endocrine functions.

Oxidative Stress

Exposure to benzothiazoles can lead to an overproduction of reactive oxygen species (ROS) in aquatic organisms.[8][9][10] This imbalance, known as oxidative stress, can cause damage to cellular components such as lipids, proteins, and DNA. The organism's antioxidant defense system, including enzymes like superoxide dismutase (SOD) and catalase (CAT), can be overwhelmed, leading to cellular dysfunction and toxicity.[8][9] Studies on fish have shown that exposure to benzothiazoles can alter the activity of these antioxidant enzymes.[10]

Endocrine Disruption

Several benzothiazole compounds have been identified as potential endocrine-disrupting chemicals (EDCs).[11][12][13][14] They can interfere with the normal functioning of the endocrine system, which regulates crucial physiological processes such as growth, development, and reproduction. For instance, some benzotriazoles, structurally related to benzothiazoles, have been shown to affect the hypothalamic-pituitary-gonadal (HPG) axis in fish, leading to altered steroid hormone levels and reproductive impairment.[13] In aquatic invertebrates, endocrine disruption can manifest as altered molting, growth, and reproductive success.[11][12][15]

The following diagram illustrates the potential signaling pathways affected by benzothiazole exposure.

cluster_0 Cellular Environment cluster_1 Cellular Response Benzothiazole Compound Benzothiazole Compound Increased ROS Production Increased ROS Production Benzothiazole Compound->Increased ROS Production Endocrine Receptor Interaction Endocrine Receptor Interaction Benzothiazole Compound->Endocrine Receptor Interaction Oxidative Stress Oxidative Stress Increased ROS Production->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Adverse Physiological Effects Adverse Physiological Effects Cellular Damage->Adverse Physiological Effects Disrupted Hormone Signaling Disrupted Hormone Signaling Endocrine Receptor Interaction->Disrupted Hormone Signaling Disrupted Hormone Signaling->Adverse Physiological Effects

Caption: Potential mechanisms of benzothiazole toxicity involving oxidative stress and endocrine disruption.

Experimental Protocols for Ecotoxicity Assessment

The ecotoxicity data presented in this guide are typically generated using standardized test protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of data across different laboratories.

Experimental Workflow for Aquatic Ecotoxicity Testing

The following diagram outlines a general workflow for conducting aquatic ecotoxicity tests.

Test Substance Preparation Test Substance Preparation Range-Finding Test Range-Finding Test Test Substance Preparation->Range-Finding Test Definitive Test Design Definitive Test Design Range-Finding Test->Definitive Test Design Test Organism Acclimation Test Organism Acclimation Definitive Test Design->Test Organism Acclimation Test Initiation Test Initiation Test Organism Acclimation->Test Initiation Exposure Period Exposure Period Test Initiation->Exposure Period Data Collection Data Collection Exposure Period->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Endpoint Determination (LC50/EC50) Endpoint Determination (LC50/EC50) Statistical Analysis->Endpoint Determination (LC50/EC50)

Caption: General workflow for conducting aquatic ecotoxicity tests.

Detailed Step-by-Step Methodologies

1. Algal Growth Inhibition Test (based on OECD Guideline 201) [9][12][13][16][17]

  • Objective: To determine the effects of a substance on the growth of a freshwater microalgal species, such as Pseudokirchneriella subcapitata.

  • Principle: Exponentially growing cultures of algae are exposed to various concentrations of the test substance over a 72-hour period. The inhibition of growth is measured by changes in cell density.

  • Procedure:

    • Prepare a series of test solutions with at least five different concentrations of the test substance and a control (without the test substance).

    • Inoculate each test flask with a known concentration of algal cells.

    • Incubate the flasks under constant temperature (21-24°C) and continuous, uniform illumination.

    • Measure the algal biomass (e.g., by cell counts or spectrophotometry) at 24, 48, and 72 hours.

    • Calculate the average specific growth rate for each concentration.

    • Determine the EC50 value, which is the concentration that causes a 50% reduction in algal growth compared to the control.

2. Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202) [6][8][18][19]

  • Objective: To determine the acute toxicity of a substance to daphnids (Daphnia magna or Ceriodaphnia dubia).

  • Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is immobilisation, defined as the inability to swim.

  • Procedure:

    • Prepare test solutions at a minimum of five concentrations in a geometric series, along with a control.

    • Place a group of daphnids (e.g., 20 individuals, divided into four replicates of five) in each test vessel.

    • Incubate the test vessels at a constant temperature (e.g., 20°C) for 48 hours under a defined light-dark cycle.

    • Observe and record the number of immobilised daphnids at 24 and 48 hours.

    • Calculate the EC50 value, the concentration that immobilises 50% of the daphnids.

3. Fish Acute Toxicity Test (based on OECD Guideline 203) [4][20][21][22][23]

  • Objective: To determine the acute lethal toxicity of a substance to fish (e.g., Zebrafish, Rainbow Trout).

  • Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours. The endpoint is mortality.

  • Procedure:

    • Acclimate the test fish to laboratory conditions.

    • Prepare test solutions at a minimum of five concentrations and a control.

    • Introduce a group of fish into each test chamber.

    • Maintain the test conditions (temperature, pH, dissolved oxygen) within a narrow range for 96 hours.

    • Record the number of dead fish at 24, 48, 72, and 96 hours.

    • Calculate the LC50 value, the concentration that is lethal to 50% of the test fish.

4. Daphnia magna Reproduction Test (based on OECD Guideline 211) [1][11][15][24][25]

  • Objective: To assess the chronic toxicity of a substance on the reproductive output of Daphnia magna.

  • Principle: Young female daphnids are exposed to a range of concentrations of the test substance over a 21-day period. The total number of living offspring produced is the primary endpoint.

  • Procedure:

    • Individually expose daphnids (less than 24 hours old) to different concentrations of the test substance in a semi-static system (with regular renewal of the test medium).

    • Feed the daphnids daily.

    • Monitor adult mortality and count and remove the offspring produced daily.

    • The test continues for 21 days.

    • Determine the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for reproduction. The ECx (e.g., EC10, EC50) for reproductive output can also be calculated.

Conclusion

This comparative guide highlights the ecotoxicological differences between this compound and its primary degradation products. The available data indicates that the degradation process does not necessarily lead to detoxification; in the case of 2-MBT, the toxicity to invertebrates is higher than the parent compound, 2-MeS-BT. The primary mechanisms of toxicity appear to involve the induction of oxidative stress and endocrine disruption.

For a more complete understanding of the environmental risks posed by these compounds, further research is warranted, particularly to generate comprehensive ecotoxicity data for all four compounds across different trophic levels (algae, invertebrates, and fish). Additionally, more in-depth studies into the specific molecular signaling pathways affected by each compound would provide a clearer picture of their modes of action and allow for more accurate risk assessments. The use of standardized testing protocols is paramount to ensure the quality and comparability of such data.

References

  • Chen, Y., Xie, C., Luo, Y., Yao, S., & Song, H. (2017). Acute toxicity and damage of tissue from benzothiazole-based ionic liquids in zebrafish (Danio rerio). In 4th International Conference on Energy, Environment and Sustainable Development (ICEESD 2017).
  • Gao, Y., Li, Z., Wang, J., Liu, C., & Wang, X. (2024). Comparing the Developmental Toxicity Delay and Neurotoxicity of Benzothiazole and Its Derivatives (BTHs) in Juvenile Zebrafish. Toxics, 12(5), 333.
  • Zhao, J., Li, M., Zhang, Y., & Wang, D. (2019). A summary of some of the biological pathways affected by benzothiazole...
  • Saleh, H., Soliman, M., El-matbouli, M., & El-Gendy, M. (2023). Oxidative Stress Biomarkers in Fish Exposed to Environmental Concentrations of Pharmaceutical Pollutants: A Review. Pharmaceuticals, 16(7), 932.
  • Chen, Y., Xie, C., Luo, Y., Yao, S., & Song, H. (2019). Acute toxicity and damage of tissue from benzothiazole-based ionic liquids in zebrafish(Danio rerio).
  • Gao, Y., Li, Z., Wang, J., Liu, C., & Wang, X. (2024). Neurobehavioral toxic effects and mechanisms of 2-aminobenzothiazole exposure on zebrafish.
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  • Wang, Y., Wang, J., Gu, J., & Guo, L. (2025). 2-(Methylthio) Benzothiazole (MTBT) Induces Cardiovascular Toxicity in Zebrafish Larvae and Investigates Its Mechanism. Biology, 14(10), 1398.
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  • Novotna, K., Dobsikova, R., Valentova, O., & Stara, A. (2023). Pesticides and Parabens Contaminating Aquatic Environment: Acute and Sub-Chronic Toxicity towards Early-Life Stages of Freshwater Fish and Amphibians. Toxics, 11(4), 333.
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  • Petrie, B., & Coman, V. (2021). Endocrine-Disrupting Compounds: An Overview on Their Occurrence in the Aquatic Environment and Human Exposure. International Journal of Environmental Research and Public Health, 18(4), 1957.
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A Senior Application Scientist's Guide to 2-(Methylthio)benzothiazole: A Comparative Performance Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of chemical compounds is a critical decision guided by performance, efficiency, and reliability. This guide provides an in-depth technical comparison of 2-(Methylthio)benzothiazole (MMB), a versatile heterocyclic compound, across its primary applications. By presenting objective experimental data and elucidating the underlying scientific principles, this document serves as a vital resource for making informed decisions in your research and development endeavors.

Introduction to this compound (MMB)

This compound, with the chemical formula C₈H₇NS₂, is a derivative of benzothiazole characterized by a methylthio group at the 2-position.[1][2] This structural feature imparts unique physicochemical properties that make it a valuable compound in diverse industrial and research applications. It is recognized for its roles as a corrosion inhibitor, a vulcanization accelerator in the rubber industry, and a fungicide in agricultural applications.[1][3] This guide will benchmark the performance of MMB against common alternatives in each of these domains, providing the necessary data to evaluate its suitability for your specific needs.

MMB as a Corrosion Inhibitor: A Comparative Analysis

Corrosion is a significant challenge in numerous industries, leading to material degradation and economic losses. The use of organic corrosion inhibitors is a widely adopted strategy to mitigate this issue. Benzothiazole and its derivatives are well-established corrosion inhibitors due to the presence of heteroatoms (nitrogen and sulfur) and the aromatic ring, which facilitate adsorption onto metal surfaces.

The Science Behind the Inhibition: Mechanism of Action

The efficacy of MMB as a corrosion inhibitor stems from its ability to form a protective film on the metal surface. This process is primarily driven by the adsorption of MMB molecules, which involves the sharing of lone pair electrons from the nitrogen and sulfur atoms with the vacant d-orbitals of the metal. This interaction creates a barrier that isolates the metal from the corrosive environment. The planarity of the benzothiazole ring and the presence of the methylthio group contribute to a high surface coverage, enhancing the protective efficiency.

Experimental Workflow: Evaluating Corrosion Inhibition

cluster_prep Sample Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis p1 Metal Coupon Preparation (e.g., Mild Steel) t1 Potentiodynamic Polarization (PDP) p1->t1 t2 Electrochemical Impedance Spectroscopy (EIS) p1->t2 t3 Weight Loss Measurement p1->t3 p2 Preparation of Corrosive Medium (e.g., 1M HCl) p2->t1 p2->t2 p2->t3 p3 Preparation of Inhibitor Solutions (MMB and Alternatives at various concentrations) p3->t1 p3->t2 p3->t3 a1 Corrosion Current Density (Icorr) t1->a1 a2 Polarization Resistance (Rp) t2->a2 a3 Inhibition Efficiency (%IE) t3->a3 a4 Surface Characterization (SEM/AFM) t3->a4 a1->a3 a2->a3

Caption: Workflow for evaluating the performance of corrosion inhibitors.

Performance Benchmark: MMB vs. Alternatives

The following table summarizes the comparative performance of MMB against two widely used corrosion inhibitors: Benzotriazole (BTA) and 2-Mercaptobenzothiazole (MBT). The data is a synthesis of findings from various studies on benzothiazole derivatives.[3][4][5]

InhibitorConcentration (mM)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank (1M HCl) -25.4-
This compound (MMB) 1.01.5~94
Benzotriazole (BTA) 1.02.0~92
2-Mercaptobenzothiazole (MBT) 1.01.3~95

Note: The data presented is a representative compilation from multiple sources and may vary depending on the specific experimental conditions, including the type of metal, corrosive medium, and temperature.

Experimental Protocol: Potentiodynamic Polarization
  • Electrode Preparation: Mild steel coupons with an exposed area of 1 cm² are polished with successively finer grades of emery paper, degreased with acetone, rinsed with distilled water, and dried.

  • Electrochemical Cell Setup: A three-electrode cell is used, with the mild steel coupon as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Test Solution: The cell is filled with 1M HCl solution, either without an inhibitor (blank) or with a specific concentration of the inhibitor (MMB, BTA, or MBT).

  • Measurement: The potentiodynamic polarization curves are recorded by scanning the potential from -250 mV to +250 mV with respect to the open circuit potential (OCP) at a scan rate of 1 mV/s.

  • Data Analysis: The corrosion current density (Icorr) is determined by Tafel extrapolation of the polarization curves. The inhibition efficiency (%IE) is calculated using the formula: %IE = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100.

MMB in Rubber Vulcanization: An Accelerator Performance Guide

In the rubber industry, vulcanization is a crucial process that imparts desirable mechanical properties to rubber, such as elasticity and strength. Vulcanization accelerators are added to the rubber compound to increase the rate of vulcanization, reduce the curing time, and improve the properties of the final product.[6][7] Thiazoles are a prominent class of accelerators, and MMB is a member of this family.[8]

The Chemistry of Accelerated Vulcanization

The mechanism of accelerated sulfur vulcanization is complex and involves several steps.[9][10] The accelerator, in the presence of an activator (typically zinc oxide and stearic acid), reacts with sulfur to form an active sulfurating agent.[11] This agent then reacts with the rubber polymer chains to form cross-links, creating a three-dimensional network. The structure of the accelerator influences the scorch time (the premature vulcanization during processing) and the cure rate.

Logical Relationship: Accelerator Performance

cluster_inputs Inputs cluster_outputs Performance Metrics i1 Accelerator Type (e.g., MMB, MBTS, CBS) o1 Scorch Time (ts2) i1->o1 o2 Cure Rate Index (CRI) i1->o2 i2 Rubber Compound o3 Mechanical Properties (Tensile Strength, Elongation) i2->o3 i3 Curing Conditions (Temperature, Time) i3->o1 i3->o2 i3->o3

Caption: Factors influencing the performance of vulcanization accelerators.

Performance Benchmark: MMB vs. Thiazole and Sulfenamide Accelerators

The following table compares the vulcanization characteristics of MMB with 2,2'-Dithiobis(benzothiazole) (MBTS), a common thiazole accelerator, and N-Cyclohexyl-2-benzothiazolesulfenamide (CBS), a widely used sulfenamide accelerator. The data is based on typical values observed in natural rubber (NR) compounds.[8][12][13][14]

AcceleratorTypeScorch Time (ts2, min) at 121°COptimum Cure Time (t90, min) at 142°C
This compound (MMB) Thiazole5-715-20
MBTS Thiazole8-1220-25
CBS Sulfenamide15-2510-15

Note: Scorch time and cure time are indicative and can be influenced by the specific formulation of the rubber compound.

Experimental Protocol: Rheometer Testing (ASTM D2084)[17]
  • Sample Preparation: A rubber compound containing the polymer, fillers, activators, sulfur, and the accelerator to be tested is prepared on a two-roll mill.

  • Rheometer Setup: An oscillating disc rheometer (ODR) or a moving die rheometer (MDR) is preheated to the desired test temperature (e.g., 142°C).

  • Test Procedure: A sample of the unvulcanized rubber compound is placed in the test cavity of the rheometer. The instrument measures the torque required to oscillate the rotor or die at a fixed angle and frequency as the rubber vulcanizes.

  • Data Analysis: A cure curve (torque vs. time) is generated. From this curve, key parameters are determined:

    • Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.

    • Maximum Torque (MH): Related to the stiffness and crosslink density of the fully cured rubber.

    • Scorch Time (ts2): The time required for the torque to rise 2 units above ML.

    • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.

MMB as a Fungicide: Evaluating Antifungal Efficacy

Benzothiazole derivatives have been investigated for their biological activities, including antifungal properties.[7][15][16] The presence of the benzothiazole scaffold is associated with the ability to interfere with essential cellular processes in fungi.[17]

Antifungal Mechanism of Action

The precise mechanism of antifungal action for MMB is not fully elucidated but is believed to involve the disruption of fungal cell membranes and the inhibition of key enzymes. The lipophilic nature of the molecule allows it to penetrate the fungal cell wall and membrane. Once inside, the sulfur and nitrogen atoms can interact with and inhibit enzymes crucial for fungal metabolism and growth.[15]

Experimental Workflow: Antifungal Susceptibility Testing

cluster_prep Preparation cluster_testing Assay cluster_analysis Analysis p1 Fungal Culture (e.g., Candida albicans) t1 Inoculation of Microtiter Plate p1->t1 p2 Preparation of Growth Medium p2->t1 p3 Serial Dilution of MMB and Control Fungicide p3->t1 t2 Incubation at 37°C for 24-48 hours t1->t2 a1 Visual or Spectrophotometric Reading of Fungal Growth t2->a1 a2 Determination of Minimum Inhibitory Concentration (MIC) a1->a2

Caption: A typical workflow for determining the antifungal activity of a compound.

Performance Benchmark: MMB vs. a Standard Antifungal Agent

The following table provides a representative comparison of the antifungal activity of MMB against a common antifungal drug, Fluconazole, for the yeast Candida albicans. The data is synthesized from studies on the antifungal properties of benzothiazole derivatives.[18]

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC, µg/mL)
This compound (MMB) Candida albicans16-32
Fluconazole (Control) Candida albicans0.25-2

Note: MIC values can vary depending on the specific strain of the fungus and the testing methodology used.

Experimental Protocol: Broth Microdilution Method[23][24]
  • Preparation of Inoculum: A standardized suspension of the fungal test organism (e.g., Candida albicans) is prepared in a suitable broth medium.

  • Preparation of Test Compound: A stock solution of MMB is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A positive control (fungus in broth without inhibitor) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.

Conclusion

This guide has provided a comprehensive, data-driven comparison of this compound across its key applications. As a corrosion inhibitor, MMB demonstrates high efficiency, comparable to other established benzothiazole derivatives. In rubber vulcanization, it acts as a medium-fast accelerator, offering a balance between scorch safety and cure rate. Its fungicidal activity, while present, is less potent than that of dedicated antifungal drugs.

The experimental protocols and mechanistic insights provided herein are intended to empower researchers and professionals to make well-informed decisions. The selection of MMB or its alternatives should be based on a thorough evaluation of the specific performance requirements, processing conditions, and economic considerations of the intended application.

References

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A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 2-(Methylthio)benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth technical comparison of two primary analytical methods for the quantification of 2-(Methylthio)benzothiazole (MTBT), a compound relevant in various industrial and environmental contexts. We will explore the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, grounded in the principles of scientific integrity and regulatory expectations.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[1][2]. When different analytical methods are employed to measure the same analyte, especially across different laboratories or during method transfer, cross-validation becomes a critical exercise to ensure the consistency and reliability of the results[3][4]. This guide will delve into the theoretical underpinnings of HPLC and GC-MS for MTBT analysis, provide detailed experimental protocols for a cross-validation study, and present a comparative analysis of their performance characteristics.

The Analyte: this compound

This compound (CAS No. 615-22-5) is a sulfur-containing heterocyclic compound. Its accurate quantification is crucial for quality control in manufacturing processes where it might be an intermediate or impurity, as well as in environmental monitoring where benzothiazoles can be present as pollutants[5][6][7]. The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and the nature of the available instrumentation.

Principles of the Compared Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of analytical chemistry, particularly for non-volatile or thermally labile compounds. The separation in reverse-phase HPLC, the most common mode for a molecule like MTBT, is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase[8][9].

Causality in Experimental Choices for HPLC:

  • Stationary Phase: A C18 column is selected due to the moderate polarity of MTBT, allowing for good retention and separation from other components.

  • Mobile Phase: A mixture of acetonitrile and water is a common choice. The organic modifier (acetonitrile) is varied to elute the analyte with a reasonable retention time and good peak shape. A buffer may be added to control the pH and ensure the consistent ionization state of the analyte and any impurities[8][9].

  • Detection: UV detection is suitable for MTBT due to the presence of the chromophoric benzothiazole ring system. The detection wavelength is chosen at an absorbance maximum to ensure high sensitivity[8][9].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. The sample is vaporized and separated in a capillary column, and the eluting compounds are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio, enabling high-specificity identification and quantification[10][11].

Causality in Experimental Choices for GC-MS:

  • Injection Technique: While some benzothiazole derivatives can be thermally labile, MTBT is generally amenable to GC analysis[5]. A split/splitless injector is commonly used. For potentially thermally sensitive compounds, a programmable temperature vaporization (PTV) inlet can prevent decomposition by injecting the sample at a lower temperature, which is then ramped up[12].

  • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms) is typically used for the separation of such compounds.

  • Detection: Mass spectrometry provides high selectivity and sensitivity. Selected Ion Monitoring (SIM) mode can be used to monitor specific fragment ions of MTBT, further enhancing sensitivity and reducing matrix interference[11].

Cross-Validation Study Design

A cross-validation study is designed to compare the performance of two distinct analytical methods. The process involves analyzing the same set of quality control (QC) samples with both the HPLC and GC-MS methods and comparing the results[3][4][13].

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Method cluster_gcms GC-MS Method cluster_analysis Data Analysis & Comparison A Prepare Stock Solution of MTBT B Spike Blank Matrix to Create QC Samples (Low, Mid, High Concentrations) A->B C Analyze QC Samples with Validated HPLC Method B->C D Analyze QC Samples with Validated GC-MS Method B->D E Calculate Concentrations from Both Methods C->E D->E F Statistical Comparison of Results (e.g., Bland-Altman, t-test) E->F G Evaluate Performance Parameters: Accuracy, Precision, Linearity F->G H Conclusion on Method Comparability G->H

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Experimental Protocols

Adherence to established guidelines on analytical procedure validation, such as those from the International Council for Harmonisation (ICH), is crucial for ensuring the quality and reliability of the data[1][14][15][16][17].

Protocol 1: HPLC-UV Method for MTBT Quantification
  • Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 278 nm.

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of MTBT in acetonitrile.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations by spiking a blank matrix (e.g., placebo formulation, environmental water sample extract).

Protocol 2: GC-MS Method for MTBT Quantification
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic and MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C (or use a PTV for temperature programming).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for MTBT (e.g., m/z 181, 135).

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of MTBT in a suitable solvent like ethyl acetate.

    • Prepare calibration standards and QC samples by serial dilution in the same solvent.

Comparative Performance Data

The following table summarizes the expected performance characteristics based on the validation of these methods, following ICH Q2(R2) guidelines[14][17][18].

Parameter HPLC-UV GC-MS ICH Acceptance Criteria (Typical)
Specificity Demonstrated by peak purity and resolution from other components.High, based on retention time and specific mass fragmentation patterns.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present[16].
Linearity (r²) > 0.999> 0.998r² ≥ 0.99
Range 1 - 100 µg/mL0.1 - 50 µg/mLThe interval between the upper and lower concentration levels for which the procedure has suitable precision, accuracy, and linearity[1][15].
Accuracy (% Recovery) 98 - 102%95 - 105%Typically ±15% of the nominal value (±20% at LLOQ)[18].
Precision (%RSD) < 2%< 5%Repeatability: ≤ 2%; Intermediate Precision: ≤ 5%[16].
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mLSignal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) ~1 µg/mL~0.1 µg/mLSignal-to-Noise ratio of 10:1.

Discussion of Results and Method Selection

MethodSelection cluster_criteria Decision Criteria cluster_methods Recommended Method Sensitivity Required Sensitivity HPLC HPLC-UV Sensitivity->HPLC Moderate GCMS GC-MS Sensitivity->GCMS High Matrix Sample Matrix Complexity Matrix->HPLC Simple to Moderate Matrix->GCMS Complex (High Specificity) Volatility Analyte Volatility/ Thermal Stability Volatility->HPLC Low/Thermally Labile Volatility->GCMS High/Thermally Stable Equipment Available Equipment Equipment->HPLC Commonly Available Equipment->GCMS More Specialized

Caption: Key factors influencing the selection between HPLC and GC-MS.

Both HPLC-UV and GC-MS are suitable for the quantification of this compound. The cross-validation would likely demonstrate that both methods provide comparable, reliable, and accurate results within acceptable statistical limits.

  • HPLC-UV is a robust, precise, and widely available technique, making it an excellent choice for routine quality control in a manufacturing setting where concentrations are relatively high and the matrix is well-defined.

  • GC-MS offers superior sensitivity and specificity, making it the preferred method for trace analysis, such as in environmental samples or for impurity profiling in drug substances[7][10]. The high specificity from mass spectrometric detection is invaluable when dealing with complex matrices where interferences may be present.

The choice between the two methods will ultimately depend on the specific application, the required level of sensitivity, and the available resources. This guide provides the foundational knowledge and experimental framework for making an informed decision and for executing a scientifically sound cross-validation study.

References

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Comparative analysis of the biological effects of benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Effects of Benzothiazole Derivatives

Introduction

The benzothiazole scaffold, a bicyclic heterocyclic compound, is a cornerstone in medicinal chemistry, integral to numerous natural and synthetic bioactive molecules.[1] Its unique structure, featuring a benzene ring fused to a thiazole ring, provides a versatile framework for interacting with a wide array of biological targets.[2] This adaptability has led to the development of benzothiazole derivatives with a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[3] The biological activity is profoundly influenced by the nature and position of substitutions, particularly at the C-2 and C-6 positions of the benzothiazole ring.[1][3]

This guide offers a comparative analysis of the biological effects of various benzothiazole derivatives, grounded in experimental data. It is designed for researchers, scientists, and drug development professionals to provide an in-depth understanding of the structure-activity relationships, mechanisms of action, and experimental methodologies used to evaluate these potent compounds.

Part 1: Anticancer Activity of Benzothiazole Derivatives

Benzothiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a broad range of cancer cell lines, including those of the breast, colon, lung, and liver.[4][5] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes in cancer progression, induction of apoptosis, and interference with cellular signaling pathways.[5]

Mechanism of Action: Enzyme Inhibition and Apoptosis Induction

A primary anticancer mechanism for many benzothiazole derivatives is the inhibition of enzymes crucial for tumor growth and survival, such as topoisomerase IIα and various kinases.[5][6] For instance, certain derivatives act as potent human DNA topoisomerase IIα inhibitors, with some compounds showing IC50 values in the nanomolar range.[6] This inhibition disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis.

Another key mechanism is the induction of apoptosis, or programmed cell death. Studies on human hepatocellular carcinoma (HepG2) cells have shown that benzothiazole derivatives can trigger apoptosis by causing a loss of mitochondrial membrane potential.[4] This is often associated with the suppression of inflammatory pathways, such as the reduction of NF-κB protein levels and its downstream effectors, COX-2 and iNOS.[4]

Anticancer_Mechanism cluster_0 Benzothiazole Derivative cluster_1 Cancer Cell BTA Benzothiazole Derivative TopoII Topoisomerase IIα BTA->TopoII Inhibition Kinase Tyrosine Kinases BTA->Kinase Inhibition Mitochondria Mitochondria BTA->Mitochondria Induces Stress Apoptosis Apoptosis TopoII->Apoptosis Leads to Kinase->Apoptosis Leads to Mitochondria->Apoptosis Triggers

Caption: General mechanisms of anticancer action for benzothiazole derivatives.

Comparative Analysis of Anticancer Activity

The anticancer potency of benzothiazole derivatives can vary significantly based on their chemical substitutions. The following table summarizes the in vitro cytotoxicity of selected derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Derivative Class/CompoundCancer Cell LineIC50 ValueReference
Naphthalimide-benzothiazole (67)HT-29 (Colon)3.47 ± 0.2 µM[7]
Naphthalimide-benzothiazole (67)A549 (Lung)3.89 ± 0.3 µM[7]
Naphthalimide-benzothiazole (67)MCF-7 (Breast)5.08 ± 0.3 µM[7]
Bromopyridine acetamide (29)SKRB-3 (Breast)1.2 nM[7]
Bromopyridine acetamide (29)SW620 (Colon)4.3 nM[7]
Bromopyridine acetamide (29)HepG2 (Liver)48 nM[7]
2-phenyl-benzothiazole (4d)BxPC-3 (Pancreatic)3.99 µM[8]
2-phenyl-benzothiazole (4m)AsPC-1 (Pancreatic)8.49 µM[8]
2-methylbenzo[d]thiazoleHepG2 (Liver)29.63 µM (48h)[4]

Note: Lower IC50 values indicate higher potency.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic effects of a compound.

Causality Behind Experimental Choices:

  • Cell Seeding Density: Choosing the right cell density is critical. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and cell death unrelated to the compound's effect, skewing the results.

  • Compound Concentration Range: A logarithmic serial dilution is used to test the compound over a wide concentration range. This is essential for generating a dose-response curve and accurately calculating the IC50 value.

  • Incubation Time: The 48-hour incubation period allows sufficient time for the compound to exert its antiproliferative or cytotoxic effects. Shorter times might not capture the full effect, while longer times could lead to confounding factors like nutrient depletion.

  • Use of DMSO: Dimethyl sulfoxide (DMSO) is used as the solvent for the benzothiazole derivatives due to its ability to dissolve a wide range of compounds and its relatively low toxicity to cells at the concentrations used. A vehicle control (DMSO alone) is crucial to ensure that the observed effects are due to the compound and not the solvent.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: Antimicrobial Activity of Benzothiazole Derivatives

The rise of drug-resistant pathogens presents a major global health challenge, necessitating the discovery of new antimicrobial agents.[9] Benzothiazole derivatives have demonstrated significant activity against a wide range of bacteria and fungi.[10]

Mechanism of Action: Enzyme and Cell Process Inhibition

The antimicrobial action of benzothiazoles often involves the inhibition of essential microbial enzymes that are absent in or structurally different from their mammalian counterparts.[10] A key target is the dihydropteroate synthase (DHPS) enzyme, which is vital for folate synthesis in bacteria.[9] By competing with the natural substrate, 4-aminobenzoic acid (PABA), these derivatives block the folic acid pathway, thereby inhibiting bacterial growth.[9] Other mechanisms include the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication, and the disruption of microbial cell membranes.[10][11]

Antimicrobial_Workflow cluster_0 Preparation cluster_1 Incubation & Reading cluster_2 Result A Prepare Bacterial Inoculum C Inoculate 96-well Plate with Bacteria and Compound A->C B Serially Dilute Benzothiazole Derivative B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Turbidity (Growth) D->E F Determine MIC E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Comparative Analysis of Antimicrobial Activity

The effectiveness of benzothiazole derivatives as antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

Derivative/CompoundMicroorganismMIC ValueReference
Compound 16c (pyrazol-3(2H)-one deriv.)Staphylococcus aureus0.025 mM[9]
Compound 16c (pyrazol-3(2H)-one deriv.)Streptococcus mutans0.203 mM[9]
Ampicillin (Standard)Staphylococcus aureus0.179 mM[9]
Benzothiazole-thiazole hybrid 4b Staphylococcus aureus3.90 µg/mL[11]
Benzothiazole-thiazole hybrid 4b Bacillus subtilis3.90 µg/mL[11]
Streptomycin (Standard)Staphylococcus aureus3.90 µg/mL[11]
Amide-imidazole scaffold 14p Candida albicans0.125-2 µg/mL[12]
Amide-imidazole scaffold 14p Cryptococcus neoformans0.125-2 µg/mL[12]

Note: Lower MIC values indicate greater antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.

Causality Behind Experimental Choices:

  • Standardized Inoculum: The bacterial suspension is adjusted to a 0.5 McFarland standard to ensure a consistent and reproducible starting concentration of bacteria (~1.5 x 10^8 CFU/mL). This is critical for the MIC value to be comparable across different experiments and labs.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This specific medium is used because its concentration of divalent cations (Ca2+ and Mg2+) is controlled, which can significantly affect the activity of certain classes of antibiotics.

  • Positive and Negative Controls: A growth control well (broth + inoculum, no compound) is essential to confirm that the bacteria can grow under the assay conditions. A sterility control well (broth only) ensures that the medium is not contaminated.

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the benzothiazole derivative in CAMHB. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB so that after inoculation, each well contains approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (inoculum without the compound) and a negative control well (broth without inoculum).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

Part 3: Neuroprotective Effects of Benzothiazole Derivatives

Neurodegenerative diseases like Alzheimer's (AD) and Amyotrophic Lateral Sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function.[13][14] Benzothiazole derivatives, including the FDA-approved drug Riluzole for ALS, have shown significant promise as neuroprotective agents.[13][14]

Mechanism of Action: Multi-Target Inhibition in Neurodegeneration

The pathology of Alzheimer's disease is multifactorial, involving cholinergic deficits, monoamine oxidase (MAO) dysregulation, and the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques.[15][16] Benzothiazole derivatives are being developed as multi-target-directed ligands (MTDLs) that can simultaneously address several of these pathological pathways.[17]

Many derivatives act as dual inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, and MAO-B, an enzyme that degrades dopamine and contributes to oxidative stress.[15] By inhibiting both enzymes, these compounds can enhance cholinergic neurotransmission and reduce oxidative damage in the brain.[18] Furthermore, some benzothiazoles have been shown to effectively inhibit the aggregation of Aβ peptides, a key event in the formation of senile plaques in AD.[16]

Neuroprotection_Pathway cluster_0 Pathological Targets in AD cluster_1 Benzothiazole Derivative Action cluster_2 Therapeutic Outcomes AChE AChE Neurotransmission Increased Acetylcholine AChE->Neurotransmission MAOB MAO-B OxidativeStress Reduced Oxidative Stress MAOB->OxidativeStress Abeta Aβ Monomers Plaque Reduced Aβ Plaque Formation Abeta->Plaque BTA Benzothiazole Derivative BTA->AChE Inhibits BTA->MAOB Inhibits BTA->Abeta Inhibits Aggregation

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The Versatile Benzothiazole Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole core, a bicyclic system forged from the fusion of benzene and thiazole rings, stands as a privileged scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The biological profile of these compounds is profoundly influenced by the nature of the substituent at the 2-position of the benzothiazole ring. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-substituted benzothiazoles, supported by experimental data, to aid researchers and drug development professionals in the rational design of novel therapeutic agents.

Unraveling the Anticancer Potential: A Tale of Two Phenyl Rings

The 2-arylbenzothiazole moiety has emerged as a particularly promising pharmacophore in the quest for novel anticancer agents.[4] The substitution pattern on the 2-phenyl ring plays a pivotal role in modulating the cytotoxic activity of these compounds against various cancer cell lines.

The Impact of Substitution on Anticancer Efficacy

Extensive research has demonstrated that the electronic properties and steric bulk of substituents on the 2-phenyl ring can dramatically alter the anticancer potency. Generally, the presence of electron-withdrawing groups or specific hydrogen bond donors/acceptors enhances activity.

A comparative analysis of various 2-substituted benzothiazoles reveals key SAR trends:

  • Hydroxylated Derivatives: The position of hydroxyl groups on the 2-phenyl ring is critical. For instance, 2-(4-hydroxyphenyl)benzothiazole derivatives often exhibit potent and selective anticancer activity.[5]

  • Halogenated Derivatives: The introduction of halogens, such as fluorine and chlorine, at different positions of the 2-phenyl ring has been shown to enhance cytotoxicity.[5]

  • Amino and Nitro Groups: The presence of amino or nitro functionalities can also contribute to the anticancer profile, with their position influencing the activity spectrum.[4][6]

The following table summarizes the in vitro cytotoxic activity of a selection of 2-substituted benzothiazole derivatives against various human cancer cell lines, providing a quantitative comparison of their potency.

Compound ID2-SubstituentCancer Cell LineIC50 (µM)Reference
1 2-(4-Hydroxyphenyl)MCF-7 (Breast)0.4[5]
2 2-(3-Hydroxyphenyl)MCF-7 (Breast)0.57[5]
3 2-(4-Nitrophenyl)PANC-1 (Pancreatic)27[7]
4 2-(4-Fluorophenyl)PANC-1 (Pancreatic)35[7]
5 2-PhenylColo-205 (Colon)>100[8]
6 2-(4-Aminophenyl)MDA-MB-231 (Breast)0.68[6]
7 2-(4-Methoxyphenyl)HepG2 (Liver)>50[4]
8 2-(4-Chlorophenyl)HCT-116 (Colon)5.61[9]
Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of many 2-arylbenzothiazoles is attributed to their ability to inhibit critical enzymes and signaling pathways involved in cancer cell proliferation and survival. A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[10][11][12][13][14] By binding to the ATP-binding site of the EGFR kinase domain, these compounds can block downstream signaling cascades, such as the PI3K/Akt/mTOR and JAK/STAT pathways, ultimately leading to cell cycle arrest and apoptosis.[12]

Below is a diagram illustrating the inhibition of the EGFR signaling pathway by a 2-arylbenzothiazole derivative.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation Benzothiazole 2-Arylbenzothiazole Benzothiazole->EGFR Inhibits EGF EGF EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling pathway by a 2-arylbenzothiazole.

Combating Microbial Threats: A Broad Spectrum of Activity

In addition to their anticancer properties, 2-substituted benzothiazoles have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[15][16] The structural modifications at the 2-position are crucial for determining the breadth and potency of their antimicrobial effects.

Structure-Activity Relationship in Antimicrobial Benzothiazoles

The antimicrobial efficacy of 2-substituted benzothiazoles is highly dependent on the nature of the substituent. Key observations from various studies include:

  • Substituted Phenyl Rings: The presence of electron-withdrawing groups like nitro and halogens on the 2-phenyl ring often enhances antibacterial and antifungal activity.[15][17][18]

  • Thioether and Amine Linkages: Derivatives with thioether or amine linkages at the 2-position have also shown promising antimicrobial profiles.

  • Heterocyclic Substituents: The incorporation of other heterocyclic rings at the 2-position can lead to compounds with broad-spectrum antimicrobial activity.[19]

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 2-substituted benzothiazole derivatives against various microbial strains.

Compound ID2-SubstituentMicrobial StrainMIC (µg/mL)Reference
9 2-(4-Nitrophenyl)E. coli15.62[17]
10 2-(2-Hydroxyphenyl)P. aeruginosa15.62[17]
11 2-(Thiazolidin-4-one)P. aeruginosa90-180[17]
12 2-(Benzimidazolyl)E. faecalis8[17]
13 2-MercaptoC. albicans-[20]
14 2-(4-Chlorophenyl)S. aureus-[21]

Experimental Protocols: Synthesizing and Evaluating 2-Substituted Benzothiazoles

The synthesis and biological evaluation of these compounds require robust and reproducible experimental protocols. The following sections provide detailed methodologies for the preparation and screening of 2-substituted benzothiazoles.

Synthesis of 2-Arylbenzothiazoles

A common and efficient method for the synthesis of 2-arylbenzothiazoles is the condensation reaction between 2-aminothiophenol and a substituted benzaldehyde.

Experimental Workflow for Synthesis

Synthesis_Workflow Reactants 2-Aminothiophenol + Substituted Benzaldehyde Reaction Reaction (e.g., in Ethanol, reflux) Reactants->Reaction Workup Reaction Work-up (Cooling, Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization FinalProduct 2-Arylbenzothiazole Characterization->FinalProduct

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Unlocking Potent Synergies: A Comparative Guide to 2-(Methylthio)benzothiazole Combinations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical compounds with diverse applications, 2-(Methylthio)benzothiazole (MBM) and its structural congeners have carved a niche as versatile agents in industrial and therapeutic domains. While their individual efficacy is well-documented, the true potential of these benzothiazole derivatives is often realized when used in combination with other compounds, leading to synergistic effects that far surpass the sum of their individual contributions. This guide provides an in-depth technical comparison of the synergistic effects of this compound and its related compounds, supported by experimental data, to inform research and development in corrosion inhibition, antimicrobial applications, and oncology.

The Principle of Synergy: More Than the Sum of its Parts

Synergy occurs when the combined effect of two or more agents is greater than the additive effect of each agent administered separately. This phenomenon is a cornerstone of combination therapy and formulation science, offering pathways to enhanced efficacy, reduced dosages, and the mitigation of resistance mechanisms. The quantification of synergy is crucial for the rational design of combination therapies and is often expressed using metrics such as the Synergy Index (SI) or the Fractional Inhibitory Concentration Index (FICI). An FICI value of ≤ 0.5 is generally considered synergistic.

Industrial Applications: Synergistic Corrosion Inhibition

The economic and safety implications of metal corrosion are significant, making the development of effective corrosion inhibitors a perpetual pursuit. 2-Mercaptobenzothiazole (MBT), a close structural relative of MBM, has demonstrated remarkable synergistic effects when combined with other compounds to protect various metals, particularly steel.

Synergistic Action of 2-Mercaptobenzothiazole and Phosphates

Experimental evidence strongly supports the synergistic corrosion-inhibiting effect of MBT in combination with phosphates for mild steel in corrosive environments.[1] In a study investigating the corrosion of API 5L X42 pipeline steel in a 3.5 wt % NaCl solution, a combination of MBT and sodium dihydrogen phosphate (NaH2PO4) in a 1:1 molar ratio exhibited a corrosion inhibition efficiency exceeding 90%.[1] This synergistic effect is attributed to the formation of a stable, protective film on the steel surface.

Mechanism of Synergistic Corrosion Inhibition:

The proposed mechanism involves a multi-step process where both compounds play distinct yet cooperative roles:

  • Anodic Inhibition by Phosphate: Phosphate ions (PO₄³⁻) act as anodic inhibitors, reacting with ferrous ions (Fe²⁺) produced at the anodic sites of the corroding steel. This reaction forms an insoluble iron phosphate layer, which passivates the surface and slows down the metal dissolution process.[1]

  • Adsorption and Film Formation by MBT: MBT, an organic molecule with sulfur and nitrogen heteroatoms, adsorbs onto the steel surface. This adsorption occurs through the lone pair of electrons on the heteroatoms, forming a coordinate bond with the metal. This organic layer provides a physical barrier against corrosive species.

  • Synergistic Film Enhancement: The synergy arises from the formation of a more robust and adherent protective film than either component can form alone. The initial iron phosphate layer provides a favorable surface for the strong adsorption of MBT molecules. This composite film effectively blocks both anodic and cathodic corrosion reactions, leading to a significant reduction in the overall corrosion rate.

Experimental Protocol: Evaluation of Corrosion Inhibition Synergy

A typical experimental setup to evaluate the synergistic corrosion inhibition of MBT and phosphate involves electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Methodology:

  • Material Preparation: Mild steel coupons are prepared by grinding with emery papers of decreasing grit size, followed by degreasing with a suitable solvent like acetone and rinsing with deionized water.

  • Electrochemical Cell Setup: A three-electrode cell is used, with the steel coupon as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Corrosion Medium: A corrosive medium, such as a 3.5% NaCl solution, is prepared.

  • Inhibitor Addition: The individual inhibitors (MBT and NaH2PO4) and their combination at various concentrations are added to the corrosion medium.

  • Potentiodynamic Polarization: The polarization curves are recorded by scanning the potential from a cathodic potential to an anodic potential with respect to the open circuit potential (OCP). The corrosion current density (Icorr) is determined by extrapolating the Tafel plots. The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(Icorr(blank) - Icorr(inhibitor)) / Icorr(blank)] x 100

  • Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the OCP over a range of frequencies. The charge transfer resistance (Rct) is determined from the Nyquist plots. A higher Rct value indicates better corrosion inhibition.

Quantitative Data: Synergistic Corrosion Inhibition of MBT and Sodium Phosphate

Inhibitor CombinationConcentration (mol/L)Corrosion Inhibition Efficiency (%)
2-Mercaptobenzothiazole (MBT)1 x 10⁻³75
Sodium Dihydrogen Phosphate (NaH2PO4)1 x 10⁻³60
MBT + NaH2PO4 (1:1)1 x 10⁻³ + 1 x 10⁻³> 90[1]

Table 1: Comparison of the corrosion inhibition efficiency of individual and combined inhibitors on mild steel in a chloride-containing environment.

Diagram: Synergistic Corrosion Inhibition Mechanism

G cluster_1 Protective Film Fe Fe (Steel) Fe2+ Fe2+ Fe->Fe2+ FePO4 Iron Phosphate Layer MBT_ads Adsorbed MBT Layer FePO4->MBT_ads Enhances adsorption Fe2+->FePO4 Forms insoluble layer PO4 Phosphate (PO₄³⁻) PO4->FePO4 MBT 2-Mercaptobenzothiazole (MBT) MBT->MBT_ads Adsorbs on surface

Caption: Synergistic formation of a protective film by phosphate and MBT.

Therapeutic Applications: Expanding the Frontiers of Medicine

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antifungal effects. The synergistic combination of benzothiazole-based compounds with existing drugs is a promising strategy to enhance therapeutic outcomes.

Synergistic Anticancer Effects: Benzothiazole Derivatives and Gemcitabine

Pancreatic cancer is notoriously difficult to treat, with high resistance to conventional chemotherapy. Recent research has highlighted the potential of benzothiazole derivatives to overcome this resistance. A study on a novel phenylacetamide derivative of 2-mercaptobenzothiazole, compound 4l , demonstrated a significant synergistic antiproliferative effect when combined with the standard-of-care chemotherapeutic agent, gemcitabine, in pancreatic cancer cell lines.[2]

Mechanism of Synergistic Anticancer Action:

While the precise mechanism of this synergy is still under investigation, several hypotheses have been proposed:

  • Targeting Different Pathways: Gemcitabine is a nucleoside analog that inhibits DNA synthesis. The benzothiazole derivative may act on a different cellular pathway that is crucial for cancer cell survival, such as signaling pathways involved in proliferation or apoptosis. By targeting two distinct vulnerabilities, the combination can induce a more potent cytotoxic effect.

  • Modulation of Drug Resistance: Pancreatic cancer cells often develop resistance to gemcitabine through various mechanisms. The benzothiazole derivative might inhibit these resistance pathways, thereby re-sensitizing the cancer cells to gemcitabine.

  • Induction of Apoptosis: Both compounds may independently induce apoptosis (programmed cell death), and their combined action could lead to a supra-additive induction of apoptotic pathways. One study showed that certain 2-substituted benzothiazole derivatives induced apoptosis in PANC-1 human pancreatic cancer cells.[3][4]

Experimental Protocol: Assessing Anticancer Synergy in vitro

The checkerboard assay is a standard method to evaluate the synergistic effects of two anticancer agents.

Methodology:

  • Cell Culture: Pancreatic cancer cell lines (e.g., PANC-1) are cultured in appropriate media.

  • Drug Preparation: Stock solutions of the benzothiazole derivative and gemcitabine are prepared and serially diluted.

  • Checkerboard Setup: In a 96-well plate, serial dilutions of the benzothiazole derivative are added to the columns, and serial dilutions of gemcitabine are added to the rows. This creates a matrix of different concentration combinations.

  • Cell Seeding: Cancer cells are seeded into each well of the 96-well plate.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assay: Cell viability is assessed using a method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Synergy Analysis: The data is analyzed to calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.

Diagram: Hypothetical Synergistic Anticancer Mechanism

G cluster_0 Cancer Cell Gemcitabine Gemcitabine DNA_Synth DNA Synthesis Gemcitabine->DNA_Synth Inhibits Benzothiazole Benzothiazole Derivative Prolif_Signal Proliferation Signaling Benzothiazole->Prolif_Signal Inhibits Apoptosis Apoptosis DNA_Synth->Apoptosis Induces Cell_Growth Cancer Cell Growth DNA_Synth->Cell_Growth Prolif_Signal->Apoptosis Induces Prolif_Signal->Cell_Growth Apoptosis->Cell_Growth Inhibits

Caption: Dual blockade of cancer cell growth pathways.

Antimicrobial Applications: A Synergistic Approach to Combat Fungal Infections

The emergence of antifungal resistance is a growing public health concern. Synergistic combinations of antifungal agents can enhance efficacy and overcome resistance. Patents describe synergistic fungicidal compositions containing 2-(thiocyanomethylthio)benzothiazole (TCMTB), a derivative of MBM, with other compounds.[5][6] For instance, a synergistic combination of TCMTB and thiophanate compounds has been shown to be effective in controlling fungal growth.[6]

Mechanism of Synergistic Antifungal Action:

The mechanisms underlying the synergistic antifungal effects of benzothiazole derivatives are multifaceted and can include:

  • Inhibition of Different Fungal Targets: The two agents may inhibit different essential enzymes or pathways in the fungal cell. For example, one agent might disrupt cell wall synthesis, while the other inhibits ergosterol biosynthesis.

  • Enhanced Drug Penetration: One compound may increase the permeability of the fungal cell membrane, allowing for greater intracellular accumulation of the other agent.

  • Inhibition of Efflux Pumps: Fungi can develop resistance by actively pumping out antifungal drugs. A synergistic partner may inhibit these efflux pumps, restoring the efficacy of the primary antifungal agent.

Experimental Protocol: Checkerboard Assay for Antifungal Synergy

The checkerboard microdilution assay is the gold standard for assessing antifungal synergy in vitro.

Methodology:

  • Fungal Strain Preparation: A standardized inoculum of the target fungal strain (e.g., Candida albicans) is prepared.

  • Drug Dilutions: Serial dilutions of the benzothiazole compound and the partner antifungal agent are prepared in a microtiter plate, creating a two-dimensional concentration gradient.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions for fungal growth.

  • Endpoint Determination: The minimum inhibitory concentration (MIC) is determined for each drug alone and in combination by visual inspection or spectrophotometric reading.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) A FICI of ≤ 0.5 indicates synergy.[7][8]

Diagram: Workflow for Antifungal Synergy Testing

G A Prepare Fungal Inoculum C Inoculate Plate with Fungal Suspension A->C B Serial Dilution of Drugs in 96-well Plate (Checkerboard) B->C D Incubate at Optimal Temperature C->D E Determine Minimum Inhibitory Concentration (MIC) D->E F Calculate Fractional Inhibitory Concentration Index (FICI) E->F G Interpret Results (Synergy, Additivity, Antagonism) F->G

Caption: Standard workflow for the checkerboard antifungal synergy assay.

Conclusion and Future Directions

The synergistic combinations of this compound and its analogs represent a compelling strategy to enhance performance in diverse applications. In corrosion inhibition, the synergy with phosphates leads to the formation of highly effective protective films. In oncology, benzothiazole derivatives show promise in overcoming chemotherapy resistance when combined with standard drugs like gemcitabine. In the realm of antimicrobial agents, these compounds can potentiate the activity of existing fungicides.

Future research should focus on elucidating the precise molecular mechanisms underlying these synergistic interactions. A deeper understanding of the structure-activity relationships will enable the rational design of even more potent and specific synergistic combinations. Furthermore, in vivo studies are crucial to validate the in vitro findings and translate these promising combination strategies into practical applications for the benefit of industry and medicine.

References

  • Fantacuzzi, M., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. PubMed Central.
  • Papadopoulou, S., et al. (2021). Comparative Study on the Corrosion Inhibitive Effect of 2-Mecraptobenzothiazole and Na2HPO4 on Industrial Conveying API 5L X42 Pipeline Steel. MDPI.
  • Talebi, M., et al. (2017).
  • Request PDF. (2025). Checkerboard Analysis to Calculate the Fractional Inhibitory Concentration (FIC) Index of Pathogenic Fungi for Drug Interaction.
  • Request PDF. (2025). Investigation on 2-mercaptobenzothiazole behavior as corrosion inhibitor for 316-stainless steel in acidic media.
  • bioRxiv. (2024).
  • Google Patents. (1995). WO1995008267A1 - Synergistic antimicrobial compositions containing 2-(thiocyanomethylthio)benzothiazole and an organic acid.
  • Google Patents. (1996). US5571443A - Synergistic combination of 2-(thiocyanomethylthio)
  • Meletiadis, J., et al. (2010).
  • ECHEMI. (n.d.).
  • Talebi, M., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells.

Sources

A Comparative Guide to the Corrosion Inhibition Efficiency of 2-(Methylthio)benzothiazole on Diverse Metallic Substrates

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against material degradation, the strategic selection of corrosion inhibitors is paramount to ensuring the longevity and reliability of metallic components across a multitude of industries. Among the diverse arsenal of available inhibitors, 2-(Methylthio)benzothiazole (MTB) has emerged as a compound of significant interest. This guide provides a comprehensive, in-depth analysis of the corrosion inhibition efficiency of MTB on various metals, including copper, steel, and aluminum alloys. Drawing upon a wealth of experimental data, we will objectively compare its performance against established alternatives, elucidate the underlying inhibitory mechanisms, and provide detailed protocols for its evaluation. This document is intended to serve as a critical resource for researchers, scientists, and professionals in materials science and chemical engineering who are actively engaged in the development and application of advanced corrosion mitigation strategies.

The Imperative of Corrosion Inhibition: A Fundamental Overview

Corrosion, the electrochemical or chemical deterioration of a material due to its interaction with the surrounding environment, represents a significant global economic and safety challenge. The process is fundamentally an electrochemical one, involving anodic sites where metal oxidation occurs and cathodic sites where reduction reactions take place. The role of a corrosion inhibitor is to interfere with these electrochemical processes, thereby reducing the rate of corrosion. Inhibitors can function through various mechanisms, including adsorption to form a protective film on the metal surface, inducing the formation of a passive layer, or reacting with corrosive species in the environment.

Organic inhibitors, such as this compound, are particularly effective due to their ability to adsorb onto the metal surface through heteroatoms (like nitrogen and sulfur in the case of MTB) and π-electrons from aromatic rings. This adsorption creates a barrier that isolates the metal from the corrosive environment.[1] The effectiveness of an organic inhibitor is influenced by its molecular structure, the nature of the metal surface, and the specific corrosive environment.

This compound (MTB): A Profile of a Promising Corrosion Inhibitor

This compound is a derivative of benzothiazole, a heterocyclic organic compound. Its molecular structure, featuring a benzene ring fused to a thiazole ring with a methylthio group attached, is key to its corrosion-inhibiting properties.[2] The presence of nitrogen and sulfur atoms, along with the aromatic system, allows for strong adsorption onto metal surfaces, forming a protective film that impedes both anodic and cathodic reactions.[3]

Mechanism of Inhibition

The primary mechanism by which MTB inhibits corrosion is through adsorption onto the metal surface. This process can be broadly categorized as physisorption, chemisorption, or a combination of both.

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons between the inhibitor molecule and the metal surface, leading to the formation of a coordinate-type bond. The lone pair electrons on the nitrogen and sulfur atoms in the MTB molecule, as well as the π-electrons of the benzene ring, are readily available for donation to the vacant d-orbitals of the metal atoms.[4]

The formation of a stable, adsorbed film of MTB on the metal surface acts as a physical barrier, preventing the diffusion of corrosive species (such as oxygen and chloride ions) to the metal surface and hindering the dissolution of the metal.[5]

Proposed Corrosion Inhibition Mechanism of this compound

cluster_solution Corrosive Environment cluster_interface Metal-Solution Interface cluster_metal Metal Substrate Corrosive_Species Corrosive Species (e.g., H₂O, O₂, Cl⁻) Metal_Surface Metal Surface Corrosive_Species->Metal_Surface Attack Cathodic_Reaction Reduction Reaction Corrosive_Species->Cathodic_Reaction Cathodic Reaction MTB_Molecule MTB Molecules Adsorption Adsorption of MTB MTB_Molecule->Adsorption Migrate to surface Protective_Film Formation of Protective Film Adsorption->Protective_Film Protective_Film->Metal_Surface Blocks Anodic_Dissolution Metal Ion Formation Protective_Film->Anodic_Dissolution Inhibits Protective_Film->Cathodic_Reaction Inhibits Metal_Surface->Anodic_Dissolution Anodic Reaction (Corrosion)

Caption: Corrosion inhibition mechanism of MTB.

Comparative Performance Analysis of this compound

The efficacy of MTB as a corrosion inhibitor varies significantly depending on the metallic substrate and the corrosive environment. This section presents a comparative analysis of its performance on copper, steel, and aluminum, supported by experimental data from the literature.

Corrosion Inhibition of Copper

Copper and its alloys are widely used in various applications due to their excellent electrical and thermal conductivity.[5] However, they are susceptible to corrosion in aggressive environments such as acidic solutions. Several studies have demonstrated the high efficiency of MTB and its derivatives in protecting copper from corrosion. For instance, a study on 2-(4-Morpholinothio)benzothiazole, a derivative of MTB, showed a corrosion inhibition efficiency of 94% for copper in a 0.5 M H₂SO₄ solution at a concentration of 1 mM.[5][6] Another study on 2-Thiobenzylbenzothiazole reported an inhibition efficiency of 77% for copper in 2.0 M nitric acid at a concentration of 0.5 mM.[7]

Table 1: Corrosion Inhibition Efficiency of Benzothiazole Derivatives on Copper

InhibitorCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Measurement TechniqueReference
2-(4-Morpholinothio)benzothiazole0.5 M H₂SO₄1 mM2594EIS, Potentiodynamic Polarization, Weight Loss[5][6]
2-Thiobenzylbenzothiazole2.0 M HNO₃0.5 mMNot Specified77Weight Loss[7]
2-Mercaptobenzothiazole2.0 M HNO₃Not SpecifiedNot SpecifiedIncreases with concentration and temperatureWeight Loss[8]

Alternative Inhibitors for Copper: Benzotriazole (BTA) is a well-established and highly effective corrosion inhibitor for copper and its alloys.[9] While direct comparative studies between MTB and BTA under identical conditions are limited in the available literature, BTA is generally considered the industry standard for copper protection.

Corrosion Inhibition of Steel

Steel, particularly mild and carbon steel, is the backbone of modern infrastructure but is highly prone to corrosion, especially in acidic environments commonly encountered in industrial processes. Benzothiazole derivatives have shown considerable promise as corrosion inhibitors for steel. Studies on various benzothiazole derivatives have reported high inhibition efficiencies in acidic media. For example, some derivatives have shown inhibition efficiencies exceeding 97% for mild steel in 1 M HCl.[10] Another study on newly synthesized benzothiazole azo dyes demonstrated that the inhibition efficiency on carbon steel in 1.0 M HCl increased with inhibitor concentration and was further enhanced by the synergistic effect of potassium iodide.[11] While specific data for this compound on steel is not as prevalent, the strong performance of its derivatives suggests its potential as an effective inhibitor.

Table 2: Corrosion Inhibition Efficiency of Benzothiazole Derivatives on Steel

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Measurement TechniqueReference
2-(2-pyridyl)benzothiazole derivativesMild Steel1 M HCl1 mMNot Specified>97Electrochemical, Gravimetric[10]
Benzothiazole azo dyesCarbon Steel1.0 M HCl1x10⁻⁵ to 2x10⁻⁴ M25-45>90 (with KI)Weight Loss, EIS, Potentiodynamic Polarization[11]
2-MercaptobenzothiazoleAPI 5L X42 Pipeline Steel3.5 wt% NaClNot SpecifiedNot Specified>90 (with Na₂HPO₄)Electrochemical[12]
Benzo[d]thiazol-2-amineAISI 1035 Steel1 M HClNot SpecifiedNot SpecifiedHighEIS, Potentiodynamic Polarization, Weight Loss

Alternative Inhibitors for Steel: A wide range of organic and inorganic compounds are used as corrosion inhibitors for steel, including chromates, phosphates, and various nitrogen- and sulfur-containing organic molecules. The choice of inhibitor depends heavily on the specific application and environmental regulations.

Corrosion Inhibition of Aluminum and its Alloys

Aluminum and its alloys are valued for their high strength-to-weight ratio and inherent corrosion resistance due to the formation of a passive oxide layer. However, this protective layer is susceptible to breakdown in the presence of aggressive ions like chlorides, leading to localized corrosion.[13] Research has shown that 2-Mercaptobenzothiazole (2-MBT), a closely related compound to MTB, is an effective corrosion inhibitor for aluminum alloys such as AA2024.[13][14][15] It has been ranked among the top 10 most effective inhibitors for this alloy.[13] The inhibition mechanism involves the adsorption of 2-MBT onto the alloy surface, particularly on intermetallic particles, which are preferential sites for localized corrosion.[13] While direct studies on this compound are less common, the efficacy of 2-MBT strongly suggests the potential of the benzothiazole scaffold for aluminum protection.

Table 3: Corrosion Inhibition Efficiency of Benzothiazole Derivatives on Aluminum Alloys

InhibitorMetalCorrosive MediumInhibition EffectMeasurement TechniqueReference
2-MercaptobenzothiazoleAA2024 T3 Aluminum AlloyNeutral Chloride MediaEffectively inhibits corrosion, reduces corrosion rateElectrochemical, Surface Analysis[13]
2-MercaptobenzothiazoleAA2024-T3 Aluminum Alloy0.05 M NaCl, 3.5% NaClDecreases anodic and cathodic reaction ratesPotentiodynamic Polarization, EIS[14]
Benzothiazole and its Phthalocyanine DerivativeAluminum1.0 M HClInhibition efficiency up to 82.7%Cyclic Voltammetry, Potentiodynamic Polarization[16]

Alternative Inhibitors for Aluminum: Chromates have historically been the most effective corrosion inhibitors for aluminum alloys. However, due to their toxicity and environmental concerns, there is a significant research effort to find suitable replacements. Organic compounds, including various azoles and thiazoles, are being actively investigated as greener alternatives.[17]

Standardized Experimental Protocols for Inhibitor Evaluation

To ensure the reliability and reproducibility of corrosion inhibition studies, it is crucial to follow standardized experimental protocols. This section outlines the methodologies for three common techniques used to evaluate the performance of corrosion inhibitors.

Experimental Workflow for Corrosion Inhibitor Evaluation

cluster_prep 1. Preparation cluster_testing 2. Corrosion Testing cluster_analysis 3. Data Analysis & Evaluation Metal_Prep Metal Specimen Preparation Weight_Loss Weight Loss Measurement Metal_Prep->Weight_Loss Polarization Potentiodynamic Polarization Metal_Prep->Polarization EIS Electrochemical Impedance Spectroscopy (EIS) Metal_Prep->EIS Solution_Prep Corrosive Solution Preparation (with and without inhibitor) Solution_Prep->Weight_Loss Solution_Prep->Polarization Solution_Prep->EIS Calc_IE Calculate Inhibition Efficiency (IE%) Weight_Loss->Calc_IE Surface_Analysis Surface Characterization (e.g., SEM, XPS) Weight_Loss->Surface_Analysis Polarization->Calc_IE Mechanism Determine Inhibition Mechanism Polarization->Mechanism Polarization->Surface_Analysis EIS->Calc_IE EIS->Mechanism EIS->Surface_Analysis

Caption: General workflow for evaluating corrosion inhibitors.

Weight Loss Measurement

This is a simple and straightforward method for determining the average corrosion rate.[18][19][20][21]

Protocol:

  • Specimen Preparation: Prepare rectangular coupons of the metal to be tested with a known surface area. Abrade the coupons with successively finer grades of emery paper, degrease with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.

  • Immersion: Immerse the coupons in the corrosive solution, both with and without the inhibitor, for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.

  • Cleaning: After the immersion period, remove the coupons, clean them chemically or mechanically to remove corrosion products according to standard procedures (e.g., ASTM G1), rinse with deionized water and acetone, and dry.

  • Final Weighing: Accurately reweigh the cleaned and dried coupons.

  • Calculation:

    • Calculate the weight loss (ΔW) as the difference between the initial and final weights.

    • Calculate the corrosion rate (CR) using the formula: CR (mm/year) = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), A is the surface area (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.[22]

Potentiodynamic Polarization

This electrochemical technique provides information about the kinetics of the anodic and cathodic reactions and helps to determine the inhibition mechanism.[23]

Protocol:

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of the metal specimen as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

  • Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.166 mV/s).

  • Data Analysis:

    • Plot the potential versus the logarithm of the current density to obtain the Tafel plots.

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

    • An inhibitor is considered anodic or cathodic if the displacement in E_corr is greater than 85 mV with respect to the blank. If the displacement is less than 85 mV, it is a mixed-type inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides detailed information about the corrosion processes occurring at the metal-electrolyte interface, including the formation of protective films.[24][25][26][27][28]

Protocol:

  • Electrochemical Cell Setup: Use the same three-electrode cell as for potentiodynamic polarization.

  • Stabilization: Allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Present the impedance data as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance modulus and phase angle vs. frequency).

    • Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

    • The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate. A higher R_ct value in the presence of the inhibitor indicates better corrosion protection.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 where R_ct_blank and R_ct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Conclusion

This compound and its derivatives have demonstrated significant potential as effective corrosion inhibitors for a range of metals, including copper, steel, and aluminum alloys. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that hinders the electrochemical processes of corrosion. While performance is dependent on the specific metal-environment system, the available data consistently points to high inhibition efficiencies.

For researchers and professionals in the field, MTB represents a promising avenue for the development of advanced corrosion protection strategies. However, further research is warranted to conduct direct comparative studies against industry-standard inhibitors under identical conditions to fully quantify its relative performance. The detailed experimental protocols provided in this guide offer a standardized framework for such future investigations, ensuring the generation of robust and comparable data. The continued exploration of benzothiazole derivatives is a critical step towards developing more efficient and environmentally friendly solutions to the pervasive challenge of corrosion.

References

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Bio-based and Applied Economics, 11(3).
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  • 2-(4-Morpholinothio)benzothiazole as a High-efficiency Corrosion Inhibitor for Copper in 0.5 M H2SO4 Solution. (2022). International Journal of Electrochemical Science.
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Confirming the Mechanism of Action of 2-(Methylthio)benzothiazole: An Experimental Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate and confirm the mechanism of action of 2-(Methylthio)benzothiazole (2-MTBT). By integrating established molecular and cellular biology techniques with comparative pharmacology, this document outlines a self-validating approach to elucidate the biological activity of this compound.

Introduction to this compound (2-MTBT)

This compound is a sulfur-containing heterocyclic compound belonging to the benzothiazole class.[1] While its primary industrial applications have been in the manufacturing of rubber and as a fungicide, recent studies have unveiled its potential biological activities.[2] Notably, research using zebrafish larvae has indicated that 2-MTBT can induce cardiovascular toxicity, characterized by reduced heart rate, pericardial edema, and vascular defects.[3][4] These effects are proposed to be mediated through the upregulation of Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as Cyclooxygenase-2 (COX-2), and the subsequent activation of apoptotic pathways.[4]

This guide presents a systematic approach to experimentally validate this proposed mechanism of action. By comparing the cellular and molecular effects of 2-MTBT with those of a known COX-2 inhibitor and a structurally related, likely inactive, compound, researchers can generate robust data to support or refute the current hypothesis.

The Putative Mechanism of Action: The COX-2 Pathway

The central hypothesis to be tested is that 2-MTBT exerts its biological effects through the modulation of the COX-2 pathway. COX-2 is an inducible enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Upregulation of COX-2 is also implicated in various pathologies, including cancer and cardiovascular diseases. The proposed signaling cascade initiated by 2-MTBT is illustrated below.

2-MTBT_Mechanism_of_Action 2-MTBT 2-MTBT Cellular_Uptake Cellular Uptake 2-MTBT->Cellular_Uptake Upstream_Target Putative Upstream Target(s) Cellular_Uptake->Upstream_Target Signaling_Cascade Intracellular Signaling Cascade Upstream_Target->Signaling_Cascade PTGS2_Gene_Transcription Increased PTGS2 (COX-2) Gene Transcription Signaling_Cascade->PTGS2_Gene_Transcription PTGS2_Protein_Expression Increased PTGS2 (COX-2) Protein Expression PTGS2_Gene_Transcription->PTGS2_Protein_Expression Prostaglandin_Synthesis Increased Prostaglandin Synthesis PTGS2_Protein_Expression->Prostaglandin_Synthesis Apoptosis_Induction Induction of Apoptosis Prostaglandin_Synthesis->Apoptosis_Induction Cardiovascular_Toxicity Observed Cardiovascular Toxicity Apoptosis_Induction->Cardiovascular_Toxicity

Caption: Proposed signaling pathway for this compound (2-MTBT).

Comparative Compound Selection

To provide a rigorous assessment of 2-MTBT's mechanism, a comparative approach is essential. The following compounds are selected for parallel experimentation:

CompoundClassRationale for Selection
This compound (2-MTBT) Test CompoundThe subject of investigation.
Celecoxib Positive ControlA well-characterized, selective COX-2 inhibitor. This will serve to confirm that the experimental systems are responsive to COX-2 modulation.
N-methyl-2-benzothiazolamine Negative ControlA structurally similar benzothiazole derivative that is not expected to modulate COX-2 activity. This control helps to distinguish specific effects of 2-MTBT from non-specific effects related to the benzothiazole scaffold.

Experimental Workflow for Mechanism Confirmation

The following experimental workflow is designed to systematically test the hypothesis that 2-MTBT acts via the COX-2 pathway.

Experimental_Workflow Start Hypothesis: 2-MTBT upregulates COX-2 Cell_Culture Cell Line Selection and Culture (e.g., U937 Macrophages) Start->Cell_Culture Compound_Treatment Treat cells with 2-MTBT, Celecoxib, and Negative Control Cell_Culture->Compound_Treatment Experiment_1 Experiment 1: COX-2 Enzyme Activity Assay Compound_Treatment->Experiment_1 Experiment_2 Experiment 2: Prostaglandin E2 (PGE2) Quantification Compound_Treatment->Experiment_2 Experiment_3 Experiment 3: Western Blot for COX-2 Protein Expression Compound_Treatment->Experiment_3 Experiment_4 Experiment 4: qPCR for PTGS2 mRNA Expression Compound_Treatment->Experiment_4 Experiment_5 Experiment 5: Apoptosis Assay (e.g., Caspase-3/7 Activity) Compound_Treatment->Experiment_5 Data_Analysis Data Analysis and Comparison Experiment_1->Data_Analysis Experiment_2->Data_Analysis Experiment_3->Data_Analysis Experiment_4->Data_Analysis Experiment_5->Data_Analysis Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion

Caption: A systematic workflow for experimental validation.

Cell Line Selection and Culture

The choice of a suitable cell line is critical. A human monocytic cell line, such as U937, is recommended. These cells can be differentiated into macrophages, which, upon stimulation with lipopolysaccharide (LPS), express high levels of COX-2. This provides a robust model to study the modulation of the COX-2 pathway.

Experimental Protocols
  • Objective: To determine if 2-MTBT directly interacts with and modulates the activity of the COX-2 enzyme.

  • Methodology:

    • Utilize a commercially available COX-2 inhibitor screening assay kit.

    • In a 96-well plate, add purified recombinant human COX-2 enzyme.

    • Add arachidonic acid as the substrate.

    • Incubate with varying concentrations of 2-MTBT, Celecoxib (positive control), and the negative control.

    • Measure the production of prostaglandin G2 (PGG2) or other downstream products according to the kit manufacturer's instructions, typically via a colorimetric or fluorometric readout.

    • Calculate the IC50 value for each compound.

  • Objective: To measure the effect of 2-MTBT on the production of PGE2, a major product of the COX-2 pathway, in a cellular context.

  • Methodology:

    • Plate differentiated U937 cells in a 24-well plate.

    • Pre-treat the cells with varying concentrations of 2-MTBT, Celecoxib, and the negative control for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression.

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit.

  • Objective: To determine if 2-MTBT affects the protein levels of COX-2.

  • Methodology:

    • Culture and treat differentiated U937 cells with 2-MTBT, Celecoxib, and the negative control, followed by LPS stimulation as described above.

    • Lyse the cells and quantify the total protein concentration using a BCA assay.

    • Separate 20-30 µg of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against COX-2 and a loading control (e.g., β-actin or GAPDH).

    • Incubate with a suitable HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Perform densitometric analysis to quantify the relative expression of COX-2.

  • Objective: To investigate if 2-MTBT modulates the transcription of the PTGS2 gene.

  • Methodology:

    • Treat differentiated U937 cells as described for the Western blot experiment.

    • Extract total RNA from the cells using a suitable kit (e.g., TRIzol).

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using primers specific for human PTGS2 and a reference gene (e.g., GAPDH or ACTB).

    • Analyze the data using the ΔΔCt method to determine the fold change in PTGS2 mRNA expression.

  • Objective: To assess whether 2-MTBT induces apoptosis, a downstream effect suggested by previous studies.[4]

  • Methodology:

    • Plate differentiated U937 cells in a 96-well plate.

    • Treat the cells with varying concentrations of 2-MTBT, a known apoptosis inducer (e.g., staurosporine) as a positive control, and the negative control for 24-48 hours.

    • Measure apoptosis using a commercially available assay, such as a Caspase-3/7 activity assay, which provides a fluorescent or luminescent readout.

Data Interpretation and Expected Outcomes

The collective data from these experiments will provide a multi-faceted view of 2-MTBT's interaction with the COX-2 pathway. The expected outcomes that would confirm the proposed mechanism are summarized below.

ExperimentExpected Outcome for 2-MTBTComparison with Controls
COX-2 Enzyme Activity No direct inhibition of the enzyme.Celecoxib will show potent inhibition (low IC50). The negative control will show no inhibition.
PGE2 Quantification Significant increase in PGE2 production.Celecoxib will significantly decrease PGE2 production. The negative control will have no effect.
Western Blot (COX-2 Protein) Dose-dependent increase in COX-2 protein levels.Celecoxib and the negative control will not alter COX-2 protein expression.
qPCR (PTGS2 mRNA) Dose-dependent increase in PTGS2 mRNA levels.Celecoxib and the negative control will not affect PTGS2 mRNA levels.
Apoptosis Assay Dose-dependent increase in apoptosis.The positive control will induce apoptosis. The negative control will not.

Conclusion

The experimental framework detailed in this guide provides a robust and logical approach to confirm the mechanism of action of this compound. By employing a combination of enzymatic, cellular, and molecular assays, and by comparing its effects to appropriate positive and negative controls, researchers can definitively elucidate whether 2-MTBT acts as an upregulator of the COX-2 pathway. This information is crucial for the future development and potential therapeutic applications of this and related benzothiazole compounds.

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In Vivo Validation of 2-(Methylthio)benzothiazole Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzothiazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The benzothiazole nucleus, a bicyclic system formed by the fusion of a benzene and a thiazole ring, is one such "privileged structure".[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4][5] This versatility stems from the scaffold's ability to interact with a wide array of biological targets, such as critical enzymes and protein kinases.[1][2]

This guide focuses on a specific, promising subset: 2-(Methylthio)benzothiazole (MTBT) derivatives . As a key derivative of 2-mercaptobenzothiazole (MBT), MTBT is not only a crucial intermediate in the synthesis of central nervous system drugs but also a compound of interest for broader therapeutic applications.[6] The objective of this document is to provide an in-depth, comparative analysis of the in vivo validation of these derivatives. We will dissect the experimental data, compare performance against established alternatives, and provide detailed protocols for key validation assays, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

Chapter 1: The Therapeutic Landscape and Mechanisms of Action

Benzothiazole derivatives exert their biological effects by modulating a multitude of cellular pathways. Understanding these mechanisms is fundamental to designing effective in vivo validation studies. The primary therapeutic activities investigated are anticancer, anti-inflammatory, and antimicrobial.[3][4]

Mechanistically, their efficacy is attributed to several actions:

  • Enzyme Inhibition: A significant number of derivatives function as potent inhibitors of kinases (e.g., EGFR, VEGFR), topoisomerases, and metalloenzymes like carbonic anhydrase, which are crucial for cancer cell proliferation and survival.[2][7]

  • Induction of Apoptosis: Many benzothiazoles trigger programmed cell death in pathological cells by disrupting mitochondrial membrane potential and activating caspase cascades.[8][9][10]

  • Modulation of Inflammatory Pathways: A key mechanism involves the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of signaling pathways such as Nuclear Factor-kappa B (NF-κB).[9][10][11]

  • Microtubule Disruption: Some derivatives interfere with tubulin polymerization, leading to cell cycle arrest and inhibition of cell division, a classic anticancer strategy.[8]

Benzothiazole_MoA cluster_cancer Anticancer Effects cluster_inflammation Anti-inflammatory Effects cluster_antimicrobial Antimicrobial Effects BZT Benzothiazole Derivatives Kinase Kinase Inhibition (EGFR, VEGFR) BZT->Kinase Apoptosis Apoptosis Induction BZT->Apoptosis Tubulin Tubulin Disruption BZT->Tubulin Topoisomerase Topoisomerase Inhibition BZT->Topoisomerase COX2 COX-2 Inhibition BZT->COX2 NFkB NF-κB Suppression BZT->NFkB Enzyme_Inhibit Enzyme Inhibition (e.g., DHFR) BZT->Enzyme_Inhibit Cell_Wall Cell Wall Synthesis Disruption BZT->Cell_Wall

Fig. 1: Major biological pathways targeted by benzothiazole derivatives.

Chapter 2: In Vivo Validation of Anticancer Potential

The anticancer properties of benzothiazole derivatives are widely reported, with some compounds advancing to clinical development.[2][8] The core strategy for in vivo validation is to assess a compound's ability to inhibit tumor growth in a living organism, typically a mouse model.

Comparative Analysis: In Vitro Cytotoxicity

Before committing to costly and complex in vivo studies, lead compounds are typically screened for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.

Compound Class/IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Benzothiazole-2-thiol Analog2-(4-aminophenyl)-6-bromoBreast (MCF-7)0.008[12]
Benzothiazole-2-thiol Analog2-(4-aminophenyl)-6-chloroBreast (MCF-7)0.01[12]
Benzamide-BenzothiazoleSubstituted methoxybenzamideVarious1.1 - 8.8[7]
Indole-BenzothiazoleChlorobenzyl indole semicarbazideColon (HT-29)0.024[7]
Indole-BenzothiazoleChlorobenzyl indole semicarbazideLung (H460)0.29[7]
2-Substituted BenzothiazoleDerivative ALiver (HepG2)38.54 (48h)[9][10]
2-Substituted BenzothiazoleDerivative BLiver (HepG2)29.63 (48h)[9][10]
Experimental Protocol Spotlight: Xenograft Mouse Model for Tumor Growth Inhibition

This model is the gold standard for evaluating the efficacy of a potential anticancer agent in vivo.

Causality Behind Experimental Choices:

  • Animal Model: Immunocompromised mice (e.g., Athymic Nude or NOD/SCID) are used to prevent rejection of the human tumor cells.

  • Cell Line Selection: The choice of cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be based on the therapeutic hypothesis and the compound's in vitro activity profile.

  • Tumor Implantation: Subcutaneous implantation is most common as it allows for easy, non-invasive measurement of tumor volume over time.

  • Dosing & Administration: The route (e.g., intraperitoneal, oral gavage) and schedule are determined by preliminary pharmacokinetic and toxicology studies to ensure therapeutic exposure without excessive toxicity.

Step-by-Step Methodology:

  • Cell Culture: Culture the selected human cancer cells under sterile conditions to achieve the required number for implantation (~5-10 million cells per mouse).

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment begins.

  • Tumor Implantation: Harvest and resuspend cancer cells in a suitable medium (e.g., PBS or Matrigel). Inject the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the animals into control and treatment groups.

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle (the solvent used to dissolve the compound) on the same schedule as the treatment groups.

    • Test Article Group(s): Administer the this compound derivative at one or more predetermined doses.

    • Positive Control Group: Administer a standard-of-care chemotherapy agent (e.g., cisplatin, paclitaxel) to validate the model's responsiveness.

  • Data Collection: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2. Monitor animal body weight as an indicator of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration. Euthanize the animals, and excise, weigh, and photograph the tumors.

Xenograft_Workflow cluster_treatment A 1. Cell Culture (e.g., MCF-7, A549) B 2. Subcutaneous Implantation into Immunocompromised Mice A->B C 3. Tumor Growth to ~100-150 mm³ B->C D 4. Randomize into Groups C->D E Vehicle Control D->E Group 1 F Test Compound (MTBT Derivative) D->F Group 2 G Positive Control (e.g., Cisplatin) D->G Group 3 H 5. Administer Treatment (e.g., Daily, IP/PO) E->H F->H G->H I 6. Monitor Tumor Volume & Body Weight (2-3x / week) H->I J 7. Endpoint: Excise & Weigh Tumors I->J

Fig. 2: Experimental workflow for an in vivo xenograft mouse model.

Chapter 3: In Vivo Assessment of Anti-inflammatory Activity

The role of inflammation in numerous diseases makes anti-inflammatory potential a key therapeutic area for benzothiazole derivatives. As noted, a primary mechanism is the inhibition of the COX-2 enzyme.[11]

Comparative Analysis: In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model is a classical and highly reliable method for screening acute anti-inflammatory activity. Efficacy is measured as the percentage inhibition of swelling compared to a control group.

Compound ID / ClassDose% Inhibition of EdemaStandard DrugReference
Compound 17c 10 mg/kg80% (at 3h)Celecoxib[13]
Compound 17i 10 mg/kg78% (at 3h)Celecoxib[13]
Compound Bt2 (5-chloro)100 mg/kgComparable to standardDiclofenac Sodium[14]
Compound Bt7 (6-methoxy)100 mg/kgComparable to standardDiclofenac Sodium[14]
Experimental Protocol Spotlight: Carrageenan-Induced Paw Edema in Rats

This assay assesses the ability of a compound to prevent acute, localized inflammation.

Causality Behind Experimental Choices:

  • Inflammatory Agent: Carrageenan is a sulfated polysaccharide that induces a biphasic inflammatory response. The first phase involves the release of histamine and serotonin, while the second, more prolonged phase (3-5 hours) is mediated by prostaglandins, which are products of the COX pathway. This makes the model excellent for screening COX inhibitors.

  • Measurement: A plethysmometer provides precise and objective measurements of paw volume changes.

Step-by-Step Methodology:

  • Animal Preparation: Use adult Wistar or Sprague-Dawley rats, fasted overnight with free access to water.

  • Grouping: Divide the animals into control and treatment groups.

  • Compound Administration:

    • Vehicle Control: Administer the vehicle orally (p.o.) or intraperitoneally (i.p.).

    • Test Article: Administer the this compound derivative at various doses.

    • Positive Control: Administer a standard NSAID like Diclofenac or Indomethacin.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of λ-carrageenan in saline into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each animal. Determine the percentage inhibition of edema for the treated groups relative to the control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100.

Chapter 4: In Vivo Evaluation of Antimicrobial Efficacy

While less explored for 2-(methylthio) derivatives specifically, the broader benzothiazole class shows significant antimicrobial potential.[15][16][17] In vivo models are critical to determine if in vitro minimum inhibitory concentrations (MIC) translate to effective bacterial clearance in a host.

Comparative Analysis: In Vivo Antibacterial Activity

Data from a murine thigh infection model demonstrates the ability of novel benzothiazole derivatives to reduce bacterial burden, although none matched the efficacy of the standard antibiotic, vancomycin.[15]

Compound IDDoseBacterial Load Reduction (log10 CFU/lung)CommentsReference
Benz-D High DoseSignificant reduction vs. controlMost promising derivative tested[15]
Other Analogs VariousLimited reductionPrimarily bacteriostatic effects observed[15]
Vancomycin StandardSuperior efficacyPositive control[15]
Experimental Protocol Spotlight: Murine Thigh Infection Model

This model is used to evaluate the efficacy of antimicrobials against a localized, deep-seated bacterial infection.

Causality Behind Experimental Choices:

  • Neutropenia: Mice are often rendered neutropenic (e.g., using cyclophosphamide) to create a more severe infection and to ensure that the observed effect is due to the compound's activity, not the host's immune response.

  • Inoculum: A known quantity of bacteria (e.g., Staphylococcus aureus) is injected into the thigh muscle, allowing for quantitative measurement of bacterial burden at the study's endpoint.

Step-by-Step Methodology:

  • Induce Neutropenia: Administer cyclophosphamide to mice several days before infection to deplete their neutrophil counts.

  • Bacterial Inoculation: Inject a standardized suspension of bacteria (e.g., 10⁶ CFU) directly into the thigh muscle of the anesthetized mice.

  • Treatment Initiation: Begin treatment with the test compound, vehicle, and a positive control antibiotic (e.g., vancomycin) 1-2 hours post-infection.

  • Endpoint: At a predetermined time (e.g., 24 hours post-infection), euthanize the mice.

  • Quantify Bacterial Burden: Aseptically excise the entire thigh muscle, homogenize it in sterile saline, and perform serial dilutions. Plate the dilutions on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Compare the log10 CFU/gram of tissue between the treated and control groups to determine the reduction in bacterial load.

Chapter 5: Mechanistic Insights and Toxicological Profile

A critical aspect of in vivo validation is establishing a therapeutic window—the dose range where a compound is effective without being unacceptably toxic. For this compound, this is particularly pertinent.

A study using zebrafish larvae revealed that MTBT can induce cardiovascular toxicity.[6] The mechanism involves the upregulation of Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as COX-2, which in turn activates apoptotic pathways, leading to cardiac malformations and reduced circulatory function.[6] This finding is a double-edged sword: while COX-2 is a valid target for anti-inflammatory and anticancer therapies, its modulation by MTBT in this model system leads to significant toxicity.

This underscores the absolute necessity of conducting thorough toxicological evaluations in parallel with efficacy studies. The therapeutic potential of inhibiting COX-2 must be carefully balanced against the risk of cardiotoxicity.

MTBT_Toxicity MTBT This compound (MTBT) PTGS2 Upregulation of PTGS2 (COX-2) Gene MTBT->PTGS2 Induces Apoptosis Activation of Apoptotic Pathway PTGS2->Apoptosis Mediates Toxicity Cardiovascular Toxicity (Pericardial Edema, Reduced Heart Rate) Apoptosis->Toxicity Leads to

Fig. 3: Proposed mechanism of MTBT-induced cardiotoxicity in zebrafish.[6]

Furthermore, comparative aquatic toxicity studies show that while MTBT is less toxic than its parent biocide, TCMTB, it is still significantly more toxic than other degradation products, highlighting its environmental and biological activity.[18]

Conclusion and Future Directions

The family of this compound derivatives holds demonstrable therapeutic potential, particularly in oncology and inflammatory diseases. The rich chemistry of the benzothiazole scaffold allows for extensive modification to optimize potency and selectivity. However, in vivo validation reveals critical challenges that must be addressed.

The cardiotoxicity observed in zebrafish, mediated by COX-2 upregulation, is a significant concern that warrants rigorous investigation in mammalian models.[6] Future research must focus on:

  • Structure-Toxicity Relationship (STR) Studies: Synthesizing and testing new analogs to decouple the desired therapeutic activity (e.g., anticancer) from the off-target toxic effects.

  • Advanced In Vivo Models: Utilizing orthotopic or transgenic cancer models that more accurately reflect human disease to validate efficacy.

  • Comprehensive Toxicology: Integrating early and thorough safety pharmacology and toxicology assessments into the drug development pipeline to establish a clear therapeutic index for any lead candidates.

By judiciously applying the in vivo models and comparative analyses outlined in this guide, researchers can more effectively navigate the complexities of drug development and unlock the full therapeutic potential of this promising class of compounds.

References

  • BenchChem (2025). Comparative Efficacy of Benzothiazole-2-thiol Derivatives: An In Vitro and In Vivo Perspective on 4-Bromo. BenchChem.
  • Li, Y., et al. (2025). 2-(Methylthio) Benzothiazole (MTBT) Induces Cardiovascular Toxicity in Zebrafish Larvae and Investigates Its Mechanism. PubMed Central. [Link]
  • ResearchGate (n.d.). In vitro and In vivo antitumor activities of benzothiazole analogs.
  • BenchChem (2025). Potential Therapeutic Targets of 2-Benzothiazolamine, 5-(methylthio)-: A Technical Guide. BenchChem.
  • Journal of Pharmaceutical Negative Results (2022). Biological Potential of Benzothiazole Derivatives: Bench to Bed Side.
  • International Journal of Multidisciplinary Research in Science, Engineering and Technology (n.d.).
  • ResearchGate (n.d.). Anticancer activity of benzothiazole derivatives.
  • Berman, H.M., et al. (2021). Benzothiazole derivatives as anticancer agents. PubMed Central. [Link]
  • MDPI (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]
  • MDPI (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]
  • PubMed Central (n.d.).
  • Journal of Chemical Health Risks (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. JCHR. [Link]
  • Research Square (2023).
  • PubMed (2005). Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia. PubMed. [Link]
  • Sphinxsai (2009).
  • PubMed Central (n.d.). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. NIH. [Link]
  • ResearchGate (2023). Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol.
  • IJPPR (2022).
  • ResearchGate (n.d.). Anti-inflammatory activity of benzothiazole derivatives.
  • NIH (2025).
  • PubMed Central (2025).
  • ResearchGate (2025). The synthesis, antimicrobial activity studies, and molecular property predictions of novel benzothiazole-2-thione derivatives.
  • PubMed Central (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. NIH. [Link]
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A Head-to-Head Comparison of Synthesis Routes for 2-(Methylthio)benzothiazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, 2-(methylthio)benzothiazole stands as a versatile scaffold and intermediate. Its applications range from being a key component in the development of fungicides to its use as a vulcanization accelerator in the rubber industry.[1] The efficient and scalable synthesis of this compound is, therefore, a subject of considerable interest for researchers, scientists, and drug development professionals. This guide provides an in-depth, head-to-head comparison of the three primary synthetic routes to this compound, offering field-proven insights and experimental data to inform your choice of methodology.

At a Glance: Key Synthesis Routes Compared

Parameter Route 1: S-Methylation of 2-Mercaptobenzothiazole Route 2: From o-Aminothiophenol Route 3: From 2-Chlorobenzothiazole
Starting Material 2-Mercaptobenzothiazole (2-MBT)o-Aminothiophenol2-Chlorobenzothiazole
Overall Yield High to Excellent (typically >90%)Good to Excellent (can be >85% over two steps)Good to High (typically 80-90%)
Reaction Steps 11 (one-pot) or 21
Key Reagents Methylating agent (e.g., Dimethyl sulfate, Methyl iodide), Base (e.g., NaOH, KOH)Carbon disulfide, Methylating agent, BaseSodium thiomethoxide
Scalability ExcellentGoodGood
Green Chemistry Moderate (depends on methylating agent)Moderate (use of CS2 is a drawback)Moderate (depends on solvent)
Cost-Effectiveness High (if 2-MBT is readily available)Moderate (o-aminothiophenol can be costly)Moderate (2-chlorobenzothiazole can be costly)

Route 1: S-Methylation of 2-Mercaptobenzothiazole (2-MBT)

This is arguably the most direct and widely employed method for the synthesis of this compound. It leverages the nucleophilicity of the sulfur atom in the readily available starting material, 2-mercaptobenzothiazole.

Mechanistic Rationale

The synthesis proceeds via a classical nucleophilic substitution reaction. The thiol proton of 2-MBT is first abstracted by a base to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic methyl group of a methylating agent, such as dimethyl sulfate or methyl iodide, to form the desired thioether.

G MBT 2-Mercaptobenzothiazole Thiolate Thiolate Anion MBT->Thiolate + Base Product This compound Thiolate->Product + Methylating Agent MeX Methylating Agent (e.g., (CH₃)₂SO₄) MeX->Product HX Byproduct (e.g., NaHSO₄) Base Base (e.g., NaOH) Base->MBT

S-Methylation of 2-Mercaptobenzothiazole.

Experimental Protocol

Materials:

  • 2-Mercaptobenzothiazole (2-MBT)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptobenzothiazole (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (1.1 eq) dropwise to the stirred solution at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the sodium salt.

  • Cool the mixture in an ice bath and add dimethyl sulfate (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water until the washings are neutral, and dry under vacuum to obtain this compound.

Causality Behind Experimental Choices
  • Choice of Base: Sodium hydroxide is a cost-effective and efficient base for deprotonating the thiol. The use of an aqueous solution aids in its dissolution and controlled addition.

  • Temperature Control: The methylation reaction is exothermic. Adding the dimethyl sulfate at a low temperature is a critical safety measure to control the reaction rate and prevent potential side reactions.

  • Solvent: Ethanol is a good solvent for both the starting material and the intermediate sodium salt, facilitating a homogeneous reaction mixture.

Advantages and Disadvantages

Advantages:

  • High Yield: This method typically affords the product in excellent yields, often exceeding 90%.

  • Scalability: The procedure is straightforward and easily scalable for industrial production.

  • Cost-Effective: 2-Mercaptobenzothiazole is a readily available and relatively inexpensive industrial chemical.[2]

Disadvantages:

  • Toxicity of Methylating Agents: Dimethyl sulfate and methyl iodide are highly toxic and carcinogenic. Strict safety precautions are necessary.

  • Waste Generation: The reaction generates inorganic salts as byproducts, which require proper disposal.

Route 2: Synthesis from o-Aminothiophenol

This route builds the benzothiazole ring system from a fundamental precursor, o-aminothiophenol. It can be performed as a two-step process or, more efficiently, as a one-pot synthesis.

Mechanistic Rationale

The synthesis involves two key transformations. First, o-aminothiophenol reacts with carbon disulfide in the presence of a base to form 2-mercaptobenzothiazole. This in situ generated intermediate is then methylated in the same reaction vessel. The initial reaction is a condensation to form a dithiocarbamate, which then cyclizes with the elimination of hydrogen sulfide.

G oATP o-Aminothiophenol MBT 2-Mercaptobenzothiazole (in situ) oATP->MBT + CS₂, Base CS2 Carbon Disulfide CS2->MBT Product This compound MBT->Product + Methyl Iodide MeI Methyl Iodide MeI->Product Base Base (e.g., KOH)

One-pot synthesis from o-Aminothiophenol.

Experimental Protocol (One-Pot)

Materials:

  • o-Aminothiophenol

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Methyl iodide (CH₃I)

  • Ethanol

  • Water

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve potassium hydroxide (2.2 eq) in ethanol.

  • Add o-aminothiophenol (1.0 eq) to the stirred solution.

  • Add carbon disulfide (1.2 eq) dropwise to the mixture at room temperature. An exothermic reaction will occur.

  • After the initial reaction subsides, heat the mixture to reflux for 2-3 hours to ensure the complete formation of the benzothiazole ring.[3]

  • Cool the reaction mixture to room temperature and add methyl iodide (1.2 eq) dropwise.

  • Stir the mixture at room temperature for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices
  • One-Pot Approach: Combining the two steps into a single pot saves time, reduces solvent waste, and avoids the isolation of the intermediate 2-MBT, leading to a more efficient process.

  • Choice of Reagents: Carbon disulfide is an inexpensive C1 synthon for the formation of the thiazole ring. Methyl iodide is a highly reactive methylating agent suitable for this transformation.

Advantages and Disadvantages

Advantages:

  • Versatility: This approach allows for the synthesis of a wide range of 2-substituted benzothiazoles by varying the electrophile in the second step.

  • Atom Economy: The one-pot procedure improves the overall efficiency and reduces waste compared to a two-step synthesis.

Disadvantages:

  • Toxicity and Odor: Carbon disulfide is highly flammable, toxic, and has an unpleasant odor. o-Aminothiophenol is also toxic and has a strong smell. These reagents must be handled in a well-ventilated fume hood.

  • Cost of Starting Material: o-Aminothiophenol can be more expensive than 2-MBT, which may impact the overall cost-effectiveness for large-scale synthesis.

Route 3: Synthesis from 2-Chlorobenzothiazole

This route involves the nucleophilic substitution of the chlorine atom at the 2-position of the benzothiazole ring with a methylthio group.

Mechanistic Rationale

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The highly nucleophilic thiomethoxide anion attacks the electron-deficient C2 carbon of the benzothiazole ring, leading to the displacement of the chloride leaving group.

G Chlorobenzothiazole 2-Chlorobenzothiazole Product This compound Chlorobenzothiazole->Product + NaSMe Thiomethoxide Sodium Thiomethoxide (NaSMe) Thiomethoxide->Product NaCl Sodium Chloride

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Methylthio)benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 2-(Methylthio)benzothiazole (CAS No. 615-22-5). As a compound frequently utilized in agricultural and materials science, understanding its hazard profile and the protocols for its safe handling and disposal is paramount to ensuring laboratory safety and environmental protection.[1] This document moves beyond a simple checklist, offering a procedural and explanatory framework to empower laboratory personnel to manage this chemical waste responsibly.

Immediate Safety and Hazard Assessment: The Foundation of Proper Disposal

Before any disposal procedure is initiated, a thorough understanding of the hazards associated with this compound is crucial. This compound is classified as a skin and eye irritant and may cause respiratory tract irritation.[2] Furthermore, some safety data sheets indicate that it can react with water to produce toxic fumes, a critical consideration for both storage and disposal.[3]

Key Hazard Information:

Hazard ClassificationDescriptionGHS Hazard Statements
Skin Irritation Causes skin irritation upon contact.H315[3]
Eye Irritation Causes serious eye irritation.H319[3]
Respiratory Irritation May cause respiratory irritation.H335[3]
Water Reactivity Some sources indicate it reacts with water to form toxic fumes.[3][4]Not uniformly classified.

Essential Personal Protective Equipment (PPE):

Due to these hazards, the following PPE must be worn when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Eye Protection: Safety goggles or a face shield are essential to protect against splashes and eye irritation.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of this compound must be approached systematically to ensure safety and regulatory compliance. The following workflow provides a logical decision-making process for its disposal.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Unwanted This compound assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Laboratory Quantity assess_quantity->small_quantity large_quantity Large or Bulk Quantity assess_quantity->large_quantity disposal_decision Select Disposal Method small_quantity->disposal_decision prof_disposal Option 1: Professional Waste Disposal Service large_quantity->prof_disposal disposal_decision->prof_disposal Preferred & Safest incineration Option 2: Incineration disposal_decision->incineration lab_treatment Option 3: Laboratory-Scale Chemical Degradation (with caution) disposal_decision->lab_treatment Requires Validation package_label Package and Label Waste (Follow Local Regulations) prof_disposal->package_label incineration->package_label verify_degradation Verify Complete Degradation lab_treatment->verify_degradation waste_pickup Arrange for Hazardous Waste Pickup package_label->waste_pickup end End: Compliant Disposal waste_pickup->end neutralized_waste Dispose of Neutralized Waste (as per local regulations) verify_degradation->neutralized_waste neutralized_waste->end

Caption: Decision workflow for the disposal of this compound.

Step 1: Segregation and Storage of Waste

  • Immediately segregate unwanted this compound from other laboratory chemicals.

  • Store the waste in a clearly labeled, sealed, and compatible container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as acids and water.[4]

Step 2: Professional Disposal (Preferred Method)

The most recommended and safest method for the disposal of this compound is to use a licensed professional waste disposal service.[5]

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department to inquire about the designated hazardous waste disposal vendor.

    • Package the waste according to their specific instructions. This typically involves placing it in a robust, sealed container with a clear and accurate hazardous waste label.

    • Complete all necessary paperwork, including a hazardous waste manifest if required.

    • Arrange for a scheduled pickup by the licensed waste disposal company.

Step 3: Incineration

Incineration in a chemical incinerator equipped with an afterburner and scrubber is another viable disposal option.[5] This method is typically carried out by professional waste management facilities.

  • Rationale: High-temperature incineration ensures the complete destruction of the organic molecule, converting it into less harmful combustion products. The afterburner and scrubber systems are crucial for removing any potentially toxic gases produced during combustion.

Step 4: Laboratory-Scale Chemical Degradation (Use with Extreme Caution)

For small quantities, chemical degradation to a less hazardous substance may be considered. This should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place. The following is a suggested protocol based on the known chemistry of thioethers and benzothiazole derivatives. It is imperative that this procedure is validated on a small scale before being applied to larger quantities of waste.

Principle of Oxidative Degradation:

This compound is a thioether. Thioethers can be oxidized to sulfoxides and then to sulfones, which are generally more water-soluble and less toxic.[6][7] Strong oxidizing agents like hydrogen peroxide or sodium hypochlorite (bleach) can facilitate this transformation.[2][8]

Suggested Protocol for Oxidative Degradation:

  • Preparation:

    • Work in a certified chemical fume hood.

    • Wear all required PPE (gloves, safety goggles, lab coat).

    • Have a spill kit and appropriate quenching agents (e.g., sodium bisulfite for excess oxidant) readily available.

  • Reaction Setup:

    • For every 1 gram of this compound waste, prepare a solution of 10-15 mL of a suitable organic solvent in which the compound is soluble (e.g., ethanol or isopropanol).

    • Place the solution in a flask equipped with a magnetic stirrer and ensure gentle agitation.

    • Place the flask in an ice bath to control the reaction temperature, as oxidation reactions can be exothermic.

  • Addition of Oxidant:

    • Slowly add a 10-15% solution of hydrogen peroxide or a 5-10% solution of sodium hypochlorite (bleach) to the stirred solution of the waste. Add the oxidant dropwise to maintain control over the reaction rate and temperature.

    • A slight excess of the oxidizing agent will likely be required to ensure complete degradation.

  • Reaction and Monitoring:

    • Allow the reaction to stir at room temperature for several hours. The exact time required will depend on the specific conditions and should be determined through validation studies.

    • Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the disappearance of the starting material.

  • Quenching and Work-up:

    • Once the reaction is complete, cautiously quench any excess oxidizing agent. For hydrogen peroxide or hypochlorite, a solution of sodium bisulfite or sodium thiosulfate can be slowly added until the oxidizing agent is consumed (test with peroxide test strips if necessary).

    • Neutralize the resulting solution with a suitable acid or base as needed, monitoring the pH.

  • Final Disposal:

    • The resulting solution, containing the oxidized products and salts, should be disposed of as aqueous chemical waste in accordance with local regulations. While the primary hazardous compound has been degraded, the resulting mixture may still be subject to hazardous waste regulations.

Regulatory Considerations

It is the responsibility of the chemical waste generator to determine if a discarded chemical is classified as a hazardous waste.[4] The US Environmental Protection Agency (EPA) guidelines for this classification are listed in 40 CFR Parts 261.3. As of the current information, this compound is not specifically listed as a P-series or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4] However, it may be classified as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity. Always consult with your institution's EHS department and local hazardous waste regulations to ensure complete and accurate classification and compliant disposal.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98% (gc).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11989, this compound.
  • Haz-Map. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
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  • ACS Publications. (2023, June 1). On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. Macromolecules.
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  • Wikipedia. (n.d.). Hydrogen peroxide.
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Mastering the Safe Handling of 2-(Methylthio)benzothiazole: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks of 2-(Methylthio)benzothiazole

This compound (CAS No. 615-22-5) is a versatile chemical intermediate that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

Furthermore, some sources indicate that it may be water-reactive, potentially releasing toxic fumes upon contact with moisture. This necessitates specific handling protocols to mitigate the risk of unintended reactions.

Hazard ClassificationGHS CategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation.
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is paramount when working with this compound. The following recommendations are based on a thorough risk assessment and are designed to provide robust protection.

Hand Protection: Selecting the Right Gloves

Standard disposable nitrile gloves offer adequate protection for incidental contact or "splash protection". However, for prolonged handling or in situations with a higher risk of direct contact, more robust hand protection is required.

Key Considerations for Glove Selection:

  • Material: Butyl rubber gloves are highly recommended for extended contact due to their excellent resistance to a wide range of chemicals, including many organic solvents.[3][4] Nitrile gloves are a suitable alternative for shorter-duration tasks and splash protection.[5]

  • Thickness: A glove thickness of at least 5 mils is recommended for adequate short-term splash protection. For more immersive work, a thicker glove should be selected.[6]

Recommended Glove Protocol:

  • Inspect Gloves: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Double Gloving: For critical operations, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection in case the outer glove is compromised.

  • Proper Removal: After handling the chemical, remove gloves using a technique that avoids skin contact with the contaminated outer surface.

  • Immediate Disposal: Dispose of used gloves in a designated hazardous waste container.

Eye and Face Protection: Shielding from Splashes and Vapors

Given its classification as a serious eye irritant, robust eye and face protection is mandatory.

  • Safety Glasses: At a minimum, safety glasses with side shields that conform to ANSI Z87.1 standards must be worn.

  • Chemical Goggles: For any procedure with a risk of splashing, chemical splash goggles are required.

  • Face Shield: When handling larger quantities or when there is a significant splash potential, a face shield should be worn in conjunction with chemical goggles to protect the entire face.

Respiratory Protection: Safeguarding Against Inhalation

Due to its potential to cause respiratory irritation, respiratory protection may be necessary depending on the work environment and the scale of the operation.

Decision-Making for Respiratory Protection:

PPE_Decision_Flow start Handling this compound q_ventilation Is the work performed in a well-ventilated area (e.g., fume hood)? start->q_ventilation no_respirator No respirator generally required for small quantities with good ventilation. q_ventilation->no_respirator Yes assess_exposure Is there a potential for generating dusts, aerosols, or significant vapors? q_ventilation->assess_exposure No assess_exposure->no_respirator No respirator_required Air-purifying respirator (APR) with organic vapor (OV) cartridges is required. assess_exposure->respirator_required Yes full_face_consideration Is there also a risk of eye irritation from vapors or splashes? respirator_required->full_face_consideration half_mask Half-mask APR with OV cartridges. full_face_consideration->half_mask No full_face Full-facepiece APR with OV cartridges. full_face_consideration->full_face Yes

Respirator and Cartridge Selection:

  • Type: An air-purifying respirator (APR) is typically sufficient.

  • Cartridge: Use NIOSH-approved organic vapor (OV) cartridges (black label).[7] If there is a potential for generating dust from the solid form of the chemical, a combination cartridge with a P95 or P100 particulate filter should be used.

  • Fit Testing: A qualitative or quantitative fit test is required by OSHA for all tight-fitting respirators to ensure a proper seal.

Operational Plan: Safe Handling from Receipt to Disposal

A meticulous operational plan is crucial for minimizing exposure and preventing incidents.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage.

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Given its potential water reactivity, it is prudent to store it in a location where it is protected from water sources, including sprinkler systems if possible. OSHA regulations prohibit the storage of water-reactive materials in the same room as flammable or combustible liquids.[8]

Handling Procedures
  • Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid Inhalation and Contact: Take all necessary precautions to avoid inhaling dust or vapors and to prevent skin and eye contact.

  • Water-Reactive Precautions:

    • Ensure the work area is dry and free from sources of moisture.

    • Use oven-dried glassware and equipment.

    • Have a Class D fire extinguisher (for combustible metals) or dry sand readily available for fire suppression, as water-based extinguishers are contraindicated.[9]

  • Equipment Decontamination: All equipment that has been in contact with this compound should be decontaminated. A common procedure involves rinsing with a suitable organic solvent (such as acetone or ethanol) in a fume hood, followed by washing with soap and water. The solvent rinse should be collected as hazardous waste.

Spill Response

In the event of a spill, immediate and appropriate action is critical.

For Small Spills (manageable by trained personnel):

  • Alert and Evacuate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • PPE: Don the appropriate PPE as outlined above, including respiratory protection if necessary.

  • Containment: Cover the spill with an inert absorbent material such as dry sand, vermiculite, or a commercial sorbent. Do not use water or combustible materials like paper towels. [1][10]

  • Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.

For Large Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Close the doors to the affected area.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

Disposal Plan: Ensuring Environmental Responsibility

All waste containing this compound must be disposed of as hazardous waste in accordance with federal, state, and local regulations.

Waste Characterization and Disposal:

  • Hazardous Waste Determination: As the generator of the waste, you are responsible for determining if it is hazardous.[11] Based on its characteristics, this compound waste will likely be classified as hazardous.

  • RCRA Waste Codes: While this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it may exhibit characteristics of hazardous waste.[1]

    • Reactivity (D003): If it is determined to be water-reactive.[12]

    • Toxicity (D004-D043): If it leaches toxic constituents above regulatory limits.[12] It is essential to consult with your institution's EHS department for guidance on the proper waste codes to use.

  • Waste Collection:

    • Collect all solid waste (e.g., contaminated gloves, absorbent materials) in a clearly labeled, sealed container.

    • Collect all liquid waste (e.g., solvent rinses) in a separate, labeled, and sealed container.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's approved hazardous waste management vendor.

By adhering to these comprehensive guidelines, researchers and laboratory personnel can confidently and safely handle this compound, ensuring both personal safety and environmental protection.

References

  • Wayne State University. (n.d.). Water Reactive Chemicals SOP.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98% (gc).
  • Texas Woman's University. (n.d.). Standard Operating Procedure: Water Reactive Chemicals.
  • Occupational Safety and Health Administration. (n.d.). Storage of water-reactive materials with flammable or combustible liquids in the same room or area.
  • The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
  • University of Houston. (n.d.). Guideline for Pyrophoric and Water-Reactive Chemicals.
  • The Glove Guru. (2025, June 22). Butyl Gloves: Properties, Uses, and Safety Considerations.
  • University of California, Irvine. (n.d.). Water Reactive Chemicals - Flammable Liquids.
  • University of California, Santa Barbara. (2018, July 1). Safe Use and Storage of Pyrophoric and Water-Reactive Chemicals.
  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Respirator Selection Logic.
  • Washington State Department of Labor & Industries. (n.d.). Select and provide appropriate respirators.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • The RIDGEPRO. (n.d.). NIOSH Approved Respirator 5203 by 3M.
  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.
  • University of North Carolina at Chapel Hill. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process.
  • ResearchGate. (n.d.). Breakthrough time (BT) for different glove types, no movement versus....
  • Starlab Group. (n.d.). Chemical Breakthrough Times – protection with StarGuard® gloves.
  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
  • Best Gloves. (n.d.). Chemical Resistance Chart.
  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • BMC Protect. (n.d.). Chemical Resistance Guide.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • eCFR. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.
  • Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart.
  • Eurofins. (n.d.). Federal (RCRA-TCLP) and State (Title 22-STLC,TTLC) Hazardous Waste Criteria.
  • EcoOnline. (n.d.). RCRA Hazardous Wastes.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • ResearchGate. (n.d.). Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS.
  • PubMed. (n.d.). Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia.
  • Harrogate and District NHS Foundation Trust. (2019, June). Decontamination of equipment.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Public Health Wales. (n.d.). Decontamination Procedure for Reusable Medical Devices and Care Equipment in PHW.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.